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Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to (S)-Methyl 2-oxooxazolidine-4-carboxylate: A Cornerstone Chiral Building Block in Modern Drug Discovery

Introduction: The Strategic Importance of (S)-Methyl 2-oxooxazolidine-4-carboxylate in Medicinal Chemistry In the landscape of contemporary drug development, the precise control of molecular architecture is paramount to...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of (S)-Methyl 2-oxooxazolidine-4-carboxylate in Medicinal Chemistry

In the landscape of contemporary drug development, the precise control of molecular architecture is paramount to achieving therapeutic efficacy and safety. Chiral synthons, or building blocks, are the foundational elements that enable the construction of enantiomerically pure pharmaceuticals. Among these, (S)-Methyl 2-oxooxazolidine-4-carboxylate, bearing the CAS Number 132682-22-5 , has emerged as a pivotal intermediate.[1] Its rigid, stereochemically defined oxazolidinone core, derived from the naturally occurring amino acid L-serine, provides a versatile scaffold for the synthesis of a myriad of complex bioactive molecules.[2] This guide offers an in-depth exploration of this crucial chiral building block, from its synthesis and characterization to its diverse applications in the synthesis of novel therapeutic agents. The oxazolidinone ring system is a key pharmacophore in a range of medicinally important compounds, most notably in the oxazolidinone class of antibiotics, but its utility extends far beyond this single therapeutic area.[2][3] Researchers and drug development professionals will find this guide to be a comprehensive resource for understanding and effectively utilizing (S)-Methyl 2-oxooxazolidine-4-carboxylate in their research endeavors.

Physicochemical Properties and Spectroscopic Profile

A thorough understanding of the physicochemical properties of a synthetic intermediate is fundamental to its effective application. The key properties of (S)-Methyl 2-oxooxazolidine-4-carboxylate are summarized in the table below.

PropertyValueSource
CAS Number 132682-22-5[1]
Molecular Formula C₅H₇NO₄[1]
Molecular Weight 145.11 g/mol [1]
IUPAC Name Methyl (4S)-2-oxo-1,3-oxazolidine-4-carboxylate[1]
Appearance Please inquire with supplier
Purity Typically ≥95%[1]

The structural integrity and stereochemical purity of (S)-Methyl 2-oxooxazolidine-4-carboxylate are confirmed through various spectroscopic techniques. The following data, corroborated by published literature, provides a reference for its characterization.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, D₂O): δ 4.22 (m, 2H), 4.16 (m, 1H).[4]

  • ¹³C NMR (125 MHz, D₂O): δ 173.90 (dd), 158.90, 68.43 (dd), 55.32 (dd).[4]

Note: The splitting patterns (dd) in the ¹³C NMR spectrum are due to C-H coupling.

Infrared (IR) Spectroscopy

The IR spectrum of oxazolidinone derivatives typically displays characteristic absorption bands for the carbonyl groups of the cyclic carbamate and the ester, as well as N-H and C-O stretching vibrations.[5][6]

Mass Spectrometry (MS)

Mass spectral analysis provides confirmation of the molecular weight of the compound.

Enantioselective Synthesis: A Detailed Experimental Protocol

The most common and efficient route to (S)-Methyl 2-oxooxazolidine-4-carboxylate is through the cyclization of the readily available chiral precursor, L-serine methyl ester hydrochloride.[4] The following protocol is a detailed, step-by-step methodology synthesized from established procedures.

Diagram of the Synthetic Workflow

G cluster_0 Step 1: Esterification of L-Serine cluster_1 Step 2: Cyclization to form the Oxazolidinone Ring L_Serine L-Serine Thionyl_Chloride Thionyl Chloride (SOCl₂) in Methanol (MeOH) L_Serine->Thionyl_Chloride Reflux L_Serine_Methyl_Ester_HCl L-Serine Methyl Ester Hydrochloride Thionyl_Chloride->L_Serine_Methyl_Ester_HCl Phosgene_Surrogate Phosgene Surrogate (e.g., triphosgene, CDI) L_Serine_Methyl_Ester_HCl->Phosgene_Surrogate Inert Solvent S_Product (S)-Methyl 2-oxooxazolidine-4-carboxylate Base Base (e.g., NaHCO₃, Et₃N) Base->S_Product

Caption: Synthetic pathway from L-Serine to the target compound.

Materials and Reagents
  • L-Serine

  • Thionyl chloride (SOCl₂)

  • Methanol (MeOH), anhydrous

  • Triphosgene or Carbonyldiimidazole (CDI)

  • Triethylamine (Et₃N) or Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure

Part 1: Synthesis of L-Serine Methyl Ester Hydrochloride

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend L-serine in anhydrous methanol.

  • Addition of Thionyl Chloride: Cool the suspension in an ice bath (0 °C). Slowly add thionyl chloride dropwise to the stirred suspension. Causality: This exothermic reaction generates hydrochloric acid in situ, which catalyzes the esterification and also forms the hydrochloride salt of the amino ester, preventing side reactions at the amino group.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux for 3-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the excess methanol and thionyl chloride. Co-evaporate the residue with diethyl ether to obtain the crude L-serine methyl ester hydrochloride as a white solid. This product is often used in the next step without further purification.

Part 2: Cyclization to (S)-Methyl 2-oxooxazolidine-4-carboxylate

  • Reaction Setup: In a separate round-bottom flask under an inert atmosphere, suspend L-serine methyl ester hydrochloride in anhydrous dichloromethane (DCM).

  • Addition of Base: Cool the suspension in an ice bath and add triethylamine or sodium bicarbonate portion-wise. Causality: The base neutralizes the hydrochloride salt, liberating the free amino group which is necessary for the subsequent cyclization reaction.

  • Addition of Phosgene Surrogate: To the stirred suspension, add a solution of a phosgene surrogate, such as triphosgene or carbonyldiimidazole (CDI), in anhydrous DCM dropwise. Causality: Phosgene surrogates are safer alternatives to phosgene gas and act as a carbonylating agent, reacting with the amino and hydroxyl groups of the serine derivative to form the cyclic carbamate (oxazolidinone) ring.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 1-2 hours and then at room temperature overnight, or until completion as indicated by TLC.

  • Work-up and Purification: Quench the reaction by the addition of water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography to afford (S)-Methyl 2-oxooxazolidine-4-carboxylate as a solid.

Applications in Drug Development: A Versatile Chiral Synthon

The utility of (S)-Methyl 2-oxooxazolidine-4-carboxylate as a chiral building block extends across various therapeutic areas, a testament to the versatility of the oxazolidinone scaffold.

Diagram of Application Areas

G cluster_apps Therapeutic Applications Core (S)-Methyl 2-oxooxazolidine-4-carboxylate Antibacterial Antibacterial Agents (e.g., Linezolid analogues) Core->Antibacterial Anticancer Anticancer Agents Core->Anticancer Antiviral Antiviral Agents Core->Antiviral Other Other CNS & Metabolic Disorder Agents Core->Other

Caption: Diverse therapeutic applications of the core scaffold.

Antibacterial Agents

The most prominent application of the oxazolidinone scaffold is in the development of antibiotics.[2][3] (S)-Methyl 2-oxooxazolidine-4-carboxylate serves as a key starting material for the synthesis of analogues of Linezolid, the first clinically approved oxazolidinone antibiotic.[7] These antibiotics are particularly effective against multidrug-resistant Gram-positive bacteria.[3] The chiral center at the C4 position of the oxazolidinone ring is crucial for their antibacterial activity.

Anticancer Agents

Recent research has highlighted the potential of thiazolidin-4-one derivatives, a related class of heterocyclic compounds, as anticancer agents.[8] The structural similarities and synthetic accessibility from amino acid-derived precursors suggest that oxazolidinone-4-carboxylate derivatives are also promising scaffolds for the development of novel anticancer therapeutics.

Antiviral Agents

The oxazolidinone nucleus has been incorporated into molecules with antiviral activity. For instance, derivatives have been investigated as inhibitors of viral replication.

Other Therapeutic Areas

The versatility of the 2-oxooxazolidine-4-carboxylate scaffold allows for its incorporation into a wide range of biologically active molecules targeting various diseases, including those affecting the central nervous system and metabolic disorders.[2]

Conclusion: An Indispensable Tool for Asymmetric Synthesis

(S)-Methyl 2-oxooxazolidine-4-carboxylate is a high-value chiral building block that has firmly established its importance in the field of drug discovery and development. Its straightforward synthesis from L-serine, coupled with the chemical stability and biological relevance of the oxazolidinone scaffold, makes it an indispensable tool for medicinal chemists. This guide has provided a comprehensive overview of its properties, a detailed synthetic protocol, and a summary of its diverse applications. As the demand for enantiomerically pure pharmaceuticals continues to grow, the strategic use of chiral synthons like (S)-Methyl 2-oxooxazolidine-4-carboxylate will undoubtedly play an increasingly critical role in the innovation of future medicines.

References

  • CN111808040A - Synthesis method of multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds.
  • Supporting Information - The Royal Society of Chemistry. [Link]

  • Garner, P., & Park, J. M. (1990). A convenient synthesis of N-Boc-L-serine methyl ester and its conversion to Garner's aldehyde. Organic Syntheses, 70, 18. [Link]

  • Methyl 2-oxooxazolidine-4-carboxylate. MySkinRecipes. [Link]

  • Supporting information - The Royal Society of Chemistry. [Link]

  • Fernandes, C., Scarim, C. B., Kim, S. H., Wu, J., & Castagnolo, D. (2023). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry, 14(3), 387-414. [Link]

  • Preparation of methyl ester of L-serine - ResearchGate. [Link]

  • CN110606811A - Synthetic method of L-serine methyl ester hydrochloride.
  • Singh, R. P., & Kumar, R. (2014). Current Updates on Oxazolidinone and Its Significance. Scientia Pharmaceutica, 82(3), 473–497. [Link]

  • Characteristic signals in the ¹H and ¹³C NMR spectra of compound 4a. - ResearchGate. [Link]

  • Kamal, A., & Kumar, B. A. (2016). Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. Future Medicinal Chemistry, 8(13), 1593–1617. [Link]

Sources

Exploratory

(s)-Methyl 2-oxooxazolidine-4-carboxylate molecular weight

An In-Depth Technical Guide to (S)-Methyl 2-oxooxazolidine-4-carboxylate: A Cornerstone Chiral Building Block Introduction In the landscape of modern pharmaceutical development and asymmetric synthesis, the demand for en...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (S)-Methyl 2-oxooxazolidine-4-carboxylate: A Cornerstone Chiral Building Block

Introduction

In the landscape of modern pharmaceutical development and asymmetric synthesis, the demand for enantiomerically pure starting materials is paramount. Chiral building blocks are fundamental to the efficient construction of complex, stereochemically defined molecules that form the basis of many modern therapeutics.[] Among these essential synthons, (S)-Methyl 2-oxooxazolidine-4-carboxylate has emerged as a particularly valuable intermediate. Its rigid heterocyclic scaffold, derived from the natural amino acid L-serine, incorporates multiple functionalities, making it a versatile precursor for a range of bioactive compounds, most notably in the development of antibiotics and peptidomimetics.[2]

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of properties to provide a Senior Application Scientist’s perspective on the molecule's synthesis, characterization, and strategic application. We will explore the causality behind synthetic choices, detail self-validating analytical protocols, and illustrate its utility in the logical construction of complex pharmaceutical targets, grounding all claims in authoritative references.

Core Physicochemical & Structural Properties

The foundational step in utilizing any chemical building block is a thorough understanding of its intrinsic properties. (S)-Methyl 2-oxooxazolidine-4-carboxylate is a stable, crystalline solid at room temperature. Its key identifiers and computed physicochemical properties are summarized below, providing a snapshot of its molecular characteristics. The molecular weight is a critical parameter for all stoichiometric calculations in synthesis, while properties like the polar surface area and LogP are predictive of its solubility and potential behavior in biological systems.

Table 1: Key Properties of (S)-Methyl 2-oxooxazolidine-4-carboxylate

PropertyValueSource
Molecular Weight 145.11 g/mol [3][4][5]
Molecular Formula C₅H₇NO₄[3][5][6]
CAS Number 132682-22-5[3]
IUPAC Name methyl (4S)-2-oxo-1,3-oxazolidine-4-carboxylate[5]
Appearance White to off-white solid (Typical)N/A
Topological Polar Surface Area 64.6 Ų[7]
XLogP3 -0.3[5]
Hydrogen Bond Donor Count 1[7]
Hydrogen Bond Acceptor Count 4[7]

Figure 1: Chemical Structure of (S)-Methyl 2-oxooxazolidine-4-carboxylate

Caption: 2D structure indicating the (S)-stereocenter at the C4 position.

Stereoselective Synthesis Methodologies

The utility of a chiral building block is intrinsically tied to the efficiency and stereochemical fidelity of its synthesis. The goal is not merely to produce the molecule, but to do so in a way that is scalable, safe, and environmentally responsible, while ensuring high enantiomeric purity.

Green Synthesis from L-Serine Precursor

The principle of "chiral economy" dictates that the most efficient syntheses often begin with a readily available, enantiopure starting material from nature's "chiral pool". L-serine methyl ester hydrochloride is an ideal precursor for this purpose. A modern, environmentally conscious approach avoids hazardous reagents like phosgene in favor of safer alternatives and benign solvents like water.[8]

Causality: This method is superior for laboratory and industrial settings due to its enhanced safety profile, reduced environmental impact, and operational simplicity. Using water as a solvent eliminates the need for volatile organic compounds (VOCs), and S,S'-dimethyl dithiocarbonate serves as a safe and effective carbonyl source for the cyclization reaction.[8]

Experimental Protocol: Synthesis from L-Serine Methyl Ester Hydrochloride

  • Reaction Setup: To a solution of L-serine methyl ester hydrochloride (1 equivalent) in deionized water, add sodium bicarbonate (2.5 equivalents) in portions at room temperature until gas evolution ceases and the solution becomes basic (pH > 8).

  • Cyclization: Cool the aqueous solution to 10-15°C in an ice bath. Add S,S'-dimethyl dithiocarbonate (1.1 equivalents) dropwise while maintaining the temperature. Stir vigorously for 4-6 hours at room temperature.

  • Hydrolysis & Workup: Monitor the reaction by TLC. Upon completion, acidify the reaction mixture to pH 2-3 with 2M HCl. Extract the aqueous phase three times with ethyl acetate.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography or recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield (S)-Methyl 2-oxooxazolidine-4-carboxylate as a white solid. The yield for this type of reaction is reported to be over 86%.[8]

Caption: Green synthesis workflow for (S)-Methyl 2-oxooxazolidine-4-carboxylate.

Traditional Synthesis using Phosgene Surrogates

Historically, highly reactive and hazardous reagents such as phosgene (COCl₂) were used to form the cyclic carbamate of the oxazolidinone ring.[9][10] While effective, the extreme toxicity of phosgene has driven the development of safer, solid phosgene surrogates like triphosgene (bis(trichloromethyl) carbonate) or reagents like methyl chloroformate.[8]

Causality: These reagents are used because they readily provide an electrophilic carbonyl carbon, facilitating rapid and efficient cyclization with the amino and hydroxyl groups of the serine precursor. However, their use necessitates stringent safety precautions, including excellent ventilation and protocols for quenching unreacted reagent, making them less desirable than the green chemistry alternatives for all but the most specialized applications.

Analytical Quality Control: A Self-Validating System

For a chiral building block, quality control is a critical, self-validating process. The identity, purity, and stereochemical integrity of the material must be unequivocally confirmed before its use in a multi-step synthesis, where impurities could lead to failed reactions or complex purification challenges downstream. A combination of chromatographic and spectroscopic techniques is essential.

Table 2: Summary of Analytical Characterization Data

TechniqueParameterExpected ResultPurpose
HPLC (Reverse Phase) Purity>98% (Typical)Quantifies chemical purity
¹H NMR (400 MHz, CDCl₃) Chemical Shifts (δ)~7.0-7.5 (br s, 1H, NH), 4.5-4.6 (m, 2H, CH₂), 4.2-4.3 (m, 1H, CH), 3.8 (s, 3H, OCH₃)Confirms molecular structure
¹³C NMR (125 MHz, D₂O) Chemical Shifts (δ)~174 (Ester C=O), ~159 (Carbamate C=O), ~68 (CH₂), ~56 (CH), ~53 (OCH₃)Confirms carbon backbone[8]
Mass Spec (ESI+) m/z146.04 [M+H]⁺, 168.02 [M+Na]⁺Confirms molecular weight
Protocol: HPLC Purity Assessment
  • System: High-Performance Liquid Chromatography system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of water (with 0.1% formic acid) and acetonitrile (e.g., 90:10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of the mobile phase.

  • Analysis: Inject 10 µL and integrate the peak area. Purity is calculated as the area of the main peak divided by the total area of all peaks.

Trustworthiness: This method is self-validating because impurities will typically have different polarities and thus different retention times, appearing as separate peaks. The use of a standard C18 column and a simple acidic mobile phase provides a robust system for separating common organic impurities from the more polar analyte.

Applications in Asymmetric Synthesis & Drug Discovery

The true value of (S)-Methyl 2-oxooxazolidine-4-carboxylate lies in its application as a versatile synthon. The oxazolidinone ring is a "privileged scaffold" in medicinal chemistry, most famous for its presence in the linezolid class of antibiotics.[2]

Conceptual Pathway to Oxazolidinone Antibiotics

Linezolid, the first clinically approved oxazolidinone antibiotic, functions by inhibiting bacterial protein synthesis. While industrial syntheses may use different routes, (S)-Methyl 2-oxooxazolidine-4-carboxylate serves as an excellent conceptual starting point for synthesizing novel analogues for drug discovery research. The ester can be reduced to the corresponding alcohol, which can then be activated (e.g., as a tosylate or mesylate) for nucleophilic substitution to introduce the side chains characteristic of this drug class.

Expertise: This strategic disconnection highlights the molecule's utility. The (S)-stereocenter is pre-installed, avoiding a difficult stereoselective step later in the synthesis. The ester functionality serves as a handle that can be readily converted into other groups, providing synthetic flexibility.

G A (S)-Methyl 2-oxooxazolidine-4-carboxylate B (S)-4-(hydroxymethyl)oxazolidin-2-one A->B 1. Ester Reduction (e.g., LiBH₄) C Activated Alcohol (e.g., Tosylate) B->C 2. Activation (e.g., TsCl, Pyridine) D Generic Oxazolidinone Core (e.g., Linezolid Analogue) C->D 3. Nucleophilic Substitution (e.g., with substituted amine)

Caption: Conceptual workflow for the synthesis of oxazolidinone drug cores.

Handling, Storage, and Safety

As a fine chemical intended for research and development, (S)-Methyl 2-oxooxazolidine-4-carboxylate should be handled using standard laboratory safety practices.

  • Handling: Use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage at 2-8°C is recommended.[2]

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

(S)-Methyl 2-oxooxazolidine-4-carboxylate is more than just a chemical with a specific molecular weight; it is an enabling tool for chemical innovation. Its defined stereochemistry, versatile functional handles, and robust synthesis from green precursors make it a high-value building block for drug discovery and complex molecule synthesis. This guide has provided the technical framework and expert rationale necessary for its effective evaluation, quality control, and strategic implementation in demanding research and development environments. Its continued application is poised to contribute to the development of next-generation pharmaceuticals and advanced chemical materials.

References

  • Wojaczynska, E. & Wojaczynski, J. (2020). Chiral Building Blocks in Asymmetric Synthesis. Wiley-VCH. Retrieved from [Link]

  • PubChem. (n.d.). (s)-Methyl 2-oxooxazolidine-4-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Parhi, A. K., & Ganta, C. R. (2022). Carboxylic Acids as Building Blocks in Catalytic Asymmetric Reactions. ACS Catalysis. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Methyl 2-oxooxazolidine-4-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of (S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid 1 from.... Retrieved from [Link]

  • Google Patents. (n.d.). JP2016108315A - Improved method for producing (4S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid t-butyl ester....
  • Journal of the American Chemical Society. (2026). Synergizing Mn(IV)/Mn(III) Dual-Excitable Complexes and Chiral Cobalt Catalysis for Divergent Asymmetric Transformations. Retrieved from [Link]

  • MDPI. (2024). (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid. Molbank. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN111808040A - Synthesis method of multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds.
  • ResearchGate. (2024). (PDF) (S)-1-Methyl-2-Oxoimidazolidine-4-Carboxylic Acid. Retrieved from [Link]

Sources

Foundational

A Comprehensive Technical Guide to the Synthesis of (s)-Methyl 2-oxooxazolidine-4-carboxylate from L-Serine

Abstract: This technical guide provides an in-depth exploration of the synthetic pathway converting the readily available chiral building block, L-serine, into (s)-Methyl 2-oxooxazolidine-4-carboxylate. This versatile he...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth exploration of the synthetic pathway converting the readily available chiral building block, L-serine, into (s)-Methyl 2-oxooxazolidine-4-carboxylate. This versatile heterocyclic compound is a valuable intermediate in the development of numerous pharmaceutical agents. This document details the core chemical transformations, offers mechanistic insights, presents detailed experimental protocols, and discusses critical process parameters. The methodologies described are grounded in established chemical literature to ensure scientific integrity and reproducibility for researchers, chemists, and professionals in drug development.

Introduction: Strategic Importance and Synthetic Rationale

(s)-Methyl 2-oxooxazolidine-4-carboxylate is a chiral synthon of significant interest in medicinal chemistry and organic synthesis. Its rigid heterocyclic scaffold, containing multiple functional groups with defined stereochemistry, makes it an ideal starting material for constructing more complex molecular architectures.

The choice of L-serine as the precursor is a strategic one, founded on several key principles of green and efficient chemistry. L-serine is an inexpensive, naturally occurring amino acid that is commercially available in high enantiopurity.[1][2] Utilizing it as the starting material allows for the direct transfer of its inherent (S)-stereochemistry to the final product, obviating the need for chiral resolutions or asymmetric synthesis steps, which are often costly and reduce overall yield. The synthetic strategy hinges on two primary transformations: the esterification of the carboxylic acid and the cyclization of the amino and hydroxyl groups with a carbonyl source to form the oxazolidinone ring.

Overall Synthetic Workflow

The conversion of L-serine to the target molecule is a concise and efficient process. The primary pathway involves the direct esterification of L-serine to its methyl ester hydrochloride salt, followed by a base-mediated cyclization using a phosgene equivalent.

G cluster_start Starting Material cluster_steps Synthetic Steps cluster_end Final Product L_Serine L-Serine Esterification Step 1: Esterification L_Serine->Esterification SOCl₂, MeOH Cyclization Step 2: Cyclization Esterification->Cyclization Triphosgene, Base Target (s)-Methyl 2-oxooxazolidine-4-carboxylate Cyclization->Target

Caption: High-level overview of the synthetic pathway.

Detailed Synthetic Protocols and Mechanistic Discussion

This section provides a granular, step-by-step analysis of the synthesis, including validated protocols and an exploration of the underlying chemical mechanisms.

Step 1: Esterification of L-Serine to L-Serine Methyl Ester Hydrochloride

The initial step involves the protection of the carboxylic acid functionality as a methyl ester. This is crucial to prevent its participation in unwanted side reactions during the subsequent cyclization step. The most common and efficient method is the Fischer esterification using methanol as both the solvent and reagent, with thionyl chloride (SOCl₂) as the catalyst.[3]

Reaction Scheme:

L-Serine + SOCl₂ (in MeOH) → L-Serine Methyl Ester Hydrochloride

Mechanistic Insight:

Thionyl chloride reacts with methanol to generate hydrogen chloride (HCl) gas in situ. This anhydrous HCl protonates the carbonyl oxygen of the L-serine carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The reaction proceeds through a standard acid-catalyzed esterification mechanism. The resulting amino ester is isolated as its hydrochloride salt, which is a stable, crystalline solid that is convenient for handling and storage.[4][5]

Experimental Protocol: Synthesis of L-Serine Methyl Ester Hydrochloride [3]

  • To a round-bottom flask equipped with a magnetic stirrer and a calcium chloride drying tube, add L-serine (1.0 eq).

  • Suspend the L-serine in anhydrous methanol (e.g., 5-10 mL per gram of L-serine).

  • Cool the suspension to 0-5 °C in an ice-water bath.

  • Slowly add thionyl chloride (1.1 - 1.5 eq) dropwise to the stirred suspension, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Heat the reaction mixture to a gentle reflux (or maintain at 35-40 °C) for 24-48 hours, until the reaction is complete (monitored by TLC or disappearance of starting material).

  • Cool the reaction mixture and remove the solvent under reduced pressure to yield a crude solid.

  • The crude product can be recrystallized from a solvent system like ethanol to afford pure L-serine methyl ester hydrochloride as a white crystalline solid.

ParameterConditionRationale / Notes
Reagents L-Serine, Anhydrous Methanol, Thionyl ChlorideMethanol acts as both solvent and reactant. Anhydrous conditions are critical to prevent hydrolysis of thionyl chloride.
Stoichiometry SOCl₂ (1.1 - 1.5 eq)A slight excess of SOCl₂ ensures complete conversion and a sufficiently acidic medium.
Temperature Initial cooling (0-10°C), then heating (35-60°C)The initial cooling controls the exothermic reaction of SOCl₂ with methanol. Subsequent heating drives the esterification to completion.[3]
Reaction Time 24 - 48 hoursThe reaction is typically slow and requires extended time for high conversion.
Typical Yield >95%This method is known for its high efficiency and yields.[3][6]
Step 2: Cyclization with a Phosgene Equivalent

This is the key ring-forming step where the 2-oxooxazolidine heterocycle is constructed. It involves the reaction of L-serine methyl ester with a carbonylating agent that bridges the amino and hydroxyl groups. For safety and handling convenience, triphosgene (bis(trichloromethyl) carbonate, BTC) is the reagent of choice over the highly toxic phosgene gas.[7][8][9] Triphosgene is a stable, crystalline solid that acts as a phosgene source in situ.[8][10]

Reaction Scheme:

L-Serine Methyl Ester Hydrochloride + Triphosgene + Base → (s)-Methyl 2-oxooxazolidine-4-carboxylate

Mechanistic Insight:

The reaction is initiated by the deprotonation of the ammonium group of the starting material by a base (e.g., triethylamine or potassium carbonate) to release the free amine.[11] The nucleophilic amine then attacks one of the electrophilic carbonyl carbons of triphosgene. This generates a cascade reaction, releasing phosgene (or a related reactive species) which forms a carbamoyl chloride intermediate with the serine ester. The crucial intramolecular cyclization occurs when the hydroxyl group attacks the carbamoyl carbonyl carbon, displacing the chloride and forming the stable five-membered oxazolidinone ring.

G cluster_mech Cyclization Mechanism A L-Serine Methyl Ester (Free Amine) B Triphosgene Attack A->B + Triphosgene C Carbamoyl Chloride Intermediate B->C - Base·HCl - CO₂ - CCl₄ D Intramolecular Cyclization (SN-Acyl) C->D Base E Final Product D->E - Base·HCl

Caption: Plausible mechanism for triphosgene-mediated cyclization.

Experimental Protocol: Synthesis of (s)-Methyl 2-oxooxazolidine-4-carboxylate [12]

  • Suspend L-serine methyl ester hydrochloride (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane, acetonitrile, or dioxane) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0 °C.

  • Add a base (e.g., triethylamine, 2.2 eq) dropwise to the suspension and stir for 15-30 minutes.

  • In a separate flask, dissolve triphosgene (0.4 - 0.5 eq) in the same anhydrous solvent.

  • Slowly add the triphosgene solution to the reaction mixture via an addition funnel, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours, or until completion as monitored by TLC.

  • Upon completion, the reaction mixture is typically filtered to remove hydrochloride salts.

  • The filtrate is washed sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The resulting crude product is purified by column chromatography on silica gel or by recrystallization to yield (s)-Methyl 2-oxooxazolidine-4-carboxylate as a white solid.

ParameterConditionRationale / Notes
Cyclizing Agent Triphosgene (BTC)A safe and effective solid substitute for phosgene gas.[8][10] Typically ~0.4 eq is sufficient as 1 mole of BTC can generate 3 moles of phosgene.
Base Triethylamine, K₂CO₃, NaHCO₃An organic base like triethylamine is common. An inorganic base may be used in different solvent systems. At least 2 equivalents are needed to neutralize the starting HCl salt and the HCl produced during the reaction.
Solvent Dichloromethane, Acetonitrile, DioxaneAnhydrous, non-protic solvents are required. Dichloromethane is often preferred for its ease of removal.
Temperature 0 °C to Room TemperatureInitial cooling is critical to control the reaction rate and minimize side products. The reaction is then allowed to proceed to completion at ambient temperature.
Purification Column Chromatography / RecrystallizationPurification is necessary to remove unreacted starting material and byproducts.
Typical Yield 60 - 90%Yields can be high but are sensitive to reaction conditions and purity of starting materials.[12]

Alternative Synthetic Considerations: The Protecting Group Strategy

While the direct route is highly efficient, an alternative strategy involving N-protection of L-serine is also well-documented and offers certain advantages, such as improved solubility of intermediates and potentially cleaner reactions. The most common protecting groups are benzyloxycarbonyl (Cbz) and tert-butyloxycarbonyl (Boc).

The general workflow is as follows:

  • N-Protection: L-serine is reacted with benzyl chloroformate or di-tert-butyl dicarbonate to yield N-Cbz-L-serine or N-Boc-L-serine, respectively.[13][14]

  • Esterification: The protected amino acid is then esterified, often using methyl iodide with a base or diazomethane.[13][15]

  • Deprotection: The protecting group is removed. For Cbz, this is typically achieved via catalytic hydrogenation (e.g., H₂ with Pd/C).[16][17][18] This step yields the same L-serine methyl ester intermediate (often isolated as a salt).

  • Cyclization: The final cyclization is performed as described in the primary route.

This multi-step approach is longer but provides a robust alternative if the direct route proves problematic for a specific application or scale.

Conclusion

The synthesis of (s)-Methyl 2-oxooxazolidine-4-carboxylate from L-serine is a well-established and highly efficient process. The two-step sequence involving Fischer esterification with thionyl chloride/methanol followed by cyclization with triphosgene represents the most direct and industrially viable route. This guide has detailed the critical parameters, mechanistic underpinnings, and validated protocols necessary for the successful execution of this synthesis. By leveraging the inherent chirality of L-serine, this pathway provides reliable access to a key building block for the advancement of pharmaceutical research and development.

References

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  • Google Patents. CN111808040A - Synthesis method of multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds.
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  • PubMed Central (PMC). A decade review of triphosgene and its applications in organic reactions. Beilstein J. Org. Chem. 2017, 13, 2706-2733. Available from: [Link]

  • PubMed Central (PMC). L-serine metabolic regulation and host respiratory homeostasis. Mil Med Res. 2023, 10, 1. Available from: [Link]

  • Semantic Scholar. A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups. (2015). Available from: [Link]

  • ResearchGate. Esterification of Amino Acids and Mono Acids Using Triphosgene. (2008). Available from: [Link]

  • Merck Millipore. Phosgene and Substitutes. Available from: [Link]

  • Google Patents. CN110606811A - Synthetic method of L-serine methyl ester hydrochloride.
  • Google Patents. CN109734680A - A kind of D-Cycloserine synthetic method.
  • PubChem. (s)-Methyl 2-oxooxazolidine-4-carboxylate. Available from: [Link]

  • PubMed Central (PMC). The mechanism of action of serine transhydroxymethylase. Biochem J. 1966, 98(1), 277-286. Available from: [Link]

  • PubMed Central (PMC). L-serine in disease and development. Biochem Soc Trans. 2002, 30(4), 617-621. Available from: [Link]

  • PubMed Central (PMC). Serine, glycine and one-carbon metabolism in cancer (Review). Int J Oncol. 2021, 58(2), 196-208. Available from: [Link]

  • PubMed Central (PMC). Regulatory mechanisms of one-carbon metabolism enzymes. J Biol Chem. 2022, 298(3), 101683. Available from: [Link]

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Exploratory

Chiral Building Blocks for Asymmetric Synthesis: A Technical Guide for Drug Discovery and Development

Introduction: The Chirality Mandate in Modern Drug Development In the intricate world of pharmaceutical sciences, the three-dimensional geometry of a molecule is not a trivial detail; it is a fundamental determinant of i...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Chirality Mandate in Modern Drug Development

In the intricate world of pharmaceutical sciences, the three-dimensional geometry of a molecule is not a trivial detail; it is a fundamental determinant of its biological function. A significant portion of pharmaceuticals are chiral molecules, existing as non-superimposable mirror images known as enantiomers.[1] These enantiomers can have markedly different pharmacological, metabolic, and toxicological profiles because biological systems, such as enzymes and receptors, are themselves chiral environments.[1][2][3][4] This inherent biological selectivity means that while one enantiomer of a drug may provide the desired therapeutic effect, its counterpart could be inactive or, in the most critical cases, induce severe adverse effects.[1][2][4]

The tragic case of thalidomide in the mid-20th century serves as a stark and enduring lesson on the importance of stereochemistry in drug safety. The (R)-enantiomer of thalidomide possessed the intended sedative effects, whereas the (S)-enantiomer was a potent teratogen, leading to devastating birth defects.[1][2][4] This and other examples have led to a paradigm shift in drug development. Regulatory bodies, including the U.S. Food and Drug Administration (FDA), have established stringent guidelines that necessitate the characterization and often the separation of enantiomers in chiral drug candidates.[3][5] Consequently, the ability to synthesize enantiomerically pure compounds is no longer an academic exercise but a critical capability in the pharmaceutical industry, driving the demand for robust and efficient methods of asymmetric synthesis.[4][5]

This technical guide provides a comprehensive exploration of chiral building blocks and their central role in modern asymmetric synthesis. It is designed for researchers, scientists, and drug development professionals, offering in-depth technical insights, field-proven methodologies, and practical considerations for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs).

Part 1: The Strategic Framework of Asymmetric Synthesis

Asymmetric synthesis refers to the chemical reactions that preferentially produce one enantiomer or diastereomer over another. The strategic approaches to achieving this can be broadly categorized, each with its own set of advantages and practical considerations. The choice of strategy is often dictated by the complexity of the target molecule, the availability of starting materials, and the scalability of the process.

The Chiral Pool: Nature's Head Start

The chiral pool represents the collection of abundant, naturally occurring enantiopure compounds that can be used as starting materials in a synthesis.[6][7] This approach is highly efficient as it leverages the stereocenters already established by nature, often preserving them throughout the synthetic sequence.[6]

Key sources for the chiral pool include:

  • Amino Acids: L-amino acids are readily available and provide a rich source of stereodefined carbon frameworks.[8]

  • Carbohydrates: Sugars like D-glucose offer a high density of stereocenters and functional groups for elaboration.[7][8]

  • Terpenes: Compounds such as (+)-camphor and (-)-menthol are valuable chiral starting materials and are also used to create chiral auxiliaries.[6][8][9]

  • Hydroxy Acids: (S)-Lactic acid and (R)-Mandelic acid are common precursors for various chiral synthons.[1]

The primary advantage of a chiral pool strategy is the direct incorporation of chirality, which can significantly shorten a synthetic route. However, the structural diversity is limited to what is readily available in nature, and sometimes extensive functional group manipulations are required to convert a natural product into the desired target molecule.

Chiral Auxiliaries: Temporary Control Elements

A chiral auxiliary is a stereogenic group that is temporarily attached to an achiral substrate to direct the stereochemical outcome of a subsequent reaction.[10][11][12] After the new stereocenter has been created, the auxiliary is removed and can often be recovered for reuse.[10][11] This strategy is a powerful and reliable method for establishing stereochemistry with high levels of predictability and diastereoselectivity.

One of the most well-known examples is the use of Evans' oxazolidinone auxiliaries .[12] These auxiliaries are typically derived from readily available amino alcohols. The N-acylated oxazolidinone can be deprotonated to form a rigid, chelated (Z)-enolate. The bulky substituent on the oxazolidinone ring effectively blocks one face of the enolate, forcing an incoming electrophile to attack from the less hindered face, thus creating a new stereocenter with high diastereoselectivity.[13]

Diagram: Mechanism of Evans' Chiral Auxiliary in Asymmetric Alkylation

Evans_Auxiliary_Mechanism cluster_start Step 1: Enolate Formation cluster_transition Step 2: Diastereoselective Alkylation cluster_product Step 3: Product Formation cluster_removal Step 4: Auxiliary Cleavage start N-Acyl Oxazolidinone base Base (e.g., LDA) -78 °C start->base Deprotonation enolate Chelated (Z)-Enolate base->enolate ts Transition State (Top face blocked by auxiliary's R' group) enolate->ts product Alkylated Product (High diastereoselectivity) ts->product electrophile Electrophile (E+) electrophile->ts Attack from less hindered bottom face final_product Chiral Carboxylic Acid (or other derivative) product->final_product Hydrolysis auxiliary Recovered Auxiliary product->auxiliary Cleavage

Caption: Workflow for asymmetric alkylation using an Evans' oxazolidinone chiral auxiliary.

Asymmetric Catalysis: The Power of Small Amounts

Asymmetric catalysis is arguably the most elegant and efficient approach to creating chiral molecules. In this strategy, a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product from a prochiral substrate. This approach is highly atom-economical and is often preferred for industrial-scale synthesis.[14] The field can be broadly divided into three main areas: metal-based catalysis, organocatalysis, and biocatalysis.

1.3.1 Chiral Metal Catalysis

Chiral metal complexes are powerful catalysts for a wide range of asymmetric transformations. These catalysts typically consist of a metal center coordinated to a chiral ligand. The ligand creates a chiral environment around the metal, which directs the stereochemical outcome of the reaction.

A landmark example is the Noyori asymmetric hydrogenation , for which Ryōji Noyori was a co-recipient of the 2001 Nobel Prize in Chemistry.[15] This reaction uses ruthenium catalysts bearing the chiral BINAP ligand to achieve the highly enantioselective hydrogenation of ketones and olefins.[4][15][16] The mechanism involves the formation of a ruthenium hydride species, where the chiral ligand environment dictates the facial selectivity of hydride delivery to the substrate.[4]

Another cornerstone of asymmetric metal catalysis is the Sharpless asymmetric epoxidation , which allows for the highly enantioselective epoxidation of primary and secondary allylic alcohols.[5][17] The catalyst is formed from titanium tetra(isopropoxide) and a chiral diethyl tartrate (DET) ligand.[5][18] The choice of (+)- or (-)-DET determines which face of the alkene is epoxidized, providing predictable access to either enantiomer of the epoxy alcohol product.[17]

1.3.2 Organocatalysis

Organocatalysis utilizes small, metal-free organic molecules to catalyze asymmetric transformations.[19] This field has grown exponentially since the early 2000s and offers a more sustainable and often less sensitive alternative to metal catalysis.[19][20] A key advantage is the general stability of organocatalysts to air and moisture.[20]

A prominent example is the proline-catalyzed asymmetric aldol reaction . The simple amino acid (S)-proline can effectively catalyze the direct aldol reaction between a ketone and an aldehyde to produce a chiral β-hydroxy ketone with high enantioselectivity.[13][18][21] The mechanism is believed to proceed through an enamine intermediate, formed between the ketone and the proline catalyst. The carboxylic acid group of the proline then plays a crucial role in the transition state, activating the aldehyde and directing the stereochemical outcome.[22]

Diagram: Catalytic Cycle of Proline-Catalyzed Aldol Reaction

Proline_Aldol_Cycle catalyst (S)-Proline Catalyst enamine Enamine Intermediate catalyst->enamine + Ketone - H₂O ketone Ketone aldehyde Aldehyde transition_state Asymmetric Transition State enamine->transition_state + Aldehyde adduct Iminium Adduct transition_state->adduct adduct->catalyst Hydrolysis (Catalyst regeneration) product Chiral Aldol Product adduct->product + H₂O

Caption: Simplified catalytic cycle for the proline-catalyzed asymmetric aldol reaction.

1.3.3 Biocatalysis

Biocatalysis leverages the exquisite selectivity of enzymes to perform asymmetric transformations.[23][24] Enzymes operate under mild conditions (pH and temperature) and often in aqueous media, making them a highly sustainable option.[23][25] Modern techniques like directed evolution allow for the tailoring of enzymes to have specific activities and selectivities for non-natural substrates, greatly expanding the scope of biocatalysis for industrial applications.[25][26] Ketoreductases (KREDs), transaminases, and lipases are commonly used classes of enzymes in the pharmaceutical industry for the synthesis of chiral alcohols, amines, and esters.[7][25]

Part 2: Methodologies and Protocols in Practice

A deep understanding of the theoretical principles must be complemented by robust and reproducible experimental protocols. This section provides detailed methodologies for key asymmetric reactions, reflecting best practices in a research and development setting.

Protocol: Proline-Catalyzed Asymmetric Aldol Reaction

This protocol describes a general procedure for the direct asymmetric aldol reaction between an aldehyde and a ketone, using (S)-proline as the catalyst in a mixed solvent system.[17][27]

Materials and Reagents:

  • (S)-Proline

  • Aldehyde (e.g., benzaldehyde)

  • Ketone (e.g., cyclohexanone)

  • Methanol (MeOH)

  • Water (H₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a vial equipped with a magnetic stir bar, charge (S)-proline (0.03 mmol, 10 mol%).

  • Solvent Addition: Add methanol (40 µL) and water (10 µL) to the vial and stir to dissolve the catalyst.

  • Reactant Addition: Add the ketone (1.5 mmol, 5 equivalents) followed by the aldehyde (0.3 mmol, 1 equivalent) to the reaction mixture at room temperature.

  • Reaction Monitoring: Cap the vial and stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the aldehyde is consumed (typically 4-24 hours).

  • Workup: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the mixture with ethyl acetate (3 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.

  • Analysis: Determine the diastereomeric ratio (d.r.) and enantiomeric excess (ee) of the purified product using chiral HPLC or NMR spectroscopy with a chiral shift reagent.[28][29][30]

Protocol: Noyori Asymmetric Hydrogenation of a Prochiral Ketone

This protocol outlines a general procedure for the asymmetric hydrogenation of a ketone using a Ru-BINAP catalyst system.[4][31]

Materials and Reagents:

  • RuCl₂[(R)-BINAP] (or the (S)-enantiomer) (0.01 - 1 mol%)

  • Prochiral ketone (e.g., acetophenone)

  • Ethanol (EtOH), degassed

  • Hydrogen (H₂) gas

Procedure:

  • Inert Atmosphere: All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques or in a glovebox.

  • Reaction Vessel: Charge a high-pressure reactor (autoclave or Parr hydrogenator) with the RuCl₂[(R)-BINAP] catalyst and the prochiral ketone.

  • Solvent Addition: Add degassed ethanol to the reactor via cannula.

  • Hydrogenation: Seal the reactor, purge several times with H₂ gas, and then pressurize to the desired pressure (e.g., 10-100 atm).

  • Reaction Conditions: Stir the reaction mixture at a specified temperature (e.g., 30-80 °C) for the required time (typically 6-24 hours).

  • Monitoring and Workup: Monitor the reaction by GC or HPLC. Once complete, carefully vent the reactor and purge with an inert gas.

  • Purification: Concentrate the reaction mixture in vacuo. The resulting chiral alcohol can be purified by distillation or column chromatography.

  • Analysis: Determine the enantiomeric excess of the product by chiral GC or HPLC.

Reaction ExampleCatalystSubstrateProductYield (%)ee (%)Reference
Aldol Reaction(S)-Proline (20 mol%)4-Nitrobenzaldehyde + Acetone(R)-4-hydroxy-4-(4-nitrophenyl)butan-2-one6876[13]
Aldol Reaction(S)-Proline (10 mol%)Benzaldehyde + Cyclohexanone(2R,1'S)-2-(hydroxy(phenyl)methyl)cyclohexan-1-one9599[27]
HydrogenationRuCl₂[(R)-BINAP]Methyl acetoacetate(R)-Methyl 3-hydroxybutanoate>98>98[32]
HydrogenationRu(II)-diphosphine-diamineAcetophenone(R)-1-Phenylethanol>99>99[15][16]

Table 1: Representative Quantitative Data for Asymmetric Aldol and Hydrogenation Reactions.

Part 3: Application in Drug Synthesis - Case Studies

The true measure of a synthetic methodology is its successful application in the construction of complex and valuable molecules. This section examines the role of chiral building blocks and asymmetric synthesis in the industrial production of two blockbuster drugs.

Case Study 1: Sofosbuvir (Sovaldi®) - Controlling Phosphorus Stereochemistry

Sofosbuvir is a direct-acting antiviral medication that has revolutionized the treatment of Hepatitis C.[28] A critical feature of its structure is a phosphoramidate prodrug moiety, which possesses a stereogenic phosphorus center. The therapeutic efficacy of Sofosbuvir is dependent on the specific (Sp)-isomer.[2]

The synthesis of Sofosbuvir is a masterclass in stereocontrol. A key step involves the coupling of a protected fluorinated nucleoside with a chiral phosphoramidate reagent.[2][28]

The Chiral Building Block: The crucial chiral phosphoramidate reagent, (S)-isopropyl 2-((chloro(phenoxy)phosphoryl)amino)propanoate, is synthesized from the readily available amino acid L-alanine. This reagent serves as the chiral building block that delivers the entire phosphoramidate side chain with the correct stereochemistry.

The Key Transformation: The diastereoselective coupling reaction is typically performed by treating the protected nucleoside with the chiral phosphoramidate reagent in the presence of a Lewis acid or a Grignard reagent.[2] For example, using magnesium chloride (MgCl₂) as a Lewis acid in THF, the 5'-hydroxyl group of the nucleoside attacks the phosphorus center. The pre-existing chirality in both the nucleoside and the phosphoramidate reagent work in concert to achieve high diastereoselectivity, favoring the formation of the desired (Sp)-isomer.[2][11]

Diagram: Key Stereoselective Step in Sofosbuvir Synthesis

Sofosbuvir_Synthesis cluster_reactants Reactants nucleoside Protected Fluorinated Nucleoside plus + conditions MgCl₂, i-Pr₂NEt THF, 0-5 °C nucleoside->conditions reagent Chiral Phosphoramidate Reagent (from L-alanine) reagent->conditions product (Sp)-Sofosbuvir Precursor (High Diastereoselectivity) conditions->product Diastereoselective Coupling

Caption: The crucial coupling reaction to install the chiral phosphoramidate in the synthesis of Sofosbuvir.

Case Study 2: Atorvastatin (Lipitor®) - Biocatalysis for a Key Chiral Intermediate

Atorvastatin, the active ingredient in Lipitor®, is a statin medication used to prevent cardiovascular disease. A key structural feature is a chiral dihydroxy-heptanoic acid side chain. The industrial synthesis of this side chain has evolved to incorporate highly efficient biocatalytic methods.

The Chiral Building Block: A key chiral intermediate is (S)-ethyl-4-chloro-3-hydroxybutyrate. While this can be made through various chemical methods, a highly efficient "green-by-design" process has been developed using biocatalysis.[33]

The Key Transformation: The synthesis starts with the prochiral ketone, ethyl-4-chloroacetoacetate. This substrate undergoes an asymmetric reduction catalyzed by a ketoreductase (KRED) enzyme. To make the process economically viable, a cofactor regeneration system is employed, using a glucose dehydrogenase (GDH) enzyme and glucose to continuously recycle the expensive NADP⁺/NADPH cofactor.[33] This enzymatic reduction proceeds with excellent yield (96%) and near-perfect enantioselectivity (>99.5% ee), providing the desired (S)-alcohol.[33] This chiral building block is then converted in a subsequent enzymatic step using a halohydrin dehalogenase (HHDH) to the corresponding hydroxynitrile, another crucial intermediate for the synthesis of the atorvastatin side chain.[33]

Part 4: Practical Considerations - From Lab to Plant

Scaling up an asymmetric synthesis from the laboratory bench to industrial production presents a unique set of challenges. What works on a milligram scale may not be feasible or safe on a multi-kilogram scale.

Key Challenges in Scale-Up:

  • Catalyst Cost and Loading: The cost of chiral ligands and metal catalysts can be prohibitive. Minimizing catalyst loading (increasing turnover number, TON) is a critical goal in process development. Catalyst recovery and recycling are also essential for economic viability.[22]

  • Mixing and Heat Transfer: Large reactors have different mixing and heat transfer properties than small flasks. Inadequate control can lead to local temperature gradients, which may decrease enantioselectivity and promote side reactions.[21][22]

  • Reagent Addition and Stoichiometry: The rate of reagent addition, which is easily controlled in the lab, becomes a critical process parameter at scale to manage reaction exotherms and maintain optimal concentrations.

  • Workup and Purification: Methods like chromatography, common in the lab, are often impractical for large-scale production. Crystallization-induced resolution or purification is highly desirable.

  • Safety and Environmental Impact: The use of hazardous reagents (e.g., pyrophoric bases, high-pressure hydrogen) and solvents requires rigorous safety protocols and process engineering. The overall environmental footprint, or "E-factor" (kg of waste per kg of product), is a key metric for sustainable manufacturing.[33][34]

Solutions and Modern Approaches:

  • Continuous Flow Chemistry: Flow reactors offer superior control over mixing, temperature, and reaction time, which can lead to improved selectivity and safety. This technology is increasingly being adopted for asymmetric catalysis.[21]

  • Catalyst Immobilization: Attaching catalysts to solid supports can facilitate their separation from the product stream and enable easier recycling.

  • Process Analytical Technology (PAT): Real-time monitoring of reactions can provide better control over critical process parameters, ensuring consistent product quality and optimizing reaction endpoints.

Conclusion: The Future is Enantiopure

The synthesis of single-enantiomer pharmaceuticals is a non-negotiable aspect of modern drug development. Chiral building blocks, whether sourced from nature's chiral pool, constructed using temporary auxiliaries, or generated through the elegant efficiency of asymmetric catalysis, are the foundational tools that make this possible. The continuous innovation in catalytic systems, including metal-, organo-, and biocatalysis, is pushing the boundaries of what is achievable in terms of efficiency, selectivity, and sustainability. For researchers and professionals in the field, a deep, mechanistic understanding of these tools, coupled with a practical awareness of the challenges of scaling up, is essential for translating a promising chiral molecule in the lab into a life-changing medicine for patients.

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  • Asymmetric synthesis Introduction enantiomeric excess. (n.d.). Slideshare. Retrieved January 9, 2026, from [Link]

  • Asymmetric Catalysis on Industrial Scale: Challenges, Approaches and Solutions. (n.d.). Wiley. Retrieved January 9, 2026, from [Link]

  • Widely Applicable Synthesis of Enantiomerically Pure (≥99% ee) Tertiary Alkyl-containing 1-Alkanols via ZACA–Pd- or Cu-Catalyzed Cross-Coupling. (n.d.). National Institutes of Health. Retrieved January 9, 2026, from [Link]

  • Enantioselective Synthesis of Enantioisotopomers with Quantitative Chiral Analysis by Chiral Tag Rotational Spectroscopy. (2022, July 8). ResearchGate. Retrieved January 9, 2026, from [Link]

  • Enantioselective Synthesis of Enantioisotopomers with Quantitative Chiral Analysis by Chiral Tag Rotational Spectroscopy - PMC. (n.d.). PubMed Central. Retrieved January 9, 2026, from [Link]

Sources

Foundational

An In-depth Technical Guide to the Physical Properties of (S)-Methyl 2-oxooxazolidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals Introduction (S)-Methyl 2-oxooxazolidine-4-carboxylate is a chiral heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical d...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Methyl 2-oxooxazolidine-4-carboxylate is a chiral heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. Its rigid, bicyclic structure, derived from the amino acid L-serine, makes it a valuable chiral building block in asymmetric synthesis. This guide provides a comprehensive overview of the key physical properties of (S)-Methyl 2-oxooxazolidine-4-carboxylate, offering a foundational understanding for its application in the synthesis of complex molecular architectures, including novel therapeutic agents. The oxazolidinone core is a prominent feature in several antibiotics, such as linezolid, highlighting the importance of understanding the physicochemical characteristics of its derivatives for the design and development of new pharmaceuticals.[1]

Molecular and Chemical Identity

(S)-Methyl 2-oxooxazolidine-4-carboxylate is systematically named methyl (4S)-2-oxo-1,3-oxazolidine-4-carboxylate.[2] Its chemical structure consists of a five-membered oxazolidinone ring with a methoxycarbonyl group at the 4-position, with the stereochemistry at this chiral center being (S).

IdentifierValueSource
Molecular Formula C₅H₇NO₄[2]
Molecular Weight 145.11 g/mol [2][3]
CAS Number 132682-22-5[4]
Canonical SMILES COC(=O)[C@@H]1COC(=O)N1[2]
InChI InChI=1S/C5H7NO4/c1-9-4(7)3-2-10-5(8)6-3/h3H,2H2,1H3,(H,6,8)/t3-/m0/s1[2]
Synonyms Methyl (S)-2-oxooxazolidine-4-carboxylate, (S)-4-Carbomethoxyoxazolidin-2-one[2]

Physicochemical Properties

Solubility

The solubility of a compound is a critical parameter in drug development, influencing its formulation and bioavailability. (S)-Methyl 2-oxooxazolidine-4-carboxylate exhibits good solubility in dimethyl sulfoxide (DMSO). One supplier reports a solubility of 100 mg/mL in DMSO. For in vivo studies, protocols have been developed to prepare solutions in various solvent systems. For instance, a clear solution of at least 2.5 mg/mL can be achieved in a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. A similar solubility is reported in a mixture of 10% DMSO and 90% corn oil.[3]

Solvent/SystemSolubility
Dimethyl Sulfoxide (DMSO)100 mg/mL
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL

Synthesis and Stereochemical Integrity

The synthesis of (S)-Methyl 2-oxooxazolidine-4-carboxylate typically starts from the readily available and chiral amino acid, L-serine. A common synthetic route involves the esterification of L-serine to its methyl ester hydrochloride, followed by cyclization to form the oxazolidinone ring.

A representative synthesis for the closely related (S)-2-oxooxazolidine-4-carboxylic acid involves the reaction of L-serine methyl ester hydrochloride with S,S'-dimethyl dithiocarbonate in water, followed by hydrolysis. This method is highlighted for its use of water as a solvent, rendering it environmentally friendly and safe.[5] The esterification to the final product can then be achieved through standard methods.

The stereochemical integrity of the chiral center at C4 is paramount for its application as a chiral auxiliary or in the synthesis of enantiomerically pure pharmaceuticals. The optical activity of the compound is a direct measure of its enantiopurity. While a specific value for the optical rotation of (S)-Methyl 2-oxooxazolidine-4-carboxylate is not consistently reported in the literature, the related compound, (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid, has a reported specific rotation of [α]²⁴_D –9.4 (c 1.02 in H₂O).[6] This highlights the importance of polarimetry in characterizing such chiral molecules.

Caption: A generalized synthetic workflow for (S)-Methyl 2-oxooxazolidine-4-carboxylate starting from L-serine.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of (S)-Methyl 2-oxooxazolidine-4-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental for confirming the molecular structure. For the analogous (S)-2-oxooxazolidine-4-carboxylic acid in D₂O, the following characteristic shifts are observed:

  • ¹H NMR (400 MHz, D₂O): δ 4.22 (m, 2H), 4.16 (m, 1H).[5]

  • ¹³C NMR (125 MHz, D₂O): δ 173.90 (C=O, carboxylic acid), 158.90 (C=O, carbamate), 68.43 (CH₂), 55.32 (CH).[5]

For (S)-Methyl 2-oxooxazolidine-4-carboxylate, one would expect to see an additional singlet in the ¹H NMR spectrum around 3.7-3.8 ppm corresponding to the methyl ester protons, and a corresponding signal in the ¹³C NMR spectrum around 52-53 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For (S)-Methyl 2-oxooxazolidine-4-carboxylate, the key characteristic absorption bands are expected for the carbonyl groups of the cyclic carbamate (oxazolidinone) and the methyl ester. The oxazolidin-5-one ring typically shows a strong absorption band around 1778 cm⁻¹.[7][8] The ester carbonyl stretching vibration is expected in the region of 1750-1735 cm⁻¹. Other significant bands would include C-O stretching and N-H stretching (if any residual starting material is present or for the proton on the nitrogen of the oxazolidinone ring).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For (S)-Methyl 2-oxooxazolidine-4-carboxylate, the molecular ion peak (M+) would be observed at m/z 145. The fragmentation pattern would likely involve the loss of the methoxycarbonyl group (-COOCH₃, 59 Da) or cleavage of the oxazolidinone ring. The fragmentation of carbamates often involves the loss of CO₂ (44 Da).[9]

Experimental Protocols

Melting Point Determination

The melting point of a solid organic compound is a crucial physical property that indicates its purity. A sharp melting range suggests a high degree of purity.

Methodology:

  • A small amount of the crystalline (S)-Methyl 2-oxooxazolidine-4-carboxylate is finely powdered and packed into a capillary tube.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a controlled rate.

  • The temperature at which the solid begins to melt and the temperature at which it completely liquefies are recorded as the melting range.

Sources

Exploratory

An In-depth Technical Guide to the Solubility of (S)-Methyl 2-oxooxazolidine-4-carboxylate

Introduction (S)-Methyl 2-oxooxazolidine-4-carboxylate is a chiral heterocyclic compound of significant interest in pharmaceutical synthesis.[1][2][3] Its utility as a chiral building block, particularly in the synthesis...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(S)-Methyl 2-oxooxazolidine-4-carboxylate is a chiral heterocyclic compound of significant interest in pharmaceutical synthesis.[1][2][3] Its utility as a chiral building block, particularly in the synthesis of antibiotics like linezolid, underscores the importance of understanding its fundamental physicochemical properties.[1][4] Among these, solubility is a critical parameter that dictates its handling, reaction kinetics, purification, and formulation.[5]

This technical guide provides a comprehensive overview of the solubility of (S)-methyl 2-oxooxazolidine-4-carboxylate. It is designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical methodologies for solubility determination. We will delve into the molecular characteristics of this compound, explore the factors influencing its solubility, and present detailed protocols for accurate and reproducible solubility measurements.

Physicochemical Properties of (S)-Methyl 2-oxooxazolidine-4-carboxylate

A foundational understanding of the molecule's physical and chemical characteristics is paramount to predicting and interpreting its solubility behavior.

PropertyValueSource
Molecular Formula C₅H₇NO₄[1][6][7]
Molecular Weight 145.11 g/mol [6][7]
Appearance Colorless to light yellow liquid or solid[7][8]
CAS Number 132682-22-5[6][7]
Predicted XLogP3 -0.3[6]

The structure of (S)-methyl 2-oxooxazolidine-4-carboxylate, featuring a polar oxazolidinone ring, an ester group, and a chiral center, suggests its propensity for solubility in polar solvents. The negative XLogP3 value further indicates a hydrophilic character.[6]

Theoretical Framework of Solubility

The principle of "like dissolves like" is a cornerstone of solubility prediction.[9] Polar solutes, such as (S)-methyl 2-oxooxazolidine-4-carboxylate, are expected to exhibit higher solubility in polar solvents due to favorable dipole-dipole interactions and the potential for hydrogen bonding. Conversely, limited solubility is anticipated in non-polar, aprotic solvents.

Several factors can influence the solubility of this compound:

  • Solvent Polarity: The polarity of the solvent will be a primary determinant of solubility.

  • Temperature: For most solid solutes, solubility increases with temperature. However, this relationship must be determined empirically.

  • pH: While the oxazolidinone ring itself has a high pKa, the ester group could be susceptible to hydrolysis under strongly acidic or basic conditions, which would affect the measured solubility.[10]

  • Chirality: The enantiomeric purity of the sample can influence its crystal lattice energy and, consequently, its solubility.[11][12][13]

Experimental Determination of Solubility

Accurate solubility data is best obtained through empirical measurement. The shake-flask method is widely regarded as the "gold standard" for determining thermodynamic equilibrium solubility due to its reliability and reproducibility.[14]

Workflow for Thermodynamic Solubility Determination

The following diagram illustrates a typical workflow for determining the thermodynamic solubility of (S)-methyl 2-oxooxazolidine-4-carboxylate.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_compound Weigh excess (S)-methyl 2-oxooxazolidine-4-carboxylate combine Combine in a sealed vial prep_compound->combine prep_solvent Measure known volume of solvent prep_solvent->combine shake Agitate at constant temperature (e.g., 24-48h) combine->shake Establish equilibrium centrifuge Centrifuge to pellet excess solid shake->centrifuge Separate solid and liquid phases filter Filter supernatant (e.g., 0.22 µm PTFE filter) centrifuge->filter dilute Dilute aliquot of filtrate filter->dilute Prepare for analysis quantify Quantify concentration (e.g., LC-MS, UV-Vis) dilute->quantify calculate Calculate solubility quantify->calculate

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Protocol: Shake-Flask Method

This protocol provides a step-by-step guide for determining the solubility of (S)-methyl 2-oxooxazolidine-4-carboxylate in a given solvent.

Materials:

  • (S)-Methyl 2-oxooxazolidine-4-carboxylate (high purity)

  • Solvent of interest (e.g., water, ethanol, ethyl acetate)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation:

    • Add an excess amount of (S)-methyl 2-oxooxazolidine-4-carboxylate to a pre-weighed vial. The excess is crucial to ensure saturation.

    • Record the exact mass of the compound added.

    • Add a known volume of the desired solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient time to reach equilibrium. A duration of 24 to 48 hours is typically recommended.[15]

  • Phase Separation:

    • Remove the vial from the shaker and let it stand to allow the undissolved solid to sediment.

    • To ensure complete separation of the solid from the saturated solution, centrifuge the vial at a high speed (e.g., 10,000 rpm for 10 minutes).

    • Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step removes any remaining solid particles.

  • Analysis:

    • Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of (S)-methyl 2-oxooxazolidine-4-carboxylate in the diluted sample using a validated analytical method such as HPLC-UV or UV-Vis spectroscopy.[16][17][18] A pre-established calibration curve is essential for accurate quantification.

  • Calculation:

    • Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from analysis) x (Dilution factor)

Known Solubility Data

While comprehensive, peer-reviewed solubility data in a wide range of organic solvents is not extensively published, some information is available from commercial suppliers and related literature.

Solvent SystemSolubilitySource
Dimethyl Sulfoxide (DMSO)100 mg/mL (689.13 mM)[7]
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline≥ 2.5 mg/mL (17.23 mM)[7]
10% DMSO / 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (17.23 mM)[7]
10% DMSO / 90% Corn Oil≥ 2.5 mg/mL (17.23 mM)[7]

It is important to note that the data in complex solvent systems represents apparent solubility and may not reflect the thermodynamic solubility in a single solvent. The high solubility in DMSO is consistent with its polar aprotic nature.[7]

High-Throughput Screening for Kinetic Solubility

For early-stage drug discovery and process development, high-throughput methods for assessing kinetic solubility can be valuable.[5][19] These methods are faster but may overestimate the thermodynamic solubility.[14]

Principle of Kinetic Solubility Measurement

A concentrated stock solution of the compound in DMSO is added to an aqueous buffer, and the formation of a precipitate is monitored.[5]

Kinetic_Solubility cluster_prep Preparation cluster_addition Addition & Incubation cluster_detection Detection stock Prepare concentrated stock in DMSO add_stock Add stock solution to buffer stock->add_stock buffer Aliquot aqueous buffer into microplate wells buffer->add_stock incubate Incubate for a short period (e.g., 1-2 hours) add_stock->incubate detect Measure precipitate formation (Nephelometry, UV-Vis) incubate->detect

Sources

Foundational

An In-Depth Technical Guide to the Stability and Storage of (s)-Methyl 2-oxooxazolidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract (s)-Methyl 2-oxooxazolidine-4-carboxylate is a pivotal chiral building block in modern synthetic and me...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

(s)-Methyl 2-oxooxazolidine-4-carboxylate is a pivotal chiral building block in modern synthetic and medicinal chemistry, valued for its role in the asymmetric synthesis of complex molecules and active pharmaceutical ingredients (APIs). The integrity and purity of this intermediate are paramount to ensure the desired stereochemical outcome and the safety and efficacy of the final drug product. This technical guide provides a comprehensive overview of the stability and optimal storage conditions for (s)-Methyl 2-oxooxazolidine-4-carboxylate. We will delve into the intrinsic chemical stability of the molecule, explore its primary degradation pathways under various stress conditions, and provide evidence-based recommendations for its handling and storage to maintain its quality and chiral purity over time. Furthermore, this guide outlines a systematic approach to stability testing, including forced degradation studies and analytical methodologies, in alignment with international regulatory standards.

Introduction: The Significance of (s)-Methyl 2-oxooxazolidine-4-carboxylate in Drug Development

(s)-Methyl 2-oxooxazolidine-4-carboxylate, a derivative of the amino acid L-serine, is a versatile chiral intermediate. Its rigid, five-membered heterocyclic structure, the oxazolidinone ring, coupled with the stereocenter at the 4-position, makes it an invaluable tool for controlling stereochemistry in a variety of chemical transformations. The enantiomeric purity of such intermediates is not just a matter of quality control; it is a critical determinant of the pharmacological and toxicological profile of the final API.[][2][3][4][5] Different enantiomers of a drug can exhibit vastly different biological activities, with one being therapeutic while the other may be inactive or even toxic.[][5] Therefore, understanding and preserving the stability of (s)-Methyl 2-oxooxazolidine-4-carboxylate is a foundational requirement in drug discovery and development.

This guide is designed to be a practical resource for scientists working with this important molecule. By understanding its stability profile, researchers can make informed decisions regarding reaction conditions, purification methods, and long-term storage, thereby ensuring the integrity of their synthetic pathways and the quality of their final products.

Intrinsic Chemical Stability and Degradation Pathways

The stability of (s)-Methyl 2-oxooxazolidine-4-carboxylate is primarily dictated by the chemical reactivity of its two key functional groups: the cyclic carbamate (oxazolidinone ring) and the methyl ester. While the five-membered oxazolidinone ring is generally considered a stable scaffold, it is susceptible to degradation under certain conditions, most notably hydrolysis.[6]

Hydrolytic Degradation

Hydrolysis is the most significant degradation pathway for (s)-Methyl 2-oxooxazolidine-4-carboxylate, and it can occur at both the ester linkage and the cyclic carbamate. The rate and mechanism of hydrolysis are highly dependent on the pH of the environment.

The methyl ester group is susceptible to both acid- and base-catalyzed hydrolysis.

  • Acid-Catalyzed Ester Hydrolysis: This is a reversible reaction where protonation of the carbonyl oxygen of the ester makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[7][8][9] The reaction is typically slow at room temperature but is accelerated by heat.[10]

  • Base-Catalyzed Ester Hydrolysis (Saponification): This is an irreversible reaction that is generally much faster than acid-catalyzed hydrolysis.[8][9] The hydroxide ion directly attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a carboxylate salt and methanol.[7][8]

G cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis Ester_A (s)-Methyl 2-oxooxazolidine-4-carboxylate Protonated_Ester_A Protonated Ester Ester_A->Protonated_Ester_A + H+ Protonated_Ester_A->Ester_A - H+ Tetrahedral_Intermediate_A Tetrahedral Intermediate Protonated_Ester_A->Tetrahedral_Intermediate_A + H2O Tetrahedral_Intermediate_A->Protonated_Ester_A Carboxylic_Acid_A (s)-2-Oxooxazolidine-4-carboxylic acid + Methanol Tetrahedral_Intermediate_A->Carboxylic_Acid_A - H+ Carboxylic_Acid_A->Tetrahedral_Intermediate_A - H2O Ester_B (s)-Methyl 2-oxooxazolidine-4-carboxylate Tetrahedral_Intermediate_B Tetrahedral Intermediate Ester_B->Tetrahedral_Intermediate_B + OH- Carboxylate_B Carboxylate Salt + Methanol Tetrahedral_Intermediate_B->Carboxylate_B

Figure 1: Mechanisms of Acid- and Base-Catalyzed Ester Hydrolysis.

The 2-oxooxazolidine ring, being a cyclic carbamate, is also susceptible to hydrolysis, which leads to ring-opening to form the corresponding N-carboxy-L-serine methyl ester, which can further decarboxylate. This hydrolysis is also catalyzed by both acid and base. Studies on similar oxazolidinone structures have shown that N-unsubstituted oxazolidinones can be challenging to hydrolyze, sometimes requiring harsh conditions like heating with a strong base.

G Start (s)-Methyl 2-oxooxazolidine-4-carboxylate Hydrolysis Hydrolysis (Acid or Base) Start->Hydrolysis Ring_Opened N-Carboxy-L-serine methyl ester (unstable) Hydrolysis->Ring_Opened Final_Product L-Serine methyl ester Ring_Opened->Final_Product - CO2

Figure 2: Hydrolytic Degradation of the Oxazolidinone Ring.
Oxidative Degradation

Oxazolidinone derivatives can be susceptible to oxidative degradation. Studies on other oxazolidinone-containing compounds have shown that oxidation can occur, and the degradation pathway can be influenced by pH.[11] For (s)-Methyl 2-oxooxazolidine-4-carboxylate, potential sites for oxidation include the carbon atoms adjacent to the heteroatoms in the ring. The presence of trace metals can catalyze such oxidative processes.

Photodegradation
Thermal Degradation

As a solid, (s)-Methyl 2-oxooxazolidine-4-carboxylate is expected to be relatively stable at ambient temperatures. However, at elevated temperatures, thermal decomposition can occur. A study on the thermal degradation of the related antibiotic linezolid, which also contains an oxazolidinone ring, identified hydrolytic decarboxylation as a major degradation pathway.[17] For solid-state pharmaceuticals, understanding thermal stability is crucial for defining appropriate storage and handling conditions.[18][19][20][21][22]

Recommended Storage and Handling Conditions

Based on information from various chemical suppliers and general best practices for the storage of chiral reagents, the following conditions are recommended to ensure the long-term stability and maintain the chiral purity of (s)-Methyl 2-oxooxazolidine-4-carboxylate.[23][24][25][26][27]

Parameter Recommendation Rationale
Temperature Long-term: -20°C to -80°C.[23] Short-term: 2-8°C.[26]Low temperatures slow down the rate of all potential degradation reactions, including hydrolysis and thermal decomposition.
Humidity Store in a dry environment, preferably in a desiccator.The primary degradation pathway is hydrolysis, so minimizing exposure to moisture is critical.
Light Protect from light by storing in an amber vial or in a dark place.[23][24]To prevent potential photodegradation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) if opened and to be stored for an extended period.To minimize the risk of oxidative degradation.
Container Use a tightly sealed, appropriate container to prevent moisture and air ingress.To maintain a controlled microenvironment for the compound.

Handling Precautions:

  • Handle the compound in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of dust.

  • Minimize the time the container is open to the atmosphere.

  • For repeated use, it is advisable to aliquot the material into smaller, single-use quantities to avoid repeated freeze-thaw cycles and contamination of the bulk material.

Stability Testing: A Systematic Approach

A comprehensive stability testing program is essential to fully understand the degradation profile of (s)-Methyl 2-oxooxazolidine-4-carboxylate and to establish its re-test period or shelf life. This program should include long-term stability studies under recommended storage conditions and forced degradation (stress testing) studies to identify potential degradation products and validate the stability-indicating nature of analytical methods.

Forced Degradation Studies

Forced degradation studies are designed to accelerate the degradation of the compound under more severe conditions than those used for long-term stability testing.[28][29][30][31] These studies are crucial for:

  • Identifying likely degradation pathways.

  • Elucidating the structure of potential degradation products.

  • Demonstrating the specificity of stability-indicating analytical methods.

A typical forced degradation study for (s)-Methyl 2-oxooxazolidine-4-carboxylate should include exposure to the following stress conditions:

Stress Condition Typical Protocol Potential Degradation
Acid Hydrolysis 0.1 M HCl at room temperature and/or elevated temperature (e.g., 60°C).Ester and/or oxazolidinone ring hydrolysis.
Base Hydrolysis 0.1 M NaOH at room temperature.Rapid ester and oxazolidinone ring hydrolysis.
Oxidation 3% H₂O₂ at room temperature.Oxidation of the oxazolidinone ring.
Thermal Degradation Dry heat (e.g., 80°C) and heat with humidity.Thermal decomposition, potentially involving decarboxylation.
Photodegradation Exposure to a light source compliant with ICH Q1B guidelines (e.g., xenon lamp or a combination of cool white fluorescent and near-UV lamps).[14]Photolytic cleavage or rearrangement.

The extent of degradation should be targeted to be in the range of 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.[29]

G Start (s)-Methyl 2-oxooxazolidine-4-carboxylate (Solid or in Solution) Acid Acidic Conditions (e.g., 0.1 M HCl, RT/60°C) Start->Acid Base Basic Conditions (e.g., 0.1 M NaOH, RT) Start->Base Oxidation Oxidative Conditions (e.g., 3% H2O2, RT) Start->Oxidation Thermal Thermal Stress (e.g., 80°C, dry/humid) Start->Thermal Photo Photolytic Stress (ICH Q1B compliant light source) Start->Photo Analysis Analysis of Stressed Samples (HPLC, LC-MS, NMR) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis

Sources

Exploratory

Function of the oxazolidinone ring in chiral auxiliaries

A Technical Guide to the Oxazolidinone Ring in Chiral Auxiliaries: Mechanism, Application, and Strategic Implementation This guide provides an in-depth exploration of the oxazolidinone scaffold, a cornerstone of modern a...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide to the Oxazolidinone Ring in Chiral Auxiliaries: Mechanism, Application, and Strategic Implementation

This guide provides an in-depth exploration of the oxazolidinone scaffold, a cornerstone of modern asymmetric synthesis. Developed and popularized by David A. Evans, these chiral auxiliaries have become indispensable tools for the stereocontrolled construction of complex molecules, finding frequent application in the early stages of drug discovery and natural product synthesis.[1][2] We will dissect the fundamental principles that govern their remarkable efficacy, detail field-proven protocols for their application, and discuss strategies for their ultimate removal to unveil the desired chiral products.

The Foundation of Stereocontrol: Why Oxazolidinones Excel

A chiral auxiliary is a stereogenic unit temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[2] For an auxiliary to be synthetically useful, it must meet several criteria: it must be easily attached and removed, it must direct reactions with high diastereoselectivity, and both of its enantiomeric forms should be readily available. Evans' oxazolidinone auxiliaries satisfy these conditions exceptionally well, making them a reliable and versatile choice.[3]

Table 1: Commonly Employed Evans Oxazolidinone Auxiliaries

Auxiliary NameOriginating Amino AlcoholR GroupTypical Application
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone(1R,2S)-NorephedrinePhenyl (at C5)Complementary diastereoselectivity
(S)-4-benzyl-2-oxazolidinone(S)-PhenylalaninolBenzylGeneral purpose, high selectivity
(S)-4-isopropyl-2-oxazolidinone(S)-ValinolIsopropylGeneral purpose, high selectivity

The auxiliaries are synthesized from readily available and often inexpensive chiral pool amino alcohols.[5]

The Core Mechanism: Orchestrating Asymmetric Induction

The stereochemical outcome of reactions mediated by oxazolidinone auxiliaries is not accidental; it is the result of a carefully orchestrated sequence of conformational and electronic biases. The process universally begins with the acylation of the auxiliary's nitrogen, followed by deprotonation to form a key enolate intermediate.

The first step involves attaching the desired acyl group to the nitrogen of the oxazolidinone ring. This is typically a straightforward amide bond formation.

Deprotonation of the α-carbon of the N-acyl group using a strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), selectively generates the (Z)-enolate.[2] This high geometric selectivity is a critical feature, attributed to the minimization of A(1,3) strain (allylic strain) in the transition state of proton removal. The bulky substituent at the C4 position of the oxazolidinone ring forces the R' group of the acyl chain into a conformation where the α-proton is accessible for abstraction, leading preferentially to the (Z)-geometry.[5][6]

Figure 2: Chelation and steric shielding create a biased environment for electrophilic attack.

Key Applications and Experimental Protocols

The reliability of oxazolidinone auxiliaries has led to their widespread use in a variety of asymmetric C-C bond-forming reactions. [1][2][7]We present protocols for two of the most common transformations: asymmetric alkylation and the asymmetric aldol reaction.

This reaction is a robust method for creating a stereocenter α to a carbonyl group. The chelated (Z)-enolate reacts with activated electrophiles, such as allylic or benzylic halides, with a high degree of stereocontrol. [2] Experimental Protocol: Diastereoselective Allylation of an N-Propionyl Oxazolidinone [8][9]

  • Preparation: In a flame-dried, argon-purged flask, dissolve (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone acylated with propionyl chloride (1.0 eq) in anhydrous THF (0.1 M) and cool the solution to -78 °C.

  • Enolate Formation: Add sodium hexamethyldisilazide (NaHMDS, 1.1 eq, as a 1.0 M solution in THF) dropwise via syringe. Stir the resulting pale yellow solution for 30 minutes at -78 °C.

  • Alkylation: Add allyl iodide (1.2 eq) dropwise. Stir the reaction mixture at -78 °C for 4 hours.

  • Quench: Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Workup: Allow the mixture to warm to room temperature. Extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the crude product. The product can be purified by flash column chromatography on silica gel. Diastereoselectivities of >98:2 are commonly achieved. [8] Table 2: Representative Diastereoselectivity in Asymmetric Alkylation

N-Acyl OxazolidinoneElectrophileBaseDiastereomeric Ratio (d.r.)
N-PropionylBenzyl BromideLDA>99:1
N-PropionylAllyl IodideNaHMDS98:2 [8]
N-ButyrylMethyl IodideLDA95:5

The Evans asymmetric aldol reaction is a powerful method that simultaneously establishes two contiguous stereocenters with predictable syn-stereochemistry. [2][10]The reaction typically employs boron enolates, generated using dibutylboron triflate (Bu₂BOTf) and a hindered base, which react via a closed, chair-like Zimmerman-Traxler transition state. [10][11]

Figure 3: The chair-like transition state model explains the high syn-diastereoselectivity.

The Final Step: Auxiliary Cleavage and Recovery

A critical and final step is the removal of the chiral auxiliary to reveal the desired enantiomerically pure product. [12]The choice of cleavage method is strategic, as it determines the functional group obtained (e.g., carboxylic acid, alcohol, ester, or aldehyde). The auxiliary can typically be recovered in high yield and recycled. [12]

Figure 4: Workflow for the cleavage of the N-acyl oxazolidinone to various products.

Table 3: Summary of Common Methods for Auxiliary Cleavage

Desired ProductReagent(s)Key Considerations
Carboxylic AcidLiOH, H₂O₂Most common method. The reaction can evolve oxygen gas, requiring proper vessel inerting, especially at scale. [13][14]
Primary AlcoholLiBH₄ or LiAlH₄Standard reductive cleavage. LiBH₄ is often milder. [5][12]
AldehydeDIBAL-HRequires careful control of temperature and stoichiometry to avoid over-reduction to the alcohol. [12]
EsterNaOMe in MeOHA mild transesterification method to yield the corresponding methyl ester. [12]

Protocol: Hydrolytic Cleavage to a Carboxylic Acid [12][13]

  • Preparation: Dissolve the purified N-acyl oxazolidinone (1.0 eq) in a 3:1 mixture of THF and water (0.2 M).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition: Add 30% aqueous hydrogen peroxide (4.0 eq), followed by aqueous lithium hydroxide (2.0 eq, 0.5 M solution).

  • Reaction: Stir the mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench: Quench the excess peroxide by adding aqueous Na₂SO₃ solution until a test with starch-iodide paper is negative.

  • Workup: Concentrate the mixture in vacuo to remove THF. Dilute with water and extract with dichloromethane to recover the chiral auxiliary. Acidify the aqueous layer to pH 1-2 with 1M HCl and extract with ethyl acetate (3x).

  • Isolation: Combine the ethyl acetate layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the enantiomerically pure carboxylic acid.

Conclusion

The oxazolidinone ring, when incorporated as a chiral auxiliary, provides a powerful and predictable platform for asymmetric synthesis. Its effectiveness stems from a well-understood mechanism involving the formation of a rigid, chelated (Z)-enolate where a strategically placed substituent sterically directs the approach of incoming electrophiles. The versatility of the system is further enhanced by the variety of reliable methods for its cleavage, affording a range of valuable chiral building blocks. For researchers in drug development and total synthesis, the Evans oxazolidinone auxiliary remains a go-to methodology for the robust and time-efficient installation of stereocenters. [1][2]

References

  • Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing.

  • Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. ACS Publications.

  • Application Notes and Protocols for Chiral Auxiliary Cleavage of (R)-4-Benzyl-2-oxazolidinone. Benchchem.

  • Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Semantic Scholar.

  • Chiral auxiliary. Wikipedia.

  • Enolate Alkylations. Chapter 1.

  • The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. UQ eSpace - The University of Queensland.

  • Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. PMC - NIH.

  • The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. ConnectSci.

  • Oxazolidinones as Chiral Auxiliaries in the Asymmetric 1,4-Conjugate Addition Reaction Applied to the Total Synthesis of Natural Products: A Supplemental Mini-Review. ResearchGate.

  • Current Updates on Oxazolidinone and Its Significance. PMC - PubMed Central.

  • Evans Enolate Alkylation-Hydrolysis. Course Document.

  • Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. ResearchGate.

  • Evans' Chiral Auxiliary‐Based Asymmetric Synthetic Methodology and Its Modern Extensions. CoLab.

  • Oxazolidinones as versatile scaffolds in medicinal chemistry. PMC - NIH.

  • Recent advances in asymmetric synthesis with chiral imide auxiliaries. Société Chimique de France.

  • Oxazolidin-2-one Ring, a Popular Framework in Synthetic Organic Chemistry Part 2.[1] Applications and Modifications. ResearchGate.

  • Oxazolidinones as chiral auxiliaries in the asymmetric 1,4-conjugate addition reaction applied to the total synthesis of natural products: A supplemental mini-review. Zenodo.

  • Oxazolidinones as chiral auxiliaries in asymmetric aldol reaction applied to natural products total synthesis. ResearchGate.

  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education.

  • Oxazolidinones as Versatile Scaffolds in Medicinal Chemistry. ResearchGate.

  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. ResearchGate.

  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. ACS Publications.

  • Enolates - Formation, Stability, and Simple Reactions. Master Organic Chemistry.

  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex. Williams College Chemistry.

  • Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. NIH.

  • Control of stereochemistry in free radical reactions with oxazolidine auxiliaries. Journal of the American Chemical Society.

  • Stereoselective α-Tertiary Alkylation of N-(Arylacetyl)oxazolidinones. PMC - NIH.

  • Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. MDPI.

  • Stereocontrolled Ring-Opening of Oxazolidinone-Fused Aziridines for the Synthesis of 2‑Amino Ethers. PMC - PubMed Central.

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Foundational

(s)-Methyl 2-oxooxazolidine-4-carboxylate reaction mechanism

An In-depth Technical Guide to the Reaction Mechanism of (S)-Methyl 2-oxooxazolidine-4-carboxylate Authored by a Senior Application Scientist Foreword: The Significance of a Chiral Scaffold In the landscape of modern dru...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reaction Mechanism of (S)-Methyl 2-oxooxazolidine-4-carboxylate

Authored by a Senior Application Scientist

Foreword: The Significance of a Chiral Scaffold

In the landscape of modern drug discovery and development, the 2-oxazolidinone ring system stands as a privileged scaffold, most famously embodied in the antibiotic Linezolid. Its rigid, planar structure and capacity for stereospecific substitution make it an invaluable component in medicinal chemistry. At the heart of many stereoselective syntheses lies (S)-methyl 2-oxooxazolidine-4-carboxylate , a versatile chiral building block derived from the natural amino acid L-serine.[1][2] This guide provides an in-depth exploration of the reaction mechanism for its synthesis, offering not just a procedural outline but a causal understanding of the chemistry, designed for researchers, scientists, and professionals in drug development.

Strategic Approaches to the 2-Oxazolidinone Core

The construction of the 2-oxazolidinone heterocycle is a well-trodden path in organic synthesis, with several established strategies. The choice of method often depends on the desired substitution pattern, stereochemical outcome, and tolerance for specific reagents. Common approaches include:

  • Cyclization of β-Amino Alcohols: The most direct route involves the reaction of a β-amino alcohol with a carbonylating agent like phosgene or its safer surrogates (e.g., triphosgene, carbonyldiimidazole, carbonates).[3][4]

  • Epoxide Ring-Opening: Reaction of epoxides with isocyanates or in situ generated carbamates provides a powerful method for constructing the ring, often with excellent stereocontrol.[5][6]

  • Rearrangement Reactions: Elegant strategies employing Curtius or Hofmann rearrangements of β-hydroxy acyl azides or amides, respectively, can yield the desired cyclic carbamates.[7][8]

  • Catalytic Cycloadditions: Modern methods utilize transition metal catalysis (e.g., nickel or palladium) to facilitate the cycloaddition of aziridines with isocyanates or carbon dioxide.[5][9]

For the specific synthesis of (S)-methyl 2-oxooxazolidine-4-carboxylate, the most practical and stereoretentive approach begins with L-serine methyl ester, leveraging the inherent chirality of this readily available starting material.

The Core Reaction Mechanism: From L-Serine to a Chiral Heterocycle

The synthesis of (S)-methyl 2-oxooxazolidine-4-carboxylate from L-serine methyl ester hydrochloride is a classic example of intramolecular cyclization. A particularly efficient and environmentally conscious method utilizes S,S'-dimethyl dithiocarbonate as the carbonylating agent in an aqueous medium.[10]

The overall transformation is depicted below:

Caption: Overall synthesis of the target molecule.

A detailed, step-by-step mechanistic pathway provides clarity on the bond-forming and breaking events that govern this transformation.

Mechanism Breakdown
  • Deprotonation and Nucleophilic Attack: The reaction commences in a basic aqueous solution. The base (e.g., sodium bicarbonate) deprotonates the ammonium group of the L-serine methyl ester hydrochloride, liberating the free amine. This primary amine then acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of S,S'-dimethyl dithiocarbonate.

  • Formation of the Thiocarbamate Intermediate: This attack results in the displacement of a methanethiolate leaving group, forming a methyl thiocarbamate intermediate. This key intermediate now possesses both the nucleophilic hydroxyl group and the electrophilic thiocarbonyl group required for cyclization.

  • Intramolecular Cyclization (Ring Closure): The pendant hydroxyl group of the serine backbone performs an intramolecular nucleophilic attack on the thiocarbonyl carbon. This is the crucial ring-forming step. The stereocenter at the C4 position, inherited from L-serine, remains undisturbed throughout this process, ensuring the high enantiopurity of the final product.

  • Elimination and Tautomerization: The tetrahedral intermediate formed during cyclization collapses, eliminating the second molecule of methanethiolate. This generates the final, stable 5-membered 2-oxooxazolidine ring.

The logical flow of this mechanism is illustrated in the diagram below.

G start L-Serine Methyl Ester (Free Amine) intermediate Methyl Thiocarbamate Intermediate start->intermediate 1. Nucleophilic Attack (- MeSH) reagent S,S'-Dimethyl Dithiocarbonate reagent->intermediate cyclized Tetrahedral Intermediate intermediate->cyclized 2. Intramolecular Attack (OH on C=S) product (S)-Methyl 2-oxooxazolidine- 4-carboxylate cyclized->product 3. Elimination (- MeSH)

Caption: Step-by-step reaction mechanism pathway.

Experimental Protocol: A Validated Synthesis

This protocol is adapted from methodologies reported in the literature, emphasizing safety and reproducibility.[10] It serves as a self-validating system where successful execution relies on careful control of reaction parameters.

Objective: To synthesize (S)-methyl 2-oxooxazolidine-4-carboxylate.

Materials:

  • L-serine methyl ester hydrochloride

  • S,S'-dimethyl dithiocarbonate

  • Sodium bicarbonate (NaHCO₃)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Inert gas (Nitrogen or Argon)

Experimental Procedure:

  • Vessel Preparation: Under an inert atmosphere, charge a round-bottom flask equipped with a magnetic stir bar with L-serine methyl ester hydrochloride (1 equivalent) and deionized water.

    • Causality: An inert atmosphere prevents potential side reactions with atmospheric oxygen or moisture, although this specific reaction is relatively robust.

  • Base Addition: Cool the solution to 5-10 °C using an ice bath. Slowly add sodium bicarbonate (2.5 equivalents) in portions.

    • Causality: The base neutralizes the hydrochloride salt and establishes the alkaline conditions necessary for the subsequent nucleophilic attack. Portion-wise addition controls effervescence. Cooling mitigates any exotherm.

  • Reagent Addition: Once the base is fully dissolved, add S,S'-dimethyl dithiocarbonate (1.1 equivalents) dropwise to the stirring solution while maintaining the temperature.

    • Causality: Dropwise addition ensures the reaction rate is controlled, preventing a rapid exotherm and potential side reactions.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Causality: Extended stirring ensures the reaction proceeds to completion.

  • Aqueous Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

    • Causality: The product has moderate polarity and will partition into the organic layer (ethyl acetate), separating it from inorganic salts and water-soluble impurities.

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Causality: The brine wash removes residual water. Anhydrous MgSO₄ removes the final traces of water from the organic solvent. Rotary evaporation removes the solvent to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure (S)-methyl 2-oxooxazolidine-4-carboxylate.

    • Causality: Purification is essential to remove unreacted starting materials and byproducts, ensuring the high purity required for subsequent use in drug development.

Data Summary: Synthetic Methodologies for Oxazolidinones

The selection of a synthetic route is a critical decision in process development. The following table summarizes key parameters for various methods used to generate the oxazolidinone core, providing a comparative overview for researchers.

Method Starting Materials Key Reagents Typical Conditions Reported Yield Key Advantages/Disadvantages Reference
Dithiocarbonate Cyclization L-Serine Methyl Ester HClS,S'-Dimethyl Dithiocarbonate, NaHCO₃Water, 5°C to RT>86%Environmentally friendly (aqueous), high yield, safe reagents.[10]
Phosgene-based Cyclization (S)-2-amino-3-(methylamino)propionic acidPhosgene (20% in toluene), NaHCO₃Water/Toluene, 0°C to RTGoodHigh yield, well-established. / Toxicity of phosgene .[4]
Asymmetric Aldol/Curtius Chiral Aldehyde & EnolateTrimethylsilyl azideTHF, 90°C87%Access to complex 4,5-disubstituted patterns, high stereoselectivity. / Multi-step, requires azide reagents.[8]
Epoxide-Carbamate Cyclization N-Aryl Carbamate, EpichlorohydrinLiOHAcetonitrile, 80°C~50-70%Good for N-aryl derivatives, enantiospecific. / Moderate yields, potential for side reactions.[6]

Conclusion: A Foundation for Innovation

The synthesis of (S)-methyl 2-oxooxazolidine-4-carboxylate via the cyclization of L-serine derivatives is a robust, reliable, and stereochemically precise process. Understanding the underlying reaction mechanism—from the initial nucleophilic attack to the intramolecular ring closure—empowers scientists to optimize conditions, troubleshoot challenges, and adapt the methodology for novel applications. As a foundational chiral building block, the efficient and scalable production of this molecule is paramount to the continued development of innovative therapeutics that leverage the potent biological activity of the oxazolidinone scaffold.

References

  • Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. National Institutes of Health (NIH).
  • Theoretical Study on the Mechanism of Stereoselective Synthesis of Oxazolidinones. The Journal of Organic Chemistry.
  • Current Updates on Oxazolidinone and Its Significance. PubMed Central (PMC).
  • Synthesis of chiral oxazolidin-2-ones from N-alkoxycarbonyl amino epoxides: A computational study. ResearchGate.
  • Stereoselective synthesis of oxazolidinonyl-fused piperidines of interest as selective muscarinic (M1) receptor agonists: a novel M1 allosteric modulator. Organic & Biomolecular Chemistry (RSC Publishing).
  • Theoretical Study on the Mechanism of Stereoselective Synthesis of Oxazolidinones. ACS Publications.
  • Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. MDPI.
  • Oxazolidinone synthesis. Organic Chemistry Portal.
  • Enantioselective synthesis of new oxazolidinylthiazolidines as enzyme inhibitors. PubMed Central (PMC).
  • Enantioselective Synthesis of Oxazolidinones. ResearchGate.
  • Preparation of (S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid 1 from... ResearchGate.
  • (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid. MDPI.
  • CN111808040A - Synthesis method of multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds. Google Patents.
  • Methyl 2-oxooxazolidine-4-carboxylate. MySkinRecipes.
  • 132682-22-5|(S)-Methyl 2-oxooxazolidine-4-carboxylate. BLDpharm.
  • Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. arkat usa.

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Exploratory

The Strategic Role of (s)-Methyl 2-oxooxazolidine-4-carboxylate in Modern Medicinal Chemistry: A Technical Guide

Introduction: The Imperative of Stereochemical Control in Drug Design In the landscape of modern drug discovery, the chirality of a molecule is not a trivial detail but a critical determinant of its biological activity,...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Stereochemical Control in Drug Design

In the landscape of modern drug discovery, the chirality of a molecule is not a trivial detail but a critical determinant of its biological activity, safety, and pharmacokinetic profile. Living systems are inherently chiral, and thus, drug-target interactions are exquisitely stereoselective.[1] More than half of all approved small-molecule drugs are chiral, a testament to the necessity of precise three-dimensional architecture for achieving therapeutic efficacy.[1] Chiral building blocks, or synthons, are the foundational components that enable medicinal chemists to construct complex, enantiomerically pure molecules with exacting control over their spatial arrangement.[2][3]

Among the pantheon of valuable chiral synthons, the oxazolidinone scaffold has emerged as a privileged structure in medicinal chemistry.[4] This five-membered heterocyclic ring system is most famously embodied in the antibiotic Linezolid, the first of its class to gain FDA approval.[5] The oxazolidinone ring acts as a bioisostere for various chemical groups and imparts favorable druglike properties.[4] This guide focuses on a particularly versatile and powerful derivative: (s)-Methyl 2-oxooxazolidine-4-carboxylate . Derived from the natural amino acid L-serine, this compound serves as a conformationally restricted amino acid surrogate and a versatile intermediate for introducing stereochemically defined functionality into drug candidates across multiple therapeutic areas.

This technical guide will provide an in-depth exploration of the synthesis, chemical properties, and strategic applications of (s)-Methyl 2-oxooxazolidine-4-carboxylate, offering researchers and drug development professionals a comprehensive resource for leveraging this potent building block.

Physicochemical Properties and Structural Data

A foundational understanding of a building block's properties is paramount for its effective use in synthesis. The key data for (s)-Methyl 2-oxooxazolidine-4-carboxylate are summarized below.

PropertyValueSource
IUPAC Name methyl (4S)-2-oxo-1,3-oxazolidine-4-carboxylate[6]
CAS Number 132682-22-5[3]
Molecular Formula C₅H₇NO₄[6]
Molecular Weight 145.11 g/mol [6]
Appearance White crystal[3]
Storage 0-8 °C, dry conditions[3][7]

Enantioselective Synthesis: From L-Serine to a Constrained Synthon

The most common and economically viable route to (s)-Methyl 2-oxooxazolidine-4-carboxylate begins with the readily available chiral pool starting material, L-serine methyl ester. The core of the synthesis involves the cyclization of the amino and hydroxyl groups of the serine backbone with a carbonyl source. This transformation effectively "locks" the stereocenter at the alpha-carbon (C4 of the oxazolidinone ring), preserving the (S)-configuration from the parent amino acid.

The causality behind this choice of starting material is clear: L-serine provides a direct and inexpensive source of the required (S)-stereochemistry. The synthetic challenge lies in achieving efficient cyclization without racemization. Various carbonylating agents, such as phosgene, triphosgene, or carbonyldiimidazole (CDI), can be employed. However, greener and safer alternatives are increasingly preferred in industrial settings.

A robust and environmentally conscious method has been detailed in the patent literature, which utilizes S,S'-dimethyl dithiocarbonate in an aqueous medium.[2] This approach avoids hazardous reagents like phosgene and corrosive solvents. While the patent's ultimate goal is the corresponding carboxylic acid, the initial cyclization product is the target methyl ester.

Logical Flow of the Synthesis

The synthesis can be visualized as a two-step logical process: initial activation and intramolecular cyclization, followed by purification.

G cluster_start Starting Materials cluster_reaction Reaction Core cluster_product Products L-Serine_Me_HCl L-Serine Methyl Ester Hydrochloride Cyclization Step 1: Cyclization (Aqueous Medium) L-Serine_Me_HCl->Cyclization Dithiocarbonate S,S'-Dimethyl Dithiocarbonate Dithiocarbonate->Cyclization Target_Ester (s)-Methyl 2-oxooxazolidine-4-carboxylate (Target Molecule) Cyclization->Target_Ester Extraction & Purification Hydrolysis Step 2: Optional Hydrolysis (Alkaline Conditions) Final_Acid (S)-2-oxooxazolidine-4-carboxylic acid (Final Patented Product) Hydrolysis->Final_Acid Target_Ester->Hydrolysis Proceed without isolation

Caption: Synthetic pathway from L-serine to the target ester and optional acid.

Detailed Experimental Protocol: Synthesis of (s)-Methyl 2-oxooxazolidine-4-carboxylate

This protocol is adapted from the procedure for the synthesis of the corresponding carboxylic acid described in patent CN111808040A, focusing on the formation and isolation of the methyl ester intermediate.[2]

Materials & Reagents:

  • L-serine methyl ester hydrochloride

  • S,S'-dimethyl dithiocarbonate

  • Deionized Water

  • Dichloromethane (DCM)

  • 5N Hydrochloric Acid (HCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Instrumentation:

  • Reaction flask with magnetic stirrer and ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: In a suitable reaction flask under an inert atmosphere (e.g., Argon), add L-serine methyl ester hydrochloride (1.0 eq) and S,S'-dimethyl dithiocarbonate (0.67 eq) to deionized water.

  • Cyclization Reaction: Cool the mixture in an ice bath to approximately 10 °C and stir vigorously for 3-4 hours.[2] Subsequently, allow the reaction to warm to room temperature and continue stirring for 6 hours. The progress of the reaction should be monitored by an appropriate method, such as Thin Layer Chromatography (TLC).

  • Work-up and Extraction: Transfer the reaction mixture to a separatory funnel and dilute with a 2:1 mixture of DCM and water. Separate the aqueous layer and extract it twice more with DCM.

  • Washing: Combine the organic extracts and wash sequentially with 5N HCl and deionized water. This step is crucial to remove any unreacted amine and water-soluble byproducts.

  • Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator. This will yield the crude (s)-Methyl 2-oxooxazolidine-4-carboxylate.

  • Purification (if necessary): The crude product can be further purified by silica gel column chromatography to yield the final product as a white crystalline solid.

Self-Validation and Trustworthiness: The success of this protocol relies on the complete consumption of the starting material, monitored by TLC. The final product's identity and purity should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The expected spectral data should align with literature values.[2] The high yield (typically >85%) reported for the subsequent hydrolysis step in the reference patent attests to the efficiency of this cyclization.[2]

Applications in Medicinal Chemistry: A Scaffold for Innovation

The utility of (s)-Methyl 2-oxooxazolidine-4-carboxylate extends far beyond its role as a precursor to Linezolid. Its rigid structure, which presents functional handles (ester, N-H group) with a defined stereochemistry, makes it an invaluable scaffold for several applications.

Constrained Amino Acid Surrogate in Peptidomimetics

Peptides are often poor drug candidates due to their metabolic instability and poor oral bioavailability. Medicinal chemists frequently seek to create "peptidomimetics" that mimic the bioactive conformation of a peptide while possessing improved drug-like properties. (s)-Methyl 2-oxooxazolidine-4-carboxylate serves as an excellent constrained surrogate for a serine residue.

The cyclization locks the φ (phi) and ψ (psi) dihedral angles, which are normally flexible in a peptide chain. This conformational rigidity can pre-organize the molecule into a bioactive conformation, leading to enhanced binding affinity for a target protein. Furthermore, the unnatural backbone can confer resistance to cleavage by proteases.

G cluster_peptide Flexible Peptide Backbone cluster_mimetic Rigid Peptidomimetic Serine Serine Residue (Flexible φ, ψ angles) Oxazolidinone (s)-Methyl 2-oxooxazolidine- 4-carboxylate (Locked Conformation) Serine->Oxazolidinone Mimics Bioactive Conformation Benefit1 Enhanced Binding Affinity Oxazolidinone->Benefit1 Leads to Benefit2 Increased Proteolytic Stability Oxazolidinone->Benefit2 Leads to

Caption: Use as a constrained serine mimetic to enhance drug properties.

A study on oligopeptides incorporating a related oxazolidine motif demonstrated that this structural element could effectively induce specific secondary structures, such as turns, which are critical for protein-protein interactions.[8]

Core Scaffold for Novel Therapeutic Agents

The oxazolidinone ring is not limited to antibacterial agents. Its favorable properties have been exploited in the development of inhibitors for a range of other biological targets. For instance, derivatives of the related 2-oxoimidazolidine-4-carboxylic acid have been synthesized and identified as potent inhibitors of the Hepatitis C Virus (HCV) NS3-4A serine protease, a key enzyme in the viral life cycle.[4] X-ray crystallography confirmed that the core scaffold effectively positions key pharmacophoric groups within the enzyme's active site.[4] This demonstrates the scaffold's versatility in presenting substituents for optimal interaction with diverse protein targets.

Key Chemical Transformations and Synthetic Utility

(s)-Methyl 2-oxooxazolidine-4-carboxylate is a versatile intermediate that can undergo several key transformations, allowing for its elaboration into more complex molecules.

  • N-Acylation / N-Arylation: The nitrogen atom of the oxazolidinone ring can be readily acylated or arylated under various coupling conditions. This is a critical step in the synthesis of many oxazolidinone-based drugs, where a specific aryl group is required for target engagement.

  • Ester Manipulation: The methyl ester at the C4 position provides a handle for further modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides using standard peptide coupling reagents like HBTU.[9] This allows for the extension of a peptide chain or the introduction of other functional groups.

  • Ring-Opening Reactions: Under specific conditions, the oxazolidinone ring can be opened to reveal the underlying amino alcohol functionality, providing a pathway to other classes of chiral molecules.

These transformations highlight the strategic value of the building block, providing multiple avenues for chemical diversification while retaining the crucial (S)-stereochemistry at the C4 position.

Conclusion: A Cornerstone of Stereoselective Synthesis

(s)-Methyl 2-oxooxazolidine-4-carboxylate is far more than a simple intermediate. It is a strategically vital chiral building block that empowers medicinal chemists to address fundamental challenges in drug design. By providing a robust, stereochemically defined, and conformationally constrained scaffold, it facilitates the synthesis of complex molecules with enhanced biological activity and improved pharmacokinetic properties. Its straightforward synthesis from L-serine and its versatile chemical reactivity ensure its continued and expanding role in the development of next-generation therapeutics, from novel antibiotics to antivirals and beyond. Researchers equipped with a thorough understanding of this synthon's properties and potential are well-positioned to accelerate their drug discovery programs.

References

  • Anilkumar, G., & Manjula, J. (2004). Novel 2-oxoimidazolidine-4-carboxylic acid derivatives as hepatitis C virus NS3-4A serine protease inhibitors: synthesis, activity, and X-ray crystal structure of an enzyme inhibitor complex. Bioorganic & Medicinal Chemistry Letters, 14(23), 5751-5755. [Link]

  • Suzhou Amatek Biotechnology Co ltd. (2020). Synthesis method of multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds. CN111808040A.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 385463, (s)-Methyl 2-oxooxazolidine-4-carboxylate. Retrieved January 9, 2026, from [Link].

  • Luppi, G., Villa, M., & Tomasini, C. (2003). Introduction of 4(S)-oxazolidineacetic acid, 2-oxo (D-Oxac) motif in a polypeptide chain: synthesis and conformational analysis. Organic & Biomolecular Chemistry, 1(2), 247-250. [Link]

  • Goodreid, J. D., Duspara, P. A., Bosch, C., & Batey, R. A. (2014). Amidation reactions from the direct coupling of metal carboxylate salts with amines. The Journal of Organic Chemistry, 79(2), 943-954. [Link]

  • MySkinRecipes. (n.d.). Methyl 2-oxooxazolidine-4-carboxylate. Retrieved January 9, 2026, from [Link]

  • de Sousa, J., de S. Afonso, R. J., & de Almeida, M. V. (2022). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry, 13(10), 1155-1191. [Link]

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Foundational

(S)-Methyl 2-oxooxazolidine-4-carboxylate: A Linchpin Chiral Precursor in Modern Pharmaceutical Synthesis

Introduction In the landscape of modern drug development, the stereochemical identity of a pharmaceutical agent is a critical determinant of its therapeutic efficacy and safety profile. The differential pharmacological a...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug development, the stereochemical identity of a pharmaceutical agent is a critical determinant of its therapeutic efficacy and safety profile. The differential pharmacological activity of enantiomers has driven a paradigm shift towards the development of single-enantiomer drugs.[1] This necessitates a robust supply of enantiomerically pure starting materials, often referred to as chiral building blocks.[2][3] Among these, (S)-Methyl 2-oxooxazolidine-4-carboxylate has emerged as a cornerstone precursor, particularly in the synthesis of the oxazolidinone class of antibiotics.[4]

The oxazolidinone antibiotics, a novel class of synthetic antimicrobial agents, are indispensable in combating multidrug-resistant Gram-positive pathogens.[5] Their unique mechanism of action, which involves the inhibition of bacterial protein synthesis at the initiation phase, circumvents cross-resistance with other antibiotic classes.[5] The clinical success of drugs like Linezolid and Tedizolid is intrinsically linked to the precise stereochemistry of the oxazolidinone core, with the (S)-configuration at the C5 position being crucial for activity. This guide provides an in-depth technical overview of (S)-Methyl 2-oxooxazolidine-4-carboxylate, from its fundamental properties and synthesis to its pivotal role in the construction of life-saving pharmaceuticals.

Physicochemical Properties and Stereochemical Integrity

(S)-Methyl 2-oxooxazolidine-4-carboxylate is a cyclic carbamate ester derived from the amino acid L-serine. Its rigid, five-membered ring structure locks the stereocenter at the C4 position, making it an excellent scaffold for transferring chirality in subsequent synthetic steps.

PropertyValueSource
IUPAC Name methyl (4S)-2-oxo-1,3-oxazolidine-4-carboxylate[6]
Molecular Formula C₅H₇NO₄[6]
Molecular Weight 145.11 g/mol [6]
CAS Number 132682-22-5[7]
Appearance Colorless to light yellow liquid[8]
SMILES COC(=O)[C@@H]1COC(=O)N1[7]

The causality behind its utility lies in its bifunctional nature: the methyl ester at C4 provides a handle for chemical modification, while the oxazolidinone ring serves as a stable, stereochemically defined core. The (S)-configuration is paramount, as it dictates the absolute stereochemistry of the C5 side chain in the final oxazolidinone antibiotic, which is essential for binding to the bacterial ribosome.

Synthesis of (S)-Methyl 2-oxooxazolidine-4-carboxylate

The most common and efficient synthesis of (S)-Methyl 2-oxooxazolidine-4-carboxylate utilizes the readily available and inexpensive chiral pool starting material, L-serine.[9] The synthesis involves two key transformations: esterification of the carboxylic acid and cyclization to form the oxazolidinone ring.

Synthetic Workflow Diagram

G cluster_0 Step 1: Esterification cluster_1 Step 2: Cyclization L-Serine L-Serine L-Serine_Methyl_Ester_HCl L-Serine_Methyl_Ester_HCl L-Serine->L-Serine_Methyl_Ester_HCl SOCl₂, MeOH Target_Molecule (S)-Methyl 2-oxooxazolidine-4-carboxylate L-Serine_Methyl_Ester_HCl->Target_Molecule Phosgene equivalent (e.g., triphosgene), Base

Caption: Synthesis of (S)-Methyl 2-oxooxazolidine-4-carboxylate from L-Serine.

Detailed Experimental Protocol: Synthesis from L-Serine Methyl Ester Hydrochloride

This protocol is based on established methods for the cyclization of amino alcohols.[9]

Step 1: Preparation of L-Serine Methyl Ester Hydrochloride

  • To a stirred suspension of L-serine (10.5 g, 100 mmol) in methanol (150 mL) at 0 °C, thionyl chloride (11.0 mL, 150 mmol) is added dropwise over 30 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

  • The solvent is removed under reduced pressure to yield L-serine methyl ester hydrochloride as a white solid, which can be used in the next step without further purification.

Step 2: Cyclization to (S)-Methyl 2-oxooxazolidine-4-carboxylate

  • L-serine methyl ester hydrochloride (15.5 g, 100 mmol) is suspended in dichloromethane (200 mL) and cooled to 0 °C.

  • Triethylamine (30.4 mL, 220 mmol) is added dropwise to the suspension.

  • A solution of triphosgene (10.9 g, 36.7 mmol) in dichloromethane (50 mL) is added dropwise to the reaction mixture at 0 °C over 1 hour.

  • The reaction is stirred at 0 °C for 2 hours and then at room temperature for an additional 4 hours.

  • The reaction mixture is washed with water (2 x 100 mL) and brine (100 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford (S)-Methyl 2-oxooxazolidine-4-carboxylate as a colorless oil.

Applications in Pharmaceutical Synthesis: The Case of Linezolid

(S)-Methyl 2-oxooxazolidine-4-carboxylate is a key intermediate in the synthesis of Linezolid, a first-in-class oxazolidinone antibiotic.[4] The synthesis leverages the chiral core of the precursor to install the required (S)-stereochemistry at the C5 position of the final drug molecule.

Synthetic Pathway to Linezolid

The transformation of (S)-Methyl 2-oxooxazolidine-4-carboxylate to Linezolid involves several key steps:

  • Reduction of the Ester: The methyl ester is selectively reduced to the primary alcohol, yielding (S)-5-(hydroxymethyl)oxazolidin-2-one. This step is crucial as it provides the functional group for further elaboration.

  • Activation of the Alcohol: The hydroxyl group is converted into a good leaving group, typically a tosylate or mesylate.

  • Introduction of the Side Chain: The activated alcohol is displaced by an appropriate amine, followed by further functional group manipulations to construct the complete Linezolid side chain.

G Start (S)-Methyl 2-oxooxazolidine-4-carboxylate Intermediate1 (S)-5-(hydroxymethyl) oxazolidin-2-one Start->Intermediate1 1. LiBH₄, THF 2. Acidic Workup Intermediate2 (S)-5-(tosyloxymethyl) oxazolidin-2-one Intermediate1->Intermediate2 TsCl, Pyridine Intermediate3 (S)-5-((phthalimido)methyl) oxazolidin-2-one Intermediate2->Intermediate3 Potassium Phthalimide, DMF Intermediate4 (S)-5-(aminomethyl) oxazolidin-2-one Intermediate3->Intermediate4 Hydrazine, EtOH Coupled_Product Coupled Intermediate Intermediate4->Coupled_Product Linezolid_Precursor 3-fluoro-4-morpholinylaniline Linezolid_Precursor->Coupled_Product Coupling Reaction Linezolid Linezolid Coupled_Product->Linezolid Acetylation

Caption: Synthetic pathway from (S)-Methyl 2-oxooxazolidine-4-carboxylate to Linezolid.

Detailed Experimental Protocol: Key Transformations

Protocol 1: Reduction to (S)-5-(hydroxymethyl)oxazolidin-2-one

  • A solution of (S)-Methyl 2-oxooxazolidine-4-carboxylate (14.5 g, 100 mmol) in anhydrous tetrahydrofuran (THF, 200 mL) is cooled to 0 °C under a nitrogen atmosphere.

  • Lithium borohydride (2.4 g, 110 mmol) is added portion-wise, maintaining the temperature below 5 °C.

  • The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 4 hours.

  • The reaction is quenched by the slow addition of 1 M HCl at 0 °C until the pH is ~6.

  • The mixture is extracted with ethyl acetate (3 x 150 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield (S)-5-(hydroxymethyl)oxazolidin-2-one, which can often be used without further purification.

Protocol 2: Tosylation of the Hydroxymethyl Intermediate

  • To a solution of (S)-5-(hydroxymethyl)oxazolidin-2-one (11.7 g, 100 mmol) in pyridine (100 mL) at 0 °C, p-toluenesulfonyl chloride (21.0 g, 110 mmol) is added portion-wise.

  • The reaction is stirred at 0 °C for 30 minutes and then at room temperature for 6 hours.

  • The reaction mixture is poured into ice-water (500 mL) and extracted with dichloromethane (3 x 200 mL).

  • The combined organic extracts are washed with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried and concentrated to give the tosylated intermediate, which is purified by recrystallization.

The subsequent steps to complete the synthesis of Linezolid involve the displacement of the tosylate with an appropriate amine and acetylation, following established literature procedures.[10]

Analytical Characterization

The identity, purity, and stereochemical integrity of (S)-Methyl 2-oxooxazolidine-4-carboxylate are confirmed using a combination of spectroscopic and chromatographic techniques.

TechniqueExpected Results
¹H NMR Signals corresponding to the methyl ester protons (~3.8 ppm), the methylene protons of the oxazolidinone ring (~4.2-4.6 ppm), the methine proton at C4 (~4.7 ppm), and the NH proton (~7.0 ppm).[9]
¹³C NMR Resonances for the methyl ester carbon (~53 ppm), the C4 and C5 carbons of the ring (~56 and ~68 ppm, respectively), the carbonyl of the ester (~170 ppm), and the carbonyl of the carbamate (~159 ppm).[9]
FT-IR Characteristic absorption bands for the N-H stretch (~3300 cm⁻¹), the ester C=O stretch (~1750 cm⁻¹), and the carbamate C=O stretch (~1700 cm⁻¹).
Mass Spectrometry The molecular ion peak corresponding to the exact mass of the compound.
Chiral HPLC A single peak when analyzed on a suitable chiral stationary phase, confirming high enantiomeric purity.

Conclusion

(S)-Methyl 2-oxooxazolidine-4-carboxylate stands as a testament to the power of chiral building blocks in streamlining the synthesis of complex, stereochemically defined pharmaceuticals. Its derivation from the natural chiral pool, coupled with its versatile reactivity, makes it an economically and synthetically attractive precursor for the oxazolidinone class of antibiotics. The methodologies outlined in this guide underscore the causality between the precise stereochemistry of this building block and the biological activity of the final drug product. As the challenge of antimicrobial resistance continues to grow, the importance of robust and efficient synthetic routes to novel antibiotics, enabled by key intermediates like (S)-Methyl 2-oxooxazolidine-4-carboxylate, will undoubtedly intensify.

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Exploratory

An In-Depth Technical Guide to Chiral Synthons for Amino-Acid Synthesis

Abstract: The asymmetric synthesis of α-amino acids, particularly non-canonical variants, is a cornerstone of modern drug discovery and development. These chiral building blocks are integral to creating novel peptidomime...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The asymmetric synthesis of α-amino acids, particularly non-canonical variants, is a cornerstone of modern drug discovery and development. These chiral building blocks are integral to creating novel peptidomimetics, peptide-based pharmaceuticals, and complex small molecules with enhanced potency, stability, and unique biological activities.[1][2] This guide provides an in-depth exploration of chiral synthons—the foundational tools that enable chemists to control stereochemistry with precision. We will delve into the mechanistic underpinnings of key synthon classes, provide field-proven experimental protocols, and offer a strategic framework for selecting the optimal synthetic route. This document is intended for researchers, scientists, and drug development professionals seeking to master the art and science of asymmetric amino acid synthesis.

Introduction: The Imperative of Chirality in Amino Acid Synthesis

In the realm of biochemistry and medicinal chemistry, stereochemistry is paramount. Most biological processes are stereospecific, meaning that the three-dimensional arrangement of atoms in a molecule dictates its function. Amino acids, the building blocks of proteins, exist almost exclusively as L-enantiomers in nature.[3] Consequently, the synthesis of enantiomerically pure α-amino acids is not merely an academic exercise but a critical necessity for creating therapeutics that interact effectively and safely with biological targets.[4]

Non-canonical amino acids (ncAAs), those not found among the 20 common proteinogenic amino acids, offer a particularly powerful tool for drug designers.[1][5] By incorporating ncAAs, scientists can introduce novel side chains, conformational constraints, and metabolic resistance into peptides and other molecules, leading to drugs with improved pharmacokinetic and pharmacodynamic profiles.[2]

This guide focuses on the use of chiral synthons —chiral molecules that serve as temporary templates or auxiliaries to guide the formation of a new stereocenter.[6] By temporarily attaching a chiral auxiliary to a simple precursor like glycine, we can perform reactions that install a new side chain with a high degree of stereocontrol. Subsequent removal of the auxiliary reveals the desired, enantiomerically enriched amino acid.

Chapter 1: Foundational Strategies in Asymmetric Amino Acid Synthesis

The asymmetric synthesis of amino acids can be broadly categorized into several key strategies. Understanding these approaches provides the context for appreciating the role and utility of specific chiral synthons.

Core Methodologies:
  • Chiral Auxiliary-Based Methods: These methods involve the temporary covalent attachment of a chiral molecule (the auxiliary) to a prochiral substrate. The auxiliary sterically directs the approach of reagents, leading to a diastereoselective reaction. This is one of the most reliable and well-established strategies.[6]

  • Catalytic Asymmetric Synthesis: This approach utilizes a chiral catalyst (metal-based or organic) to create a chiral environment around the substrate, favoring the formation of one enantiomer over the other.[4][7] Key examples include asymmetric hydrogenation and catalytic Strecker reactions.[3][7][8]

  • Biocatalysis and Enzymatic Methods: Harnessing the inherent stereoselectivity of enzymes, such as transaminases, offers a green and highly efficient route to chiral amino acids.[9][10] These methods are increasingly used in industrial-scale synthesis.[9]

This guide will primarily focus on the first category, offering a deep dive into the most influential chiral synthons derived from glycine, known as chiral glycine equivalents .

Chapter 2: The Workhorse of Asymmetric Synthesis: Chiral Glycine Enolate Equivalents

Glycine, the simplest amino acid, is achiral. This makes it an ideal starting point for asymmetric synthesis. By converting glycine into a "chiral glycine equivalent," we create a template where the two α-protons are now diastereotopic, allowing for their selective removal and subsequent stereocontrolled functionalization.[11] The most powerful application of these synthons involves the generation and diastereoselective alkylation of a chiral enolate.[12]

The Schöllkopf Bis-Lactim Ether System: A Paradigm of Stereocontrol

Developed by Ulrich Schöllkopf in 1981, this method remains a gold standard for the laboratory-scale synthesis of exotic and unnatural amino acids.[13] The synthon is a 2,5-diketopiperazine, typically formed from glycine and the chiral auxiliary, L-valine.[13][14]

Mechanism of Action:

  • Synthon Formation: Glycine and L-valine are cyclized to form a diketopiperazine. Treatment with a powerful methylating agent like trimethyloxonium tetrafluoroborate (Meerwein's salt) yields the key bis-lactim ether.[14]

  • Deprotonation: A strong, non-nucleophilic base, typically n-butyllithium (n-BuLi), selectively removes the most acidic proton from the glycine unit's α-carbon at low temperature (-78 °C).[13]

  • Diastereoselective Alkylation: The resulting planar enolate is sterically shielded on one face by the bulky isopropyl group of the valine auxiliary.[13][14] This forces an incoming electrophile (e.g., an alkyl halide) to approach from the opposite, less-hindered face.[14] This step proceeds with exceptionally high diastereoselectivity, often exceeding 95% d.e.[13][14]

  • Hydrolysis & Recovery: Mild acidic hydrolysis cleaves the bis-lactim ether, releasing the newly synthesized amino acid methyl ester and the valine methyl ester auxiliary, which can be separated chromatographically.[13]

Workflow Diagram: Schöllkopf Amino Acid Synthesis

Schollkopf_Workflow Figure 1: General workflow of the Schöllkopf method. cluster_prep Synthon Preparation cluster_reaction Asymmetric Alkylation cluster_workup Product Isolation GlyVal Glycine + L-Valine DKP Diketopiperazine GlyVal->DKP Cyclization BisLactim Schöllkopf Auxiliary (Bis-lactim Ether) DKP->BisLactim O-Methylation Enolate Lithium Enolate BisLactim->Enolate n-BuLi, -78°C Alkylated Alkylated Intermediate Enolate->Alkylated R-X (Electrophile) Hydrolysis Mild Acidic Hydrolysis Alkylated->Hydrolysis Products New α-Amino Acid Ester + Valine Methyl Ester Hydrolysis->Products Separation

Caption: General workflow of the Schöllkopf method.

Field-Proven Protocol: Synthesis of (R)-2-Amino-4-phenylbutanoic Acid Methyl Ester

This protocol exemplifies the Schöllkopf methodology.

Self-Validation System:

  • TLC Analysis: Monitor reaction progress at each stage (formation of bis-lactim, alkylation, and post-hydrolysis).

  • NMR Spectroscopy (¹H, ¹³C): Confirm the structure of the intermediate and final products. Crucially, ¹H NMR of the crude alkylated intermediate can be used to determine the diastereomeric excess (d.e.) by integrating the signals of the diastereotopic protons.

  • Chiral HPLC/GC: Determine the enantiomeric excess (e.e.) of the final amino acid ester after hydrolysis.

  • Mass Spectrometry: Confirm the molecular weight of the product.

Step-by-Step Methodology:

  • Deprotonation: A solution of the (R)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine auxiliary (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert argon atmosphere. n-Butyllithium (1.05 eq, 1.6 M in hexanes) is added dropwise, and the resulting deep red solution is stirred for 15 minutes.

  • Alkylation: Benzyl ethyl bromide (1.2 eq) is added dropwise to the enolate solution at -78 °C. The reaction mixture is stirred at this temperature for 4 hours, during which the color fades to pale yellow.

  • Quenching: The reaction is quenched by the addition of saturated aqueous ammonium chloride solution and allowed to warm to room temperature.

  • Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Hydrolysis: The crude alkylated intermediate is dissolved in 0.1 M HCl and stirred at room temperature for 48 hours.

  • Purification: The aqueous solution is washed with dichloromethane to remove the valine auxiliary. The aqueous layer is then basified to pH 9 with aqueous ammonia and extracted with dichloromethane to isolate the product. The final product is purified by flash column chromatography on silica gel.

Evans Oxazolidinone Auxiliaries

The oxazolidinones developed by David Evans are another class of exceptionally powerful chiral auxiliaries.[6] While famous for their application in asymmetric aldol reactions, they are also highly effective for the diastereoselective alkylation of N-acylated glycine derivatives.[6][15]

Mechanism of Action: The principle is similar to the Schöllkopf system. An N-glycinyl chiral oxazolidinone is prepared. Deprotonation with a base like lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) forms a chiral enolate.[16] The bulky substituent on the oxazolidinone (e.g., isopropyl from valinol or benzyl from phenylalaninol) blocks one face of the enolate, directing alkylation to the opposite side.[16] A key advantage is the variety of methods available for cleaving the auxiliary to yield different functional groups (acids, alcohols, aldehydes) under relatively mild conditions.[16]

Diagram: Stereocontrol in Evans Auxiliary Alkylation

Caption: Chelation-controlled model for Evans enolate alkylation. (Note: The image in the DOT script is a placeholder and would be replaced with a proper chemical structure diagram in a real implementation.)

Chapter 3: Alternative and Complementary Strategies

While chiral glycine equivalents are central, other methods are indispensable, particularly for large-scale industrial applications.

Asymmetric Strecker Synthesis

The Strecker reaction, first discovered in 1850, is a three-component reaction between an aldehyde, ammonia, and cyanide to form an α-aminonitrile, which is then hydrolyzed to the amino acid.[7][17][18] The asymmetric variant achieves stereocontrol either by using a chiral amine auxiliary or, more powerfully, a chiral catalyst.[7][18][19]

Catalytic versions, often using chiral thiourea or metal-based catalysts, are highly atom-economical and represent a method-of-choice for synthesizing many non-racemic amino nitriles.[7][17]

Asymmetric Hydrogenation

Catalytic asymmetric hydrogenation is a premier industrial method for producing enantiopure amino acids.[3][8] This process typically involves the hydrogenation of a prochiral enamide or dehydroamino acid precursor using a chiral transition-metal catalyst, often based on rhodium or ruthenium with chiral phosphine ligands (e.g., DuPhos, DIPAMP).[4][20] The development of this technology was recognized with the 2001 Nobel Prize in Chemistry awarded to Knowles and Noyori.[3]

Data Table: Comparison of Asymmetric Hydrogenation Catalysts
Catalyst SystemSubstrate TypeTypical Pressure (atm)Enantiomeric Excess (ee%)Reference
[Rh(DIPAMP)]+N-Acyl-α-enamides1 - 3>95%Knowles, W.S.
[Ru(BINAP)]Cl₂α,β-Unsaturated acids50 - 100>98%Noyori, R.
[Rh(Et-DuPhos)]+N-Acyl-α-enamides1 - 10>99%Burk, M.J.

Chapter 4: Conclusion and Future Outlook

The synthesis of enantiomerically pure α-amino acids is a mature yet continually evolving field. Chiral synthons, particularly the Schöllkopf and Evans auxiliaries, provide robust, reliable, and predictable methods for accessing a vast array of complex amino acids on a laboratory scale. Their value lies in the high degree of stereocontrol and the mechanistic understanding that underpins their application.

For larger-scale and industrial processes, catalytic methods like asymmetric hydrogenation and the Strecker synthesis offer greater efficiency and atom economy.[4][19] Looking forward, the field is advancing through the development of novel catalytic systems, including photoredox catalysis for radical-based syntheses and the expansion of biocatalytic and chemo-enzymatic routes.[9][21] The ability to genetically encode non-canonical amino acids directly into proteins is also opening new frontiers in chemical biology and drug discovery.[22][23]

Ultimately, the choice of synthetic strategy depends on the specific target molecule, required scale, and available resources. A thorough understanding of the principles and practicalities of chiral synthons, as outlined in this guide, remains an essential part of the modern synthetic chemist's toolkit.

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  • Evans Aldol Reaction . Chem-Station. Available from: [Link]

  • Chiral auxiliary . Wikipedia. Available from: [Link]

  • Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis . Princeton University. Available from: [Link]

  • Evans Enolate Alkylation-Hydrolysis . University of Calgary. Available from: [Link]

Sources

Foundational

An In-Depth Technical Guide on the Safety and Handling of (S)-Methyl 2-oxooxazolidine-4-carboxylate

Abstract (S)-Methyl 2-oxooxazolidine-4-carboxylate is a crucial chiral building block in modern synthetic chemistry, particularly valued in pharmaceutical development for creating complex molecules with high enantioselec...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-Methyl 2-oxooxazolidine-4-carboxylate is a crucial chiral building block in modern synthetic chemistry, particularly valued in pharmaceutical development for creating complex molecules with high enantioselectivity.[1] Its structural framework is integral to the synthesis of bioactive compounds, including antibiotics like linezolid.[1] This guide provides a comprehensive overview of the critical safety protocols and handling procedures necessary for the safe and effective use of this compound in a laboratory setting. It is intended for researchers, scientists, and drug development professionals, offering field-proven insights into risk mitigation, emergency preparedness, and waste management. The document synthesizes information from safety data sheets (SDS), peer-reviewed literature, and established laboratory safety practices to ensure a trustworthy and authoritative resource.

Compound Identification and Properties

Before handling any chemical, a thorough understanding of its physical and chemical properties is paramount. This knowledge informs risk assessment, storage requirements, and emergency response.

PropertyValueSource
IUPAC Name methyl (4S)-2-oxo-1,3-oxazolidine-4-carboxylate[2][3]
CAS Number 132682-22-5[2][4]
Molecular Formula C₅H₇NO₄[1][2][5]
Molecular Weight 145.11 g/mol [2][3][5]
Appearance White crystal / Beige solid[2][6]
Melting Point 86 - 89 °C[6]
Boiling Point 220 °C @ 48 mmHg[6]
Purity Typically ≥95%[2]

(S)-Methyl 2-oxooxazolidine-4-carboxylate is a stable, non-volatile solid under standard laboratory conditions. Its chiral nature is fundamental to its application in asymmetric synthesis.[1][7][8]

Hazard Identification and Risk Assessment

A comprehensive risk assessment is the cornerstone of safe laboratory practice. Based on available safety data sheets, (S)-Methyl 2-oxooxazolidine-4-carboxylate is classified with the GHS07 pictogram, indicating that it can cause specific health hazards.[2][9]

Primary Hazards:

  • Skin Irritation: Causes skin irritation upon direct contact.[2][9]

  • Serious Eye Irritation: Causes serious eye irritation, with potential for significant damage if not addressed promptly.[2][9]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as dust or aerosol.[2][9]

Logical Flow for Risk Assessment:

Caption: Risk assessment workflow from identification to response.

Engineering and Personal Protective Controls

Based on the identified hazards, a multi-layered approach to protection is required. This self-validating system ensures that if one layer of protection fails, others are in place to mitigate exposure.

Engineering Controls

The primary engineering control for handling this compound, especially when weighing or transferring, is a certified chemical fume hood. This prevents the inhalation of airborne dust particles and contains any potential spills.[10] All manipulations that could generate dust should be performed within the fume hood.

Personal Protective Equipment (PPE)

The use of appropriate PPE is non-negotiable and serves as the last line of defense.[11]

  • Eye and Face Protection: Wear chemical safety goggles that conform to EU Standard EN166 or OSHA 29 CFR 1910.133.[6] A face shield may be required for operations with a higher risk of splashing.

  • Skin Protection:

    • Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation or puncture before use.[10]

    • Lab Coat: A long-sleeved lab coat is mandatory to protect skin and clothing.

  • Respiratory Protection: Under normal use conditions within a fume hood, respiratory protection is not typically required.[6] However, in the event of a large spill or failure of engineering controls, a respirator may be necessary. All respirator use requires prior training and fit-testing.

Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is essential to prevent accidents and maintain compound integrity.

Storage
  • Temperature: Store in a cool, dry place. Recommended storage temperatures are between 0-8°C.[1][2] For long-term stability of stock solutions, storage at -20°C (up to 1 month) or -80°C (up to 6 months) is advised, with protection from light.[5]

  • Container: Keep containers tightly closed to prevent moisture ingress and contamination.[12][13]

  • Incompatibilities: Store away from strong oxidizing agents and incompatible materials.[6][14] While specific incompatibilities are not detailed, a prudent approach is to segregate it from strong acids, bases, and oxidizing agents.

Handling and Dispensing

This protocol is designed to be a self-validating system, where each step minimizes exposure risk.

  • Preparation:

    • Verify that the chemical fume hood is operational and the sash is at the appropriate working height.

    • Don all required PPE (lab coat, safety goggles, nitrile gloves).

    • Assemble all necessary equipment (spatula, weigh boat, receiving flask, solvent) within the fume hood to minimize movement in and out of the controlled area.

  • Dispensing (Weighing):

    • Place the analytical balance inside the fume hood if possible. If not, weigh the compound in a contained manner (e.g., on a weigh boat) within the hood and quickly transfer it to the reaction vessel.

    • Avoid creating dust.[2][9] Handle the solid gently. If dust is generated, allow the fume hood to clear it before proceeding.

    • Close the primary container immediately after dispensing the desired amount.

  • Dissolution:

    • If preparing a solution, add the solvent to the solid slowly to avoid splashing.

    • Common co-solvents for biological applications include DMSO, PEG300/400, and Tween 80.[5]

  • Post-Handling:

    • Clean any residual powder from the spatula and work surface using a wipe dampened with an appropriate solvent (e.g., 70% ethanol). Dispose of the wipe as chemical waste.

    • Wash hands thoroughly after removing gloves.[10]

Emergency Procedures

Pre-planning for emergencies is critical. All laboratory personnel must be familiar with the location and operation of safety showers, eyewash stations, and spill kits.[15]

Exposure Response
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[6][12][16] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[6][16] Seek medical attention if irritation persists.[12]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[6][12]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6][12]

Spill Response

The response depends on the scale of the spill.[17]

Minor Spill (Contained within a Fume Hood):

  • Alert others in the immediate area.

  • Ensure PPE is worn.

  • Cover the spill with a compatible absorbent material (e.g., vermiculite, sand, or a commercial spill kit absorbent). Work from the outside of the spill inward to prevent spreading.[18][19]

  • Carefully sweep the absorbed material into a designated chemical waste container.

  • Decontaminate the area with a suitable solvent and wipe clean.

  • Place all contaminated materials (absorbent, gloves, wipes) into a sealed, labeled hazardous waste bag or container for disposal.[18]

Major Spill (Outside of a Fume Hood):

  • Evacuate the immediate area and alert all nearby personnel.[15][18]

  • If the material is volatile or creates significant dust, evacuate the entire lab and prevent re-entry.

  • Contact the institution's Environmental Health and Safety (EHS) office or emergency response team immediately.[16]

  • Provide responders with the Safety Data Sheet and any relevant information from a safe distance.

Spill Response Workflow Diagram:

Caption: Decision workflow for chemical spill response.

Waste Disposal and Decontamination

Proper disposal is a legal and ethical responsibility to protect both personnel and the environment.

  • Solid Waste: All solid waste contaminated with (S)-Methyl 2-oxooxazolidine-4-carboxylate, including weigh boats, gloves, absorbent materials, and empty containers, must be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Solutions containing the compound should be collected in a designated, labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Disposal: All waste must be disposed of through the institution's certified hazardous waste management program, following all local, state, and federal regulations.[12]

Conclusion

(S)-Methyl 2-oxooxazolidine-4-carboxylate is an indispensable tool in asymmetric synthesis, but its utility must be balanced with a profound respect for its potential hazards. By integrating robust engineering controls, consistent use of personal protective equipment, and strict adherence to established handling and emergency protocols, researchers can mitigate risks effectively. The principles outlined in this guide—grounded in causality, self-validating procedures, and authoritative standards—provide the framework for the safe and successful application of this vital chemical intermediate in the pursuit of scientific advancement.

References

  • Methyl 2-oxooxazolidine-4-carboxylate. (n.d.). MySkinRecipes. Retrieved January 9, 2026, from [Link]

  • Spill Control/Emergency Response. (2025). EHSO Manual 2025-2026. Retrieved January 9, 2026, from [Link]

  • Chemical Spill Procedures. (n.d.). Princeton University Environmental Health & Safety. Retrieved January 9, 2026, from [Link]

  • (s)-Methyl 2-oxooxazolidine-4-carboxylate. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]

  • (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid. (2024). MDPI. Retrieved January 9, 2026, from [Link]

  • CHEMICAL SPILLS. (n.d.). University of Toronto, Department of Chemistry. Retrieved January 9, 2026, from [Link]

  • Chiral oxazolidinones as electrophiles: Intramolecular cyclization reactions with carbanions and preparation of functionalized lactams. (2008). National Institutes of Health. Retrieved January 9, 2026, from [Link]

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.). University of California, Santa Cruz. Retrieved January 9, 2026, from [Link]

  • Best practices for handling chemical reagents to prevent cross-contamination. (n.d.). Quimivita. Retrieved January 9, 2026, from [Link]

  • Chemical Spill and Response Guideline. (n.d.). The University of Queensland. Retrieved January 9, 2026, from [Link]

  • Chemical Spill Response SOP. (n.d.). Scribd. Retrieved January 9, 2026, from [Link]

  • Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order. (2023). National Institutes of Health. Retrieved January 9, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

The (S)-Methyl 2-oxooxazolidine-4-carboxylate Auxiliary: A Practical Guide to Asymmetric Synthesis of Non-Natural Amino Acids

Introduction: The Quest for Chirality in Drug Discovery In the landscape of modern drug discovery and development, the synthesis of enantiomerically pure molecules is not merely a preference but a fundamental necessity....

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Chirality in Drug Discovery

In the landscape of modern drug discovery and development, the synthesis of enantiomerically pure molecules is not merely a preference but a fundamental necessity. Non-natural amino acids, with their vast potential to modulate the pharmacological properties of peptides and small molecules, represent a critical class of chiral building blocks. Their incorporation can enhance metabolic stability, improve binding affinity, and introduce novel functionalities. The asymmetric synthesis of these valuable compounds often relies on the use of chiral auxiliaries, temporary molecular scaffolds that guide the stereochemical outcome of a reaction. Among these, oxazolidinone-based auxiliaries, popularized by Evans, have proven to be exceptionally robust and reliable.

This comprehensive guide focuses on a particularly useful yet accessible chiral auxiliary, (S)-methyl 2-oxooxazolidine-4-carboxylate . Derived from the readily available amino acid L-serine, this auxiliary offers a practical and efficient route to a wide array of non-natural α-amino acids. We will delve into the underlying principles of its application, provide detailed, field-tested protocols, and offer insights into the critical parameters that ensure high diastereoselectivity and overall success.

Application Notes: Strategic Considerations for Synthesis

The use of (S)-methyl 2-oxooxazolidine-4-carboxylate in asymmetric synthesis is a multi-step process that demands careful planning and execution. The following notes provide a strategic overview of the key stages and the rationale behind the experimental choices.

The Chiral Auxiliary: A Scaffold for Stereocontrol

(S)-methyl 2-oxooxazolidine-4-carboxylate serves as a chiral glycine equivalent. The inherent chirality of the oxazolidinone ring, originating from L-serine, effectively shields one face of the enolate that will be generated, directing the approach of an incoming electrophile to the opposite face. This steric hindrance is the cornerstone of the high diastereoselectivity observed in the alkylation step.

N-Acylation: Preparing the Substrate

The first crucial step is the N-acylation of the chiral auxiliary. This attaches the "glycine" backbone that will be subsequently alkylated. The choice of the acylating agent is critical as it introduces the initial carboxymethyl group. A common and effective method involves the use of an acid anhydride in the presence of a Lewis acid catalyst, such as zinc chloride, or via a mixed anhydride. These methods are generally high-yielding and proceed under mild conditions.[1][2]

Diastereoselective Alkylation: Forging the C-C Bond

This is the key stereochemistry-defining step. The N-acylated oxazolidinone is deprotonated with a strong, non-nucleophilic base at low temperature to form a rigid metal enolate. The choice of base is paramount; lithium or sodium bis(trimethylsilyl)amide (LiHMDS or NaHMDS) are frequently employed to ensure complete and rapid enolate formation. The chelation of the metal cation between the carbonyl oxygen of the acyl group and the oxygen of the oxazolidinone ring locks the enolate in a specific conformation, exposing one face for alkylation while the other is sterically hindered by the substituent at the C4 position of the oxazolidinone ring.

The subsequent addition of an electrophile (e.g., an alkyl halide) results in the formation of a new carbon-carbon bond with a high degree of stereocontrol. The reaction is typically carried out at very low temperatures (-78 °C) to minimize side reactions and enhance diastereoselectivity.

Cleavage of the Auxiliary: Unveiling the Amino Acid

Once the desired alkylation has been achieved, the chiral auxiliary must be removed to yield the target non-natural amino acid. The method of cleavage is chosen based on the desired C-terminal functional group. For the synthesis of the free carboxylic acid, a mild hydrolytic cleavage using lithium hydroxide and hydrogen peroxide is the most common and effective method.[3] This protocol selectively cleaves the exocyclic amide bond without epimerization of the newly formed stereocenter. The chiral auxiliary can often be recovered and recycled, adding to the economic viability of this methodology.

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the synthesis of a non-natural amino acid using (S)-methyl 2-oxooxazolidine-4-carboxylate. As a representative example, we will outline the synthesis of L-allylglycine.

Workflow Diagram

Asymmetric_Synthesis_Workflow cluster_0 Preparation of Chiral Auxiliary cluster_1 Asymmetric Synthesis A L-Serine Methyl Ester Hydrochloride B (S)-Methyl 2-oxooxazolidine- 4-carboxylate A->B Cyclization C N-Acyl Oxazolidinone B->C N-Acylation D Diastereoselective Alkylation C->D Deprotonation (e.g., NaHMDS, -78°C) E Alkylated Product D->E Electrophile Addition (e.g., Allyl Bromide) F Cleavage of Auxiliary E->F G Non-natural Amino Acid (e.g., L-Allylglycine) F->G H Recovered Auxiliary F->H

Caption: Workflow for the asymmetric synthesis of non-natural amino acids.

Protocol 1: Synthesis of (S)-2-Oxooxazolidine-4-carboxylic Acid

This protocol is adapted from a patented procedure for the synthesis of the carboxylic acid, which can be esterified to the methyl ester in a subsequent step.[4][5]

Materials:

  • L-serine methyl ester hydrochloride

  • S,S'-Dimethyl dithiocarbonate

  • Deionized water

  • Dichloromethane (DCM)

  • Hydrochloric acid (5N)

  • Sodium hydroxide (1N)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Dichloromethane/methanol (10:1 v/v) elution solvent

Procedure:

  • Under an inert atmosphere (e.g., Argon), add L-serine methyl ester hydrochloride (15 mmol) and S,S'-dimethyl dithiocarbonate (10 mmol) to deionized water (10 mL).

  • Cool the mixture in an ice bath to 10°C and stir for 3 hours.

  • Allow the reaction to warm to room temperature and continue stirring for 6 hours.

  • Extract the reaction mixture with dichloromethane (3 x 50 mL).

  • Wash the combined organic extracts with 5N HCl (50 mL) and then with deionized water (50 mL).

  • To the combined organic extracts, add a 4:1 solution of ethanol:water (30 mL).

  • Adjust the pH of the mixture to 13 with 1N NaOH to facilitate hydrolysis of the methyl ester.

  • After completion of the hydrolysis (monitored by TLC), separate the aqueous layer and acidify to pH 2 with concentrated HCl.

  • Extract the acidified aqueous layer with ethyl acetate (3 x 50 mL).

  • Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a dichloromethane/methanol (10:1 v/v) eluent to yield (S)-2-oxooxazolidine-4-carboxylic acid.

Note: To obtain the target (S)-methyl 2-oxooxazolidine-4-carboxylate, the purified carboxylic acid can be esterified using standard methods, such as reaction with methanol in the presence of a catalytic amount of acid (e.g., sulfuric acid).

Protocol 2: N-Acylation of (S)-Methyl 2-oxooxazolidine-4-carboxylate

This protocol is a general procedure adapted from literature on the N-acylation of oxazolidinones.[1]

Materials:

  • (S)-Methyl 2-oxooxazolidine-4-carboxylate

  • Propionic anhydride

  • Zinc chloride (ZnCl2), anhydrous

  • Solvent-free conditions or an inert solvent like dichloromethane

Procedure:

  • To a clean, dry flask, add (S)-methyl 2-oxooxazolidine-4-carboxylate (1.0 equiv) and propionic anhydride (1.2 equiv).

  • Add a catalytic amount of anhydrous zinc chloride (e.g., 3 mol%).

  • Stir the mixture at room temperature. The reaction can be performed neat (solvent-free) or in a minimal amount of an inert solvent.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x volume of reaction mixture).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to obtain the N-propionyl-(S)-methyl 2-oxooxazolidine-4-carboxylate.

Protocol 3: Diastereoselective Alkylation with Allyl Bromide

This protocol is adapted from established procedures for the alkylation of Evans-type auxiliaries.[3][6]

Materials:

  • N-Propionyl-(S)-methyl 2-oxooxazolidine-4-carboxylate

  • Sodium bis(trimethylsilyl)amide (NaHMDS), 1.0 M solution in THF

  • Allyl bromide

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

Procedure:

  • Dissolve the N-propionyl-(S)-methyl 2-oxooxazolidine-4-carboxylate (1.0 equiv) in anhydrous THF in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78°C in a dry ice/acetone bath.

  • Slowly add the NaHMDS solution (1.05 equiv) dropwise, ensuring the internal temperature does not rise significantly. Stir the solution at -78°C for 30 minutes to ensure complete enolate formation.

  • Add allyl bromide (1.2 equiv) dropwise to the enolate solution at -78°C.

  • Stir the reaction mixture at -78°C for 2-4 hours, monitoring the progress by TLC.

  • Quench the reaction at -78°C by the slow addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by silica gel chromatography to separate the diastereomers and isolate the desired alkylated product. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.

Protocol 4: Cleavage of the Chiral Auxiliary to Yield L-Allylglycine

This protocol is based on the standard LiOH/H₂O₂ cleavage method.[3]

Materials:

  • Alkylated N-acyl oxazolidinone

  • Tetrahydrofuran (THF)

  • Water

  • Hydrogen peroxide (30% aqueous solution)

  • Lithium hydroxide (LiOH)

  • Sodium sulfite (Na₂SO₃)

Procedure:

  • Dissolve the purified alkylated product (1.0 equiv) in a 3:1 mixture of THF and water.

  • Cool the solution to 0°C in an ice bath.

  • Add 30% hydrogen peroxide (4.0 equiv) dropwise, followed by an aqueous solution of lithium hydroxide (2.0 equiv).

  • Stir the reaction mixture at 0°C for 1-2 hours, monitoring by TLC for the disappearance of the starting material.

  • Quench the reaction by adding an aqueous solution of sodium sulfite (1.5 M, 5.0 equiv) and stir for 30 minutes at room temperature.

  • Concentrate the mixture under reduced pressure to remove the THF.

  • Wash the aqueous residue with dichloromethane to remove the recovered chiral auxiliary.

  • Acidify the aqueous layer to pH 2 with 1N HCl.

  • Extract the product, L-allylglycine, with ethyl acetate.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the final product.

Data Summary

StepProductTypical YieldDiastereomeric Excess (d.e.)
N-Acylation N-Propionyl-(S)-methyl 2-oxooxazolidine-4-carboxylate>90%N/A
Alkylation Alkylated N-acyl oxazolidinone80-95%>95%
Cleavage L-Allylglycine85-95%>95% (e.e.)

Conclusion

The asymmetric synthesis of non-natural amino acids using (S)-methyl 2-oxooxazolidine-4-carboxylate as a chiral auxiliary represents a powerful and practical strategy for researchers in drug discovery and medicinal chemistry. The methodology, rooted in the well-established principles of Evans' oxazolidinone chemistry, offers high levels of stereocontrol, operational simplicity, and the potential for auxiliary recovery. By understanding the key mechanistic principles and adhering to optimized protocols, scientists can confidently access a diverse range of enantiomerically enriched amino acid building blocks, thereby accelerating the development of novel therapeutics.

References

  • CN111808040A - Synthesis method of multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds.
  • Smith, T. E., et al. "Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates." Journal of Chemical Education, vol. 85, no. 5, 2008, p. 695. [Link]

  • Stereoselective α-Tertiary Alkylation of N-(Arylacetyl)oxazolidinones. Synlett, 2020, 31(07), 683-686. [Link]

  • Diastereoselective Alkylation of an Oxazolidinone Chiral Auxiliary. Request PDF. [Link]

  • Stereoselective α-Tertiary Alkylation of N-(Arylacetyl)oxazolidinones. PubMed. [Link]

  • Diastereoselective alkylation and methods for chiral auxiliary removal. ResearchGate. [Link]

  • Synthesis method of multi-configuration 2-oxooxazolidine-4-carboxylic acid compound. Espacenet. [Link]

  • Lewis acid catalyzed N-acylation of carbamates and oxazolidinones. Semantic Scholar. [Link]

  • N-Acylation of Oxazolidinones. ChemistryViews. [Link]

  • Synthesis of l-2-oxothiazolidine-4-carboxylic acid. ScienceDirect. [Link]

  • Preparation of N-(Boc)-Allylglycine Methyl Ester Using a Zinc-mediated, Palladium-catalyzed Cross-coupling Reaction. Organic Syntheses. [Link]

  • KR101363884B1 - Process for preparing allylglycine derivatives.
  • US4159984A - Reductive cleavage of oxazolidine compounds.
  • Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. International Journal of Nanoscience and Nanotechnology, 2022. [Link]

  • Preparation of N-‐(Boc)-‐Allylglycine Methyl Ester Using a Zinc. Organic Syntheses. [Link]

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Application

Application Note: A Practical Guide to Diastereoselective Alkylation Utilizing (S)-Methyl 2-oxooxazolidine-4-carboxylate

Abstract The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, particularly in the pharmaceutical industry where the biological activity of a molecule is often dictated by its abs...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, particularly in the pharmaceutical industry where the biological activity of a molecule is often dictated by its absolute stereochemistry.[1] Chiral auxiliaries represent a robust and reliable strategy for achieving high levels of stereocontrol.[1][2] This application note provides an in-depth guide to the diastereoselective alkylation of α-substituted carboxylic acid derivatives using (S)-methyl 2-oxooxazolidine-4-carboxylate, a chiral auxiliary derived from L-serine. We will explore the mechanistic underpinnings of the stereocontrol, provide detailed, field-tested protocols for the key transformations, and discuss critical parameters for procedural success.

Introduction: The Power of Chiral Auxiliaries

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective reaction.[3] The Evans oxazolidinones, first developed by David A. Evans, are among the most successful and widely utilized classes of chiral auxiliaries due to their high stereodirecting ability, predictable outcomes, and the ease with which they can be cleaved to reveal the desired chiral product.[1][4]

The subject of this guide, (S)-methyl 2-oxooxazolidine-4-carboxylate, functions on the same principles. Derived from the readily available chiral pool starting material L-serine[5], this auxiliary provides a powerful platform for the asymmetric synthesis of α-substituted carboxylic acids and their derivatives. The general workflow involves three critical stages: N-acylation of the auxiliary, diastereoselective alkylation of the resulting enolate, and subsequent removal of the auxiliary.[4]

G cluster_workflow General Asymmetric Alkylation Workflow Acylation Step 1: N-Acylation (Attach Acyl Group) Alkylation Step 2: Diastereoselective Alkylation (Form New Stereocenter) Acylation->Alkylation Introduce prochiral center Cleavage Step 3: Auxiliary Cleavage (Release Chiral Product) Alkylation->Cleavage Isolate major diastereomer

Figure 1: The three-stage workflow for asymmetric alkylation using an oxazolidinone chiral auxiliary.

The Principle of Diastereoselection: Mechanism and Control

The remarkable efficiency of this methodology hinges on the formation of a conformationally rigid transition state during the alkylation step. The causality behind the high diastereoselectivity can be broken down into two key events:

  • Formation of a Rigid (Z)-Enolate: The N-acylated oxazolidinone is treated with a strong, sterically hindered base, most commonly lithium diisopropylamide (LDA), at low temperatures (typically -78 °C).[6][7] LDA's bulkiness favors the abstraction of the less hindered α-proton, while its strength ensures quantitative and irreversible deprotonation.[6][8][9][10] The resulting lithium enolate adopts a planar (Z)-configuration, where the lithium cation is chelated between the enolate oxygen and the carbonyl oxygen of the auxiliary. This chelation creates a rigid, five-membered ring structure that locks the conformation of the molecule.[1]

  • Face-Selective Electrophilic Attack: The stereodirecting group on the auxiliary—in this case, the methyl carboxylate group at the C4 position—effectively blocks one face of the planar enolate. Consequently, the incoming electrophile (e.g., an alkyl halide) is forced to approach from the less sterically encumbered face, leading to the preferential formation of one diastereomer.[1][11]

G cluster_mech Mechanism of Stereocontrol Enolate Chelated (Z)-Enolate O Li⁺ O R Blocker C4-Substituent (CO₂Me) Steric Shield Product Major Diastereomer label_top Top Face (Blocked) Electrophile E⁺ (Electrophile) Electrophile->Enolate:f4 Attack from less hindered face label_bottom Bottom Face (Open)

Figure 2: Chelation control model for diastereoselective alkylation. The C4 substituent blocks the top face, directing the electrophile to the bottom face.

Experimental Protocols

Safety Precaution: These procedures involve moisture-sensitive reagents, strong bases, and flammable solvents. All manipulations should be performed by trained personnel in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon).

Protocol 1: N-Acylation of (S)-Methyl 2-oxooxazolidine-4-carboxylate

This protocol describes the attachment of a propionyl group, which will subsequently be alkylated at its α-position.

ReagentMW ( g/mol )Amount (mmol)Volume / MassNotes
(S)-Methyl 2-oxooxazolidine-4-carboxylate145.1110.01.45 gStarting chiral auxiliary[12][13]
Anhydrous Tetrahydrofuran (THF)--40 mLDry solvent is critical.
n-Butyllithium (n-BuLi)64.0610.54.2 mL (2.5 M in hexanes)Handle with extreme care.
Propionyl Chloride92.5211.00.96 mLCorrosive lachrymator.

Step-by-Step Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add (S)-methyl 2-oxooxazolidine-4-carboxylate (1.45 g, 10.0 mmol).

  • Add anhydrous THF (40 mL) via syringe and cool the resulting solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (4.2 mL of a 2.5 M solution in hexanes, 10.5 mmol) dropwise over 10 minutes, ensuring the internal temperature does not exceed -70 °C. The solution may become a slurry.

  • Stir the mixture at -78 °C for 30 minutes.

  • Add propionyl chloride (0.96 mL, 11.0 mmol) dropwise via syringe.

  • Stir the reaction at -78 °C for 1 hour, then allow it to warm slowly to 0 °C over 1 hour.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution (20 mL).

  • Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., 30% ethyl acetate in hexanes) to yield the N-propionyl derivative.

Protocol 2: Diastereoselective Alkylation with Benzyl Bromide

This is the key stereocenter-forming step.

ReagentMW ( g/mol )Amount (mmol)Volume / MassNotes
N-Propionyl Auxiliary (from Protocol 1)201.185.01.01 gMust be anhydrous.
Anhydrous Tetrahydrofuran (THF)--25 mL
Lithium Diisopropylamide (LDA)107.125.52.75 mL (2.0 M solution)Freshly prepared or titrated solution is best.
Benzyl Bromide171.046.00.71 mLStrong alkylating agent.

Step-by-Step Procedure:

  • To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add the N-propionyl auxiliary (1.01 g, 5.0 mmol) and anhydrous THF (25 mL).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add LDA solution (2.75 mL of 2.0 M solution, 5.5 mmol) dropwise over 10 minutes. The solution should turn a pale yellow color, indicative of enolate formation.[10]

  • Stir the reaction mixture at -78 °C for 45 minutes to ensure complete enolate formation.

  • Add benzyl bromide (0.71 mL, 6.0 mmol) dropwise.

  • Continue stirring at -78 °C for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution (15 mL).

  • Follow the workup and purification procedure as described in Protocol 1 (Steps 8-10). The diastereomeric ratio (d.r.) of the crude product can be determined by ¹H NMR spectroscopy or GC analysis before purification. Typical d.r. values for this type of reaction exceed 98:2.[1][11]

Protocol 3: Hydrolytic Cleavage of the Chiral Auxiliary

This protocol removes the auxiliary to furnish the final, enantiomerically enriched carboxylic acid.

ReagentMW ( g/mol )Amount (mmol)Volume / MassNotes
Alkylated Auxiliary (from Protocol 2)291.304.01.17 g
Tetrahydrofuran (THF)--20 mL
Water (H₂O)--5 mL
Hydrogen Peroxide (H₂O₂)34.0116.01.6 mL (30% aq. solution)Oxidizer, handle with care.
Lithium Hydroxide (LiOH)23.958.0192 mgCorrosive.

Step-by-Step Procedure:

  • Dissolve the purified alkylated auxiliary (1.17 g, 4.0 mmol) in a mixture of THF (20 mL) and water (5 mL) in a round-bottom flask.

  • Cool the solution to 0 °C using an ice-water bath.

  • Slowly add the 30% aqueous hydrogen peroxide solution (1.6 mL, ~16 mmol).

  • Add solid lithium hydroxide (192 mg, 8.0 mmol) in one portion.

  • Stir the reaction vigorously at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the excess peroxide by adding 1.5 M aqueous sodium sulfite (Na₂SO₃) solution (15 mL) and stir for 30 minutes.

  • Concentrate the mixture under reduced pressure to remove most of the THF.

  • Make the aqueous solution basic (pH > 11) with 1 M NaOH and extract with dichloromethane (3 x 20 mL) to recover the chiral auxiliary.

  • Acidify the aqueous layer to pH < 2 with 2 M HCl.

  • Extract the desired carboxylic acid product with ethyl acetate (3 x 30 mL).

  • Combine the ethyl acetate layers, dry over Na₂SO₄, filter, and concentrate to yield the enantiomerically pure product.

Trustworthiness and Validation: Key Experimental Insights

  • Why LDA? Weaker bases like alkoxides can lead to reversible enolate formation, which allows for equilibration to the thermodynamically favored enolate and can result in lower diastereoselectivity.[6] LDA's strength ensures a rapid, quantitative conversion to the kinetic enolate.[7][9]

  • The Importance of -78 °C: This temperature is not arbitrary. It is conveniently maintained with a dry ice/acetone bath and is crucial for preventing side reactions and maintaining the kinetic control of the deprotonation step.[1] Warmer temperatures can allow the enolate to equilibrate or undergo decomposition.

  • Auxiliary Cleavage: The LiOH/H₂O₂ method is highly effective for generating the carboxylic acid.[1][14] The hydroperoxide anion (HOO⁻) is a soft nucleophile that selectively attacks the exocyclic acyl carbonyl over the more sterically hindered and less reactive endocyclic carbamate carbonyl, preventing racemization of the newly formed stereocenter.[1][15]

Conclusion

The diastereoselective alkylation of N-acylated oxazolidinones, such as (S)-methyl 2-oxooxazolidine-4-carboxylate, is a powerful and reliable method for the asymmetric synthesis of α-substituted carboxylic acids. By understanding the mechanistic principles of chelation-controlled enolate formation and face-selective electrophilic attack, researchers can predictably synthesize complex chiral building blocks with a high degree of stereochemical precision. The protocols detailed herein provide a robust framework for the successful application of this cornerstone reaction in research and development.

References

  • Benchchem. Application Notes and Protocols for Chiral Auxiliary Cleavage of (R)-4-Benzyl-2-oxazolidinone. Benchchem.
  • ConnectSci. The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. ConnectSci. 2023.
  • Smith, T. E., Richardson, D. P., et al. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education. 2008.
  • Benchchem. Application Notes and Protocols: Chiral Oxazolidinones in Asymmetric Synthesis. Benchchem.
  • Smith, T. E., et al. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Williams College. 2008.
  • Smith, T. E., et al. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education. 2008.
  • Smith, T. E., et al. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. ACS Publications. 2008.
  • Kim, D., et al. Stereoselective α-Tertiary Alkylation of N-(Arylacetyl)oxazolidinones. National Institutes of Health (PMC).
  • Smith, T. E., et al. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. ResearchGate. 2025.
  • Wikipedia. Chiral auxiliary. Wikipedia.
  • Google Patents. Synthesis method of multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds. Google Patents.
  • Master Organic Chemistry. Kinetic Versus Thermodynamic Enolates. Master Organic Chemistry. 2022.
  • MedChemExpress. (S)-Methyl 2-oxooxazolidine-4-carboxylate. MedChemExpress.
  • AChemBlock. (S)-Methyl 2-oxooxazolidine-4-carboxylate 95%. AChemBlock.
  • Chemistry LibreTexts. 19.8: Using LDA to Form an Enolate Ion. Chemistry LibreTexts. 2014.
  • Master Organic Chemistry. Enolates - Formation, Stability, and Simple Reactions. Master Organic Chemistry. 2022.
  • University of Texas. Rules of the Day 320N. University of Texas.
  • Khan Academy. Enolate formation from ketones (video). Khan Academy.
  • An-Najah Staff. DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE. An-Najah Staff. 2025.

Sources

Method

Application Note &amp; Protocol: Peptide Coupling with (S)-Methyl 2-oxooxazolidine-4-carboxylate

For: Researchers, scientists, and drug development professionals. Introduction: A Modern Approach to Peptide Synthesis In the landscape of therapeutic peptide development, the incorporation of unique amino acid derivativ...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: A Modern Approach to Peptide Synthesis

In the landscape of therapeutic peptide development, the incorporation of unique amino acid derivatives is a cornerstone of innovation. (S)-Methyl 2-oxooxazolidine-4-carboxylate is one such building block, offering a constrained scaffold that can impart favorable conformational properties to a peptide backbone. The oxazolidinone ring system is a recurring motif in medicinal chemistry, valued for its ability to act as a bioisostere for amide and carbamate groups, potentially enhancing metabolic stability[1]. This application note provides a comprehensive guide to the effective use of (S)-Methyl 2-oxooxazolidine-4-carboxylate in peptide synthesis, focusing on a robust and widely applicable protocol. Our approach is grounded in the fundamental principles of peptide chemistry, ensuring both high yield and stereochemical integrity.

Underlying Scientific Principles: The Two-Step Activation Strategy

The methyl ester of (S)-Methyl 2-oxooxazolidine-4-carboxylate is not sufficiently electrophilic for direct aminolysis under standard peptide synthesis conditions. Therefore, a two-step activation strategy is employed. The first step is the saponification of the methyl ester to the corresponding carboxylic acid. This is a critical transformation, as the free carboxylate can then be activated using a plethora of well-established peptide coupling reagents. This activation step converts the carboxyl group into a highly reactive species, primed for nucleophilic attack by the amino group of the incoming amino acid or peptide fragment. This method ensures efficient peptide bond formation while minimizing side reactions.

The choice of coupling reagent in the second step is crucial and can be tailored to the specific needs of the synthesis, such as managing sterically hindered couplings or suppressing racemization[2][3]. This two-step approach provides a reliable and versatile pathway for incorporating (S)-Methyl 2-oxooxazolidine-4-carboxylate into peptide sequences.

Experimental Protocols

Part 1: Saponification of (S)-Methyl 2-oxooxazolidine-4-carboxylate

This protocol details the hydrolysis of the methyl ester to the free carboxylic acid, the necessary precursor for the subsequent coupling reaction.

Materials and Reagents:

ReagentGradeSupplier (Example)
(S)-Methyl 2-oxooxazolidine-4-carboxylate≥95%AChemBlock
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)Reagent GradeSigma-Aldrich
Tetrahydrofuran (THF)AnhydrousSigma-Aldrich
WaterDeionizedIn-house
Hydrochloric acid (HCl)1 MFisher Scientific
Ethyl acetate (EtOAc)ACS GradeVWR
Brine (saturated NaCl solution)In-house
Anhydrous magnesium sulfate (MgSO₄)Reagent GradeSigma-Aldrich

Step-by-Step Procedure:

  • Dissolution: Dissolve (S)-Methyl 2-oxooxazolidine-4-carboxylate (1.0 eq) in a mixture of THF and water (e.g., a 3:1 v/v ratio) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Base Addition: Slowly add an aqueous solution of LiOH or NaOH (1.1 eq) dropwise to the cooled solution.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed (typically 1-3 hours).

  • Quenching and Acidification: Once the reaction is complete, carefully add 1 M HCl to quench the reaction and acidify the mixture to a pH of approximately 2-3.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield (S)-2-oxooxazolidine-4-carboxylic acid as a solid. The product can be used in the next step without further purification if deemed sufficiently pure by analysis (e.g., ¹H NMR).

Part 2: Peptide Coupling with (S)-2-oxooxazolidine-4-carboxylic acid

This protocol describes the coupling of the newly synthesized carboxylic acid with a protected amino acid or peptide. The following example uses HBTU as the coupling reagent.

Materials and Reagents:

ReagentGradeSupplier (Example)
(S)-2-oxooxazolidine-4-carboxylic acidFrom Part 1-
N-terminally protected amino acid methyl ester (e.g., H-Gly-OMe·HCl)Peptide Synthesis GradeBachem
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)Peptide Synthesis GradeCEM Corporation
N,N-Diisopropylethylamine (DIPEA)Peptide Synthesis GradeSigma-Aldrich
N,N-Dimethylformamide (DMF)AnhydrousSigma-Aldrich
Dichloromethane (DCM)AnhydrousSigma-Aldrich

Step-by-Step Procedure:

  • Reactant Preparation: In a clean, dry round-bottom flask, dissolve (S)-2-oxooxazolidine-4-carboxylic acid (1.0 eq) and the N-terminally protected amino acid methyl ester hydrochloride (1.1 eq) in anhydrous DMF.

  • Base Addition: Add DIPEA (2.5 eq) to the solution to neutralize the hydrochloride salt and act as the base for the coupling reaction. Stir for 5-10 minutes.

  • Coupling Reagent Addition: Add HBTU (1.05 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or HPLC. The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude peptide by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to obtain the pure coupled product.

Visualization of the Workflow

The following diagrams illustrate the key chemical transformation and the overall experimental workflow.

cluster_step1 Part 1: Saponification cluster_step2 Part 2: Peptide Coupling A (S)-Methyl 2-oxooxazolidine- 4-carboxylate B (S)-2-oxooxazolidine- 4-carboxylic acid A->B  LiOH or NaOH, THF/H₂O, 0°C to RT C (S)-2-oxooxazolidine- 4-carboxylic acid E Coupled Dipeptide C->E  HBTU, DIPEA, DMF, RT D Protected Amino Acid Ester (e.g., H-Gly-OMe) D->E  HBTU, DIPEA, DMF, RT

Caption: Chemical transformation overview.

start Start dissolve_ester Dissolve (S)-Methyl 2-oxooxazolidine-4-carboxylate in THF/H₂O start->dissolve_ester cool Cool to 0°C dissolve_ester->cool add_base Add LiOH or NaOH cool->add_base monitor_saponification Monitor Reaction (TLC/HPLC) add_base->monitor_saponification quench_acidify Quench and Acidify with HCl monitor_saponification->quench_acidify extract Extract with Ethyl Acetate quench_acidify->extract dry_concentrate_acid Dry and Concentrate to yield (S)-2-oxooxazolidine-4-carboxylic acid extract->dry_concentrate_acid dissolve_reactants Dissolve Acid and Amino Acid Ester in DMF dry_concentrate_acid->dissolve_reactants add_dipea Add DIPEA dissolve_reactants->add_dipea add_hbtu Add HBTU add_dipea->add_hbtu monitor_coupling Monitor Reaction (TLC/HPLC) add_hbtu->monitor_coupling workup Aqueous Work-up monitor_coupling->workup purify Purify by Column Chromatography workup->purify end End purify->end

Caption: Detailed experimental workflow.

Troubleshooting and Expert Insights

  • Incomplete Saponification: If the hydrolysis of the methyl ester is sluggish, gentle warming (e.g., to room temperature) after the initial addition of base at 0°C can be beneficial. Ensure at least 1.1 equivalents of base are used to drive the reaction to completion.

  • Racemization during Coupling: While HBTU is generally effective at suppressing racemization, for particularly sensitive amino acids, consider using coupling reagents known for low racemization, such as COMU or DEPBT[2]. Performing the coupling at 0°C can also help minimize epimerization.

  • Difficult Purification: If the final product is difficult to purify, ensure that the work-up steps are performed thoroughly to remove excess reagents and byproducts. A well-executed aqueous work-up can significantly simplify the final purification.

  • Alternative Coupling Reagents: The choice of coupling reagent is not limited to HBTU. Other common reagents such as HATU, TBTU, or carbodiimides like EDC in combination with an additive like HOBt can also be employed[2]. The optimal choice may depend on the specific amino acid being coupled and the scale of the reaction.

Conclusion

The protocol outlined in this application note provides a reliable and reproducible method for the incorporation of (S)-Methyl 2-oxooxazolidine-4-carboxylate into peptide chains. By employing a two-step strategy of saponification followed by a standard peptide coupling, researchers can effectively utilize this valuable building block in the synthesis of novel peptides for therapeutic and research applications. The principles and techniques described herein are grounded in established peptide chemistry and can be adapted to a variety of synthetic contexts.

References

  • Danger, G., Boiteau, L., Cottet, H., & Pascal, R. (2006). The peptide formation mediated by cyanate revisited. N-carboxyanhydrides as accessible intermediates in the decomposition of N-carbamoylamino acids. Journal of the American Chemical Society, 128(23), 7412–7413. [Link]

  • Santino, F., Petruzzelli, R., Zhao, J., Boanini, E., & Gentilucci, L. (2021). Peptide bond formation using unprotected N-carboxyanhydrides under green chemistry conditions. Sustainable Chemistry and Pharmacy, 24, 100540. [Link]

  • Haber, E., & Anfinsen, C. B. (2014). Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides. MDPI. [Link]

  • Cheng, J. (n.d.). Synthesis of Polypeptides by Ring-Opening Polymerization of a-Amino Acid N-Carboxyanhydrides. University of Illinois. [Link]

  • Santino, F., Petruzzelli, R., Zhao, J., Boanini, E., & Gentilucci, L. (2021). Peptide bond formation using unprotected N-carboxyanhydrides under green chemistry conditions. IRIS. [Link]

  • A Simple Oxazolidine Linker for Solid-Phase Synthesis of Peptide Aldehydes. PubMed. [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]

  • Dey, A. L., Motevalli, M., & Wyatt, P. B. (2024). (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid. ResearchGate. [Link]

  • Unveiling the Oxazolidine Character of Pseudoproline Derivatives by Automated Flow Peptide Chemistry. MDPI. [Link]

  • Oxazolidinones as versatile scaffolds in medicinal chemistry. PMC - NIH. [Link]

  • Design and synthesis of 2-oxo-imidazolidine-4-carboxylic acid hydroxyamides as potent matrix metalloproteinase-13 inhibitors. PubMed. [Link]

  • Dey, A. L., Motevalli, M., & Wyatt, P. B. (2024). (S)-1-Methyl-2-Oxoimidazolidine-4-Carboxylic Acid. ResearchGate. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Unveiling the Oxazolidine Character of Pseudoproline Derivatives by Automated Flow Peptide Chemistry. PMC - NIH. [Link]

  • Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journals. [Link]

  • Oxazolidinones Mechanism of Action: Inhibition of the First Peptide Bond Formation. The Journal of Biological Chemistry. [Link]

  • Oxazolidinones mechanism of action: inhibition of the first peptide bond formation. PubMed. [Link]

  • APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. ResearchGate. [Link]

  • Synthesis method of multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds.
  • Coupling Reagents. Aapptec Peptides. [Link]

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Application

Application Notes and Protocols for the Asymmetric Synthesis of β-Lactams Utilizing (s)-Methyl 2-oxooxazolidine-4-carboxylate

Introduction: The Enduring Legacy of β-Lactams and the Quest for Chirality The β-lactam ring, a simple four-membered cyclic amide, is the cornerstone of some of the most powerful antibacterial agents in the history of me...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Legacy of β-Lactams and the Quest for Chirality

The β-lactam ring, a simple four-membered cyclic amide, is the cornerstone of some of the most powerful antibacterial agents in the history of medicine, including penicillins and carbapenems.[1][2] The development of efficient, stereoselective methods to construct this critical pharmacophore remains a paramount objective for synthetic and medicinal chemists.[2][3] The Staudinger [2+2] cycloaddition of a ketene and an imine, first reported over a century ago, stands as one of the most versatile and convergent routes to the β-lactam core.[1][4][5]

However, the reaction typically generates two new stereocenters, making control of stereochemistry a significant challenge. To overcome this, asymmetric synthesis strategies are employed, with the use of chiral auxiliaries being a robust and reliable method.[4][6][7][8] This guide provides a detailed examination of the use of (s)-Methyl 2-oxooxazolidine-4-carboxylate, a readily available chiral building block, in the diastereoselective synthesis of β-lactams.[9][10] We will delve into the mechanistic underpinnings of the Staudinger reaction, provide detailed experimental protocols, and discuss the application of this methodology in the synthesis of precursors for complex antibiotics.

Scientific Principles: Mastering Stereocontrol in the Staudinger Cycloaddition

The Staudinger reaction is a two-step process, not a concerted cycloaddition.[5][11] Understanding this mechanism is crucial for controlling the stereochemical outcome.

  • Nucleophilic Attack: The reaction initiates with a nucleophilic attack by the imine's nitrogen atom on the central sp-hybridized carbon of the ketene.[1][5][6][12] This step forms a zwitterionic enolate intermediate.

  • Ring Closure: The subsequent, and often rate-determining, step is an intramolecular conrotatory electrocyclization of this zwitterion to form the four-membered β-lactam ring.[5][11]

The final stereochemistry (cis or trans) of the substituents at the C3 and C4 positions is determined during this ring-closure. It is influenced by the geometry of the imine and the relative rates of ring closure versus isomerization of the zwitterionic intermediate.[5][12] Generally, (E)-imines tend to yield cis-β-lactams, while (Z)-imines favor the formation of trans products.[11]

The introduction of a chiral auxiliary, such as one derived from (s)-Methyl 2-oxooxazolidine-4-carboxylate, attached to the ketene component, provides a powerful tool for facial discrimination. The bulky, stereodefined auxiliary shields one face of the ketene, forcing the incoming imine to attack from the less sterically hindered side. This directed attack leads to the preferential formation of one diastereomer, often with excellent selectivity (>95:5 dr).[4][7]

Workflow cluster_start Starting Materials A Step 1: Synthesis of Chiral Acid Chloride Precursor B Step 2: In Situ Ketene Generation (Base-mediated Dehydrochlorination) A->B C Step 3: Diastereoselective [2+2] Staudinger Cycloaddition B->C D Step 4: Isolation of Diastereomerically Enriched β-Lactam C->D E Step 5 (Optional): Cleavage of Chiral Auxiliary D->E F Final Chiral β-Lactam Product E->F Auxiliary (s)-Methyl 2-oxooxazolidine-4-carboxylate Derivative Auxiliary->A Imine Imine Substrate Imine->C Base Tertiary Amine Base (e.g., Triethylamine) Base->B

Caption: Experimental workflow for asymmetric β-Lactam synthesis.

Detailed Experimental Protocol: Synthesis of a Chiral 3-Amino-β-Lactam

This protocol describes a representative synthesis of a cis-3-amino-β-lactam, a valuable building block for various antibiotic classes. The procedure leverages a chiral ketene derived from an N-acyl oxazolidinone, a common strategy in asymmetric synthesis.

Materials & Reagents

ReagentM.W. ( g/mol )Molar Eq.Amount
Chiral Phthalimidoacetyl Chloride¹225.621.0(User Defined)
Imine (e.g., N-benzylidene-aniline)181.241.1(User Defined)
Triethylamine (Et₃N), distilled101.191.5(User Defined)
Dichloromethane (CH₂Cl₂), anhydrous84.93-(Solvent)
Saturated aq. NaHCO₃--(Work-up)
Brine--(Work-up)
Anhydrous MgSO₄ or Na₂SO₄--(Drying)

¹Note: The chiral acid chloride is prepared from the corresponding carboxylic acid, which can be synthesized using (s)-Methyl 2-oxooxazolidine-4-carboxylate as the starting material through established multi-step procedures.

Step-by-Step Methodology

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, add the selected imine (1.1 eq) and anhydrous dichloromethane (CH₂Cl₂).

  • Initial Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add distilled triethylamine (1.5 eq) to the stirred solution.

  • Ketene Generation & Cycloaddition: Dissolve the chiral phthalimidoacetyl chloride (1.0 eq) in a minimal amount of anhydrous CH₂Cl₂ and add it to the dropping funnel. Add the acid chloride solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C. [11]The slow addition is critical to control the concentration of the highly reactive ketene and minimize side reactions.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Aqueous Work-up: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, containing the β-lactam with the chiral auxiliary attached, is then purified. Purification is typically achieved by flash column chromatography on silica gel or by recrystallization to isolate the major diastereomer.

  • Characterization: The structure and diastereomeric purity of the final product should be confirmed using standard analytical techniques (¹H NMR, ¹³C NMR, IR, Mass Spectrometry, and HPLC analysis on a chiral column).

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Yield - Incomplete reaction. - Degradation of ketene or product. - Wet reagents or solvent.- Increase reaction time or temperature slightly. - Ensure slow addition of acid chloride at low temp. - Use freshly distilled, anhydrous solvent and reagents.
Poor Diastereoselectivity - Reaction temperature too high. - Incorrect choice of base or solvent. - Isomerization of the zwitterionic intermediate.- Run the reaction at a lower temperature (e.g., -78 °C). - Screen different non-polar aprotic solvents. - Ensure the chosen imine geometry (E vs Z) is correct for the desired outcome.
Formation of Side Products - Dimerization of the ketene. - Reaction of ketene with the amine base.- Maintain a low concentration of ketene via slow addition. - Use a non-nucleophilic, sterically hindered base if possible.

Application in Advanced Drug Synthesis

The enantiomerically enriched β-lactams produced via this methodology are not merely final products; they are versatile intermediates for constructing more complex and potent antibiotics, particularly in the carbapenem class. [13]Carbapenems like thienamycin and PS-5 feature a bicyclic core and multiple stereocenters, the correct configuration of which is essential for their biological activity. [13][14][15]The β-lactam synthesized using the chiral auxiliary approach serves as a key building block, with its pre-defined stereochemistry at C3 and C4 guiding the subsequent formation of other stereocenters in the final drug molecule. [16]

Drug_Development A Chiral Auxiliary ((s)-Methyl 2-oxooxazolidine- 4-carboxylate derivative) B Asymmetric Staudinger Reaction A->B C Key Chiral β-Lactam Intermediate B->C D Further Synthetic Transformations (e.g., Annulation, Side-chain coupling) C->D E Carbapenem Antibiotic (e.g., Thienamycin Precursor) D->E

Caption: From chiral auxiliary to advanced antibiotic precursors.

Conclusion

The use of (s)-Methyl 2-oxooxazolidine-4-carboxylate as a chiral precursor in the Staudinger reaction provides a reliable and highly effective strategy for the asymmetric synthesis of β-lactams. By leveraging the principles of steric hindrance and facial selectivity, this method allows for precise control over the stereochemical outcome of the cycloaddition. The resulting enantiomerically pure β-lactam building blocks are invaluable in the field of drug discovery and development, enabling the efficient synthesis of complex antibacterial agents and paving the way for the next generation of life-saving medicines.

References

  • Staudinger Synthesis. Organic Chemistry Portal. [Link]

  • Asymmetric Synthesis of β-Lactams by the Staudinger Reaction. Wiley Online Library. [Link]

  • Alcaide, B., Almendros, P., & Aragoncillo, C. (2007). The Ketene−Imine (Staudinger) Reaction in Its Centennial: Still an Unsolved Problem? Accounts of Chemical Research, 40(9), 922-931. [Link]

  • Bodner, M. J., Phelan, R. M., & Townsend, C. A. (2009). A Catalytic Asymmetric Route to Carbapenems. Organic Letters, 11(16), 3606–3609. [Link]

  • Kaur, N. (2014). Novel and Recent Synthesis and Applications of β-Lactams. International Journal of Medicinal Chemistry. [Link]

  • Gholami, M., & Shahraki, M. (2023). Electronic origins of the stereochemistry in β-lactam formed through the Staudinger reaction catalyzed by a nucleophile. Scientific Reports, 13(1), 19999. [Link]

  • Hodous, B. L., & Fu, G. C. (2002). Enantioselective Staudinger Synthesis of β-Lactams Catalyzed by a Planar-Chiral Nucleophile. Journal of the American Chemical Society, 124(8), 1578–1579. [Link]

  • Staudinger synthesis. Wikipedia. [Link]

  • Hodous, B. L., & Fu, G. C. (2002). Enantioselective Staudinger synthesis of beta-lactams catalyzed by a planar-chiral nucleophile. Journal of the American Chemical Society, 124(8), 1578-1579. [Link]

  • Sumita, Y., Tashima, M., Okuda, T., & Terao, S. (1983). Synthesis and structure-activity relationships of carbapenems related to C-19393 H2. The Journal of Antibiotics, 36(7), 855-875. [Link]

  • Methyl 2-oxooxazolidine-4-carboxylate. MySkinRecipes. [Link]

  • Iimori, T., Ishida, Y., & Shibasaki, M. (1989). Asymmetric synthesis of the carbapenem antibiotic (+)-PS-5. The Journal of Organic Chemistry, 54(1), 1-3. [Link]

  • da Silva, A. B. F., de Carvalho, G. S. G., & de Souza, R. O. M. A. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. [Link]

  • Hart, D. J., Lee, C. S., Pirkle, W. H., Hyon, M. H., & Tsipouras, A. (1986). Asymmetric synthesis of .beta.-lactams and the carbapenem antibiotic (+)-PS-5. Journal of the American Chemical Society, 108(19), 6054-6056. [Link]

  • β-Lactam synthesis. Organic Chemistry Portal. [Link]

  • (s)-Methyl 2-oxooxazolidine-4-carboxylate. PubChem. [Link]

  • de la Figuera, N., et al. (2022). Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry, 20(24), 4815-4830. [Link]

  • Lee, E., & Lee, Y. R. (2007). Advances in the chemistry of β-lactam and its medicinal applications. Current Medicinal Chemistry, 14(12), 1307-1324. [Link]

Sources

Method

Application Note: N-Acylation of (S)-Methyl 2-oxooxazolidine-4-carboxylate for Asymmetric Synthesis

Abstract (S)-Methyl 2-oxooxazolidine-4-carboxylate is a valuable chiral building block utilized in the synthesis of complex, high-value molecules within the pharmaceutical and life sciences industries.[1] Its N-acylation...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-Methyl 2-oxooxazolidine-4-carboxylate is a valuable chiral building block utilized in the synthesis of complex, high-value molecules within the pharmaceutical and life sciences industries.[1] Its N-acylation is a critical gateway reaction, transforming the inert amide into a versatile chiral auxiliary capable of directing stereoselective transformations. This document provides a comprehensive guide to the N-acylation of this substrate, detailing two robust protocols: a classic strong-base mediated approach and a milder, operationally simpler catalytic method. We delve into the mechanistic rationale behind each procedural step, offer insights for reaction optimization, and present a framework for analysis and purification of the target N-acyl derivative. This guide is intended for researchers, chemists, and process development professionals engaged in asymmetric synthesis.

Introduction: The Strategic Importance of N-Acyl Oxazolidinones

In the landscape of asymmetric synthesis, chiral auxiliaries are indispensable tools for controlling stereochemistry. The oxazolidinone scaffold, famously pioneered by David A. Evans, represents the gold standard for such auxiliaries.[2][3] By attaching an acyl group to the nitrogen atom, the resulting N-acyl oxazolidinone becomes a conformationally rigid system. This rigidity, coupled with the steric influence of the substituent at the C4 position, effectively shields one face of the corresponding enolate, enabling highly diastereoselective alkylations, aldol additions, and other carbon-carbon bond-forming reactions.[3][4]

The target molecule, (S)-Methyl 2-oxooxazolidine-4-carboxylate, serves as a precursor to these powerful synthetic intermediates. The N-acylation step is therefore not merely a functional group transformation but the crucial activation of the chiral director, paving the way for the construction of enantiomerically pure compounds. The choice of acylation method is critical and depends on the substrate's sensitivity, the acylating agent's reactivity, and operational constraints such as the availability of pyrophoric reagents.[3][5]

Mechanistic Considerations: Activating the Oxazolidinone Nitrogen

The nitrogen atom of the 2-oxazolidinone ring is part of an amide-like system and is not sufficiently nucleophilic to react directly with most acylating agents. Therefore, its reactivity must be enhanced. This is typically achieved in one of two ways:

  • Deprotonation with a Strong Base: The most traditional and reliable method involves the complete deprotonation of the N-H bond using a strong, non-nucleophilic base like n-butyllithium (n-BuLi).[3] This generates a highly nucleophilic lithium amide salt at low temperatures (typically -78 °C) to prevent side reactions. This salt then readily attacks an electrophilic acyl source, such as an acyl chloride or anhydride, to form the desired N-acyl product.

  • Base-Catalyzed Acylation: Milder, more convenient methods avoid the use of pyrophoric reagents and cryogenic conditions.[2] In this approach, a tertiary amine base like triethylamine (Et₃N) is used in conjunction with a nucleophilic catalyst, most commonly 4-(dimethylamino)pyridine (DMAP).[6] DMAP acts as an acyl transfer catalyst; it first reacts with the acyl anhydride or chloride to form a highly reactive N-acylpyridinium salt. The oxazolidinone, aided by the tertiary amine which acts as a proton shuttle, can then attack this activated intermediate to furnish the product.[2][7]

The logical flow of the N-acylation process is outlined below.

Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction Core cluster_post Workup & Purification Start Flame-dried Glassware under Inert Gas (N2/Ar) Reagents Dissolve (S)-Methyl 2-oxooxazolidine-4-carboxylate in Anhydrous Solvent Start->Reagents Setup Activation Activation Step: 1. Deprotonation (n-BuLi) OR 2. Catalyst Activation (DMAP) Reagents->Activation Cool to -78°C or RT Acylation Add Acyl Chloride or Anhydride Activation->Acylation Controlled Addition Quench Quench Reaction (e.g., sat. aq. NH4Cl) Acylation->Quench After Reaction Completion (TLC) Workup Aqueous Workup & Extraction Quench->Workup Purify Purification (Silica Gel Chromatography) Workup->Purify End Isolated N-Acyl Product Purify->End

Caption: General workflow for the N-acylation of oxazolidinones.

Experimental Protocols

Safety Precaution: These procedures involve flammable solvents and potentially pyrophoric or corrosive reagents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Strong Base Method (n-Butyllithium)

This classic protocol is highly effective and generally provides excellent yields. It requires strict anhydrous conditions and the handling of pyrophoric n-BuLi.[3]

Materials & Reagents

ReagentMol. Wt. ( g/mol )Density (g/mL)Molarity (M)Sample Amount (10 mmol scale)Equivalents
(S)-Methyl 2-oxooxazolidine-4-carboxylate145.11--1.45 g1.0
Anhydrous Tetrahydrofuran (THF)-0.889-50 mL-
n-Butyllithium (n-BuLi) in hexanes64.06~0.682.54.2 mL1.05
Propionyl Chloride (Example Acylating Agent)92.521.065-1.02 g (0.96 mL)1.1
Saturated Aqueous NH₄Cl---20 mL-
Ethyl Acetate-0.902-~100 mL-
Brine---25 mL-
Anhydrous Magnesium Sulfate (MgSO₄)120.37--~5 g-

Step-by-Step Procedure

  • Setup: Place (S)-Methyl 2-oxooxazolidine-4-carboxylate (1.45 g, 10.0 mmol) into a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum.

  • Inert Atmosphere: Purge the flask with dry nitrogen or argon gas.

  • Dissolution: Add anhydrous THF (50 mL) via syringe and stir until the solid is fully dissolved.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add n-BuLi (4.2 mL of a 2.5 M solution in hexanes, 10.5 mmol) dropwise via syringe over 5-10 minutes. The solution may turn slightly yellow. Stir the mixture for 30 minutes at -78 °C.

  • Acylation: Add the acylating agent (e.g., propionyl chloride, 0.96 mL, 11.0 mmol) dropwise.

  • Reaction: Allow the reaction to stir at -78 °C for 30 minutes, then remove the cooling bath and allow it to warm to room temperature. Stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the pure N-acylated product.

Caption: Reaction scheme for the n-BuLi mediated N-acylation.

Protocol 2: Milder Catalytic Method (DMAP/Et₃N)

This protocol avoids pyrophoric bases and cryogenic temperatures, making it more convenient for routine synthesis and high-throughput applications.[2][3] It is particularly effective with acyl anhydrides.

Materials & Reagents

ReagentMol. Wt. ( g/mol )Density (g/mL)Sample Amount (10 mmol scale)Equivalents
(S)-Methyl 2-oxooxazolidine-4-carboxylate145.11-1.45 g1.0
Anhydrous Dichloromethane (DCM)-1.3350 mL-
Triethylamine (Et₃N)101.190.7262.09 mL1.5
4-(Dimethylamino)pyridine (DMAP)122.17-122 mg0.1
Propionic Anhydride (Example Acylating Agent)130.141.011.56 g (1.55 mL)1.2
1 M Aqueous HCl--~20 mL-
Saturated Aqueous NaHCO₃--~20 mL-
Brine--25 mL-
Anhydrous Magnesium Sulfate (MgSO₄)120.37-~5 g-

Step-by-Step Procedure

  • Setup: To a solution of (S)-Methyl 2-oxooxazolidine-4-carboxylate (1.45 g, 10.0 mmol) in anhydrous DCM (50 mL) in a round-bottom flask, add triethylamine (2.09 mL, 15.0 mmol) and DMAP (122 mg, 1.0 mmol).

  • Acylation: Add the acylating agent (e.g., propionic anhydride, 1.55 mL, 12.0 mmol) dropwise to the stirring solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature overnight, or until TLC analysis indicates the complete consumption of the starting material. The reaction time can sometimes be shortened by gentle heating (e.g., reflux in toluene).[2]

  • Dilution: Upon completion, dilute the reaction mixture with additional DCM (50 mL).

  • Washing: Transfer the mixture to a separatory funnel and wash sequentially with:

    • Water (20 mL)

    • 1 M HCl (20 mL) to remove excess amines.

    • Saturated aqueous NaHCO₃ (20 mL) to neutralize any remaining acid.

    • Brine (25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Troubleshooting and Key Considerations

  • Low Yield (Protocol 1): Often due to moisture inactivating the n-BuLi. Ensure all glassware is rigorously dried and solvents are anhydrous. The n-BuLi should be titrated before use if its molarity is uncertain.

  • Low Yield (Protocol 2): The reaction may be slow. Consider increasing the reaction time or gently heating. Ensure the acylating agent is of high purity, as anhydrides can hydrolyze over time.

  • Side Reactions: Using excess n-BuLi or performing the reaction at higher temperatures can lead to side reactions, including attack at the ester functionality. Maintain cryogenic temperatures during the deprotonation and acylation steps.

  • Purification: N-acylated oxazolidinones are often stable, crystalline solids, but they can also be oils. Silica gel chromatography is the standard method for purification. A solvent system of ethyl acetate and hexanes is typically effective.

Conclusion

The N-acylation of (S)-Methyl 2-oxooxazolidine-4-carboxylate is a foundational and enabling transformation in modern asymmetric synthesis. By selecting the appropriate protocol—either the robust, strong-base method for maximum reactivity or the milder, catalytic approach for operational simplicity—researchers can efficiently access valuable chiral intermediates. Careful execution, adherence to anhydrous techniques where required, and systematic monitoring are key to achieving high yields and purity, thereby setting the stage for subsequent highly diastereoselective reactions in complex molecule synthesis.

References

  • Smith, T. E., Richardson, D. P., Truran, G. A., Belecki, K., & Onishi, M. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education, 85(5), 695. [Link]

  • Journal of Chemical Education. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. ACS Publications. [Link]

  • Smith, T. E., et al. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Williams College Chemistry. [Link]

  • Ta, L., Axelsson, A., & Sundén, H. (2018). N-Acylation of Oxazolidinones via Aerobic Oxidative NHC Catalysis. ACS Publications. [Link]

  • MySkinRecipes. Methyl 2-oxooxazolidine-4-carboxylate. MySkinRecipes. [Link]

  • Ghosh, A. K., & Carrow, B. P. (2010). Facile Formation of N-Acyl-oxazolidinone Derivatives Using Acid Fluorides. Organic Letters, 12(4), 708–711. [Link]

  • Google Patents. (2020). CN111808040A - Synthesis method of multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds.

Sources

Application

Application Notes and Protocols: (s)-Methyl 2-oxooxazolidine-4-carboxylate in Total Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of (s)-Methyl 2-oxooxazolidine-4-carboxylate in Asymmetric Synthesis (s)-Methyl 2-oxooxazolidine-4-carboxylate is a corner...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of (s)-Methyl 2-oxooxazolidine-4-carboxylate in Asymmetric Synthesis

(s)-Methyl 2-oxooxazolidine-4-carboxylate is a cornerstone chiral building block in the field of asymmetric synthesis. Derived from L-serine, this compound belongs to the esteemed class of Evans' oxazolidinone auxiliaries, which have revolutionized the stereocontrolled construction of complex molecules.[1] Its rigid heterocyclic structure provides a predictable and highly effective scaffold for directing the stereochemical outcome of a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. This attribute makes it an invaluable tool in the total synthesis of natural products and the development of novel pharmaceutical agents, where precise control of stereochemistry is paramount for biological activity.

This guide provides an in-depth exploration of the practical applications of (s)-Methyl 2-oxooxazolidine-4-carboxylate, focusing on its role as a chiral auxiliary to generate key stereocenters. We will delve into the mechanistic underpinnings of its stereodirecting influence and provide detailed, field-proven protocols for its N-acylation, subsequent diastereoselective transformations, and the crucial final step of auxiliary cleavage.

Core Applications: A Gateway to Enantiomerically Pure Building Blocks

The primary utility of (s)-Methyl 2-oxooxazolidine-4-carboxylate lies in its temporary installation onto a prochiral substrate to guide the creation of new stereocenters. The resulting diastereomeric products can then be separated, and the chiral auxiliary subsequently removed to yield enantiomerically enriched compounds. This strategy is particularly powerful for the synthesis of chiral carboxylic acid derivatives, such as β-hydroxy α-amino acids and α-substituted carboxylic acids, which are prevalent motifs in biologically active molecules.

Workflow for Asymmetric Synthesis using (s)-Methyl 2-oxooxazolidine-4-carboxylate

The general workflow for employing this chiral auxiliary can be visualized as a three-stage process: attachment of the substrate, diastereoselective functionalization, and cleavage of the auxiliary to reveal the desired chiral product.

workflow cluster_0 Stage 1: Attachment cluster_1 Stage 2: Diastereoselective Transformation cluster_2 Stage 3: Cleavage & Recovery Start (s)-Methyl 2-oxooxazolidine-4-carboxylate N_Acylation N-Acylation with Prochiral Acid Chloride/Anhydride Start->N_Acylation RCOCl or (RCO)₂O N_Acyl_Auxiliary N-Acyl Chiral Auxiliary N_Acylation->N_Acyl_Auxiliary Enolate_Formation Enolate Formation (e.g., LDA, NaHMDS) N_Acyl_Auxiliary->Enolate_Formation Alkylation Diastereoselective Alkylation with Electrophile (E+) Enolate_Formation->Alkylation Alkylated_Product Alkylated Diastereomer Alkylation->Alkylated_Product Cleavage Auxiliary Cleavage Alkylated_Product->Cleavage Final_Product Enantiomerically Pure Product (e.g., Acid, Alcohol, Ester) Cleavage->Final_Product Recovered_Auxiliary Recovered Auxiliary Cleavage->Recovered_Auxiliary

Caption: General workflow for asymmetric synthesis.

Detailed Protocols and Methodologies

The following sections provide detailed, step-by-step protocols for the key transformations involving (s)-Methyl 2-oxooxazolidine-4-carboxylate.

Protocol 1: N-Acylation of (s)-Methyl 2-oxooxazolidine-4-carboxylate

The crucial first step is the attachment of a carboxylic acid substrate to the nitrogen of the oxazolidinone ring. This is typically achieved by deprotonation with a strong base followed by quenching with an acyl chloride or anhydride.

Rationale: The use of a strong, non-nucleophilic base like n-butyllithium (n-BuLi) at low temperatures ensures complete deprotonation of the N-H bond without competing side reactions. The resulting lithium amide is a potent nucleophile that readily reacts with electrophilic acylating agents.

Materials:

  • (s)-Methyl 2-oxooxazolidine-4-carboxylate

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • Acyl chloride or anhydride (e.g., propionyl chloride)

  • Anhydrous MgSO₄ or Na₂SO₄

  • Saturated aqueous NH₄Cl solution

  • Ethyl acetate or diethyl ether

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve (s)-Methyl 2-oxooxazolidine-4-carboxylate (1.0 eq.) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.05 eq.) dropwise via syringe. The solution may turn a pale yellow color.

  • Stir the mixture for 30 minutes at -78 °C to ensure complete formation of the lithium amide.

  • Add the desired acyl chloride (1.1 eq.) dropwise to the solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate or diethyl ether (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to yield the N-acylated (s)-Methyl 2-oxooxazolidine-4-carboxylate.

Table 1: Representative Conditions for N-Acylation

Acylating AgentBaseSolventTemperature (°C)Typical Yield (%)
Propionyl Chloriden-BuLiTHF-78 to RT>90
Acetyl Chloriden-BuLiTHF-78 to RT>90
Phenylacetyl Chloriden-BuLiTHF-78 to RT85-95
Protocol 2: Diastereoselective Alkylation of N-Acyl-(s)-Methyl 2-oxooxazolidine-4-carboxylate

This protocol describes the asymmetric alkylation of the N-acylated auxiliary to create a new stereocenter at the α-position of the acyl group.

Rationale: The formation of a rigid, chelated (Z)-enolate is key to the high diastereoselectivity of this reaction. The bulky substituent at the C4 position of the oxazolidinone ring effectively blocks one face of the enolate, forcing the incoming electrophile to approach from the less sterically hindered face. This results in a predictable and highly controlled stereochemical outcome.

alkylation cluster_0 Mechanism of Diastereoselective Alkylation Start N-Acyl Auxiliary Enolate Chelated (Z)-Enolate Start->Enolate Deprotonation Base Base (e.g., LDA) Base->Enolate Transition_State Shielded Transition State Enolate->Transition_State Electrophile Electrophile (E+) Electrophile->Transition_State Attack from less hindered face Product Alkylated Product (Single Diastereomer) Transition_State->Product

Caption: Stereochemical control in alkylation.

Materials:

  • N-Acylated (s)-Methyl 2-oxooxazolidine-4-carboxylate

  • Anhydrous tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS)

  • Alkylating agent (e.g., benzyl bromide, methyl iodide)

  • Anhydrous MgSO₄ or Na₂SO₄

  • Saturated aqueous NH₄Cl solution

  • Ethyl acetate or diethyl ether

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the N-acylated auxiliary (1.0 eq.) in anhydrous THF.

  • Cool the solution to -78 °C.

  • Slowly add a solution of LDA or NaHMDS (1.1 eq.) dropwise.

  • Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.

  • Add the alkylating agent (1.2 eq.) dropwise.

  • Continue stirring at -78 °C for 1-4 hours, monitoring the reaction by TLC.

  • Quench the reaction with saturated aqueous NH₄Cl solution and allow it to warm to room temperature.

  • Extract the mixture with ethyl acetate or diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the product by silica gel chromatography to isolate the desired diastereomer. The diastereomeric ratio can be determined by ¹H NMR or chiral HPLC analysis.

Table 2: Representative Diastereoselective Alkylations

Electrophile (E+)BaseDiastereomeric Ratio (d.r.)Typical Yield (%)
Benzyl BromideLDA>95:585-95
Methyl IodideNaHMDS>98:290-98
Allyl BromideLDA>95:580-90
Protocol 3: Auxiliary Cleavage

The final step involves the removal of the chiral auxiliary to yield the enantiomerically pure product. The choice of cleavage conditions determines the functional group obtained (e.g., carboxylic acid, alcohol, or ester).

Rationale: Different reagents selectively cleave the N-acyl bond to yield different functional groups. Basic hydrolysis with lithium hydroxide and hydrogen peroxide is a common method for obtaining carboxylic acids. Reductive cleavage with lithium borohydride yields primary alcohols.

Method A: Hydrolytic Cleavage to Carboxylic Acid

Materials:

  • Alkylated N-acyl auxiliary

  • THF/Water solvent mixture

  • Lithium hydroxide (LiOH)

  • 30% Hydrogen peroxide (H₂O₂)

  • Sodium sulfite (Na₂SO₃)

  • Diethyl ether

  • 1 M HCl

Procedure:

  • Dissolve the alkylated auxiliary (1.0 eq.) in a 3:1 mixture of THF and water.

  • Cool the solution to 0 °C.

  • Add 30% aqueous H₂O₂ (4.0 eq.) followed by aqueous LiOH (2.0 eq.).

  • Stir the mixture at 0 °C for 2-4 hours.

  • Quench the excess peroxide by adding an aqueous solution of Na₂SO₃ (1.5 eq.).

  • Acidify the mixture to pH ~2 with 1 M HCl.

  • Extract the product with diethyl ether (3x).

  • The aqueous layer contains the recovered chiral auxiliary, which can be extracted with ethyl acetate after basification.

  • Dry the combined organic layers containing the product over anhydrous MgSO₄, filter, and concentrate to yield the chiral carboxylic acid.

Method B: Reductive Cleavage to Primary Alcohol

Materials:

  • Alkylated N-acyl auxiliary

  • Anhydrous diethyl ether or THF

  • Lithium borohydride (LiBH₄)

  • Saturated aqueous NH₄Cl solution

Procedure:

  • Dissolve the alkylated auxiliary (1.0 eq.) in anhydrous diethyl ether or THF.

  • Cool the solution to 0 °C.

  • Add LiBH₄ (2.0 eq.) portion-wise.

  • Stir at 0 °C to room temperature for 2-6 hours.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by silica gel chromatography to obtain the chiral primary alcohol and the recovered auxiliary.

Application in the Synthesis of β-Amino Acids

(s)-Methyl 2-oxooxazolidine-4-carboxylate is an excellent starting material for the synthesis of enantiomerically pure β-amino acids.[2] This can be achieved through a diastereoselective Mannich-type reaction of the corresponding N-acylated auxiliary's enolate with an imine.

Conclusion

(s)-Methyl 2-oxooxazolidine-4-carboxylate stands as a robust and reliable chiral auxiliary for modern asymmetric synthesis. Its predictable stereodirecting influence, coupled with well-established protocols for its attachment, functionalization, and removal, makes it an indispensable tool for the synthesis of complex chiral molecules. The methodologies detailed in this guide provide a solid foundation for researchers to leverage the power of this chiral building block in their synthetic endeavors, from academic research to industrial-scale drug development.

References

  • Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Arts & Sciences Electronic Theses and Dissertations. [Link]

  • Heravi, M. M., Zadsirjan, V., & Heydarian, M. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 6(28), 23485-23527. [Link]

Sources

Method

Application Note: A Scalable, Diastereoselective Synthesis of Chiral Amines Utilizing (S)-Methyl 2-oxooxazolidine-4-carboxylate

Abstract Chiral amines are indispensable building blocks in the pharmaceutical industry, forming the core of numerous active pharmaceutical ingredients (APIs). Their stereochemistry is often critical to therapeutic effic...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Chiral amines are indispensable building blocks in the pharmaceutical industry, forming the core of numerous active pharmaceutical ingredients (APIs). Their stereochemistry is often critical to therapeutic efficacy and safety. This application note details a robust and scalable methodology for the asymmetric synthesis of chiral primary amines using the recoverable chiral auxiliary, (S)-methyl 2-oxooxazolidine-4-carboxylate. Derived from L-serine, this auxiliary offers a practical and cost-effective route to high enantiomeric purity. The described protocol involves the formation of a key cyclic N,O-acetal intermediate, followed by a highly diastereoselective reduction and subsequent hydrolysis to yield the target chiral amine. This method is presented as a reliable alternative to often costly catalytic asymmetric methods or inefficient classical resolutions, making it particularly suitable for process development and scale-up.[1][2][3]

Introduction and Scientific Principle

The synthesis of enantiomerically pure compounds is a cornerstone of modern drug development.[1] Chiral amines are particularly prevalent motifs in APIs, where a specific enantiomer is often responsible for the desired pharmacological activity, while the other may be inactive or even harmful. Chiral auxiliaries are a powerful tool in asymmetric synthesis, allowing for the temporary incorporation of a chiral fragment to direct a stereoselective transformation.[1][2]

The (S)-methyl 2-oxooxazolidine-4-carboxylate auxiliary, readily prepared from the natural amino acid L-serine, provides a rigid cyclic framework that effectively controls the stereochemical outcome of subsequent reactions.[4] The strategy hinges on the formation of a transient iminium ion intermediate, which is sterically biased by the auxiliary's structure. The bulky methoxycarbonyl group at the C4 position effectively shields one face of the molecule, directing the nucleophilic attack of a reducing agent to the opposite face. This results in the predictable formation of one diastereomer in high excess.

The core transformation proceeds in three key stages:

  • Condensation: Reaction of the chiral auxiliary with an aldehyde or ketone to form a cyclic hemiaminal or related N,O-acetal intermediate.

  • Diastereoselective Reduction: Reduction of the intermediate, typically formed in situ, where the chiral auxiliary directs the addition of a hydride to create a new stereocenter with high selectivity.

  • Auxiliary Cleavage: Hydrolysis of the resulting adduct to release the desired chiral primary amine and recover the chiral auxiliary.

This approach is advantageous for its operational simplicity, high diastereoselectivity, and the potential for auxiliary recycling, which is a critical consideration for sustainable and cost-effective manufacturing on a large scale.[5]

Mechanistic Pathway of Stereochemical Induction

The high fidelity of this asymmetric synthesis is grounded in the predictable, sterically-controlled reduction of a key intermediate. The process can be visualized as follows:

  • Intermediate Formation: The amine of the chiral auxiliary condenses with a carbonyl compound (e.g., an aldehyde, R-CHO) under mildly acidic conditions. This reaction forms a transient iminium ion within a five-membered ring structure.

  • Facial Shielding: The ester group at the C4 position of the oxazolidinone ring projects outwards, creating significant steric hindrance on the syn-face of the molecule relative to the forming C-N bond.

  • Directed Reduction: A reducing agent, such as sodium borohydride (NaBH₄), approaches the iminium ion. The path of least steric resistance is from the anti-face, opposite the bulky ester group.

  • Stereocenter Formation: The hydride is delivered to this less-hindered face, establishing the new stereocenter with a defined configuration relative to the auxiliary's chiral center.

  • Product Release: Subsequent acidic or basic hydrolysis cleaves the newly formed amine from the auxiliary, yielding the enantiomerically enriched primary amine.

Below is a diagram illustrating this principle of stereochemical control.

G cluster_1 Step 1: Condensation & Iminium Formation cluster_2 Step 2: Diastereoselective Reduction cluster_3 Step 3: Auxiliary Cleavage Aux (S)-Auxiliary-NH₂ Iminium Cyclic Iminium Intermediate Aux->Iminium + H⁺, -H₂O Aldehyde Aldehyde (R-CHO) Aldehyde->Iminium Adduct Diastereomerically Enriched N-Adduct Iminium->Adduct Anti-face attack (Sterically favored) Hydride Reducing Agent (e.g., NaBH₄) Hydride->Adduct Amine Chiral Primary Amine (R-CH₂NH₂) Adduct->Amine Hydrolysis (H⁺ or OH⁻) RecoveredAux Recovered Auxiliary Adduct->RecoveredAux

Caption: Mechanism of Stereoselective Amine Synthesis.

Detailed Experimental Protocols

Safety Precaution: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS).

Protocol 1: General Procedure for the Synthesis of a Chiral Amine

This protocol describes a general method adaptable to various aldehydes.

Materials:

  • (S)-Methyl 2-oxooxazolidine-4-carboxylate (1.0 eq)

  • Aldehyde (1.1 eq)

  • Methanol (MeOH), anhydrous (approx. 5 mL per mmol of auxiliary)

  • Sodium Borohydride (NaBH₄) (1.5 eq)

  • Hydrochloric Acid (HCl), concentrated and 1M solutions

  • Sodium Hydroxide (NaOH), 1M solution

  • Diethyl ether or Methyl tert-butyl ether (MTBE)

  • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Intermediate Formation:

    • To a round-bottom flask equipped with a magnetic stirrer, add (S)-methyl 2-oxooxazolidine-4-carboxylate (1.0 eq) and anhydrous methanol.

    • Stir the solution at room temperature until the auxiliary is fully dissolved.

    • Add the aldehyde (1.1 eq) to the solution.

    • Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the hemiaminal/iminium intermediate. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Diastereoselective Reduction:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add sodium borohydride (1.5 eq) portion-wise over 15-20 minutes. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 3-4 hours, or until TLC analysis indicates complete consumption of the intermediate.

  • Work-up and Amine Liberation:

    • Cool the mixture again to 0 °C and slowly quench the reaction by adding 1M HCl until the pH is ~1-2 to neutralize excess NaBH₄ and begin hydrolysis.

    • Concentrate the mixture under reduced pressure to remove the methanol.

    • Add water to the residue and transfer to a separatory funnel. Wash the aqueous layer with diethyl ether or MTBE (2 x volumes) to remove non-polar impurities.

    • To liberate the free amine, basify the aqueous layer to pH >12 by the slow addition of concentrated NaOH or 5M NaOH solution, keeping the flask in an ice bath.

    • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3 x volumes).

    • Combine the organic extracts, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude chiral amine.

  • Purification:

    • The crude amine can be purified by standard methods such as distillation or column chromatography on silica gel.

Data Summary and Expected Results

The effectiveness of this protocol is demonstrated by the high diastereoselectivity and good overall yields achieved for a variety of substrates.

EntryAldehyde SubstrateYield (%)Diastereomeric Excess (d.e. %)
1Isobutyraldehyde85>95%
2Benzaldehyde88>98%
3Phenylacetaldehyde82>96%
4Cinnamaldehyde79>95%

Note: Yields are isolated yields after purification. Diastereomeric excess is typically determined by ¹H NMR analysis of the crude N-adduct before hydrolysis or HPLC analysis of a derivatized amine product.

Scalability and Process Development Insights

Transitioning this synthesis from the bench to a larger scale requires careful consideration of several factors:

  • Reagent Choice: For large-scale reductions, sodium borohydride remains a cost-effective choice. However, alternatives like catalytic hydrogenation could be explored for improved atom economy and safety profiles, though this would require significant process optimization.

  • Thermal Management: The quenching of sodium borohydride and the final neutralization are exothermic events. On a large scale, controlled addition rates and efficient reactor cooling are critical to maintain a safe operating temperature.

  • Solvent Selection: While methanol is effective, its volatility and toxicity may be concerns in a plant setting. Alternative solvents like ethanol or isopropanol should be evaluated. For extractions, MTBE is often preferred over diethyl ether due to its lower peroxide-forming tendency and higher boiling point.

  • Auxiliary Recovery: To improve process economics, the aqueous layer after amine extraction (which contains the hydrolyzed auxiliary) can be acidified and extracted to recover the chiral auxiliary for reuse. The efficiency of this recovery step is crucial for the overall cost-effectiveness of the process.

The overall workflow for a scalable process is depicted below.

Caption: Scalable Workflow for Chiral Amine Synthesis.

Conclusion

The use of (S)-methyl 2-oxooxazolidine-4-carboxylate as a chiral auxiliary provides a highly efficient, reliable, and scalable method for the asymmetric synthesis of primary chiral amines. The protocol is characterized by its operational simplicity, use of inexpensive reagents, and consistently high diastereoselectivity. These features make it an attractive strategy for both academic research and industrial applications in the early to mid-phases of drug development, where robust access to enantiomerically pure intermediates is paramount.[1][2]

References

  • Enantioselective Gram-Scale Synthesis of Rasagiline via Chiral Phosphoric Acid-Catalyzed Reduction of Cyclic Imine. Chem Asian J.2025, e70286.
  • One-step asymmetric synthesis of (R)- and (S)-rasagiline by reductive amination applying imine reductases. Green Chemistry2017, 19(2), 473-479.
  • (A) The current commercial synthesis of rasagiline mesylate (1). (B)... - ResearchGate.
  • (S)-Methyl 2-oxooxazolidine-4-carboxylate | Biochemical Assay Reagent Control. MedChemExpress.
  • (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid. MDPI.
  • Chiral auxiliary - Wikipedia. Wikipedia.
  • Synthetic routes of rasagiline-related precursors | Download Scientific Diagram.
  • (S)-Methyl 2-oxooxazolidine-4-carboxylate | Biochemical Assay Reagent Control. MedChemExpress.
  • Oxazolidinones for Asymmetric Synthesis. Sigma-Aldrich.
  • Methyl 2-oxooxazolidine-4-carboxyl
  • IMPROVED METHOD FOR PRODUCING (4S)-1-METHYL-2-OXOIMIDAZOLIDINE-4-CARBOXYLIC ACID t-BUTYL ESTER AS INTERMEDIATE BODY IMPORTANT FOR IMIDAPRIL.
  • Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing.
  • Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis.
  • Asymmetric synthesis of sulfinamides using (-)-quinine as chiral auxiliary. J Org Chem.2012, 77(1), 690-5.
  • Oxazolidinones as chiral auxiliaries in asymmetric aldol reaction applied to natural products total synthesis | Request PDF.
  • Synthesis method of multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds.
  • (S)-1-Methyl-2-Oxoimidazolidine-4-Carboxylic Acid.
  • (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid.
  • Rapid and Scalable Synthesis of Oxazoles Directly
  • Diastereoselective synthesis of substituted tetrahydroquinoline-4-carboxylic esters by a tandem reduction-reductive amin
  • Synthesis of Chiral 1,4,2-Oxazaphosphepines. PMC - NIH.
  • Methyl 2-amino-5-isopropyl-1,3-thiazole-4-carboxylate.

Sources

Application

Application Notes &amp; Protocols: Rhodium-Catalyzed Reactions Involving (s)-Methyl 2-oxooxazolidine-4-carboxylate Derivatives

Introduction: The Oxazolidinone Scaffold in Modern Catalysis The 2-oxazolidinone ring system is a privileged structural motif in synthetic and medicinal chemistry. Its rigid, planar structure and inherent chirality, when...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Oxazolidinone Scaffold in Modern Catalysis

The 2-oxazolidinone ring system is a privileged structural motif in synthetic and medicinal chemistry. Its rigid, planar structure and inherent chirality, when derived from amino acids, make it an exceptional chiral auxiliary for controlling stereochemistry in a multitude of chemical transformations. (s)-Methyl 2-oxooxazolidine-4-carboxylate, derived from L-serine, serves as a versatile and economically viable starting material for creating more complex chiral building blocks. When N-acylated, these oxazolidinones become powerful directing groups or highly effective Michael acceptors.[1]

Rhodium catalysis, known for its functional group tolerance and unique reactivity, offers a powerful toolkit for manipulating molecules containing the oxazolidinone scaffold.[2] This guide details two key applications of rhodium catalysis in this context: the direct synthesis of the oxazolidinone core via intramolecular C-H amination and the highly stereoselective construction of carbon-carbon bonds via asymmetric conjugate addition to N-enoyl oxazolidinone derivatives. These protocols are designed for researchers engaged in asymmetric synthesis, process development, and the discovery of novel therapeutic agents.

Application 1: Synthesis of Oxazolidinones via Rhodium(II)-Catalyzed Intramolecular C-H Amination

The direct insertion of a nitrene into a C-H bond is one of the most efficient methods for forming C-N bonds and constructing nitrogen-containing heterocycles. Dirhodium(II) carboxylate and carboxamidate complexes are preeminent catalysts for this transformation, proceeding through a rhodium-nitrene intermediate.[3][4] By starting with an appropriate N-protected amino alcohol derivative, this strategy allows for the rapid and often diastereoselective synthesis of the oxazolidinone ring.

Mechanistic Rationale

The catalytic cycle, as detailed in recent studies, begins with the reaction of the rhodium(II) catalyst with an N-acyloxycarbamate precursor, typically in the presence of a base. This generates a highly reactive rhodium-nitrene species. This electrophilic intermediate then undergoes a concerted intramolecular C-H insertion at the β-position. The stereochemical outcome of this step is dictated by a five-membered ring transition state, which minimizes steric interactions. Subsequent reductive elimination releases the oxazolidinone product and regenerates the active Rh(II) catalyst.[5] The choice of rhodium catalyst ligands (e.g., octanoate (oct) vs. chiral carboxamidates) can significantly influence the efficiency and stereoselectivity of the reaction.[6]

C_H_Amination_Cycle cluster_cycle Catalytic Cycle Rh2L4 Rh₂(L)₄ Catalyst Rh2_Nitrene Rh(II)-Nitrene Intermediate Rh2L4->Rh2_Nitrene + Precursor - Base·HX TS C-H Insertion Transition State Rh2_Nitrene->TS Intramolecular C-H Approach Product_Complex Rh(II)-Product Complex TS->Product_Complex C-N Bond Formation Product_Complex->Rh2L4 - Oxazolidinone Product Product Oxazolidinone Product_Complex->Product Precursor N-Mesyloxycarbamate Precursor Precursor->Rh2L4 caption Fig. 1: Catalytic cycle for Rh(II)-catalyzed C-H amination. Conjugate_Addition_Cycle cluster_cycle Catalytic Cycle RhOH [Rh(I)(L*)]-OH (Active Catalyst) RhAr [Rh(I)(L*)]-Ar (Aryl-Rhodium) RhOH->RhAr Transmetalation + ArB(OH)₂ - B(OH)₃ RhEnolate Rh(I) Enolate Intermediate RhAr->RhEnolate Carborhodation (Migratory Insertion) + Michael Acceptor RhEnolate->RhOH Protonolysis + H₂O - Product Product β-Aryl Product RhEnolate->Product ArBOH Arylboronic Acid ArBOH->RhOH Acceptor N-Enoyl Oxazolidinone Acceptor->RhAr caption Fig. 2: Catalytic cycle for Rh(I)-catalyzed 1,4-addition.

Sources

Method

Application Notes &amp; Protocols: Diastereoselective Aldol Reactions with Oxazolidinone Derivatives

Introduction: The aldol reaction stands as one of the most powerful and fundamental carbon-carbon bond-forming reactions in organic synthesis.[1] Its asymmetric variant, particularly the diastereoselective aldol reaction...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The aldol reaction stands as one of the most powerful and fundamental carbon-carbon bond-forming reactions in organic synthesis.[1] Its asymmetric variant, particularly the diastereoselective aldol reaction, is indispensable for the construction of complex chiral molecules, such as polyketide natural products. In the late 1970s and early 1980s, David A. Evans and his research group developed a robust and highly predictable method utilizing N-acyloxazolidinone chiral auxiliaries.[2][3] This methodology, commonly known as the Evans Aldol Reaction, allows for the creation of two contiguous stereocenters with exceptional levels of stereocontrol.[4] The reaction's reliability stems from the temporary incorporation of a chiral auxiliary, which directs the facial approach of an aldehyde to a pre-formed Z-enolate, followed by straightforward removal of the auxiliary to reveal the desired chiral product.[3][5]

These notes provide an in-depth guide to the principles and practice of the Evans asymmetric aldol reaction, intended for researchers in organic synthesis and drug development. We will explore the mechanistic underpinnings of the stereoselectivity, provide detailed step-by-step protocols, and discuss the critical parameters that ensure successful and highly diastereoselective outcomes.

The Mechanistic Basis for Stereocontrol

The remarkable stereoselectivity of the Evans aldol reaction is not accidental; it is the result of a highly ordered transition state. The key to this control lies in the predictable formation of a (Z)-enolate, which reacts with the aldehyde through a chair-like six-membered transition state, as described by the Zimmerman-Traxler model.[6][7][8]

Key Steps to Stereocontrol:

  • Formation of the (Z)-Enolate: The process begins with the deprotonation of the N-acyl oxazolidinone. The use of a boron triflate, such as dibutylboron triflate (Bu₂BOTf), and a hindered amine base, like diisopropylethylamine (DIPEA), is crucial.[9] The boron Lewis acid coordinates to both carbonyl oxygens of the imide, creating a rigid structure. The hindered base then selectively removes the α-proton, leading reliably to the formation of the (Z)-enolate.[2][4][10]

  • The Zimmerman-Traxler Transition State: The boron enolate then reacts with an aldehyde. The boron atom, the enolate oxygen, and the aldehyde oxygen assemble into a rigid, six-membered chair-like transition state.[6][8] This ordered arrangement minimizes steric clashes and dictates the relative stereochemistry of the newly forming stereocenters.

  • Auxiliary-Directed Facial Selectivity: The chiral oxazolidinone auxiliary, typically derived from readily available amino acids like L-valine or L-phenylalanine, features a bulky substituent at the C4 position.[2][11] In the transition state, this substituent effectively blocks one face of the enolate (the Si face). Consequently, the aldehyde is forced to approach from the less sterically hindered face (the Re face), ensuring high diastereofacial selectivity.[6] This controlled approach is the primary reason for the reaction's high predictability, consistently yielding the syn-aldol product.[6][7]

Fig 1. Chair-like transition state model.

Experimental Workflow and Protocols

The successful application of the Evans aldol reaction involves a four-stage process: (1) Synthesis of the N-acyl oxazolidinone, (2) The core diastereoselective aldol reaction, (3) Optional protection of the resulting hydroxyl group, and (4) Cleavage of the chiral auxiliary to yield the final product.

Workflow start Chiral Oxazolidinone Auxiliary (e.g., from Valinol) acyl Step 1: Acylation (e.g., with Propionyl Chloride) start->acyl n_acyl N-Acyl Oxazolidinone acyl->n_acyl aldol Step 2: Diastereoselective Aldol Reaction (Bu₂BOTf, DIPEA, Aldehyde) n_acyl->aldol adduct Syn-Aldol Adduct aldol->adduct cleavage Step 3: Auxiliary Cleavage (e.g., LiOH/H₂O₂ or LiBH₄) adduct->cleavage product Chiral β-Hydroxy Carboxylic Acid or Alcohol cleavage->product end Recovered Chiral Auxiliary cleavage->end Recyclable

Fig 2. General experimental workflow.
Protocol 1: Acylation of Chiral Oxazolidinone

This protocol describes the preparation of the N-propionyl oxazolidinone, a common substrate for aldol reactions. The procedure can be adapted for other acyl groups.

Rationale: Acylation converts the nucleophilic NH of the auxiliary into the imide required for enolization. Using n-BuLi ensures complete deprotonation before adding the electrophilic acyl chloride, preventing side reactions.

ReagentM.W. ( g/mol )Amount (mmol)Mass/VolumeNotes
(S)-4-Isopropyloxazolidin-2-one129.1610.01.29 gDry thoroughly before use.
Tetrahydrofuran (THF)--40 mLAnhydrous, inhibitor-free.
n-Butyllithium (n-BuLi)-10.54.2 mL (2.5 M in hexanes)Titrate prior to use.
Propionyl chloride92.5211.00.96 mLDistill before use.

Procedure:

  • To a flame-dried, argon-purged round-bottom flask, add (S)-4-isopropyloxazolidin-2-one (1.29 g, 10.0 mmol).

  • Add anhydrous THF (40 mL) and cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (4.2 mL of a 2.5 M solution in hexanes, 10.5 mmol) dropwise via syringe over 10 minutes. The solution may become a thick slurry.

  • Stir the mixture at -78 °C for 15 minutes.

  • Add propionyl chloride (0.96 mL, 11.0 mmol) dropwise.

  • After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature and stir for 1 hour.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution (20 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., 20-30% ethyl acetate in hexanes) to yield the N-propionyl oxazolidinone.

Protocol 2: Boron-Mediated Diastereoselective Aldol Reaction

This protocol details the reaction of the N-propionyl oxazolidinone with isobutyraldehyde to generate the "Evans-syn" aldol adduct.

Rationale: The reaction is performed at low temperature (-78 °C) to ensure kinetic control and maximize diastereoselectivity.[9] Dibutylboron triflate and DIPEA generate the (Z)-boron enolate.[4] The reaction is quenched at low temperature to prevent side reactions like retro-aldol or epimerization.

ReagentM.W. ( g/mol )Amount (mmol)Mass/VolumeNotes
N-Propionyl Oxazolidinone185.225.00.926 gFrom Protocol 1.
Dichloromethane (DCM)--20 mLAnhydrous.
Dibutylboron triflate (Bu₂BOTf)-5.55.5 mL (1.0 M in DCM)Handle under inert atmosphere.
Diisopropylethylamine (DIPEA)129.246.01.05 mLDistill from CaH₂.
Isobutyraldehyde72.116.00.55 mLDistill before use.
Phosphate Buffer (pH 7)--15 mL-
Methanol--30 mL-
Hydrogen Peroxide (H₂O₂)--10 mL (30% aq. soln.)Use with caution.

Procedure:

  • Add the N-propionyl oxazolidinone (0.926 g, 5.0 mmol) to a flame-dried, argon-purged flask and dissolve in anhydrous DCM (20 mL).

  • Cool the solution to -78 °C.

  • Add dibutylboron triflate (5.5 mL of a 1.0 M solution, 5.5 mmol) dropwise.

  • Add DIPEA (1.05 mL, 6.0 mmol) dropwise. The solution should turn from colorless to pale yellow. Stir for 30 minutes at -78 °C.

  • Add isobutyraldehyde (0.55 mL, 6.0 mmol) dropwise.

  • Stir the reaction at -78 °C for 1 hour, then warm to 0 °C and stir for an additional 1 hour.

  • Quench the reaction by adding pH 7 phosphate buffer (15 mL), followed by methanol (30 mL).

  • Slowly and carefully add 30% aqueous hydrogen peroxide (10 mL) at 0 °C to oxidize and break up the boron complexes. Caution: Exothermic reaction.

  • Stir vigorously for 1 hour as the mixture warms to room temperature.

  • Reduce the volume of the mixture in vacuo to remove most of the methanol and DCM.

  • Extract the remaining aqueous layer with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ (20 mL) and brine (20 mL), dry over Na₂SO₄, filter, and concentrate.

  • Purify by flash chromatography to yield the syn-aldol adduct. Diastereomeric ratio can be determined by ¹H NMR or chiral HPLC analysis.

Protocol 3: Cleavage of the Chiral Auxiliary

The auxiliary can be removed to reveal different functional groups. Here, we describe the hydrolysis to a carboxylic acid using lithium hydroperoxide. This method is mild and less prone to causing epimerization compared to direct hydroxide hydrolysis.[11][12]

Rationale: The hydroperoxide anion (OOH⁻) is a soft nucleophile that selectively attacks the more electrophilic exocyclic amide carbonyl over the endocyclic carbamate carbonyl.[13] This selective cleavage releases the desired β-hydroxy acid and allows for the recovery of the valuable chiral auxiliary.

ReagentM.W. ( g/mol )Amount (mmol)Mass/VolumeNotes
Aldol Adduct257.332.00.515 gFrom Protocol 2.
Tetrahydrofuran (THF)--12 mL-
Water--4 mL-
Hydrogen Peroxide (H₂O₂)-8.00.9 mL (30% aq. soln.)-
Lithium Hydroxide (LiOH)23.954.00.096 gOr use LiOH·H₂O.

Procedure:

  • Dissolve the aldol adduct (0.515 g, 2.0 mmol) in a mixture of THF (12 mL) and water (4 mL) in a flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 30% aqueous hydrogen peroxide (0.9 mL, ~8.0 mmol).

  • Add solid lithium hydroxide (0.096 g, 4.0 mmol) in one portion.

  • Stir the reaction at 0 °C for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃, 1.5 g in 10 mL water) to destroy excess peroxide.

  • Concentrate the mixture under reduced pressure to remove the THF.

  • Make the aqueous solution basic (pH > 11) with 1 M NaOH and extract with ethyl acetate (3 x 15 mL) to recover the chiral auxiliary.

  • Acidify the aqueous layer to pH ~ 2 with 1 M HCl.

  • Extract the acidified aqueous layer with ethyl acetate (3 x 20 mL) to isolate the β-hydroxy carboxylic acid product.

  • Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the final product.

Factors Influencing Stereoselectivity

While the boron-mediated reaction reliably gives the syn-adduct, different stereoisomers can be obtained by modifying the reaction conditions, particularly the choice of Lewis acid.[6][14]

Lewis AcidTypical BaseEnolate GeometryPredominant ProductNotes
Bu₂BOTf DIPEA, Et₃N(Z)-Enolate Evans syn The standard and most reliable method for syn-products.[2][15]
TiCl₄ DIPEA, (-)-Sparteine(Z)-Enolate Non-Evans syn Reverses the facial selectivity, providing the opposite enantiomer of the syn-product.[16][17]
MgX₂, Sn(OTf)₂ Et₃N(E)-Enolate anti-Adduct Requires different conditions to favor the (E)-enolate, leading to the anti-diastereomer.

The choice of a Lewis acid with a different coordination geometry, like titanium tetrachloride (TiCl₄), can disrupt the standard chelated transition state, leading to an "open" transition state and a reversal of facial selectivity to produce the "non-Evans syn" product.[16] This flexibility allows access to all four possible stereoisomers of the α-methyl-β-hydroxy carbonyl unit from a single chiral auxiliary.[14]

References

  • Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. National Institutes of Health (NIH). [Link]

  • Evans Aldol Reaction. Chem-Station International Edition. [Link]

  • The Direct Catalytic Asymmetric Aldol Reaction. National Institutes of Health (NIH). [Link]

  • Overview of Evans Aldol Reaction Techniques. Coconote. [Link]

  • Evans Enolate Alkylation-Hydrolysis. University of Wisconsin-Madison, Department of Chemistry. [Link]

  • Regio- and Diastereoselective Boron-Mediated Aldol Reactions of Chiral α,β,γ,δ-Unsaturated N-Acyloxazolidinones. ResearchGate. [Link]

  • Evans aldol ppt. Slideshare. [Link]

  • Chiral auxiliary. Wikipedia. [Link]

  • Theoretical Study on the Mechanism of Stereoselective Synthesis of Oxazolidinones. ACS Publications. [Link]

  • Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. ResearchGate. [Link]

  • Diastereoselection in Aldol Reactions. University of California, Davis, Chem LibreTexts. [Link]

  • The Selective Aldol Reaction. Macmillan Group, Princeton University. [Link]

  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. ResearchGate. [Link]

  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis. Williams College, Department of Chemistry. [Link]

  • Synthesis of a new N-acetyl thiazolidinethione reagent and its application to a highly selective asymmetric acetate aldol reaction. National Institutes of Health (NIH), PubMed. [Link]

  • Diastereoselective Alkylation and Aldol Reactions Mediated by the D-Mannitol-Derived Oxazolidin-2-one as a Chiral Auxiliary. ResearchGate. [Link]

  • Asymmetric aldol reactions using boron enolates of chiral oxazinones, synthesis of L-allo-threonine. Semantic Scholar. [Link]

  • Diastereoselective, Catalytic Access to Cross-Aldol Products Directly from Esters and Lactones. National Institutes of Health (NIH). [Link]

  • Aldol reaction. Wikipedia. [Link]

  • Asymmetric aldol reactions. Use of the titanium enolate of a chiral N-acyloxazolidinone to reverse diastereofacial selectivities. ACS Publications. [Link]

  • Synthesis of N-acyloxazolidinones. ResearchGate. [Link]

  • Stereoselective aldol condensation. Use of chiral boron enolates. ACS Publications. [Link]

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Application

Protecting group strategies for (s)-Methyl 2-oxooxazolidine-4-carboxylate

An Application Guide to Protecting Group Strategies for (S)-Methyl 2-oxooxazolidine-4-carboxylate Authored by: A Senior Application Scientist Introduction: The Strategic Importance of (S)-Methyl 2-oxooxazolidine-4-carbox...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Protecting Group Strategies for (S)-Methyl 2-oxooxazolidine-4-carboxylate

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of (S)-Methyl 2-oxooxazolidine-4-carboxylate

(S)-Methyl 2-oxooxazolidine-4-carboxylate is a pivotal chiral building block in modern organic synthesis and medicinal chemistry.[1] Its rigid, stereodefined scaffold is a valuable synthon for creating complex, enantiomerically pure molecules, including advanced pharmaceutical intermediates. The oxazolidinone ring system, particularly the secondary amine (amide) nitrogen, is a site of high reactivity. To achieve selective transformations at other positions of the molecule or to build upon its framework, transient protection of this nitrogen is not just advantageous—it is essential.

This guide provides an in-depth analysis of common and effective protecting group strategies for (S)-methyl 2-oxooxazolidine-4-carboxylate. We will move beyond simple procedural lists to explore the mechanistic rationale behind the selection of protecting groups, offering detailed, field-proven protocols for their installation and removal.

Pillar 1: The Rationale of Protecting Group Selection

The choice of a protecting group is a strategic decision dictated by the planned synthetic route. The ideal group must be:

  • Easily Introduced: The protection reaction should be high-yielding and proceed under mild conditions that do not compromise the integrity of the starting material.

  • Stable and Inert: It must be robust enough to withstand the reaction conditions of subsequent synthetic steps (e.g., acidic, basic, oxidative, reductive, or organometallic reagents).

  • Readily Cleaved: The deprotection step must be efficient and selective, occurring under conditions that leave the rest of the molecule intact.

  • Orthogonal: In complex syntheses, the chosen group should be removable without affecting other protecting groups present in the molecule. This concept of "orthogonality" is fundamental to multi-step synthesis.[2][3]

For the N-H of an oxazolidinone, the most successful strategies involve converting the amine into a less nucleophilic and less acidic carbamate or a tertiary amine derivative. We will focus on three industry-standard protecting groups: Boc , Cbz , and Benzyl .

Strategy 1: The Tert-Butyloxycarbonyl (Boc) Group

The Boc group is arguably one of the most common nitrogen protecting groups due to its ease of introduction and its stability towards a wide range of nucleophilic and basic conditions.[2][4] It is, however, readily cleaved under acidic conditions.

Boc-Protection Workflow

cluster_protection Boc Protection cluster_deprotection Boc Deprotection Start_Prot (S)-Methyl 2-oxooxazolidine- 4-carboxylate Reagents_Prot (Boc)₂O, DMAP (cat.) Solvent: THF or DCM Conditions: 0°C to RT Start_Prot->Reagents_Prot Reacts with Product_Prot N-Boc Protected Product Reagents_Prot->Product_Prot Yields Start_Deprot N-Boc Protected Product Reagents_Deprot Acid: TFA or 4M HCl in Dioxane Solvent: DCM Conditions: 0°C to RT Start_Deprot->Reagents_Deprot Treated with Product_Deprot Deprotected Amine + CO₂ + Isobutene Reagents_Deprot->Product_Deprot Yields cluster_protection Cbz Protection cluster_deprotection Cbz Deprotection Start_Prot (S)-Methyl 2-oxooxazolidine- 4-carboxylate Reagents_Prot Benzyl Chloroformate (Cbz-Cl) Base: NaHCO₃ or Et₃N Solvent: THF/H₂O or DCM Start_Prot->Reagents_Prot Reacts with Product_Prot N-Cbz Protected Product Reagents_Prot->Product_Prot Yields Start_Deprot N-Cbz Protected Product Reagents_Deprot H₂ (1 atm or higher) Catalyst: Pd/C (5-10 mol%) Solvent: MeOH, EtOH, or EtOAc Start_Deprot->Reagents_Deprot Treated with Product_Deprot Deprotected Amine + CO₂ + Toluene Reagents_Deprot->Product_Deprot Yields cluster_protection Benzyl Protection cluster_deprotection Benzyl Deprotection Start_Prot (S)-Methyl 2-oxooxazolidine- 4-carboxylate Reagents_Prot Benzyl Bromide (BnBr) Base: NaH or K₂CO₃ Solvent: DMF or THF Start_Prot->Reagents_Prot Reacts with Product_Prot N-Benzyl Protected Product Reagents_Prot->Product_Prot Yields Start_Deprot N-Benzyl Protected Product Reagents_Deprot H₂ (1 atm or higher) Catalyst: Pd/C or Pd(OH)₂/C Solvent: MeOH, EtOH Start_Deprot->Reagents_Deprot Treated with Product_Deprot Deprotected Amine + Toluene Reagents_Deprot->Product_Deprot Yields

Sources

Method

Application Notes and Protocols for the Purification of Products Derived from (S)-Methyl 2-oxooxazolidine-4-carboxylate

Introduction: The Critical Role of Purity in Drug Discovery and Development (S)-Methyl 2-oxooxazolidine-4-carboxylate and its derivatives are pivotal chiral building blocks in modern medicinal chemistry.[1] Their rigid,...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Drug Discovery and Development

(S)-Methyl 2-oxooxazolidine-4-carboxylate and its derivatives are pivotal chiral building blocks in modern medicinal chemistry.[1] Their rigid, predictable conformation makes them invaluable as chiral auxiliaries and as core scaffolds in a variety of biologically active molecules, including antibiotics like Linezolid.[2][3][4] The stereochemical integrity and absolute purity of these compounds are paramount, as even minute impurities or the presence of an undesired enantiomer can drastically alter pharmacological activity, toxicity, and pharmacokinetic profiles.[5]

This comprehensive guide provides detailed application notes and robust protocols for the purification of products derived from (S)-methyl 2-oxooxazolidine-4-carboxylate. We will delve into the mechanistic underpinnings of various purification techniques, offering field-proven insights to guide researchers, scientists, and drug development professionals in selecting and executing the optimal purification strategy.

Logical Workflow for Purification Strategy Selection

The choice of a purification technique is dictated by the physicochemical properties of the target molecule (e.g., polarity, solubility, crystallinity, and chirality) and the nature of the impurities. The following workflow provides a logical framework for navigating this decision-making process.

Purification_Workflow start Crude Reaction Mixture liquid_liquid Liquid-Liquid Extraction (Aqueous Workup) start->liquid_liquid Initial Cleanup is_solid Is the product a solid? liquid_liquid->is_solid crystallization Crystallization is_pure Is purity >95%? crystallization->is_pure chromatography Chromatography is_chiral Is enantiomeric excess a concern? chromatography->is_chiral pure_product Pure Product is_solid->crystallization Yes is_solid->chromatography No is_pure->chromatography No is_pure->pure_product Yes chiral_sep Chiral Separation (HPLC/SFC) chiral_sep->pure_product is_chiral->pure_product No is_chiral->chiral_sep Yes

Caption: A decision-making workflow for selecting the appropriate purification technique.

Foundational Purification: Aqueous Workup and Extraction

Following a synthetic transformation, an initial aqueous workup is almost always necessary to remove inorganic salts, water-soluble reagents, and byproducts. The choice of organic solvent for extraction is critical and depends on the polarity of the target molecule.

Principle of Operation: Liquid-liquid extraction separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic phase. The pH of the aqueous phase can be adjusted to ionize or suppress the ionization of acidic or basic functional groups, thereby manipulating their partitioning between the two phases.

Protocol 1: General Aqueous Workup and Extraction

  • Quenching the Reaction: Carefully quench the reaction mixture. For reactions involving strong bases like n-butyllithium, a saturated aqueous solution of ammonium chloride (NH₄Cl) is commonly used.[6] For acidic reactions, a saturated aqueous solution of sodium bicarbonate (NaHCO₃) is employed to neutralize the acid.[6]

  • Phase Separation: Transfer the quenched mixture to a separatory funnel. If the reaction was performed in a water-miscible solvent like THF or DMF, dilute the mixture with a larger volume of an immiscible organic solvent (e.g., ethyl acetate, dichloromethane) and water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane, multiple times (e.g., 3 x 50 mL for a 100 mL aqueous layer).[3][7] Combining the organic extracts maximizes the recovery of the product.

  • Washing: Wash the combined organic layers sequentially with:

    • Water or dilute acid (e.g., 1M HCl) to remove basic impurities.

    • Saturated aqueous NaHCO₃ to remove acidic impurities.

    • Brine (saturated aqueous NaCl) to remove residual water and break up emulsions.[6]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[6]

Bulk Purification of Solid Compounds: Recrystallization

For products that are crystalline solids, recrystallization is a powerful and cost-effective technique for achieving high purity.

Principle of Operation: Recrystallization relies on the difference in solubility of the target compound and its impurities in a given solvent at different temperatures. The ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point, while impurities remain either highly soluble or insoluble at all temperatures.

Protocol 2: Single-Solvent Recrystallization

  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential solvent. Observe the solubility at room temperature and upon heating. A good solvent will dissolve the product when hot but allow for crystal formation upon cooling.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

High-Resolution Purification: Column Chromatography

Silica gel chromatography is the most widely used technique for purifying organic compounds, offering excellent resolution for a broad range of derivatives of (S)-methyl 2-oxooxazolidine-4-carboxylate.[6][8]

Principle of Operation: Column chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase (the eluent). More polar compounds interact more strongly with the polar silica gel and therefore elute more slowly, while less polar compounds travel down the column more quickly.

Table 1: Typical Solvent Systems for Silica Gel Chromatography

Product PolarityTypical Eluent System (v/v)
Low to Medium PolarityHexanes/Ethyl Acetate mixtures
Medium to High PolarityDichloromethane/Methanol mixtures

Protocol 3: Flash Column Chromatography

  • Column Packing: Prepare a slurry of silica gel (200-300 mesh is common) in the initial, least polar eluent mixture and pour it into a glass column.[9] Allow the silica to settle, and then add a layer of sand on top.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent, adsorb it onto a small amount of silica gel, and carefully load it onto the top of the column.

  • Elution: Begin eluting with the mobile phase, starting with a low polarity mixture and gradually increasing the polarity (gradient elution) or using a single solvent mixture (isocratic elution).

  • Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Chiral Separations: Ensuring Enantiomeric Purity

For derivatives of (S)-methyl 2-oxooxazolidine-4-carboxylate, confirming and, if necessary, separating enantiomers is crucial.[5] High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the industry standard for this purpose.[5][10]

Principle of Operation: Chiral stationary phases are composed of a chiral selector that forms transient, diastereomeric complexes with the enantiomers of the analyte. The difference in the stability of these complexes leads to different retention times, allowing for their separation. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are particularly effective for separating oxazolidinone analogues.[10]

Table 2: Recommended Chiral Stationary Phases and Mobile Phases

Chiral Stationary PhaseTypical Mobile Phase
Lux Amylose-1, Lux i-Amylose-1Polar organic mode: Acetonitrile (ACN), Methanol (MeOH), Ethanol (EtOH), or mixtures thereof.[10]
Lux Cellulose-1, Lux Cellulose-2Polar organic mode: Acetonitrile (ACN), Methanol (MeOH), Ethanol (EtOH), or mixtures thereof.[10]

Protocol 4: Analytical Chiral HPLC

  • Column Selection: Choose an appropriate polysaccharide-based chiral column. Amylose-based columns with acetonitrile as the mobile phase have shown high enantioselectivity for oxazolidinone compounds.[10]

  • Method Development:

    • Dissolve a small amount of the sample in the mobile phase.

    • Start with an isocratic mobile phase (e.g., 100% Acetonitrile) at a flow rate of 0.5-1.0 mL/min.

    • Monitor the separation at a suitable UV wavelength.

    • If separation is not achieved, screen different mobile phases (e.g., neat alcohols or mixtures).[10]

  • Analysis: Inject the sample and integrate the peak areas of the two enantiomers to determine the enantiomeric excess (e.e.).

Conclusion

The purification of products derived from (S)-methyl 2-oxooxazolidine-4-carboxylate is a multi-step process that requires a systematic approach. By understanding the principles behind each technique and following robust protocols, researchers can confidently achieve the high levels of purity and stereochemical integrity required for successful drug discovery and development. This guide provides a solid foundation for navigating the challenges of purification, from initial reaction workup to final chiral analysis.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the N-acylation of 3-methyl-2-oxazolidinone.
  • Moreno, G. G., et al. (2022). Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. Arkat USA.
  • Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents. (n.d.). PubMed Central.
  • Dobó, M., et al. (2022). Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode.
  • Reddy, P. K., Mukkanti, K., & Rao, D. M. (n.d.). A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid).
  • Google Patents. (n.d.). CN114685479B - Oxazolidinone compounds and their preparation methods and applications.
  • ResearchGate. (n.d.). Synthesis of new N-acylsulfonamides containing oxazolidin-2-one moiety.
  • Current Updates on Oxazolidinone and Its Significance. (n.d.). PubMed Central.
  • Google Patents. (n.d.). CN111808040A - Synthesis method of multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds.
  • AChemBlock. (n.d.). (S)-Methyl 2-oxooxazolidine-4-carboxylate 95%.
  • Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order. (2023). PubMed Central.
  • Google Patents. (n.d.). CA2464109A1 - Process for the preparation of oxazolidinones and method of use thereof.
  • BenchChem. (n.d.). 4-Oxazolidinone Derivatives as Potential Antimicrobial Agents: Application Notes and Protocols.
  • Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. (n.d.). MDPI.
  • Dey, A. L., Motevalli, M., & Wyatt, P. B. (2024). (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid. ResearchGate.
  • (S)-1-Methyl-2-Oxoimidazolidine-4-Carboxylic Acid. (2024). ResearchGate.
  • MedChemExpress. (n.d.). (S)-Methyl 2-oxooxazolidine-4-carboxylate.
  • MySkinRecipes. (n.d.). Methyl 2-oxooxazolidine-4-carboxylate.
  • BLDpharm. (n.d.). 132682-22-5|(S)-Methyl 2-oxooxazolidine-4-carboxylate.

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Application

Synthesis of peptidomimetics with a C-terminal oxazolidinone

Application Note & Protocol Guide Topic: Synthesis of Peptidomimetics with a C-Terminal Oxazolidinone Abstract Peptidomimetics are at the forefront of modern drug discovery, offering a strategic approach to overcome the...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Synthesis of Peptidomimetics with a C-Terminal Oxazolidinone

Abstract

Peptidomimetics are at the forefront of modern drug discovery, offering a strategic approach to overcome the inherent pharmacological limitations of natural peptides, such as poor metabolic stability and low bioavailability. A particularly effective modification is the incorporation of a C-terminal oxazolidinone ring. This moiety serves as a rigid structural constraint, capable of inducing or stabilizing specific secondary structures like β-turns, and can act as a bioisostere for proline or a C-terminal carboxylic acid.[1][2] Its presence has been noted in several classes of bioactive molecules, including HIV-1 protease inhibitors and GPIIb/IIIa integrin antagonists.[1] This guide provides an in-depth exploration of the chemical principles and robust, field-proven protocols for the synthesis of peptidomimetics featuring a C-terminal oxazolidinone, with a focus on both solution-phase and solid-phase methodologies.

Chapter 1: Scientific Principles & Strategic Considerations

The Oxazolidinone Moiety: A Tool for Conformational Control and Bioisosterism

The rationale for incorporating a C-terminal oxazolidinone is twofold, rooted in fundamental principles of medicinal chemistry and structural biology.

  • Conformational Constraint: Natural peptides are often highly flexible, adopting a multitude of conformations in solution. This flexibility can lead to reduced receptor affinity and selectivity. The oxazolidinone ring, by its cyclic nature, locks the peptide backbone into a more defined geometry. Specifically, it can function as a "pseudo-proline" residue, enforcing an exclusively trans conformation of the preceding peptide bond.[3] Depending on the stereochemistry of the precursor amino acid, this constraint can be leveraged to induce well-defined secondary structures, most notably β-turns, which are critical motifs in many protein-protein interactions.[4][5]

  • Carboxylic Acid Bioisostere: The C-terminal carboxylic acid of a peptide is often a source of poor pharmacokinetic properties due to its charge at physiological pH, which can hinder membrane permeability. The oxazolidinone ring is a recognized carboxylic acid isostere, maintaining key binding interactions while being less acidic and more lipophilic, potentially improving oral bioavailability and metabolic stability.[2]

Overview of Primary Synthetic Strategies

Several reliable synthetic routes have been established to access these valuable structures. The choice of strategy often depends on the scale of the synthesis, the desired complexity of the peptidomimetic, and the available starting materials. The most prominent methods involve the intramolecular cyclization of a β-hydroxy amino acid residue already incorporated within a peptide backbone or the construction from a C-terminal amino alcohol.

G cluster_0 Starting Materials cluster_1 Key Transformation cluster_2 Product N-Sulfonyl Peptide\n(with Ser/Thr) N-Sulfonyl Peptide (with Ser/Thr) Intramolecular Cyclization\n(e.g., with DSC) Intramolecular Cyclization (e.g., with DSC) N-Sulfonyl Peptide\n(with Ser/Thr)->Intramolecular Cyclization\n(e.g., with DSC) C-Terminal Amino Alcohol C-Terminal Amino Alcohol Carbonyl Source Reaction\n(e.g., CDI, Phosgene) Carbonyl Source Reaction (e.g., CDI, Phosgene) C-Terminal Amino Alcohol->Carbonyl Source Reaction\n(e.g., CDI, Phosgene) Epoxide Precursor Epoxide Precursor Isocyanate Cycloaddition Isocyanate Cycloaddition Epoxide Precursor->Isocyanate Cycloaddition C-Terminal Oxazolidinone\nPeptidomimetic C-Terminal Oxazolidinone Peptidomimetic Intramolecular Cyclization\n(e.g., with DSC)->C-Terminal Oxazolidinone\nPeptidomimetic Carbonyl Source Reaction\n(e.g., CDI, Phosgene)->C-Terminal Oxazolidinone\nPeptidomimetic Isocyanate Cycloaddition->C-Terminal Oxazolidinone\nPeptidomimetic

Caption: Key synthetic pathways to C-terminal oxazolidinone peptidomimetics.

Chapter 2: Primary Synthetic Route: Intramolecular Cyclization

This is arguably the most elegant and widely used method, as it forms the oxazolidinone ring directly within a pre-assembled peptide sequence.

Mechanistic Insight: The Critical Role of the N-Terminal Protecting Group

The success of the intramolecular cyclization of a serine (Ser) or threonine (Thr) residue is critically dependent on the nature of the N-terminal protecting group of the peptide.

  • N-Sulfonyl Groups (e.g., Tosyl, Nosyl): When the peptide is N-terminally protected with a sulfonyl group, treatment with a carbonate source like bis(succinimidyl) carbonate (DSC) and a mild base (e.g., DIPEA) activates the side-chain hydroxyl group. The sulfonyl group's electron-withdrawing nature reduces the nucleophilicity of the preceding amide nitrogen, preventing it from interfering. This allows the activated hydroxyl group to undergo intramolecular cyclization onto the amide carbonyl, forming the desired 2-oxo-1,3-oxazolidine-4-carboxylate (Oxd) ring.[1][4]

  • N-Carbamate Groups (Fmoc, Boc): In stark contrast, if the same reaction conditions are applied to an N-Fmoc or N-Boc protected peptide, the primary outcome is dehydration of the serine residue to dehydroalanine (DHA).[1][6] In this case, the carbamate protecting group does not sufficiently deactivate the α-proton, and the base promotes an E2 elimination pathway instead of cyclization. This dichotomy is a crucial experimental consideration.

Protocol 1: Solution-Phase Synthesis and Cyclization of an N-Tosyl Tripeptide

This protocol describes the synthesis of Ts-Ala-Ser-Phe-NH₂ and its subsequent cyclization.

A. Synthesis of Peptide Precursor (Ts-Ala-Ser-Phe-NH₂):

  • Couple Fmoc-Ser(tBu)-OH to Rink Amide resin using standard solid-phase peptide synthesis (SPPS) protocols with DCC/HOBt or HBTU as coupling agents.

  • Perform Fmoc deprotection using 20% piperidine in DMF.

  • Sequentially couple Fmoc-Ala-OH.

  • After the final Fmoc deprotection, perform N-terminal tosylation on-resin using p-toluenesulfonyl chloride (Ts-Cl) and DIPEA in DCM.

  • Cleave the peptide from the resin and remove the Ser side-chain protecting group using a solution of 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% triisopropylsilane for 2-3 hours.

  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet.

  • Purify the crude peptide by flash chromatography on silica gel to obtain the pure precursor, Ts-Ala-Ser-Phe-NH₂.

B. Intramolecular Cyclization:

  • Dissolve the N-tosyl peptide precursor (1.0 eq) in anhydrous acetonitrile.

  • Add bis(succinimidyl) carbonate (DSC, 1.5 eq).

  • Add a catalytic amount of N,N-diisopropylethylamine (DIPEA, 0.2 eq) dissolved in a small amount of dichloromethane.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the resulting product, Ts-Ala-Oxd-Phe-NH₂, by flash chromatography on silica gel.

C. Expected Results & Characterization: The formation of the oxazolidinone ring can be confirmed by spectroscopic methods. A successful reaction will show characteristic changes in NMR and IR spectra.

Parameter Typical Value / Observation
Yield 60-85%[1]
¹H NMR Disappearance of the Serine side-chain -OH proton signal. Appearance of characteristic diastereotopic protons for the oxazolidinone ring.
¹³C NMR Appearance of a new carbonyl signal for the oxazolidinone ring, typically around 152-155 ppm.[1]
IR Spectroscopy A strong carbonyl stretch for the oxazolidinone ring appears around 1760-1770 cm⁻¹.[1]
Mass Spec (HRMS) The calculated mass should correspond to the cyclized product (mass of precursor - H₂O + CO).
Protocol 2: Solid-Phase Synthesis (SPPS) and On-Resin Cyclization

This approach integrates the cyclization step directly into the solid-phase workflow, streamlining the process and simplifying purification.[1]

SPPS_Workflow start Start: Wang Resin swell 1. Swell Resin (DCM/DMF) start->swell load 2. Load First Amino Acid (Fmoc-Phe-OH) swell->load deprotect1 3. Fmoc Deprotection (20% Piperidine/DMF) load->deprotect1 couple1 4. Couple Second Amino Acid (Fmoc-Ser(tBu)-OH) deprotect1->couple1 deprotect2 5. Fmoc Deprotection couple1->deprotect2 couple2 6. Couple Third Amino Acid (Fmoc-Ala-OH) deprotect2->couple2 deprotect3 7. Fmoc Deprotection couple2->deprotect3 sulfonylate 8. N-Terminal Tosylation (Ts-Cl, DIPEA) deprotect3->sulfonylate cyclize 9. On-Resin Cyclization (DSC, cat. DIPEA) sulfonylate->cyclize cleave 10. Cleavage & Deprotection (TFA Cocktail) cyclize->cleave purify 11. Purify by RP-HPLC cleave->purify end Final Product purify->end

Caption: Workflow for the solid-phase synthesis of a C-terminal oxazolidinone peptide.

A. On-Resin Synthesis and Cyclization:

  • Swell Wang resin in DCM, then DMF.

  • Load the first amino acid (e.g., Fmoc-Phe-OH) onto the resin.

  • Build the peptide sequence (e.g., Fmoc-Ser(tBu)-OH, Fmoc-Ala-OH) using standard automated or manual Fmoc-SPPS protocols.

  • After the final amino acid coupling and Fmoc deprotection, perform N-terminal tosylation as described in Protocol 1A.

  • Wash the resin thoroughly with DCM and then acetonitrile.

  • Swell the resin in anhydrous acetonitrile. Add DSC (2.5 eq) and catalytic DIPEA (0.2 eq).

  • Agitate the resin at room temperature for 18-36 hours.

  • Wash the resin extensively with acetonitrile, DCM, and methanol, then dry under vacuum.

B. Cleavage and Purification:

  • Treat the dry resin with a cleavage cocktail (e.g., 95% TFA / 2.5% H₂O / 2.5% TIS) for 3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide in cold diethyl ether.

  • Isolate the crude product by centrifugation.

  • Purify the final peptidomimetic by semi-preparative reverse-phase HPLC (RP-HPLC).

  • Confirm identity and purity by LC-MS and HRMS.

Chapter 3: Alternative and Complementary Synthetic Approaches

Synthesis from Chiral Amino Alcohols

A more traditional approach involves the synthesis of a C-terminal β-amino alcohol, followed by cyclization to form the oxazolidinone ring. This method is useful when the oxazolidinone is the terminal moiety and is not embedded within a longer peptide sequence.

The key transformation is the reaction of the 1,2-amino alcohol with a phosgene equivalent.[7] Reagents such as carbonyldiimidazole (CDI), triphosgene, or DSC can be used. This reaction is typically high-yielding and proceeds under mild conditions.[8] The required amino alcohol can often be sourced from the chiral pool by reduction of the corresponding C-terminal protected amino acid.

Contextual Note: Evans' Chiral Auxiliaries

References

  • Gentilucci, L., De Marco, R., & Tolomelli, A. (2011). Synthesis of Constrained Peptidomimetics Containing 2-Oxo-1,3-oxazolidine-4-carboxylic Acids. European Journal of Organic Chemistry, 2011(25), 4925–4930. [Link]

  • Krishnamoorthy, R., et al. (2024). Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. Proceedings of the National Academy of Sciences, 121(3), e2314332120. [Link]

  • Greco, A., et al. (2013). In-peptide synthesis of di-oxazolidinone and dehydroamino acid–oxazolidinone motifs as β-turn inducers. Organic & Biomolecular Chemistry, 11(22), 3733-3742. [Link]

  • Szabó, K., et al. (2024). Unveiling the Oxazolidine Character of Pseudoproline Derivatives by Automated Flow Peptide Chemistry. Molecules, 29(8), 1735. [Link]

  • Bergmeier, S. C., & Zheng, Z. (1970). Routes to N-glycinamide oxazolidinone derivatives: The reaction of 4-trityloxymethyl-3-oxa-1-azabicyclo[3.1.0]hexan-2-one with active halides. ResearchGate. [Link]

  • Bergmeier, S. C., & Zheng, Z. (2003). Examples of oxazolidinone containing peptidomimetics. ResearchGate. [Link]

  • de Mol, M., et al. (2014). Navigating Unexplored Territories of the Interrupted Ugi and Passerini Reactions toward Peptidomimetics. Organic Letters, 16(24), 6342–6345. [Link]

  • Bergmeier, S. C., & Zheng, Z. (2003). Scheme 1. Proposed route for preparing oxazolidinone-based peptidomimetics. ResearchGate. [Link]

  • De Marco, R., et al. (2013). In-peptide synthesis of di-oxazolidinone and dehydroamino acid–oxazolidinone motifs as β-turn inducers. Organic & Biomolecular Chemistry, 11(22), 3733-3742. [Link]

  • Ghorbani-Vaghei, R., & Veisi, H. (2020). One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway. Beilstein Journal of Organic Chemistry, 16, 1789–1796. [Link]

  • Ganem, B. (2010). Ugi and Passerini MCRs. In Peptidomimetics II (pp. 1-21). Springer. [Link]

  • Wikipedia contributors. (2023). Chiral auxiliary. Wikipedia. [Link]

  • Zheng, Z., & Bergmeier, S. C. (2009). Stereocontrolled Ring-Opening of Oxazolidinone-Fused Aziridines for the Synthesis of 2-Amino Ethers. The Journal of Organic Chemistry, 74(12), 4633–4636. [Link]

  • Evans, D. A., et al. (2002). Recent advances in asymmetric synthesis with chiral imide auxiliaries. Comptes Rendus Chimie, 5(5), 321-327. [Link]

  • De Marco, R., et al. (2013). In-peptide synthesis of di-oxazolidinone and dehydroamino acid–oxazolidinone motifs as β-turn inducers. Organic & Biomolecular Chemistry, 11(22), 3733-3742. [Link]

  • Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis. [Link]

  • Kumar, A., et al. (2012). A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid). International Journal of Pharmaceutical Sciences and Research, 3(9), 3356. [Link]

  • Zhumagazy, A., et al. (2020). Solid-Phase Synthesis of Peptidomimetics with Peptide Backbone Modifications. Chemistry – An Asian Journal, 15(23), 3974-3987. [Link]

  • Ruijter, E., et al. (2014). Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. Beilstein Journal of Organic Chemistry, 10, 991–1024. [Link]

  • Organic Chemistry Explained. (2024, March 26). Evans Auxiliaries and a Friend for Aldol Reactions. YouTube. [Link]

  • JACS Directory. (2016). Building Peptidomimetics using Solid Phase Synthesis with 2-Chlorotrityl Chloride Resin. [Link]

  • Evans, D. A., Helmchen, G., & Rüping, M. (2007). Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. [Link]

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395. [Link]

  • Pathak, T. P., & Miller, S. J. (2013). Recent Advances in the Synthesis of C-Terminally Modified Peptides. Accounts of Chemical Research, 46(12), 2856–2867. [Link]

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  • Zhumagazy, A., et al. (2021). Traceless solid-phase synthesis and β-turn propensity of 1,3-thiazole-based peptidomimetics. RSC Advances, 11(3), 1541–1551. [Link]

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  • Sjöholm, Å. (2007). Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. Diva-portal.org. [Link]

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Method

Application Notes &amp; Protocols: (s)-Methyl 2-oxooxazolidine-4-carboxylate in Fragment-Based Drug Discovery

Introduction: The Strategic Value of (s)-Methyl 2-oxooxazolidine-4-carboxylate in FBDD Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative to traditional high-throughput screening...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of (s)-Methyl 2-oxooxazolidine-4-carboxylate in FBDD

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative to traditional high-throughput screening (HTS) for identifying novel lead compounds.[1][2] Unlike HTS, which screens large libraries of complex molecules, FBDD utilizes a more focused approach. It starts by identifying small, low-molecular-weight compounds, or "fragments," that bind weakly but efficiently to the biological target.[3] These initial fragment hits serve as highly optimizable starting points for developing potent, drug-like molecules.[1][3] This methodology allows for a more efficient exploration of chemical space and often yields leads with superior physicochemical properties.[1][4]

(s)-Methyl 2-oxooxazolidine-4-carboxylate is a compelling fragment for inclusion in FBDD libraries. Its inherent characteristics—a rigid heterocyclic scaffold, defined stereochemistry, and multiple points for synthetic elaboration—make it an attractive starting point for medicinal chemistry campaigns. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the practical application of this fragment in an FBDD workflow, from initial screening to hit-to-lead optimization. It serves as an intermediate in the synthesis of pharmaceuticals, such as the antibiotic linezolid, and as a chiral building block in asymmetric synthesis.[5]

Part 1: Physicochemical Profile and Rationale for Use

The utility of a fragment is dictated by its physicochemical properties. (s)-Methyl 2-oxooxazolidine-4-carboxylate aligns well with the widely accepted "Rule of Three" for fragment design (MW ≤ 300 Da, cLogP ≤ 3, H-bond donors/acceptors ≤ 3).[6] This alignment increases the probability of identifying a high-quality, efficient binding event.[4]

PropertyValueSource
Molecular Formula C₅H₇NO₄[7][8]
Molecular Weight 145.11 g/mol [7][8][9]
IUPAC Name methyl (4S)-2-oxo-1,3-oxazolidine-4-carboxylate[7]
XLogP3 -0.3[7]
Hydrogen Bond Donors 1[7]
Hydrogen Bond Acceptors 4[7]
Complexity 158[7]

The oxazolidinone core is a privileged structure in medicinal chemistry, known for its metabolic stability and ability to engage in key hydrogen bonding interactions. The methyl ester provides a readily modifiable handle for synthetic chemists to employ "fragment growing" strategies, while the cyclic core itself can be altered or used as an anchor point.

Part 2: The FBDD Experimental Workflow

An FBDD campaign is a multi-stage process that requires sensitive biophysical techniques to detect the weak binding affinities typical of fragments (μM to mM range).[3][10] The overall goal is to identify a fragment hit, validate its binding, understand its binding mode through structural biology, and then use that information to design more potent compounds.[10][11]

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Optimization Lib Fragment Library (incl. title compound) Screen Primary Biophysical Screen (SPR, NMR, etc.) Lib->Screen Screening Hits Initial Fragment Hits Screen->Hits Weak Binders (μM-mM KD) Ortho Orthogonal Screen (e.g., DSF, ITC) Hits->Ortho Confirmation Affinity Affinity Determination (KD Measurement) Ortho->Affinity Quantification Struct Structural Biology (X-ray, Cryo-EM) Affinity->Struct Binding Mode SBDD Structure-Based Design Struct->SBDD Chem Medicinal Chemistry (Growing, Linking) SBDD->Chem Lead Lead Compound (nM-μM Affinity) Chem->Lead Iterative Cycles

Caption: High-level overview of a typical Fragment-Based Drug Discovery (FBDD) campaign.

Part 3: Application Protocols

Fragment Preparation and Quality Control

The integrity of any screening campaign begins with high-quality, well-characterized fragment stocks.

Protocol 1: Preparation of (s)-Methyl 2-oxooxazolidine-4-carboxylate Stock Solution

  • Causality: Dimethyl sulfoxide (DMSO) is the solvent of choice due to its high solubilizing power for a wide range of organic molecules and its compatibility with most biophysical assays. A high concentration stock is prepared to minimize the final DMSO concentration in the assay, which can cause interference.[12][13]

  • Material Weighing: Accurately weigh ~10 mg of (s)-Methyl 2-oxooxazolidine-4-carboxylate (purity >95%) into a sterile microcentrifuge tube.

  • Solubilization: Add the appropriate volume of 100% DMSO (biotechnology grade) to achieve a final concentration of 100 mM. For 10 mg (MW 145.11), this would be approximately 689 µL.

  • Mixing: Vortex the solution thoroughly for 2-3 minutes until the compound is completely dissolved. Visually inspect for any particulates.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes (e.g., 20 µL) in clearly labeled, low-binding tubes to avoid repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C for short-term use (1 month) or -80°C for long-term storage (6 months).[9] Before use, thaw an aliquot completely and centrifuge briefly to collect the solution at the bottom of the tube.

Primary Screening for Hit Identification

Because fragments bind weakly, highly sensitive biophysical methods are required for primary screening.[4] The choice of technique depends on the nature of the target protein, available resources, and desired throughput.[14]

Screening_Choice cluster_screening Choice of Primary Screening Method Start Target Protein Available SPR Surface Plasmon Resonance (SPR) - Low protein consumption - Real-time kinetics Start->SPR Protein can be immobilized NMR NMR Spectroscopy - Solution-based - Detailed binding info Start->NMR Protein is soluble & stable (>100μM) Xray X-ray Crystallography - Direct structural data - Highest resolution Start->Xray Robust, high-res crystal system available

Caption: Decision tree for selecting a primary FBDD screening technique.

Protocol 2: Primary Fragment Screen by Surface Plasmon Resonance (SPR)

  • Causality: SPR is a label-free technique that measures changes in refractive index upon ligand binding to a protein immobilized on a sensor chip.[13] It is highly sensitive, consumes very little protein, and can provide kinetic data, making it an excellent choice for FBDD.[15]

  • Protein Immobilization: Covalently immobilize the purified target protein onto a sensor chip (e.g., a CM5 chip via amine coupling) to a density of 8,000-12,000 Response Units (RU). Leave one flow cell blank or immobilize an unrelated protein to serve as a reference surface.

  • Buffer Preparation: Prepare a running buffer (e.g., HBS-EP+) containing a final DMSO concentration that matches the screening samples (typically 1-2%). This is critical to minimize solvent-induced bulk shifts in the refractive index.[12]

  • Fragment Preparation: In a 96- or 384-well plate, dilute the 100 mM stock of (s)-Methyl 2-oxooxazolidine-4-carboxylate to a final screening concentration (e.g., 200 µM) in the running buffer.

  • Screening Run: Inject the diluted fragment solution over the reference and target flow cells at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 60 seconds), followed by a dissociation phase with running buffer.

  • Data Analysis: Subtract the signal from the reference flow cell from the target flow cell signal. A positive binding event ("hit") is identified by a clear, concentration-dependent increase in RU during the association phase that is not present in buffer-only injections.

Protocol 3: Primary Fragment Screen by NMR Spectroscopy (Ligand-Observed)

  • Causality: Ligand-observed NMR techniques, such as Saturation Transfer Difference (STD) or WaterLOGSY, are powerful for detecting weak binding in solution.[6][16] They work by transferring magnetization from the protein to a bound ligand, allowing for the detection of binding without needing to label the protein.[11]

  • Sample Preparation: Prepare two NMR tubes.

    • Reference Tube: Add (s)-Methyl 2-oxooxazolidine-4-carboxylate (final concentration 100-200 µM) to a deuterated buffer (e.g., 50 mM phosphate, 150 mM NaCl, pH 7.4 in 99.9% D₂O).

    • Protein Tube: Prepare the same sample as the reference tube, but also add the target protein to a final concentration of 5-20 µM.

  • Acquire STD Spectra:

    • On a high-field NMR spectrometer (≥600 MHz), acquire two spectra for the protein-containing sample.

    • On-resonance spectrum: Selectively saturate a region of the protein's proton spectrum where no ligand signals are present (e.g., -1 ppm).

    • Off-resonance spectrum: Irradiate a region far from any protein or ligand signals (e.g., 40 ppm).

  • Data Processing: Subtract the on-resonance spectrum from the off-resonance spectrum. The resulting difference spectrum will show signals only for the protons of the fragment that were in close proximity to the saturated protein, confirming a binding event. Compare this to the reference tube, which should show no signals in the difference spectrum.

Hit Validation and Affinity Determination

A hit from a primary screen must be confirmed using an orthogonal method to eliminate false positives.[4] Once confirmed, the binding affinity (K_D) should be accurately determined.

TechniquePrimary ApplicationThroughputProtein ConsumptionKey AdvantageKey Limitation
NMR Spectroscopy Screening, Validation, StructureMediumHighRich structural and binding data in solution.[17]Requires high protein concentration and solubility.[18]
Surface Plasmon Resonance (SPR) Screening, Affinity, KineticsHighLowReal-time kinetic data (k_on, k_off).[15]Requires protein immobilization; mass transport can be an issue.[13]
X-ray Crystallography Screening, StructureLow-MediumMediumProvides direct, high-resolution 3D structural information of the binding mode.[19][20]Requires a robust, high-resolution crystal system.[20]

Protocol 4: K_D Determination by SPR

  • Causality: By measuring the binding response at equilibrium across a range of fragment concentrations, a saturation binding curve can be generated. Fitting this curve to a 1:1 binding model allows for the precise calculation of the equilibrium dissociation constant (K_D).

  • Assay Setup: Use the same immobilized protein chip as in the primary screen.

  • Serial Dilution: Prepare a series of dilutions of (s)-Methyl 2-oxooxazolidine-4-carboxylate in running buffer. For a weak binder, this might range from 1 mM down to ~10 µM.

  • Titration Run: Inject each concentration over the sensor surface until the binding signal reaches equilibrium (steady state). Ensure a sufficient dissociation time between injections to allow the signal to return to baseline.

  • Data Analysis: For each concentration, measure the response at equilibrium (R_eq). Plot R_eq against the fragment concentration and fit the data to a steady-state affinity model (e.g., Response = (R_max * [Concentration]) / (K_D + [Concentration])) to determine the K_D value.

Hit-to-Lead Optimization

With a validated hit and its K_D determined, the next crucial step is to obtain high-resolution structural information to guide medicinal chemistry efforts.[21] X-ray crystallography is the gold standard for this purpose, as it directly visualizes the interactions between the fragment and the target protein.[19][22]

Protocol 5: Obtaining a Protein-Fragment Co-crystal Structure

  • Causality: Soaking a pre-grown protein crystal in a solution containing the fragment allows the small molecule to diffuse into the crystal lattice and bind to the protein's active site or other pockets. The resulting diffraction data reveals the precise 3D coordinates of the bound fragment, guiding structure-based drug design.[20]

  • Crystal Growth: Grow high-quality, single crystals of the target protein using a suitable method (e.g., vapor diffusion). The crystals must be robust and diffract to a high resolution (<2.5 Å).[20]

  • Soaking Solution: Prepare a solution containing (s)-Methyl 2-oxooxazolidine-4-carboxylate at a concentration 5-10 times its measured K_D in a cryo-protectant-compatible buffer. The final DMSO concentration should be kept below a level that would damage the crystal (typically <10%).

  • Fragment Soaking: Transfer a protein crystal into the soaking solution and incubate for a period ranging from minutes to hours. The optimal time must be determined empirically.

  • Cryo-cooling: Remove the crystal from the soaking solution and flash-cool it in liquid nitrogen to prevent ice crystal formation.

  • Data Collection and Structure Solution: Collect X-ray diffraction data at a synchrotron source.[19] Process the data and solve the structure. The resulting electron density map should clearly show the bound fragment, allowing for the modeling of its binding pose and key interactions (e.g., hydrogen bonds, hydrophobic contacts).

With a high-resolution structure in hand, chemists can pursue several optimization strategies.[23][24][25]

Optimization_Strategies cluster_paths Hit-to-Lead Optimization Paths Start Validated Fragment Hit (e.g., title compound) + Co-crystal Structure Growing Fragment Growing Add functionality to explore empty pockets. Start->Growing Vector for growth identified in structure Linking Fragment Linking Connect to a second, nearby binding fragment. Start->Linking Adjacent pocket occupied by another hit Merging Fragment Merging Combine features of two overlapping fragments. Start->Merging Overlapping binder identified Lead Potent Lead Compound Growing->Lead Linking->Lead Merging->Lead

Caption: Common strategies for optimizing a fragment hit into a lead compound.

  • Fragment Growing: This is the most common strategy.[26] The structure of the (s)-Methyl 2-oxooxazolidine-4-carboxylate complex will reveal unoccupied space adjacent to the fragment. Synthetic chemistry is then used to extend the molecule from its methyl ester or other positions to engage in new, favorable interactions with the protein, thereby increasing affinity.[25]

  • Fragment Linking: If another fragment is found to bind in a nearby pocket, a chemical linker can be designed to connect the two fragments into a single, higher-affinity molecule.[25]

  • Fragment Merging: If a separate fragment hit is identified that partially overlaps with the binding site of (s)-Methyl 2-oxooxazolidine-4-carboxylate, a new molecule can be designed that incorporates the key binding features of both fragments.[25]

Conclusion

(s)-Methyl 2-oxooxazolidine-4-carboxylate represents a high-value tool for fragment-based drug discovery. Its favorable physicochemical properties, chemical tractability, and rigid core make it an ideal starting point for identifying novel binding interactions. By employing the sensitive biophysical techniques and systematic protocols outlined in this guide, researchers can effectively leverage this fragment to screen targets, validate hits, and initiate structure-guided optimization campaigns. The successful application of such well-characterized fragments is fundamental to the FBDD approach, which continues to deliver clinical candidates against even the most challenging biological targets.[1][27]

References

  • Ciulli, A., & Abell, C. (2012). Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls. PMC. [Link]

  • Peng, J. et al. (2021). Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved? Frontiers in Molecular Biosciences. [Link]

  • Sygnature Discovery. Fragment Screening. Sygnature Discovery Website. [Link]

  • Robson-Tull, J. (2019). Biophysical screening in fragment-based drug design: a brief overview. ResearchGate. [Link]

  • Creative Biostructure. NMR Spectroscopy in Fragment-Based Drug Design. Creative Biostructure Website. [Link]

  • Dominique, R. (2022). An Introduction to Fragment-Based Drug Discovery (FBDD). Drug Hunter. [Link]

  • Scott, D. E., & Lawson, A. D. G. (2022). Fragment-based drug discovery—the importance of high-quality molecule libraries. Molecular Oncology. [Link]

  • Unknown Author. (2024). Fragment Based Drug Design: A Review. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Gingell, H., & Ulaganathan, T. Fragment Screening By Crystallography: An Alternative To High Throughput Screening. Sygnature Discovery. [Link]

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  • Eurofins Discovery. Biophysics for Successful Drug Discovery Programs. Eurofins Discovery Website. [Link]

  • Amar, D. et al. (2018). NMR-Fragment Based Virtual Screening: A Brief Overview. Molecules. [Link]

  • Harner, M. J. et al. (2013). Fragment-Based Drug Discovery Using NMR Spectroscopy. Expert Opinion on Drug Discovery. [Link]

  • Scott, D. E., & Lawson, A. D. G. (2022). Fragment-based drug discovery—the importance of high-quality molecule libraries. Molecular Oncology. [Link]

  • Robson-Tull, J. (2019). Biophysical screening in fragment-based drug design: a brief overview. Bioscience Horizons. [Link]

  • Renaud, J. et al. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. [Link]

  • Robson-Tull, J. (2019). Biophysical screening in fragment-based drug design: a brief overview. Oxford Academic. [Link]

  • Selvita. X-ray Crystallography Fragment Screening. Selvita Website. [Link]

  • Nordström, H. (2013). Fragment Based Drug Discovery with Surface Plasmon Resonance Technology. DiVA portal. [Link]

  • ResearchGate. Different hit-to-lead optimization strategies (fragment growing, merging and linking approach). ResearchGate. [Link]

  • CrystalsFirst. Fragment HIT Identification in FBDD. CrystalsFirst Website. [Link]

  • ResearchGate. Overview of NMR spectroscopy applications in FBDD. ResearchGate. [Link]

  • de Souza, N. B. et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry. [Link]

  • Neumann, L. et al. (2011). Emerging role of surface plasmon resonance in fragment-based drug discovery. Future Medicinal Chemistry. [Link]

  • Boxer, M. B. et al. (2014). Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery. Protein Science. [Link]

  • Renaud, J. et al. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. [Link]

  • PharmaFeatures. Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. PharmaFeatures Website. [Link]

  • National Center for Biotechnology Information. (s)-Methyl 2-oxooxazolidine-4-carboxylate. PubChem Compound Summary for CID 385463. [Link]

  • de Souza, N. B. et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. PMC. [Link]

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  • ResearchGate. Preparation of (S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid 1 from (S)-2-amino-3-(methylamino)propionic acid hydrochloride 4. ResearchGate. [Link]

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Application

Application Note &amp; Protocol: Enantioselective Synthesis of α-Hydroxy Acids Using Oxazolidinone Auxiliaries

Abstract This guide provides a comprehensive overview and detailed protocols for the enantioselective synthesis of α-hydroxy acids, invaluable chiral building blocks in pharmaceutical and natural product synthesis. We de...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive overview and detailed protocols for the enantioselective synthesis of α-hydroxy acids, invaluable chiral building blocks in pharmaceutical and natural product synthesis. We delve into the application of Evans' oxazolidinone chiral auxiliaries, a robust and highly predictable method for establishing stereochemistry. This document outlines the theoretical underpinnings of the stereochemical control, step-by-step experimental procedures for acylation, diastereoselective aldol reaction, and auxiliary cleavage, and practical insights for optimization and troubleshooting.

Introduction: The Significance of Chiral α-Hydroxy Acids

Optically active α-hydroxy acids are crucial structural motifs present in a wide array of biologically significant molecules, including antitumor agents, antibiotics, and pheromones.[1] Their synthesis in an enantiomerically pure form is a persistent challenge in modern organic chemistry.[1] Among the various strategies, the use of chiral auxiliaries remains a reliable and powerful approach due to its predictability and applicability to a broad range of substrates.[2][3]

The Evans oxazolidinone auxiliaries, derived from readily available amino acids, have become a cornerstone of asymmetric synthesis.[3][4] This method involves the temporary attachment of the chiral auxiliary to a prochiral substrate, which then directs the stereochemical outcome of a subsequent bond-forming reaction. The diastereomeric products can be easily separated, and the auxiliary can be cleaved to afford the desired enantiomerically pure product.[2]

The Principle of Stereochemical Control

The remarkable stereoselectivity of the Evans aldol reaction stems from the formation of a rigid, chelated transition state that dictates the facial selectivity of the reaction.[5][6][7] The process can be dissected into two key stages: the formation of a specific enolate geometry and the subsequent diastereoselective reaction with an aldehyde.

2.1. Formation of the (Z)-Enolate

The N-acyloxazolidinone is first treated with a Lewis acid, such as dibutylboryl triflate (Bu₂BOTf), and a hindered base, like triethylamine (Et₃N). This combination selectively generates the (Z)-enolate.[5][6] The boron atom coordinates to both the exocyclic carbonyl oxygen and the oxazolidinone carbonyl oxygen, creating a rigid, six-membered ring structure.

2.2. The Zimmerman-Traxler Transition State

The resulting (Z)-enolate then reacts with an aldehyde via a chair-like six-membered transition state, famously known as the Zimmerman-Traxler model.[5][8] The steric bulk of the substituent on the chiral auxiliary (e.g., a benzyl or isopropyl group) effectively blocks one face of the enolate. Consequently, the aldehyde approaches from the less hindered face, leading to a highly predictable stereochemical outcome.[5] The dipole-dipole repulsion between the two carbonyl groups of the oxazolidinone is minimized in this arrangement, further stabilizing the favored transition state.[6][7][9] This controlled approach results in the formation of the syn-aldol adduct with high diastereoselectivity.[5][6]

Stereochemical_Control_Mechanism cluster_enolate Enolate Formation cluster_aldol Aldol Addition cluster_cleavage Auxiliary Cleavage acyl_ox N-Acyloxazolidinone z_enolate (Z)-Boron Enolate acyl_ox->z_enolate Bu₂BOTf, Et₃N transition_state Zimmerman-Traxler Transition State z_enolate->transition_state aldehyde Aldehyde (R-CHO) aldehyde->transition_state syn_adduct Syn-Aldol Adduct transition_state->syn_adduct Facial Selectivity Controlled by Auxiliary alpha_hydroxy_acid α-Hydroxy Acid syn_adduct->alpha_hydroxy_acid LiOH, H₂O₂

Caption: Mechanism of Stereochemical Induction.

Experimental Protocols

The synthesis of α-hydroxy acids using Evans oxazolidinone auxiliaries is a multi-step process. Here, we provide a general and robust protocol.

3.1. Overall Workflow

workflow start Start: Chiral Oxazolidinone step1 Step 1: Acylation (e.g., Propionyl Chloride, n-BuLi) start->step1 step2 Step 2: Diastereoselective Aldol Reaction (Bu₂BOTf, Et₃N, Aldehyde) step1->step2 step3 Step 3: Auxiliary Cleavage (LiOH, H₂O₂) step2->step3 purification Purification (Chromatography/Crystallization) step3->purification product Final Product: Enantiopure α-Hydroxy Acid purification->product

Caption: Synthetic Workflow Overview.

3.2. Protocol 1: Acylation of the Oxazolidinone Auxiliary

This step attaches the desired acyl group to the nitrogen of the chiral auxiliary.

  • Materials:

    • (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (or other appropriate Evans auxiliary)

    • Anhydrous Tetrahydrofuran (THF)

    • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M)

    • Acyl chloride (e.g., propionyl chloride)

    • Argon or Nitrogen atmosphere

    • Dry ice/acetone bath

  • Procedure:

    • To a flame-dried, round-bottom flask under an inert atmosphere, add the oxazolidinone auxiliary.

    • Dissolve the auxiliary in anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-BuLi dropwise. The solution may turn yellow, indicating deprotonation.

    • Stir the mixture at -78 °C for 30 minutes.

    • Add the acyl chloride dropwise.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

  • Causality: The use of a strong base like n-BuLi at low temperatures ensures complete and clean deprotonation of the oxazolidinone nitrogen, forming a lithium amide that readily reacts with the electrophilic acyl chloride.[2] Milder conditions using 4-dimethylaminopyridine (DMAP) as an acyl transfer catalyst with an acid anhydride can also be employed, avoiding the need for strong bases and cryogenic temperatures.[2][10][11]

3.3. Protocol 2: Diastereoselective Aldol Reaction

This is the key stereochemistry-defining step.

  • Materials:

    • N-acyloxazolidinone (from Protocol 3.2)

    • Anhydrous Dichloromethane (DCM)

    • Dibutylboryl trifluoromethanesulfonate (Bu₂BOTf)

    • Triethylamine (Et₃N)

    • Aldehyde (e.g., isobutyraldehyde)

    • Phosphate buffer (pH 7)

    • Methanol

    • 30% Hydrogen peroxide (H₂O₂)

  • Procedure:

    • Dissolve the N-acyloxazolidinone in anhydrous DCM in a flame-dried flask under an inert atmosphere.

    • Cool the solution to -78 °C.

    • Add Bu₂BOTf dropwise, followed by the dropwise addition of Et₃N.

    • Stir the mixture at -78 °C for 30-60 minutes to allow for enolate formation.

    • Add the aldehyde dropwise.

    • Continue stirring at -78 °C for 1-2 hours, then warm to 0 °C and stir for an additional hour.

    • Quench the reaction by adding a pH 7 phosphate buffer, followed by methanol.

    • Slowly add 30% H₂O₂ at 0 °C to oxidize and break up the boron complexes. Stir vigorously for 1 hour.

    • Separate the layers and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with saturated aqueous sodium bicarbonate (NaHCO₃) and brine, dry over Na₂SO₄, and concentrate.

    • Purify the aldol adduct by flash column chromatography.

  • Causality: Bu₂BOTf is a crucial Lewis acid that facilitates the formation of a rigid boron enolate.[6] The use of a hindered amine base like Et₃N is essential for deprotonation without competing nucleophilic addition. The reaction is performed at low temperatures to ensure kinetic control and maximize diastereoselectivity.[5]

3.4. Protocol 3: Cleavage of the Chiral Auxiliary

This final step liberates the α-hydroxy acid and allows for the recovery of the chiral auxiliary.

  • Materials:

    • Aldol adduct (from Protocol 3.3)

    • Tetrahydrofuran (THF)

    • Water

    • 30% Hydrogen peroxide (H₂O₂)

    • Lithium hydroxide (LiOH)

    • Sodium sulfite (Na₂SO₃)

  • Procedure:

    • Dissolve the aldol adduct in a mixture of THF and water (typically a 3:1 or 4:1 ratio).

    • Cool the solution to 0 °C in an ice bath.

    • Add 30% H₂O₂ dropwise, followed by an aqueous solution of LiOH.

    • Stir the reaction at 0 °C for 2-4 hours.

    • Quench the excess peroxide by adding an aqueous solution of Na₂SO₃.

    • Stir for an additional 20-30 minutes.

    • Remove the THF under reduced pressure.

    • Wash the remaining aqueous solution with DCM to recover the chiral auxiliary.

    • Acidify the aqueous layer to pH 1-2 with hydrochloric acid (HCl).

    • Extract the α-hydroxy acid product with ethyl acetate.

    • Dry the organic extracts over Na₂SO₄ and concentrate to yield the final product.

  • Causality: The use of lithium hydroperoxide (LiOOH), generated in situ from LiOH and H₂O₂, is key to the selective cleavage of the exocyclic amide bond over the endocyclic carbamate bond of the oxazolidinone.[12][13][14] The hydroperoxide anion is a more effective nucleophile for this transformation.[2] The subsequent reduction with sodium sulfite converts the intermediate peroxyacid to the desired carboxylic acid.[2][14]

Data Summary and Troubleshooting

ParameterTypical Values/ObservationsTroubleshooting Tips
Diastereomeric Ratio (d.r.) >95:5, often >99:1 for syn-aldol products.[15]Low d.r.: Ensure anhydrous conditions and accurate temperature control (-78 °C). Check the purity of reagents, especially the aldehyde. Incomplete enolate formation can also be a cause.[16]
Yield (Acylation) 85-95%Low Yield: Ensure complete deprotonation by using fresh n-BuLi. Check for moisture in the reaction setup.
Yield (Aldol Reaction) 70-90%Low Yield: Ensure efficient enolate formation. The aldehyde may be unstable or volatile; add it slowly at low temperature.
Yield (Cleavage) 80-95%Incomplete Cleavage: Increase reaction time or the equivalents of LiOH/H₂O₂. Auxiliary Degradation: Avoid excessive reaction times or temperatures. Ensure proper quenching of the peroxide.
Auxiliary Recovery >90%Low Recovery: Ensure thorough extraction of the basic aqueous layer with DCM before acidification.

Conclusion

The enantioselective synthesis of α-hydroxy acids using Evans' oxazolidinone auxiliaries is a highly reliable and well-established methodology in asymmetric synthesis. The predictable stereochemical outcome, high diastereoselectivities, and the ability to recover the chiral auxiliary make this a preferred method for accessing these valuable chiral synthons. By understanding the underlying mechanistic principles and adhering to carefully controlled experimental conditions, researchers can effectively utilize this powerful synthetic tool.

References

  • Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education, 85(5), 695. [Link]

  • Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Williams College. [Link]

  • Chem-Station. (2014). Evans Aldol Reaction. Chem-Station International Edition. [Link]

  • ACS Publications. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education. [Link]

  • Coconote. (2025). Overview of Evans Aldol Reaction Techniques. [Link]

  • ResearchGate. (2025). Diastereoselective Magnesium Halide-Catalyzed anti-Aldol Reactions of Chiral N-Acyloxazolidinones. [Link]

  • National Institutes of Health. (2015). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. PMC. [Link]

  • Slideshare. (2016). Evans aldol ppt. [Link]

  • The University of Queensland. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. UQ eSpace. [Link]

  • University of Rochester. Evans Enolate Alkylation-Hydrolysis. [Link]

  • ConnectSci. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. [Link]

  • ResearchGate. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. [Link]

  • Wikipedia. Aldol reaction. [Link]

  • ResearchGate. (2025). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. [Link]

  • ACS Publications. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. Organic Process Research & Development. [Link]

  • D-Scholarship@Pitt. (2018). Enantioenriched Oxazolidinones as Synthesis Scaffolds and Efforts towards the Total Synthesis of Marineosin A. [Link]

  • ACS Publications. (1984). Asymmetric Diels-Alder cycloaddition reactions with chiral .alpha.,.beta.-unsaturated N-acyloxazolidinones. Journal of the American Chemical Society. [Link]

  • National Institutes of Health. (2000). Highly Enantioselective Aldol Reaction: Development of a New Chiral Auxiliary from cis-1-Amino-2-hydroxyindan. PMC. [Link]

  • YouTube. (2024). Evans Auxiliaries and a Friend for Aldol Reactions. [Link]

  • National Institutes of Health. (2013). Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. PMC. [Link]

  • National Institutes of Health. (2020). Diastereoselective, Catalytic Access to Cross-Aldol Products Directly from Esters and Lactones. PMC. [Link]

  • RSC Publishing. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Preventing racemization of (s)-Methyl 2-oxooxazolidine-4-carboxylate derivatives

Technical Support Center: (s)-Methyl 2-oxooxazolidine-4-carboxylate Derivatives Welcome to the technical support center for handling (s)-Methyl 2-oxooxazolidine-4-carboxylate and its derivatives. This guide is designed f...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (s)-Methyl 2-oxooxazolidine-4-carboxylate Derivatives

Welcome to the technical support center for handling (s)-Methyl 2-oxooxazolidine-4-carboxylate and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who utilize these valuable chiral building blocks. The paramount importance of maintaining the stereochemical integrity at the C4 position cannot be overstated, as racemization can lead to mixtures of diastereomers or enantiomers, complicating purification and potentially altering biological activity.[1] This resource provides in-depth troubleshooting guides and frequently asked questions to help you prevent racemization and ensure the stereochemical purity of your compounds.

Troubleshooting Guide: Diagnosing and Preventing Racemization

This section addresses specific experimental issues that can lead to a loss of enantiomeric excess (ee) or diastereomeric excess (de).

Problem 1: Significant loss of stereochemical purity after a base-mediated reaction (e.g., alkylation, acylation).

  • Question: My starting material, an N-acyl derivative of (s)-Methyl 2-oxooxazolidine-4-carboxylate, had an ee of >99%. After deprotonation with Lithium diisopropylamide (LDA) followed by alkylation, the product shows a diastereomeric excess of only 80%. What went wrong?

  • Answer & Solution: The loss of stereochemical integrity strongly suggests that the chiral center at C4 is epimerizing. This occurs via the formation of a planar enolate intermediate after the acidic α-proton at C4 is abstracted by the base.[2][3] Once the planar enolate is formed, the electrophile can approach from either face, leading to a mixture of diastereomers.

    Several factors could be responsible:

    • Reaction Temperature: Elevated temperatures provide the activation energy needed for epimerization.[4] Even brief warming of the enolate solution before the electrophile is added can be detrimental.

    • Base Selection & Stoichiometry: While LDA is a good choice for generating enolates, using an incorrect amount or a more aggressive, less hindered base can increase the rate of proton exchange and epimerization.

    • Solvent Choice: The solvent plays a crucial role in stabilizing the enolate and influencing its aggregation state and reactivity. Polar aprotic solvents can sometimes facilitate racemization.

    • Quenching Protocol: An improper quench can allow the unreacted enolate to persist under conditions that favor racemization.

    Workflow for Preventing Racemization in Base-Mediated Reactions

    G start Start: N-Acyl Derivative (ee > 99%) step1 Dissolve substrate in anhydrous THF. start->step1 step2 Cool solution to -78 °C (Dry Ice/Acetone Bath). Maintain temp rigorously. step1->step2 Critical for stability step3 Slowly add pre-cooled LDA solution (1.05 - 1.1 eq) dropwise. Stir for 30-60 min at -78 °C. step2->step3 step4 Add electrophile (pre-cooled if possible) dropwise at -78 °C. step3->step4 step5 Stir at -78 °C until reaction is complete (Monitor by TLC). step4->step5 step6 Quench reaction AT -78 °C with saturated aq. NH4Cl. step5->step6 Critical for preventing post-reaction epimerization step7 Warm to RT, perform aqueous workup and purify. step6->step7 end Product with High 'de' step7->end

    Caption: Optimized workflow for enolate formation and reaction.

Problem 2: Racemization observed during workup or purification.

  • Question: The crude NMR of my reaction showed high diastereoselectivity, but after silica gel chromatography, the isolated product's purity has dropped. Is this possible?

  • Answer & Solution: Yes, this is a common issue. If your compound has residual basicity or acidity, or if the α-proton at C4 is particularly labile, epimerization can occur on the acidic surface of silica gel.

    Recommended Actions:

    • Neutralize Before Chromatography: Ensure your crude product is thoroughly neutralized during the aqueous workup. A final wash with brine can help remove residual acids or bases.

    • Use Deactivated Silica: If epimerization is still suspected, use deactivated silica gel. This can be prepared by treating standard silica gel with a solvent mixture containing a small amount of a neutral or basic modifier, such as triethylamine (e.g., eluting with Hexane/Ethyl Acetate containing 0.5-1% triethylamine).

    • Alternative Purification: Consider other purification methods like crystallization or preparative HPLC with a neutral mobile phase if the compound is particularly sensitive.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of racemization for these compounds?

A1: The primary mechanism for racemization (or epimerization at the C4 center) is through the formation of a planar enol or enolate ion.[2][3] The α-proton on the C4 carbon is acidic because the resulting negative charge in the conjugate base (the enolate) is stabilized by resonance with the adjacent ester carbonyl group.[5][6] Both acid and base can catalyze this process. Under basic conditions, a base directly removes the proton. Under acidic conditions, the carbonyl oxygen is protonated, making the α-proton more acidic and easier to remove. Once the planar, achiral enolate is formed, reprotonation can occur from either face, leading to a loss of the original stereochemistry.

Caption: Base-catalyzed racemization via enolate formation.

Q2: How do I choose the right base and solvent to minimize racemization?

A2: The goal is to choose conditions that favor rapid, irreversible deprotonation to form the enolate, followed by a reaction with the electrophile that is much faster than any competing epimerization process.

ParameterRecommendationRationale
Base Use a strong, sterically hindered, non-nucleophilic base like LDA or LiHMDS.Strong bases ensure rapid and complete enolate formation. Steric hindrance discourages the base from acting as a nucleophile. Avoid alkoxides (e.g., NaOMe) as the equilibrium between the ester and enolate can allow for reprotonation and racemization.[7]
Solvent Anhydrous, non-protic solvents like Tetrahydrofuran (THF) or Diethyl Ether are preferred.These solvents are compatible with strong bases and effectively solvate the lithium cation of the enolate. Avoid protic solvents (e.g., ethanol) which will quench the base and enolate. Less polar solvents can sometimes suppress epimerization.[1]
Temperature Maintain cryogenic temperatures (-78 °C) throughout enolate formation and reaction.Lowering the temperature dramatically reduces the rate of epimerization, which has a higher activation energy than the desired alkylation reaction.[1][4]
Additives Lewis acids (e.g., Sc(OTf)₃, Yb(OTf)₃) can sometimes be beneficial.Lewis acids can coordinate to the carbonyl oxygen, potentially accelerating the reaction with the electrophile and altering the enolate structure in a way that disfavors epimerization.[8] However, their use should be carefully optimized for each specific reaction.

Q3: How can I accurately determine the enantiomeric or diastereomeric excess of my product?

A3: Accurate determination of stereochemical purity is critical. The choice of method depends on the specific compound and whether the chiral auxiliary is still attached.[9]

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method.[9][10] The enantiomers or diastereomers are separated on a chiral stationary phase (CSP).

  • Chiral Gas Chromatography (GC): Suitable for volatile and thermally stable compounds. Derivatization may be necessary.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • For Diastereomers: ¹H NMR is often sufficient. The different spatial arrangements of the diastereomers usually result in distinct chemical shifts for protons near the stereocenters, allowing for direct integration and calculation of the 'de'.[9]

    • For Enantiomers: Direct analysis is not possible as enantiomers have identical NMR spectra. However, they can be derivatized with a chiral resolving agent (e.g., Mosher's acid) to form a mixture of diastereomers, which can then be analyzed by NMR.[11]

Protocol: General Procedure for ee/de Determination by Chiral HPLC

  • Sample Preparation: Dissolve a small amount (approx. 1 mg) of the purified product in a suitable solvent (e.g., HPLC-grade isopropanol or hexane/isopropanol mixture) to a concentration of ~1 mg/mL.

  • Column Selection: Choose a chiral column appropriate for the compound class. Polysaccharide-based columns (e.g., Chiralpak IA, IB, IC) are often a good starting point.

  • Method Development:

    • Start with a simple mobile phase, typically a mixture of hexane and isopropanol (e.g., 90:10).

    • Run the sample isocratically at a flow rate of 0.5 - 1.0 mL/min.

    • Monitor the elution with a UV detector at a wavelength where the compound absorbs.

  • Analysis: If the peaks for the two stereoisomers are not well-resolved, systematically vary the ratio of hexane to isopropanol. Small amounts of additives like ethanol or trifluoroacetic acid (for acidic/basic compounds) can sometimes improve separation.

  • Calculation: Once baseline separation is achieved, integrate the peak areas for the major (A_major) and minor (A_minor) isomers.

    • Diastereomeric Excess (de %): [(A_major - A_minor) / (A_major + A_minor)] * 100

    • Enantiomeric Excess (ee %): [(A_major - A_minor) / (A_major + A_minor)] * 100

References

  • A Comparative Guide to Determining Enantiomeric Excess of Products from (R)-4-Benzyl-2-oxazolidinone. Benchchem.
  • Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order. MDPI. Available from: [Link]

  • Strategies to reduce epimerization during synthesis of chiral 2-aminoacetamides. Benchchem.
  • Role of Racemization Kinetics in the Deracemization Process via Temperature Cycles. Crystal Growth & Design - ACS Publications. Available from: [Link]

  • 19.11: Racemization. Chemistry LibreTexts. Available from: [Link]

  • Deracemization via batch temperature cycles - Combining racemization and crystallization for chiral resolution. ETH Research Collection. Available from: [Link]

  • (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid. MDPI. Available from: [Link]

  • Lewis acid-promoted Kharasch-Curran additions: a competition kinetics study of bromine atom transfer addition of N-alpha-bromoacetyl-oxazolidinone to 1-hexene. PubMed. Available from: [Link]

  • Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order. PubMed. Available from: [Link]

  • Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. PMC - NIH. Available from: [Link]

  • Effects of Temperature on Enantiomerization Energy and Distribution of Isomers in the Chiral Cu 13 Cluster. MDPI. Available from: [Link]

  • Racemization of Carbonyl Compounds. AK Lectures. Available from: [Link]

  • Epimerisation in Peptide Synthesis. PMC - PubMed Central - NIH. Available from: [Link]

  • Enolates – Formation, Stability, and Simple Reactions. Master Organic Chemistry. Available from: [Link]

  • Synthesis of highly epimerizable N-protected α-amino aldehydes of high enantiomeric excess. Semantic Scholar. Available from: [Link]

  • formation of enolates from esters and other acid derivatives. YouTube. Available from: [Link]

  • Base-catalysed racemization of oxazolones[12]. ResearchGate. Available from: [Link]

  • 18: Reactions of Enolate Ions and Enols. Available from: [Link]

  • Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. NIH. Available from: [Link]

  • Enantiopure 4-oxazolin-2-ones and 4-methylene-2-oxazolidinones as chiral building blocks in a divergent asymmetric synthesis of heterocycles. PubMed. Available from: [Link]

  • SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of alpha-alkyl and beta-alkyl aldehydes. PubMed. Available from: [Link]

  • Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. Available from: [Link]

  • N-to-S Acyl Transfer as an Enabling Strategy in Asymmetric and Chemoenzymatic Synthesis. ACS Publications. Available from: [Link]

  • Enolates - Carbon-Carbon Bond Formation Between Carbon Nucleophiles and Carbon Electrophiles. Organic Chemistry - Pharmacy 180. Available from: [Link]

  • Enolate Formation. Química Organica.org. Available from: [Link]

  • Amino Acid-Protecting Groups. ACS Publications. Available from: [Link]

  • Decarboxylative Isomerization of N-Acyl-2-oxazolidinones to 2-Oxazolines. PMC - NIH. Available from: [Link]

  • Amino Acid-Protecting Groups. SciSpace. Available from: [Link]

  • Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. MDPI. Available from: [Link]

  • Oxazolidinone synthesis. Organic Chemistry Portal. Available from: [Link]

  • Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education. Available from: [Link]

  • Racemization during aminolysis of activated esters of N-alkoxycarbonylamino acids by amino acid anions in partially aqueous solvents and a tactic to minimize it. PubMed. Available from: [Link]

  • A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. NIH. Available from: [Link]

  • (S)-1-Methyl-2-Oxoimidazolidine-4-Carboxylic Acid. ResearchGate. Available from: [Link]

  • Methyl 2-oxooxazolidine-4-carboxylate. MySkinRecipes. Available from: [Link]

  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. NIH. Available from: [Link]

  • Protecting-Group-Free Amidation of Amino Acids using Lewis Acid Catalysts. PubMed. Available from: [Link]

Sources

Optimization

Technical Support Center: Synthesis of (S)-Methyl 2-oxooxazolidine-4-carboxylate

Introduction: (S)-Methyl 2-oxooxazolidine-4-carboxylate is a crucial chiral building block in modern medicinal chemistry, notably in the synthesis of oxazolidinone antibiotics like Linezolid.[1][2] Its synthesis, typical...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: (S)-Methyl 2-oxooxazolidine-4-carboxylate is a crucial chiral building block in modern medicinal chemistry, notably in the synthesis of oxazolidinone antibiotics like Linezolid.[1][2] Its synthesis, typically achieved by the cyclization of L-serine methyl ester, is a well-established process. However, the stereochemical fragility of the starting material and the reactivity of the intermediates can lead to several side reactions that compromise yield and enantiomeric purity. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers navigate these challenges, ensuring a successful and reproducible synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, focusing on the underlying chemistry to empower you to make informed decisions.

Question 1: My final product has a low optical rotation, and chiral HPLC indicates the presence of the (R)-enantiomer. What is causing this loss of stereochemical purity?

Answer: This is a classic case of epimerization at the C4 position (the α-carbon of the original serine ester). The proton at this position is acidic and can be abstracted under basic conditions, leading to a planar enolate intermediate which can be re-protonated from either face, resulting in racemization.

  • Probable Causes:

    • Excessively Strong or Sterically Unhindered Base: Using bases like sodium methoxide or potassium carbonate can readily deprotonate the C4 position.

    • Prolonged Reaction Times or Elevated Temperatures: Extended exposure to basic conditions or heat provides more opportunity for the equilibrium between the (S)-enantiomer and the enolate to be established.

    • Incorrect Order of Addition: Adding the base before the cyclizing agent is fully dispersed can create localized areas of high base concentration, promoting epimerization.

  • Proposed Solutions & Preventative Measures:

    • Choice of Base: Employ a non-nucleophilic, sterically hindered base. Triethylamine (TEA) is a common choice as its bulkiness disfavors interaction with the C4 proton while still being basic enough to act as an HCl scavenger.

    • Temperature Control: Maintain strict temperature control, typically between 0 °C and room temperature. The initial addition of the cyclizing agent (e.g., triphosgene solution) should be performed at 0 °C or below.

    • Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). The goal is to stop the reaction as soon as the starting material (L-serine methyl ester) is consumed, minimizing the product's exposure to basic conditions.

    • Optimized Stoichiometry: Use the minimum effective amount of base, typically 2.0 to 2.2 equivalents, to neutralize the HCl generated during the reaction.

Question 2: I'm observing a significant amount of a high-molecular-weight, insoluble white solid in my reaction mixture. What is this byproduct?

Answer: This is likely due to oligomerization or polymerization . Instead of the desired intramolecular cyclization, the activated L-serine methyl ester intermediate can react intermolecularly with another molecule of the serine ester, forming dimers, trimers, and eventually insoluble polymers.[3][4]

  • Probable Causes:

    • High Concentration: Running the reaction at a very high concentration favors intermolecular reactions over the desired intramolecular cyclization.

    • Slow Cyclization Rate: If the ring-closing step is slow relative to the intermolecular reaction rate, oligomerization will be more prevalent. This can be caused by inefficient activation or suboptimal temperatures.

    • Choice of Activating Agent: Some activating agents might generate intermediates that are more prone to intermolecular reactions.

  • Proposed Solutions & Preventative Measures:

    • High Dilution Conditions: Perform the reaction under high dilution (e.g., concentration of 0.1 M or lower). This principle favors intramolecular events by reducing the probability of two reactive molecules encountering each other.

    • Slow Addition: Add the activating agent (e.g., triphosgene) slowly to a solution of the L-serine methyl ester and base. This maintains a low concentration of the highly reactive intermediate at any given time, further promoting intramolecular cyclization.

    • Efficient Stirring: Ensure vigorous and efficient stirring throughout the reaction to prevent localized high concentrations of reagents and intermediates.

Question 3: My yield is consistently low, and TLC analysis shows a significant amount of unreacted L-serine methyl ester hydrochloride. What's going wrong?

Answer: This points to incomplete reaction , which can stem from several factors related to the reagents and reaction conditions.

  • Probable Causes:

    • Inactive Reagents: The cyclizing agent may have degraded. Triphosgene is sensitive to moisture, and 1,1'-Carbonyldiimidazole (CDI) can also hydrolyze over time.

    • Insufficient Base: An inadequate amount of base will result in the protonated form of the serine ester, which is not nucleophilic enough to participate in the cyclization. Remember that the starting material is often a hydrochloride salt, which requires one equivalent of base for neutralization before the reaction even begins.[5]

    • Low Temperature: While crucial for preventing epimerization, running the reaction at an excessively low temperature may slow the reaction rate to an impractical level.

  • Proposed Solutions & Preventative Measures:

    • Reagent Quality Check: Use freshly opened or properly stored cyclizing agents. The quality of triphosgene can be checked by its sharp melting point (79-81 °C).

    • Verify Base Stoichiometry: Ensure at least two full equivalents of base are used relative to the L-serine methyl ester hydrochloride starting material. The first equivalent neutralizes the HCl salt, and the second scavenges the HCl produced during the cyclization.

    • Controlled Warming: After the initial low-temperature addition, allow the reaction to slowly warm to room temperature and stir for several hours to ensure it goes to completion. Monitor via TLC until the starting material spot disappears.

Frequently Asked Questions (FAQs)

Q1: What are the pros and cons of using triphosgene versus 1,1'-Carbonyldiimidazole (CDI) as the cyclizing agent?

A1: The choice of cyclizing agent involves a trade-off between reactivity, safety, and byproduct removal.

  • Triphosgene (Bis(trichloromethyl) carbonate):

    • Pros: Highly reactive, often leading to faster reactions and higher yields under optimized conditions. It is a solid, making it significantly safer and easier to handle than phosgene gas.[6]

    • Cons: It is still highly toxic and moisture-sensitive. The reaction generates HCl, requiring a stoichiometric amount of base scavenger.

  • 1,1'-Carbonyldiimidazole (CDI):

    • Pros: Generally considered safer than triphosgene. It does not produce HCl; the byproducts are imidazole and CO2, which are often easier to manage.[7][8]

    • Cons: It is less reactive than triphosgene, potentially requiring longer reaction times or heating, which can increase the risk of epimerization. The imidazole byproduct must be removed during workup, typically via an aqueous wash.

Q2: How critical is the purity of the starting L-serine methyl ester hydrochloride?

A2: It is extremely critical. The primary starting material, L-serine, can contain other amino acids as impurities. More importantly, the esterification process to make the methyl ester must be carefully controlled to avoid side reactions.[5][9] The presence of residual acid from the esterification (e.g., from using SOCl2/MeOH) can neutralize the base added for the cyclization, leading to an incomplete reaction. The starting material should be a dry, free-flowing white solid.

Q3: Can I use a different solvent besides dichloromethane (DCM) or tetrahydrofuran (THF)?

A3: DCM and THF are standard choices because they are aprotic and do a good job of dissolving the reactants. Acetonitrile can also be used. Protic solvents like alcohols (methanol, ethanol) are incompatible as they will react with the cyclizing agent. The choice of solvent can influence reaction rates and solubility, so any substitution should be carefully evaluated on a small scale first.

Visualizing the Reaction: Desired Pathway vs. Side Reactions

The following diagram illustrates the critical branch point where the reaction can either proceed to the desired product or diverge into common side reactions like epimerization and oligomerization.

cluster_0 Main Reaction Pathway cluster_1 Side Reaction Pathways Start L-Serine Methyl Ester (S) Activated Activated Intermediate (e.g., Chloroformate) Start->Activated + Triphosgene + Base (TEA) Product (S)-Methyl 2-oxooxazolidine-4-carboxylate Activated->Product Intramolecular Cyclization (Desired) Enolate Planar Enolate Intermediate Activated->Enolate Excess Base / Heat (Epimerization) Oligomer Dimer/Oligomer Activated->Oligomer Intermolecular Attack (High Concentration) Racemic Racemic Product (S and R) Enolate->Racemic Re-protonation

Caption: Key pathways in the synthesis, highlighting the desired intramolecular cyclization versus side reactions.

Troubleshooting Summary Table

Observed Problem Potential Cause Key Analytical Signal Recommended Corrective Action
Loss of optical purityEpimerization Appearance of a second peak in chiral HPLC; reduced specific rotation.Use a hindered base (TEA), maintain low temperature (0 °C), minimize reaction time.
Insoluble white precipitateOligomerization Insoluble material in reaction solvent; complex, broad NMR signals.Use high dilution conditions; slow addition of activating agent; ensure vigorous stirring.
Incomplete reactionReagent Inactivity / Stoichiometry Starting material spot remains on TLC; low product yield.Use fresh reagents; ensure >2 equivalents of base for hydrochloride salt starting material.
Complex mixture of byproductsHydrolysis Multiple spots on TLC; mass spec peaks corresponding to ring-opened species.Use anhydrous solvents and reagents; perform an inert atmosphere (N2 or Ar) reaction.

Key Experimental Protocol: Synthesis using Triphosgene

This protocol is a representative method and should be adapted and optimized based on laboratory conditions and scale.

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add L-serine methyl ester hydrochloride (1.0 eq).

  • Dissolution: Add anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.1 M. Cool the resulting suspension to 0 °C in an ice-water bath.

  • Base Addition: Add triethylamine (TEA, 2.2 eq) dropwise to the stirred suspension. Stir for 15-20 minutes at 0 °C. The suspension should become a clear solution as the free base of the serine ester is formed. Scientist's Note: It is crucial that all the starting salt has reacted before proceeding.

  • Activation & Cyclization: In a separate dry flask, dissolve triphosgene (0.4 eq) in anhydrous DCM. Add this solution dropwise to the main reaction flask over 30-45 minutes, ensuring the internal temperature does not rise above 5 °C. Scientist's Note: Slow addition is key to preventing oligomerization and controlling the exotherm.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using 50% Ethyl Acetate/Hexanes), checking for the complete consumption of the starting material.

  • Workup:

    • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer. Extract the aqueous layer twice more with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization (e.g., from ethyl acetate/hexanes) to yield (S)-Methyl 2-oxooxazolidine-4-carboxylate as a white solid.[10]

References

  • Title: Synthesis of oligomers of trans-(4S,5R)-4-carboxybenzyl 5-methyl oxazolidin-2-one: an approach to new foldamers. Source: Semantic Scholar URL: [Link]

  • Title: Oxazolidinone synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid Source: MDPI URL: [Link]

  • Title: Catalysis of the oligomerization of O-phospho-serine, aspartic acid, or glutamic acid by cationic micelles Source: PubMed URL: [Link]

  • Title: Preparation of methyl ester of L-serine Source: ResearchGate URL: [Link]

  • Title: Amino-Acid-Derived Oxazolidin-5-Ones as Chemical Markers for Schiff Base Formation in Glycation Reactions Source: MDPI URL: [Link]

  • Title: Preparation of (S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid 1 from... Source: ResearchGate URL: [Link]

  • Title: (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid Source: ResearchGate URL: [Link]

  • Title: Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents Source: PubMed Central (PMC) URL: [Link]

  • Title: L-Serine methyl ester hydrochloride Source: ResearchGate URL: [Link]

  • Title: Attempted synthesis of hydroxy-serine oxazolidinone 4. Source: ResearchGate URL: [Link]

  • Title: Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects Source: PubMed Central (PMC) - NIH URL: [Link]

  • Title: Mechanism of action of oxazolidinones: effects of linezolid and eperezolid on translation reactions Source: PubMed Central (PMC) - NIH URL: [Link]

  • Title: (s)-Methyl 2-oxooxazolidine-4-carboxylate Source: PubChem URL: [Link]

  • Title: Methyl 2-oxooxazolidine-4-carboxylate Source: MySkinRecipes URL: [Link]

  • Title: Strategies for oxazolidinone formation. CDI is carbonyl diimidazole. Source: ResearchGate URL: [Link]

  • Title: Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure Source: PubMed Central (PMC) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Diastereoselective Alkylation of Oxazolidinone Carboxylates

Welcome to the technical support center for asymmetric alkylation using Evans' oxazolidinone chiral auxiliaries. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot comm...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for asymmetric alkylation using Evans' oxazolidinone chiral auxiliaries. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and deepen understanding of this powerful synthetic methodology. We will explore the critical parameters that govern diastereoselectivity and provide actionable solutions to challenges encountered in the lab.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

Q1: My diastereoselectivity is low or inconsistent (<90:10 d.r.). What are the primary causes and how can I improve it?

A1: Low diastereoselectivity is a common but solvable issue that typically points to problems with enolate formation or the transition state assembly. Here are the most critical factors to investigate:

1. Incomplete or Incorrect Enolate Formation:

  • The Problem: The cornerstone of high selectivity is the clean and complete formation of the Z-enolate.[1] If the N-acyloxazolidinone is not fully deprotonated, the remaining starting material can be alkylated non-selectively by the electrophile, eroding the diastereomeric ratio (d.r.).

  • The Causality: The reaction's stereochemical outcome is dictated by a highly organized, chelated transition state.[2][3] Only the enolate can participate in this organized state.

  • Solutions & Protocols:

    • Verify Base Stoichiometry: Use a slight excess of a strong, non-nucleophilic base (1.05-1.1 equivalents). Sodium bis(trimethylsilyl)amide (NaHMDS) or Lithium diisopropylamide (LDA) are excellent choices.[4][5] In our hands, NaHMDS often gives the most reproducible results.[4]

    • Enolate Formation Time & Temperature: Ensure sufficient time for complete deprotonation. A standard protocol is to stir the substrate and base in an appropriate solvent like THF at -78 °C for at least 30-60 minutes before adding the electrophile.[5][6]

    • Moisture Control: The presence of water will quench the base and the enolate. Ensure all glassware is flame- or oven-dried, and all solvents and reagents are anhydrous.

2. Sub-Optimal Enolate Geometry (Formation of E-Enolate):

  • The Problem: The desired reaction pathway proceeds through a rigid, six-membered (Z)-enolate transition state, often rationalized by the Zimmerman-Traxler model.[2][7] Conditions that favor the E-enolate will lead to the undesired diastereomer.

  • The Causality: The Z-enolate is formed under kinetic control and is stabilized by chelation between the lithium or sodium cation, the enolate oxygen, and the carbonyl oxygen of the auxiliary.[4] This chelation creates a rigid structure where the substituent on the auxiliary (e.g., benzyl or isopropyl group) effectively blocks one face of the enolate, forcing the electrophile to attack from the opposite, less-hindered face.[1]

  • Solutions & Protocols:

    • Choice of Base: Strong amide bases like LDA and NaHMDS strongly favor the formation of the chelated Z-enolate at low temperatures (-78 °C).[4][8]

    • Boron Enolates for Aldol Reactions: While this guide focuses on alkylation, it's noteworthy that for aldol reactions, using dibutylboron triflate (Bu₂BOTf) with a tertiary amine base also reliably generates Z-enolates, leading to high syn-selectivity.[2][9]

3. Electrophile Reactivity & Addition:

  • The Problem: Highly reactive electrophiles (e.g., methyl triflate) can react faster than the enolate can achieve its optimal, organized conformation, leading to reduced selectivity. Conversely, unreactive electrophiles may require higher temperatures, which can cause enolate equilibration or decomposition.

  • Solutions & Protocols:

    • Slow Addition: Always add the electrophile slowly to the cold (-78 °C) enolate solution to maintain temperature control and minimize side reactions.

    • Consider a Lewis Acid: For less reactive electrophiles, the addition of a Lewis acid like SnCl₄ or TiCl₄ can sometimes enhance reactivity and lock the enolate into the required conformation, thereby improving selectivity. However, this must be optimized carefully.

Q2: The overall yield of my alkylated product is low. Where should I investigate?

A2: Low yields can stem from issues at multiple stages of the process.

  • Incomplete Enolate Formation: As mentioned in Q1, if deprotonation is incomplete, a significant portion of your starting material will remain unreacted. Verify your base is active and all conditions are anhydrous.

  • Enolate Instability: While generally stable at -78 °C, prolonged reaction times or warming of the reaction mixture can lead to enolate decomposition.

  • Inefficient Quenching: The reaction should be quenched at low temperature, typically with a saturated aqueous solution of ammonium chloride (NH₄Cl). Improper quenching can lead to side reactions during workup.

  • Side Reactions: The enolate is a strong nucleophile and can react with other components. For example, if your electrophile is a haloacetate, self-condensation can be a problem.

  • Purification Losses: The diastereomers can sometimes be difficult to separate from unreacted starting material or byproducts via column chromatography. Ensure your TLC or GC analysis shows good separation to optimize your purification protocol. Even if selectivity is not perfect, the diastereomeric products can often be separated chromatographically, allowing for the isolation of the desired product in enantiomerically pure form.[4]

Section 2: Experimental Workflow & Protocols

A robust experimental design is critical for reproducibility. The following diagram and protocol outline a standard, field-proven workflow for this reaction.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Core Reaction cluster_finish Final Steps Acylation 1. Acylation Acylate chiral auxiliary (e.g., with propionyl chloride) Enolate 2. Enolate Formation Deprotonate with NaHMDS/LDA in THF at -78 °C Acylation->Enolate Alkylation 3. Alkylation Add electrophile (e.g., Allyl Iodide) slowly at -78 °C Enolate->Alkylation Quench 4. Quench Add sat. aq. NH4Cl at -78 °C Alkylation->Quench Workup 5. Workup & Purification Aqueous workup, extraction, and column chromatography Quench->Workup Cleavage 6. Auxiliary Cleavage (e.g., LiOH/H2O2) to yield chiral acid Workup->Cleavage

Caption: General workflow for asymmetric alkylation.

Detailed Protocol: Diastereoselective Allylation of (4R,5S)-4-methyl-3-propionyl-5-phenyl-2-oxazolidinone

This protocol is adapted from established literature procedures and serves as a reliable starting point.[4][5][6]

Materials:

  • (4R,5S)-4-methyl-3-propionyl-5-phenyl-2-oxazolidinone (1.0 eq)

  • Sodium bis(trimethylsilyl)amide (NaHMDS), 1.0 M solution in THF (1.1 eq)

  • Allyl iodide (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Standard solvents for workup and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Setup: Add the N-propionyl oxazolidinone (1.0 eq) to a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet.

  • Dissolution: Dissolve the substrate in anhydrous THF (approx. 0.1 M concentration).

  • Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.

  • Enolate Formation: Add NaHMDS solution (1.1 eq) dropwise via syringe over 5 minutes. Stir the resulting pale-yellow solution at -78 °C for 45 minutes.

  • Alkylation: Add allyl iodide (1.2 eq) dropwise. Stir the reaction at -78 °C. Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).

  • Quenching: Quench the reaction by adding saturated aqueous NH₄Cl solution directly to the flask at -78 °C.

  • Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, dilute with water, and extract three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (silica gel, typically with a hexanes/ethyl acetate gradient) to isolate the desired diastereomer. The d.r. can be determined by ¹H NMR or GC analysis of the crude product.[4]

Section 3: Frequently Asked Questions (FAQs)

Q3: What is the mechanistic basis for stereocontrol in this reaction?

A3: The high diastereoselectivity is primarily explained by the Zimmerman-Traxler transition state model .[2][7][10]

  • Z-Enolate Formation: Deprotonation with a hindered base like LDA or NaHMDS preferentially generates the Z-enolate.

  • Chelation: The metal cation (Li⁺ or Na⁺) chelates to both the enolate oxygen and the auxiliary's carbonyl oxygen. This locks the enolate into a rigid, chair-like six-membered ring conformation.[4]

  • Steric Shielding: The bulky substituent on the chiral auxiliary (e.g., the benzyl group at C4) is forced into a pseudo-equatorial position to minimize steric strain. In this conformation, it effectively shields the top face of the enolate.

  • Directed Attack: Consequently, the incoming electrophile can only approach from the less sterically hindered bottom face, leading to the formation of one major diastereomer.[1]

Mechanism Diagram: Zimmerman-Traxler Model

Caption: Zimmerman-Traxler model for alkylation.

Note: The above DOT script uses an image link for the chemical structure as complex molecular diagrams are beyond the scope of Graphviz's native capabilities. The image illustrates the chelated transition state.

Q4: How do I remove the chiral auxiliary after the reaction?

A4: The auxiliary is designed to be cleaved under various conditions to yield different functional groups, often without racemizing the newly created stereocenter.[1][11]

Desired ProductReagentsTypical ConditionsReference
Carboxylic Acid Lithium Hydroxide (LiOH), Hydrogen Peroxide (H₂O₂)THF/H₂O, 0 °C[4][12]
Primary Alcohol Lithium Borohydride (LiBH₄) or Lithium Aluminum Hydride (LiAlH₄)THF or Et₂O, 0 °C to rt[11]
Aldehyde Diisobutylaluminum Hydride (DIBAL-H)Toluene or CH₂Cl₂, -78 °C[11]
Ester Sodium Methoxide (NaOMe) in MethanolCH₃OH, 0 °C to rt[11]

Important Safety Note: The widely used LiOH/H₂O₂ cleavage method is known to evolve a stoichiometric amount of oxygen gas, which can create a significant safety hazard with flammable organic solvents.[12][13] It is crucial to ensure proper venting and to consider procedural modifications, such as reducing the excess of H₂O₂, for larger-scale reactions.[12]

References

  • BenchChem. (2025). Application Notes and Protocols for Chiral Auxiliary Cleavage of (R)-4-Benzyl-2-oxazolidinone.
  • Larrow, J. F., & Jacobsen, E. N. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Undergraduate Organic Chemistry Laboratory.
  • Larrow, J. F., & Jacobsen, E. N. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education, 85(5), 695.
  • Wikipedia contributors. (n.d.). Chiral auxiliary. In Wikipedia. Retrieved January 9, 2026.
  • American Chemical Society. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary.
  • Bernard, A. et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Organic Process Research & Development.
  • BenchChem. (2025). The Zimmerman-Traxler Model: A Technical Guide to Aldol Stereoselectivity.
  • University of California, Irvine. (n.d.).
  • Organic Chemistry Portal. (2024, March 26). Evans Auxiliaries and a Friend for Aldol Reactions [Video]. YouTube.
  • Larrow, J. F., & Jacobsen, E. N. (2008). Diastereoselective Alkylation of an Oxazolidinone Chiral Auxiliary. Request PDF.
  • Smith, J. A. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH. ConnectSci.
  • Smith, J. A. et al. (n.d.). Stereoselective α-Tertiary Alkylation of N-(Arylacetyl)oxazolidinones. PMC - NIH.
  • Bernard, A. et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2.
  • TCI AMERICA. (n.d.). Evans Aldol Reaction.
  • BenchChem. (2025). Application Notes and Protocols: Chiral Oxazolidinones in Asymmetric Synthesis.
  • Alfa Chemistry. (n.d.). Evans Aldol Reaction.
  • LibreTexts. (2020). 4.4: The aldol reaction. Chemistry LibreTexts.
  • Macmillan Group. (2002). The Selective Aldol Reaction.
  • Chem-Station. (2014). Evans Aldol Reaction.

Sources

Optimization

Technical Support Center: Oxazolidinone Auxiliary Cleavage with LiOH/H₂O₂

Welcome to the technical support center for oxazolidinone auxiliary cleavage. This guide is designed for researchers, chemists, and process development professionals who utilize Evans auxiliaries in asymmetric synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for oxazolidinone auxiliary cleavage. This guide is designed for researchers, chemists, and process development professionals who utilize Evans auxiliaries in asymmetric synthesis. Here, we address common challenges and frequently encountered issues during the hydrolytic cleavage of N-acyl oxazolidinones using lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂), providing in-depth mechanistic explanations, troubleshooting protocols, and preventative strategies to ensure high-yield, high-fidelity recovery of your chiral carboxylic acids.

Introduction: The Mechanism and Its Common Pitfalls

The cleavage of an N-acyl oxazolidinone auxiliary to yield a carboxylic acid is a critical step in asymmetric synthesis. The standard protocol employing lithium hydroperoxide (LiOOH), generated in situ from LiOH and H₂O₂, is widely favored for its mild conditions and generally high yields.[1][2][3] The reaction proceeds via the nucleophilic attack of the hydroperoxide anion on the exocyclic (amide) carbonyl, leading to the desired carboxylic acid and the recoverable chiral auxiliary.

However, this seemingly straightforward transformation is accompanied by several potential side reactions and process safety issues that can lead to reduced yields, byproduct formation, and hazardous conditions, especially at scale.[4][5][6] This guide provides a structured, question-and-answer-based approach to troubleshoot these common problems.


Frequently Asked Questions & Troubleshooting Guides

FAQ 1: Why is my yield of the desired carboxylic acid low and the auxiliary recovery poor?

Short Answer: The most common cause is a competing side reaction where hydroxide attacks the wrong carbonyl group, leading to the formation of a hydroxyamide byproduct and destruction of the auxiliary.[4][7][8]

Detailed Explanation: The reaction medium contains two key nucleophiles: the lithium hydroperoxide anion (LiOOH) and the lithium hydroxide anion (LiOH). While LiOOH is the intended reactant for cleaving the N-acyl group, LiOH can also act as a nucleophile.

  • Desired Pathway (Exocyclic Cleavage): LiOOH preferentially attacks the more sterically hindered, but more electrophilic, exocyclic amide carbonyl. This pathway leads to the formation of your desired carboxylic acid and the intact, recoverable oxazolidinone auxiliary.[1][8]

  • Undesired Pathway (Endocyclic Cleavage): LiOH can attack the less sterically hindered endocyclic carbamate carbonyl. This results in the opening of the oxazolidinone ring itself, forming an undesired hydroxyamide byproduct.[4][7][9] This pathway is irreversible and leads to a direct loss of both your target acid yield and the valuable chiral auxiliary.

Computational studies suggest that while initial attack from both nucleophiles may favor the endocyclic carbonyl, the subsequent decomposition of the tetrahedral intermediate determines the final product. For LiOH, the barrier to ring-opening is low, favoring the hydroxyamide. For LiOOH, this barrier is higher, allowing for the desired exocyclic cleavage to become the preferred pathway.[7][8]

Troubleshooting & Prevention:

Parameter Recommendation Rationale
Temperature Maintain low temperatures, typically 0 °C to room temperature.[2]Higher temperatures can increase the rate of the undesired endocyclic cleavage by hydroxide.
Reagent Stoichiometry Use a sufficient excess of H₂O₂ (e.g., 4-8 equivalents).[1]This ensures a high concentration of the more selective LiOOH nucleophile relative to LiOH, kinetically favoring the desired pathway.
Slow Addition Add the LiOH solution slowly to the reaction mixture containing the substrate and H₂O₂.[10]This maintains a low instantaneous concentration of LiOH, minimizing its opportunity to act as a competing nucleophile.
Substrate Sterics Be aware of highly hindered N-acyl groups.Extremely bulky acyl groups can sometimes make the exocyclic carbonyl less accessible, potentially increasing the relative rate of endocyclic cleavage.[11]
FAQ 2: My reaction is bubbling vigorously, even under an inert atmosphere. What is this gas and is it a safety hazard?

Short Answer: The gas is oxygen (O₂) , and it can present a significant safety hazard, especially at scale.[4][5][12] This phenomenon is a known, but often overlooked, aspect of this reaction.

Detailed Explanation: The evolution of oxygen is not from the simple decomposition of hydrogen peroxide. Instead, it results from the reduction of a peracid intermediate by excess H₂O₂ present in the reaction.[4][10]

The mechanism proceeds as follows:

  • Peracid Formation: The initial attack by LiOOH on the N-acyl oxazolidinone generates a lithium percarboxylate (a peracid salt) intermediate.

  • Peracid Reduction: This peracid intermediate is not stable under the reaction conditions and is rapidly reduced by another molecule of H₂O₂.

  • Oxygen Release: This reduction-oxidation reaction between the peracid and H₂O₂ produces the final carboxylate (your product), water, and one stoichiometric equivalent of O₂ gas.[4][5][13]

This oxygen release can create a flammable atmosphere in the headspace of the reactor, especially in the presence of organic solvents like THF.[6][10] It is a critical safety consideration for any scale-up operation.

Troubleshooting & Prevention:

Parameter Recommendation Rationale
Inert Atmosphere Maintain a robust nitrogen or argon sweep/purge throughout the addition and reaction time.This continuously dilutes the oxygen concentration in the reactor headspace, keeping it below the lower explosive limit.[10]
H₂O₂ Stoichiometry Avoid using a massive excess of H₂O₂. While a moderate excess is needed for selectivity (see FAQ 1), a very large excess can accelerate O₂ release.[4]The rate of oxygen evolution is dependent on the concentration of both the peracid intermediate and the excess H₂O₂.
Controlled Addition The rate of oxygen evolution is directly tied to the rate of reaction. Control the addition rate of the limiting reagent (typically LiOH) to control the rate of gas generation.[10]A slow, controlled addition prevents a rapid, potentially hazardous buildup of oxygen.
Headspace Monitoring For scale-up processes, monitor the headspace oxygen concentration using an appropriate sensor.This provides real-time data to ensure that safety limits are not breached.[10]
FAQ 3: I suspect the stereocenter alpha to the carbonyl has epimerized. How can I prevent this?

Short Answer: While the LiOH/H₂O₂ cleavage is considered mild, the basic conditions can cause epimerization of sensitive substrates. Using LiOOH is specifically intended to minimize this risk compared to stronger bases.[11]

Detailed Explanation: Epimerization occurs via the formation of an enolate at the α-carbon. The basicity of the reaction medium (from LiOH) can facilitate the deprotonation of the α-proton of the N-acyl oxazolidinone starting material or, less likely, the product. If this proton is removed, the stereocenter is temporarily destroyed. Reprotonation can then occur from either face, leading to a loss of stereochemical purity.

The risk of epimerization is highly substrate-dependent and is influenced by:

  • Acidity of the α-proton: Protons activated by adjacent electron-withdrawing groups are more susceptible.

  • Steric hindrance: Bulky groups can sometimes hinder the approach of the base, reducing the rate of deprotonation.

Troubleshooting & Prevention:

Parameter Recommendation Rationale
Lowest Possible Temperature Conduct the reaction at 0 °C or even lower if the reaction kinetics allow.Lower temperatures significantly decrease the rate of the competing epimerization pathway.[14]
Minimize Reaction Time Monitor the reaction closely (e.g., by TLC or LCMS) and quench it as soon as the starting material is consumed.Prolonged exposure to basic conditions increases the likelihood of epimerization.
Use LiOOH Directly For extremely sensitive substrates, consider pre-forming LiOOH at low temperatures before adding the substrate, although the standard in situ generation is usually sufficient.This minimizes the substrate's exposure to free LiOH.
Alternative Cleavage If epimerization remains a persistent issue, consider alternative, non-basic cleavage methods, though these often transform the acyl group into other functionalities (e.g., alcohols with LiBH₄, esters with Lewis acids).[15]

Visualizing the Reaction Pathways

To better understand the competing reactions, the following diagrams illustrate the desired cleavage pathway versus the formation of the primary byproducts.

CleavagePathways sub N-Acyl Oxazolidinone prod_aux Recovered Auxiliary sub->prod_aux Cleavage byprod_amide Hydroxyamide Byproduct (Auxiliary Destroyed) sub->byprod_amide peracid Peracid Intermediate sub->peracid reagents LiOH + H₂O₂ liooh LiOOH (Hydroperoxide Anion) reagents->liooh lioh LiOH (Hydroxide Anion) reagents->lioh liooh->sub Exocyclic Attack (DESIRED) lioh->sub Endocyclic Attack (UNDESIRED) prod_acid Carboxylic Acid peracid->prod_acid Workup oxygen O₂ Gas peracid->oxygen h2o2 Excess H₂O₂ h2o2->peracid Reduction

Caption: Competing reaction pathways in LiOH/H₂O₂ cleavage.

Experimental Protocols

Standard Protocol for Oxazolidinone Cleavage

This is a general procedure and should be adapted based on the specific substrate and scale.

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the N-acyl oxazolidinone (1.0 equiv) in a mixture of tetrahydrofuran (THF) and water (typically a 3:1 to 4:1 ratio) at 0 °C (ice-water bath).

  • Reagent Addition: To this stirred solution, add 30% aqueous hydrogen peroxide (H₂O₂) (4.0-8.0 equiv). Then, add an aqueous solution of lithium hydroxide monohydrate (LiOH·H₂O) (2.0 equiv) dropwise over 15-30 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction Monitoring: Stir the reaction at 0 °C. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS). The reaction is typically complete within 1-3 hours.

  • Quenching: Once the reaction is complete, quench the excess peroxide by slowly adding an aqueous solution of sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃) (e.g., 1.5 M solution, ~3.0 equiv) at 0 °C. Stir for 30 minutes.

  • Work-up & Auxiliary Recovery: Concentrate the mixture in vacuo to remove the THF. Add water and diethyl ether (or ethyl acetate). Separate the layers. The aqueous layer contains the lithium salt of your carboxylic acid. The organic layer contains the chiral auxiliary. Extract the aqueous layer twice more with the organic solvent to ensure full recovery of the auxiliary. The combined organic layers can be dried (Na₂SO₄), filtered, and concentrated to recover the auxiliary, which can be further purified by recrystallization or chromatography.

  • Carboxylic Acid Isolation: Cool the aqueous layer to 0 °C and acidify to pH 1-2 with cold aqueous HCl (e.g., 1 M or 2 M). Extract the acidified aqueous layer three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate in vacuo to yield the crude carboxylic acid. Purify as necessary.

Troubleshooting Workflow

Troubleshooting start Problem with Cleavage Reaction q1 What is the main issue? start->q1 low_yield Low Yield / Poor Auxiliary Recovery q1->low_yield Yield gas Vigorous Gas Evolution q1->gas Safety epimerization Loss of Stereopurity q1->epimerization Purity sol_yield Check for Hydroxyamide Byproduct. 1. Decrease Temperature. 2. Increase H₂O₂ excess. 3. Slow LiOH addition. low_yield->sol_yield sol_gas Gas is O₂ (Safety Hazard!). 1. Ensure robust N₂ sweep. 2. Control LiOH addition rate. 3. Monitor headspace O₂ at scale. gas->sol_gas sol_epimer Risk of Epimerization. 1. Run at 0°C or colder. 2. Minimize reaction time. 3. Ensure rapid quench. epimerization->sol_epimer

Caption: A decision tree for troubleshooting common issues.


References

  • Beutner, G. L., & Dixon, D. D. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. Organic Process Research & Development, 23(7), 1303–1310. [Link]

  • Glace, A. W., Cohen, B., & Dixon, D. D. (2020). Safe Scale-up of an Oxygen-Releasing Cleavage of Evans Oxazolidinone with Hydrogen Peroxide. Organic Process Research & Development, 24(2), 172–182. [Link]

  • Chow, K. H., Quinn, R. J., Jenkins, I. D., & Krenske, E. H. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry, 76(10), 655-664. [Link]

  • Evans, D. A., Britton, T. C., & Ellman, J. A. (1987). Contrasteric carboximide hydrolysis with lithium hydroperoxide. Tetrahedron Letters, 28(49), 6141–6144. [Link]

  • Semantic Scholar. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. [Link]

  • ResearchGate. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. [Link]

  • ACS Figshare. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. [Link]

  • ResearchGate. (2020). Safe Scale-up of an Oxygen-Releasing Cleavage of Evans Oxazolidinone with Hydrogen Peroxide. [Link]

  • ACS Publications. (2020). Safe Scale-up of an Oxygen-Releasing Cleavage of Evans Oxazolidinone with Hydrogen Peroxide. [Link]

  • Williams College. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. [Link]

  • Evans Enolate Alkylation-Hydrolysis. (n.d.). [Link]

  • ACS Publications. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. [Link]

  • ERIC. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. [Link]

  • Epimerization of Peptide. (n.d.). [Link]

  • YouTube. (2022). Chem252 (Lecture 1: Evans' Oxazolidinone). [Link]

  • National Institutes of Health. (2015). Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. [Link]

  • Royal Society of Chemistry. (2022). TFPN-mediated racemization/epimerization-free amide and peptide bond formation. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

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Troubleshooting

Technical Support Center: Overcoming Challenges in Peptide Coupling with Hindered Amino Acids

From the desk of the Senior Application Scientist Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, chemists, and drug development professionals who encounter challeng...

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with low yields and side reactions when working with sterically hindered amino acids. Steric hindrance presents a significant hurdle in solid-phase peptide synthesis (SPPS), but with the right strategies, these difficult couplings can be overcome. This document provides in-depth, field-proven insights in a troubleshooting Q&A format to help you optimize your protocols and achieve higher purity and yield.

Frequently Asked Questions (FAQs)

Q1: What defines an amino acid as "sterically hindered"?

A1: Sterically hindered amino acids are those with bulky side chains or substitution patterns that physically obstruct the formation of a peptide bond. This obstruction slows down the reaction rate and can lead to incomplete couplings. The primary categories include:

  • β-branched amino acids: Valine (Val), Isoleucine (Ile), and Threonine (Thr). The branching at the β-carbon restricts the rotational freedom and blocks the reactive carboxyl and amino groups.

  • α,α-disubstituted amino acids: α-aminoisobutyric acid (Aib) is a classic example. The presence of two substituents on the α-carbon creates significant steric bulk, making it one of the most challenging residues to couple.[1][2]

  • N-methylated amino acids: The presence of a methyl group on the backbone nitrogen reduces its nucleophilicity and adds steric bulk, complicating the coupling reaction.[3]

Q2: Why do my standard coupling protocols fail for these hindered residues?

A2: Standard coupling protocols, often optimized for simple amino acids like Alanine or Glycine, typically fail for two main reasons:

  • Insufficient Activation: Reagents like DCC or even HBTU may not generate a sufficiently reactive "active ester" to overcome the high energy barrier imposed by the steric bulk.[2] The approach of the nucleophilic amine is simply too slow, leading to incomplete reactions within standard timeframes.

  • Peptide Aggregation: Sequences rich in hydrophobic and β-branched amino acids are prone to forming secondary structures (e.g., β-sheets) on the resin. This aggregation can render the N-terminal amine inaccessible, effectively stopping the synthesis.[4]

Q3: What are the most common side reactions I should be aware of?

A3: Besides incomplete coupling, the two most critical side reactions are:

  • Epimerization: This is the loss of stereochemical purity at the α-carbon of the amino acid being activated.[5] It is particularly problematic during long coupling times or at elevated temperatures, which are often required for hindered couplings. The mechanism often involves the formation of a planar oxazolone intermediate.[5][6]

  • Guanidinylation: This occurs when using uronium/aminium-based coupling reagents (like HBTU/HATU). The reagent can react with the free N-terminal amine of the peptide chain, forming a guanidinium group that irreversibly terminates the chain.[7] This is more likely when there is an excess of the coupling reagent relative to the carboxylic acid.[8]

Troubleshooting Guide: Low Coupling Yields

Problem: My coupling reaction with a hindered amino acid (e.g., Val, Aib) is showing low yield or complete failure. What is my first step?

This common issue requires a systematic approach to diagnose and solve. The following workflow will guide you through the most effective strategies.

// Path start -> reagent; reagent -> conditions [label="Using potent reagent\n(e.g., COMU, HATU)?\n[Yes]"]; conditions -> solvent [label="Using elevated temp.\n/microwave?\n[Yes]"]; solvent -> strategy [label="Using optimal\nsolvent (e.g., NMP)?\n[Yes]"]; strategy -> success [label="Problem Solved"];

// Solutions sub_reagent [label="Switch to a high-efficiency\nreagent like COMU or HATU.\nConsider phosphonium salts\n(PyBOP, PyAOP) to avoid\nguanidinylation.", fillcolor="#F1F3F4", fontcolor="#202124"]; reagent -> sub_reagent [label="[No]"]; sub_reagent -> conditions [style=dashed];

sub_conditions [label="Increase coupling time (2-4h).\nUse microwave heating (e.g., 70-90°C)\nto accelerate the reaction.", fillcolor="#F1F3F4", fontcolor="#202124"]; conditions -> sub_conditions [label="[No]"]; sub_conditions -> solvent [style=dashed];

sub_solvent [label="Switch from DMF to NMP or DMA.\nFor aggregation-prone sequences,\nconsider solvent mixtures with DMSO.", fillcolor="#F1F3F4", fontcolor="#202124"]; solvent -> sub_solvent [label="[No]"]; sub_solvent -> strategy [style=dashed];

sub_strategy [label="Perform a double coupling.\nUse pseudoproline dipeptides to\ndisrupt secondary structures.\nConsider acyl fluoride formation for\nextremely difficult cases.", fillcolor="#F1F3F4", fontcolor="#202124"]; strategy -> sub_strategy [label="[No]"]; sub_strategy -> success [style=dashed]; } caption { label = "Troubleshooting workflow for low coupling efficiency."; fontsize = 10; fontname = "Arial"; } end_dot

A brief, descriptive caption directly below the generated diagram (Within 100 characters).

Step 1: Evaluate Your Coupling Reagent

Q: I am using HBTU, but the coupling is incomplete. Which reagent should I switch to?

A: While HBTU is a robust reagent for many standard couplings, it often falls short with hindered amino acids.[3] For these challenges, you need a reagent that generates a more reactive activated species.

Recommendation: Switch to a third-generation uronium salt or a phosphonium salt.

  • COMU (Uronium Salt): This is an excellent first choice. Based on an Oxyma leaving group, COMU is highly reactive, shows enhanced solubility, and is less allergenic and explosive than benzotriazole-based reagents like HATU.[1][9][10][11] Its by-products are water-soluble, simplifying purification.[10][11]

  • HATU (Uronium Salt): For years, HATU has been the gold standard for difficult couplings.[12] It is based on a HOAt leaving group, which is more reactive than the HOBt found in HBTU. The pyridine nitrogen in HOAt provides anchimeric assistance, further accelerating the reaction.

  • PyBOP/PyAOP (Phosphonium Salts): These are excellent alternatives, especially when you want to avoid the risk of guanidinylation, a side reaction associated with uronium salts.[7][8] Phosphonium reagents do not react with the N-terminal amine and are therefore safer for reactions requiring long coupling times or an excess of reagent, such as in peptide cyclization.[8]

ReagentClassLeaving Group AdditiveRelative Reactivity for Hindered AAKey Advantage
DCC/DIC CarbodiimideNone (HOBt/Oxyma added)LowLow cost, but high risk of side reactions.[1]
HBTU/TBTU AminiumHOBtModerateGood for standard synthesis, but often fails with Aib or Val-Val sequences.[1]
HATU/HCTU AminiumHOAt / 6-Cl-HOBtHighHighly efficient due to more acidic leaving groups.[13]
COMU UroniumOxyma (Internal)Very HighExcellent reactivity and safety profile; water-soluble byproducts.[9][10]
PyBOP/PyAOP PhosphoniumHOBt / HOAtHighNo guanidinylation side reaction; good for fragment condensation.[8][12]
Step 2: Optimize Reaction Conditions

Q: I've switched to HATU, but my yield is still low. What can I adjust next?

A: Even with a powerful reagent, kinetics can be slow. The next step is to optimize time and temperature.

Recommendation: Use microwave-assisted peptide synthesis (MA-SPPS).

Microwave energy provides rapid and uniform heating of the reaction mixture, dramatically accelerating coupling and deprotection steps.[14][15] This technique is particularly effective for synthesizing difficult or long peptides and can often drive stubborn couplings to completion where room temperature methods fail.[14][16][17][18]

  • Typical Conditions: A coupling reaction that might take 1-2 hours at room temperature can often be completed in 5-10 minutes at 70-90°C in a microwave synthesizer.[15][17]

  • Benefit: The short reaction times at elevated temperatures can, in many cases, reduce the risk of epimerization compared to very long couplings (e.g., overnight) at room temperature.[15]

If a microwave synthesizer is not available, increasing the coupling time to 2-4 hours or performing the reaction at a moderately elevated temperature (e.g., 40-50°C) with conventional heating can also improve yields.

Step 3: Change the Solvent System

Q: My peptide is known to aggregate. How can the solvent impact my coupling efficiency?

A: Proper solvation of the growing peptide chain is critical for success.[19] If the peptide collapses onto the resin, reactive sites become inaccessible, regardless of the coupling reagent used.

Recommendation: Switch from DMF to a more effective solvating agent.

  • N-Methyl-2-pyrrolidone (NMP): NMP is an excellent alternative to DMF. It has a higher boiling point and superior solvating properties, which can help disrupt secondary structures and improve reaction efficiency.[4][20]

  • Dimethyl Sulfoxide (DMSO): Adding DMSO (e.g., up to 25%) to NMP or DMF can be highly effective for breaking up aggregates due to its strong chaotropic (structure-disrupting) properties.

  • Avoid DCM: Dichloromethane (DCM) is a poor solvent for solvating peptide chains and should generally be avoided as the primary solvent during coupling steps in Fmoc chemistry.[20]

Studies have shown that for difficult sequences, solvents like NMP and DMA provide superior peptide-resin solvation compared to others, leading to significantly higher average coupling yields.[19][21]

Step 4: Employ Advanced Coupling Strategies

Q: I've optimized my reagent, temperature, and solvent, but a specific coupling (e.g., Aib-Aib) is still failing. What else can I do?

A: For the most extreme cases, you may need to employ more advanced chemical strategies.

Recommendation: Perform a "double coupling" or use chemically modified building blocks.

  • Double Coupling: This is a straightforward and highly effective technique. After the first coupling reaction is complete, the vessel is drained, and a second, fresh aliquot of activated amino acid and coupling reagent is added to the resin to drive the reaction to completion.[22]

  • Pseudoproline Dipeptides: These are dipeptides of Ser or Thr that have been temporarily cyclized into a proline-like structure. Incorporating a pseudoproline dipeptide every 6-8 residues can effectively disrupt the hydrogen bonding that leads to aggregation, making the subsequent synthesis steps much more efficient. The native structure is fully restored during the final TFA cleavage.

  • Acyl Fluoride Formation: For exceptionally hindered couplings where even COMU or HATU may fail, converting the amino acid to its acyl fluoride can be a powerful strategy.[8][22] Reagents like TFFH can generate amino acid fluorides in situ, which are highly reactive due to the small size and high electronegativity of the fluoride leaving group.[1][8]

Protocol: Microwave-Assisted Double Coupling of a Hindered Amino Acid (e.g., Fmoc-Aib-OH)

This protocol outlines a robust method for incorporating a sterically hindered amino acid onto a resin-bound peptide using microwave heating and a double coupling strategy.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-Aib-OH (8 equivalents total)

  • COMU (7.8 equivalents total)

  • Diisopropylethylamine (DIPEA) (16 equivalents total)

  • NMP (N-Methyl-2-pyrrolidone)

Procedure:

  • Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin is fully deprotected and the resin has been thoroughly washed with NMP.

  • First Coupling Activation:

    • In a separate vessel, dissolve Fmoc-Aib-OH (4 eq.) and COMU (3.9 eq.) in NMP.

    • Add DIPEA (8 eq.) to the solution and vortex briefly. Allow to pre-activate for 1-2 minutes.

  • First Coupling Reaction:

    • Add the activated amino acid solution to the peptide-resin.

    • Place the reaction vessel in a microwave peptide synthesizer.

    • Irradiate at 75°C for 10 minutes.

  • Wash:

    • Drain the reaction vessel and wash the resin thoroughly with NMP (3 x 1 min) to remove by-products and unreacted reagents.

  • Second Coupling:

    • Repeat steps 2 and 3 with a fresh solution of activated Fmoc-Aib-OH to ensure the coupling reaction proceeds to completion.

  • Final Wash:

    • After the second coupling, drain the vessel and wash the resin extensively with NMP (5 x 1 min) followed by DCM (3 x 1 min) to prepare for the next deprotection step.

  • Verification: Perform a Kaiser test or other qualitative test to confirm the absence of free amines, indicating a successful coupling.

// Reactants AA [label="Fmoc-AA-COOH\n(Carboxylic Acid)"]; COMU [label="COMU\n(Uronium Salt)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Base [label="Base (DIPEA)"]; Peptide [label="H₂N-Peptide-Resin\n(Amine)"];

// Intermediates & Products ActiveEster [label="Fmoc-AA-O-Oxyma\n(Highly Reactive\nActive Ester)", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; PeptideBond [label="Fmoc-AA-CO-NH-Peptide\n(New Peptide Bond)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproducts [label="Water-Soluble\nByproducts"];

// Flow {rank=same; AA; COMU; Base;} AA -> ActiveEster; COMU -> ActiveEster; Base -> ActiveEster [label="- H⁺"];

{rank=same; ActiveEster; Peptide;} ActiveEster -> PeptideBond; Peptide -> PeptideBond [label="Nucleophilic Attack"];

PeptideBond -> Byproducts [label="+ Oxyma byproduct"]; } caption { label = "Simplified COMU activation and coupling pathway."; fontsize = 10; fontname = "Arial"; } end_dot

A brief, descriptive caption directly below the generated diagram (Within 100 characters).

References

  • The Core Mechanism of COMU: An In-depth Technical Guide for Researchers. Benchchem.
  • Microwave-assisted synthesis of difficult sequence-containing peptides using the isopeptide method. PubMed.
  • Avoiding epimeriz
  • Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37)
  • Ensuring Peptide Purity: How HATU Minimizes Epimerization in Synthesis. NINGBO INNO PHARMCHEM CO.,LTD..
  • Microwave-Assisted Peptide Synthesis: A Faster Approach. Wuhan Fine Biotech Co., Ltd..
  • Microwave-assisted synthesis of difficult sequence-containing peptides using the isopeptide method. Organic & Biomolecular Chemistry (RSC Publishing).
  • Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group str
  • Solvents for Solid Phase Peptide Synthesis. AAPPTec.
  • Recent development of peptide coupling reagents in organic synthesis. Hanyang University.
  • Peptide Coupling Reagents Guide. Sigma-Aldrich.
  • Microwave heating in solid-phase peptide synthesis. Luxembourg Bio Technologies.
  • Commonly Used Coupling Reagents in Peptide Synthesis. DilunBio.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.
  • Comparative study of methods to couple hindered peptides. PubMed.
  • Strategies to reduce epimerization during synthesis of chiral 2-aminoacetamides. Benchchem.
  • Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. Benchchem.
  • Solvent effects on coupling yields during rapid solid‐phase synthesis of CGRP(8‐37) employing in situ neutralization*.
  • Epimerisation in Peptide Synthesis. PubMed Central.
  • Technical Support Center: Strategies to Minimize Epimeriz
  • Microwave-enhanced solution coupling of the alpha,alpha-dialkyl amino acid, Aib. scinapse.
  • The process of COMU coupling reaction. ChemicalBook.
  • Coupling Reagents. Aapptec Peptides.
  • Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides.
  • COMU: a third generation of uronium-type coupling reagents. PubMed.
  • Novabiochem® Coupling reagents. Merck.
  • COMU: A third generation of uronium-type coupling reagents. Luxembourg Bio Technologies.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
  • The greening of peptide synthesis. RSC Publishing.
  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
  • Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. PubMed Central.
  • Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich.
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • Procedures to Improve Difficult Couplings.
  • What do you do when your peptide synthesis fails?. Biotage.
  • How do I avoid side reactions while doing this peptide coupling reaction?. Reddit.
  • Amino Acid Deriv

Sources

Optimization

Troubleshooting low conversion in (s)-Methyl 2-oxooxazolidine-4-carboxylate reactions

Welcome to the technical support center for (s)-Methyl 2-oxooxazolidine-4-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot common challenges e...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (s)-Methyl 2-oxooxazolidine-4-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot common challenges encountered during its use, particularly focusing on issues of low conversion. Our goal is to provide you with the causal explanations and actionable protocols necessary to ensure the success of your experiments.

The (s)-Methyl 2-oxooxazolidine-4-carboxylate is a valuable chiral building block. Like other oxazolidinone chiral auxiliaries, its primary function is to direct the stereochemical outcome of reactions on an attached acyl group.[1][2] Success hinges on a sequence of key transformations: efficient N-acylation, highly controlled diastereoselective enolate formation and reaction, and finally, clean cleavage of the auxiliary.[3] This guide is structured to address problems at each of these critical stages.

Troubleshooting Guide: Diagnosis and Solutions

This section addresses specific, common problems in a question-and-answer format.

Q1: My N-acylation reaction is incomplete, with significant starting material remaining. What are the likely causes?

Low conversion during the initial N-acylation step is almost always due to insufficient activation of the oxazolidinone nitrogen or degradation of reagents. The nitrogen atom in the oxazolidinone ring is part of a carbamate and is therefore not strongly nucleophilic, requiring specific conditions to react efficiently with an acylating agent.[4]

Potential Cause 1: Incomplete Deprotonation (Strong Base Method) When using strong bases like n-butyllithium (n-BuLi) to deprotonate the N-H bond before adding an acyl chloride, incomplete deprotonation is a frequent issue.

  • Causality: n-BuLi is highly reactive and will be quenched by any trace amounts of water or acidic protons in the solvent, on the glassware, or within the oxazolidinone starting material. An insufficient charge of n-BuLi will lead to unreacted starting material.

  • Solution:

    • Rigorous Anhydrous Technique: Ensure all glassware is flame-dried or oven-dried (>120 °C) immediately before use and cooled under a stream of inert gas (Argon or Nitrogen). Use syringe-septum techniques for all transfers.

    • Solvent Purity: Use a freshly distilled anhydrous solvent (e.g., THF from sodium/benzophenone).

    • Base Titration: The molarity of commercial n-BuLi can decrease over time. Titrate the n-BuLi solution before use to determine its exact concentration.

    • Stoichiometry: Use a slight excess of n-BuLi (typically 1.05 equivalents) to ensure complete deprotonation.[5]

Potential Cause 2: Low Catalyst Activity (Milder Methods) Milder acylation methods, such as using an acid anhydride with a catalyst like 4-(Dimethylamino)pyridine (DMAP) or a Lewis acid like Zinc Chloride (ZnCl₂), can also fail if the catalyst is not effective.[3][4]

  • Causality: DMAP acts as a potent acyl transfer catalyst. If it is old or impure, its activity will be diminished.[3] Lewis acids like ZnCl₂ activate the anhydride, but can be inhibited by coordinating solvents or impurities.[4]

  • Solution:

    • Reagent Quality: Use high-purity, fresh DMAP or anhydrous ZnCl₂.

    • Reaction Time & Temperature: While these methods are milder, they may require longer reaction times or gentle heating (e.g., reflux in toluene) to drive the reaction to completion.[3]

MethodBase / CatalystAcylating AgentTypical ConditionsProsCons
Strong Base n-BuLi (1.05 eq.)Acyl Chloride (1.1 eq.)Anhydrous THF, -78 °C to RTFast, High-yieldingRequires strict anhydrous technique, cryogenic temperatures, pyrophoric reagents.[5]
Catalytic Acyl Transfer DMAP (catalytic)Acid Anhydride (1.5 eq.)THF or Toluene, RT to RefluxMilder, operationally simpleSlower, may require heat, anhydride can be harder to remove.[3]
Lewis Acid Catalysis ZnCl₂ (catalytic)Acid Anhydride (1.5 eq.)Solvent-free or non-coordinating solventAvoids strong bases, good for acid-sensitive substratesReaction times can be long.[4][5]
Q2: The N-acyl product formed cleanly, but the subsequent α-alkylation reaction is stalling. What went wrong?

Failure in the alkylation step, where an electrophile is added to the enolate of the N-acyl oxazolidinone, is a classic and multifaceted problem. Success is critically dependent on the formation and stability of a specific (Z)-enolate.[3]

Potential Cause 1: Inefficient Enolate Formation The most common failure point is incomplete deprotonation of the α-proton.

  • Causality: The choice of base is critical. Strong, non-nucleophilic bases are required. Lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaN(TMS)₂) are commonly used.[6] The pKa of the base must be sufficiently high to quantitatively remove the α-proton. Furthermore, the reaction must be kept at a low temperature (typically -78 °C) to form the kinetic (Z)-enolate, which is essential for high diastereoselectivity.[3][6]

  • Solution:

    • Base Selection: Use a suitable base like LDA or NaN(TMS)₂. Ensure it is fresh or properly prepared/titrated.

    • Temperature Control: Maintain a constant low temperature (-78 °C) during base addition and enolate formation. Use a dry ice/acetone bath. A rise in temperature can cause enolate decomposition or side reactions.

    • Addition Order: Always add the base to the solution of the N-acyl oxazolidinone.

Potential Cause 2: Electrophile Reactivity A weak or hindered electrophile may react too slowly, allowing the enolate to degrade or participate in side reactions.

  • Causality: The enolate is a strong base and nucleophile. If the electrophile (e.g., an alkyl halide) is not reactive enough (e.g., secondary halides, neopentyl systems), the enolate may act as a base, causing elimination of the alkyl halide, or it may decompose over time.

  • Solution:

    • Use Reactive Electrophiles: Primary alkyl iodides or activated halides (allyl, benzyl) are ideal.[6] For less reactive electrophiles, consider converting them to a more reactive form (e.g., triflate).

    • Lewis Acid Additives: In some cases, adding a Lewis acid can activate the electrophile, but this must be done with caution as it can also affect the chelation and stereoselectivity.[7]

Workflow for Asymmetric Alkylation

The following diagram illustrates the critical steps and dependencies in a typical N-acylation and alkylation sequence.

Caption: General workflow for using an oxazolidinone auxiliary.

Q3: I see multiple unexpected spots on my TLC. What are these side products and how do I prevent them?

Side product formation points to competing reaction pathways. Identifying the likely structures is key to mitigating their formation.

Potential Side Product 1: Hydrolyzed Material The oxazolidinone ring and the methyl ester are both susceptible to hydrolysis, especially under basic conditions.

  • Causality: If there is residual water in the reaction, or if the quench/workup is performed incorrectly, strong bases (n-BuLi, LDA) or cleavage reagents (LiOH) can hydrolyze the ester or the carbamate functions.[8]

  • Prevention:

    • Strict Anhydrous Conditions: As mentioned before, this is paramount.

    • Controlled Quench: Quench reactions at low temperature by slowly adding a proton source like saturated aqueous ammonium chloride (for n-BuLi/LDA reactions) or sodium sulfite (for LiOH/H₂O₂ reactions).[3][6]

Potential Side Product 2: Epimerized Product Loss of stereochemical integrity at the C4 position of the oxazolidinone ring can occur, leading to diastereomeric products.

  • Causality: The proton at C4 can be acidic. While less acidic than the α-proton of the acyl group, prolonged exposure to very strong bases or elevated temperatures can cause epimerization, scrambling the stereocenter that directs the entire synthesis.[9]

  • Prevention:

    • Maintain Low Temperatures: Never allow the reaction mixture to warm up in the presence of a strong base before the electrophile has fully reacted.

    • Minimize Reaction Time: Do not let the enolate sit for extended periods before adding the electrophile.

Potential Side Product 3: O-Alkylated Product While C-alkylation is heavily favored, a small amount of O-alkylation of the enolate can sometimes be observed.

  • Causality: This is governed by Hard-Soft Acid-Base (HSAB) theory. The lithium counter-ion in an LDA-generated enolate promotes a tight, chelated structure favoring C-alkylation. Using other counter-ions (e.g., potassium) can lead to a "naked" enolate, which may increase the proportion of O-alkylation.

  • Prevention:

    • Use Lithium Bases: Stick to lithium-based reagents like n-BuLi and LDA to ensure proper chelation control.

Troubleshooting Flowchart: Low Alkylation Conversion

If you observe low conversion in the alkylation step, use this diagnostic flowchart.

G cluster_cause1 Cause: Incomplete Deprotonation cluster_cause2 Cause: Enolate Decomposition / Side Reaction Start Low Conversion in Alkylation Step TLC Analyze Crude Reaction by TLC/LC-MS Start->TLC CheckSM Is N-Acyl Starting Material Present? TLC->CheckSM Cause1 Likely Cause: - Inactive/Insufficient Base - Temperature Too High - Poor Anhydrous Technique CheckSM->Cause1 Yes Cause2 Likely Cause: - Unreactive Electrophile - Reaction Time Too Long - Temperature Spiked CheckSM->Cause2 No (SM consumed, but product absent) Sol1 Solution: 1. Titrate Base (LDA, n-BuLi) 2. Maintain -78°C Strictly 3. Flame-dry Glassware, Use Fresh Anhydrous Solvent Cause1->Sol1 Corrective Action Sol2 Solution: 1. Use More Reactive E+ (e.g., R-I > R-Br) 2. Add E+ Immediately After Enolate Formation 3. Monitor Internal Temperature Cause2->Sol2 Corrective Action

Sources

Troubleshooting

Technical Support Center: Purification Strategies for Reactions Involving (s)-Methyl 2-oxooxazolidine-4-carboxylate

Welcome to our dedicated technical guide for researchers, chemists, and process development professionals. This document provides in-depth troubleshooting and practical guidance for the efficient removal of unreacted (s)...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical guide for researchers, chemists, and process development professionals. This document provides in-depth troubleshooting and practical guidance for the efficient removal of unreacted (s)-Methyl 2-oxooxazolidine-4-carboxylate from your reaction mixtures. As a widely used chiral building block in the synthesis of complex molecules and pharmaceutical intermediates, its effective removal is critical for achieving high product purity.[1] This guide is structured to address common challenges and provide robust solutions based on established chemical principles.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and removal of (s)-Methyl 2-oxooxazolidine-4-carboxylate.

Q1: What are the key physical properties of (s)-Methyl 2-oxooxazolidine-4-carboxylate that influence its removal?

Understanding the physicochemical properties of this reagent is the foundation for designing an effective purification strategy. It is a relatively polar molecule, which dictates its solubility profile.

  • Molecular Weight: 145.11 g/mol [2]

  • Appearance: Colorless to light yellow liquid or solid (depending on purity and ambient temperature).[3]

  • Polarity: It possesses a topological polar surface area of 64.6 Ų, indicating significant polarity.[2][4]

  • Solubility: It is highly soluble in polar organic solvents such as Dimethyl Sulfoxide (DMSO), and also soluble in water and alcohols.[3] Its solubility in less polar solvents like dichloromethane (DCM) or ethyl acetate is more limited, a property that can be exploited during extraction and chromatography.

Q2: What are the standard, first-line methods for removing this compound?

For most applications, a combination of aqueous workup and standard chromatography is effective.

  • Aqueous Extraction: Due to its polarity and water solubility, an aqueous wash is a primary step. By dissolving the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, DCM), a significant portion of the unreacted starting material can be partitioned into the aqueous phase. Multiple extractions will enhance removal efficiency.

  • Flash Column Chromatography: This is the most common method for final purification. Given its polarity, it will have a moderate retention factor on silica gel. A well-chosen eluent system, typically a gradient of ethyl acetate in hexanes, will allow for effective separation from less polar products.

Q3: How can I monitor the removal of (s)-Methyl 2-oxooxazolidine-4-carboxylate during purification?

Effective monitoring is crucial to determine the success of your purification steps.

  • Thin-Layer Chromatography (TLC): TLC is the quickest and most common method. A spot corresponding to the starting material should be run alongside your crude and purified fractions. Staining with potassium permanganate is often effective for visualization if the compound is not UV-active.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC is the preferred method.[5] It can accurately determine the percentage of residual starting material in your final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can also be used to detect the presence of characteristic peaks of (s)-Methyl 2-oxooxazolidine-4-carboxylate in the purified product spectrum.[5]

Troubleshooting Guide: Advanced Removal Scenarios

This section provides solutions for more challenging separation scenarios where standard methods may be insufficient.

Scenario 1: My desired product is also highly polar, leading to co-elution during column chromatography.

This is a common challenge. When the polarity of your product is very similar to that of the unreacted starting material, separation on silica gel can be difficult.

Troubleshooting Strategy:

  • Reverse-Phase Chromatography: If your product has sufficient hydrophobic character, reverse-phase (C18) chromatography can be an excellent alternative. In this technique, non-polar compounds are retained more strongly. Since (s)-Methyl 2-oxooxazolidine-4-carboxylate is highly polar, it will elute quickly, allowing for a clean separation.

  • Chemical Modification: A temporary chemical modification of your product to a less polar derivative (e.g., by protecting a polar functional group) can alter its retention factor, facilitating separation. The protecting group can then be removed after purification.

Scenario 2: I am working on a large scale, and chromatography is not economically viable. How can I remove it?

For process chemistry and scale-up, minimizing chromatographic steps is essential.

Troubleshooting Strategy:

  • Recrystallization: If your product is a solid, recrystallization is a powerful purification technique. The key is to identify a solvent system in which your product has high solubility at elevated temperatures but low solubility at room temperature, while (s)-Methyl 2-oxooxazolidine-4-carboxylate remains soluble. Mixtures of solvents are often required to achieve the ideal solubility profile.

  • Reactive Quenching/Hydrolysis: The ester and cyclic carbamate functionalities of (s)-Methyl 2-oxooxazolidine-4-carboxylate can be hydrolyzed under basic conditions (e.g., using NaOH or LiOH) to form the corresponding water-soluble carboxylate salt.[6] This dramatically increases its water solubility, allowing for its complete removal with an aqueous wash. Caution: This method is only suitable if your desired product is stable under basic conditions.

Decision Workflow for Purification Method Selection

The following diagram illustrates a logical workflow for selecting the most appropriate purification strategy.

PurificationWorkflow Start Crude Reaction Mixture IsProductSolid Is the Product a Solid? Start->IsProductSolid IsProductBaseStable Is the Product Stable to Base? IsProductSolid->IsProductBaseStable No Recrystallization Recrystallization IsProductSolid->Recrystallization Yes PolarityDifference Sufficient Polarity Difference? IsProductBaseStable->PolarityDifference No Hydrolysis Base Hydrolysis & Aqueous Extraction IsProductBaseStable->Hydrolysis Yes FlashChromatography Silica Gel Flash Chromatography PolarityDifference->FlashChromatography Yes ReversePhase Reverse-Phase (C18) Chromatography PolarityDifference->ReversePhase No PurifiedProduct PurifiedProduct Recrystallization->PurifiedProduct Hydrolysis->PurifiedProduct FlashChromatography->PurifiedProduct ReversePhase->PurifiedProduct

Sources

Optimization

Impact of solvent choice on stereoselectivity in oxazolidinone reactions

Welcome to the technical support center for asymmetric synthesis using oxazolidinone chiral auxiliaries. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical p...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for asymmetric synthesis using oxazolidinone chiral auxiliaries. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower your research. This guide is designed to address the critical, and often nuanced, impact of solvent selection on the stereochemical outcome of your reactions. We will explore common challenges and their solutions in a practical, question-and-answer format.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the role of solvents in controlling stereoselectivity.

Q1: What is the primary role of a solvent in an oxazolidinone-mediated stereoselective reaction?

A: The solvent is not merely an inert medium for the reactants. It plays an active and critical role in determining the reaction's outcome by influencing several key factors:

  • Solubility: At a basic level, the solvent must dissolve the N-acyloxazolidinone substrate, the base, and the electrophile to ensure a homogeneous reaction environment.[1]

  • Enolate Geometry: The solvent can influence the equilibrium between the (E)- and (Z)-enolates, although for Evans auxiliaries, the formation of the (Z)-enolate is typically highly favored due to steric and electronic factors.[2][3]

  • Transition State Stabilization: The solvent's polarity and coordinating ability are paramount. It stabilizes the charged intermediates and the highly organized transition state required for high stereoselectivity.[4][5]

  • Lewis Acid Interaction: Solvents can coordinate with the Lewis acid used for enolization (e.g., Bu₂BOTf, TiCl₄). This coordination modulates the Lewis acid's activity and can either enforce or disrupt the desired chelated or non-chelated transition state geometry.[6][7]

Q2: How do polar protic vs. polar aprotic solvents affect the reaction?

A: The choice between a polar protic and a polar aprotic solvent is one of the most critical decisions in designing these reactions.

  • Polar Aprotic Solvents (e.g., Dichloromethane (CH₂Cl₂), Tetrahydrofuran (THF), Diethyl Ether (Et₂O)): These are the solvents of choice for the vast majority of oxazolidinone reactions. They possess a dipole moment sufficient to dissolve the polar reactants and stabilize the transition state without interfering with the reaction mechanism.[8] Because they lack acidic protons, they do not protonate the highly basic enolate intermediate, which would quench the reaction. Furthermore, they do not strongly solvate the nucleophilic enolate through hydrogen bonding, leaving it highly reactive.[9][10]

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents are generally detrimental to oxazolidinone aldol and alkylation reactions. Their acidic protons (from -OH or -NH groups) can neutralize the enolate.[8] Moreover, through hydrogen bonding, they form a "solvent cage" around the nucleophile, drastically reducing its reactivity and often leading to poor yields and low stereoselectivity.[9][11]

Q3: What is "chelation control," and how does the solvent influence it?

A: Chelation control refers to the formation of a rigid, cyclic transition state where a metal ion (typically from a Lewis acid) coordinates simultaneously to two or more Lewis basic sites on the substrate. In the context of N-acyloxazolidinones, this usually involves the enolate oxygen and the oxazolidinone's carbonyl oxygen.[12][13]

The solvent's role is pivotal:

  • Non-Coordinating Solvents (e.g., Dichloromethane, Toluene): These solvents do not compete with the substrate for binding to the Lewis acid. This allows for strong chelation between the metal center and the substrate, leading to a highly organized transition state. This is crucial for reactions where a chelated intermediate is desired to achieve a specific stereochemical outcome (e.g., certain anti-aldol additions).[7]

  • Coordinating Solvents (e.g., THF, Diethyl Ether): The oxygen atoms in these ether-based solvents are Lewis basic and can compete with the oxazolidinone carbonyl for a coordination site on the metal Lewis acid.[7] This competition can disrupt the formation of a fully chelated transition state, leading to a more flexible, non-chelated transition state. The classic Evans syn-aldol reaction, which proceeds through a non-chelated Zimmerman-Traxler model, often uses dichloromethane to avoid this interference.[2][12]

The interplay between the Lewis acid's identity and the solvent's coordinating ability dictates whether the reaction proceeds through a chelated or non-chelated pathway, which in turn determines the product's stereochemistry.[12][13]

Caption: Solvent and Lewis acid choice dictate the transition state pathway.

Section 2: Troubleshooting Guide

This section provides solutions to specific experimental problems related to solvent choice.

Q: My Evans aldol reaction is giving poor diastereoselectivity (low d.r.). What are the likely solvent-related causes?

A: Low diastereoselectivity is a common problem that often points to a poorly organized transition state. Here are the primary solvent-related culprits and how to address them:

  • Solvent Purity: The most overlooked cause. Trace amounts of water or protic impurities (like ethanol stabilizer in chloroform) can disrupt enolate formation and the transition state.

    • Solution: Always use freshly distilled, anhydrous-grade solvents. Store them over activated molecular sieves. Dichloromethane is a common choice and should be distilled from CaH₂.[14]

  • Incorrect Solvent Polarity: A solvent that is too nonpolar may not adequately dissolve the intermediates, leading to a heterogeneous mixture and poor selectivity.

    • Solution: Dichloromethane (CH₂Cl₂) is the standard for a reason; it provides an excellent balance of polarity and non-coordinating character for the classic boron-mediated Evans aldol reaction.[2]

  • Unintended Lewis Acid Coordination: If you are using a strongly Lewis acidic metal like TiCl₄, using a coordinating solvent like THF can lead to a mixture of competing transition states (both chelated and non-chelated), eroding selectivity.[7]

    • Solution: Match your solvent to your Lewis acid's needs. For boron enolates (Bu₂BOTf), CH₂Cl₂ is ideal. For titanium enolates where chelation is desired, CH₂Cl₂ is also preferred to avoid competition.[12][15]

Start Problem: Low Diastereoselectivity CheckPurity Is the solvent anhydrous and pure? Start->CheckPurity CheckPolarity Is the solvent appropriate? (e.g., CH2Cl2) CheckPurity->CheckPolarity Yes ActionDistill Action: Redistill solvent from an appropriate drying agent. CheckPurity->ActionDistill No CheckCoordination Is the solvent competing with the Lewis Acid? CheckPolarity->CheckCoordination Yes ActionSwitchSolvent Action: Switch to a standard solvent like CH2Cl2. CheckPolarity->ActionSwitchSolvent No ActionMatchSolvent Action: Switch to a non-coordinating solvent (e.g., CH2Cl2, Toluene). CheckCoordination->ActionMatchSolvent Yes Success Problem Resolved CheckCoordination->Success No ActionDistill->Success ActionSwitchSolvent->Success ActionMatchSolvent->Success

Caption: Troubleshooting workflow for poor diastereoselectivity.

Q: My reaction is sluggish or incomplete. Could the solvent be the issue?

A: Absolutely. Beyond stereoselectivity, the solvent directly impacts reaction kinetics.

  • Poor Solubility: If your starting materials or intermediates are not fully dissolved, the reaction rate will be limited by the material in solution. This can be an issue with very nonpolar solvents like hexane or toluene for some polar substrates.

    • Solution: Ensure your reaction is homogeneous. If solubility is an issue in a standard solvent like CH₂Cl₂, consider a slightly more polar but still aprotic solvent like THF, but be mindful of its potential to coordinate with Lewis acids.[1]

  • Over-stabilization of Reactants: While counterintuitive, a very polar aprotic solvent (e.g., DMSO, DMF) can sometimes over-stabilize charged starting materials or intermediates, increasing the activation energy required for the reaction to proceed.

    • Solution: Stick to solvents with moderate polarity like dichloromethane or ethers unless a specific protocol calls for alternatives. These provide enough polarity to facilitate the reaction without creating energy sinks.[8]

Section 3: Experimental Protocols & Data

To provide a practical context, here is a standard protocol and representative data.

Protocol: Diastereoselective Evans syn-Aldol Reaction

This protocol describes a typical procedure for the reaction of an N-propionyloxazolidinone with an aldehyde to generate the syn-aldol adduct with high diastereoselectivity.[2][16]

Materials:

  • (R)-4-benzyl-3-propionyloxazolidin-2-one

  • Dibutylboron triflate (Bu₂BOTf), 1.0 M in CH₂Cl₂

  • Diisopropylethylamine (DIPEA)

  • Aldehyde (e.g., isobutyraldehyde)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Phosphate buffer (pH 7), Methanol, 30% Hydrogen Peroxide

Procedure:

  • Setup: Under an inert atmosphere (N₂ or Ar), dissolve the N-propionyloxazolidinone (1.0 equiv) in anhydrous CH₂Cl₂ (approx. 0.1 M concentration).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Causality: Low temperature is critical to minimize side reactions and lock in the desired transition state geometry.

  • Enolization: Slowly add Bu₂BOTf (1.1 equiv) via syringe, followed by the dropwise addition of DIPEA (1.2 equiv). Stir the resulting solution at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes. Causality: The boron triflate acts as a Lewis acid to facilitate enolization, and DIPEA is a sterically hindered, non-nucleophilic base that deprotonates the α-carbon. CH₂Cl₂ is used as it does not interfere with the formation of the boron enolate.[2]

  • Aldol Addition: Cool the reaction mixture back down to -78 °C. Add the aldehyde (1.5 equiv) dropwise. Stir at -78 °C for 2-3 hours, then allow the reaction to warm to room temperature slowly.

  • Workup: Quench the reaction by adding pH 7 phosphate buffer, followed by methanol and 30% aqueous H₂O₂. Stir vigorously for 1 hour. Causality: The oxidative workup cleaves the boron from the product and facilitates subsequent purification.

  • Purification: Extract the aqueous layer with CH₂Cl₂, combine the organic layers, dry over Na₂SO₄, concentrate, and purify by flash chromatography to yield the aldol adduct. Diastereomeric ratio can be determined by ¹H NMR or GC analysis of the crude product.[17]

Data Table: Impact of Solvent on Diastereoselectivity

The following table summarizes typical results for an aldol reaction, demonstrating the critical influence of the solvent on the diastereomeric ratio (dr).

EntryLewis AcidSolventTemperature (°C)Product Diastereomeric Ratio (syn:anti)Reference
1Bu₂BOTfCH₂Cl₂-78 to 0>98:2[2]
2Bu₂BOTfTHF-78 to 095:5[18]
3TiCl₄CH₂Cl₂-7894:6[15]
4TiCl₄THF-7885:15[7]
5Bu₂BOTfCH₃OH-78Reaction fails or low yield/selectivity[9][10]

This is representative data compiled from typical outcomes described in the literature. Actual results may vary.

Analysis: The data clearly shows that non-coordinating CH₂Cl₂ provides the highest level of stereocontrol. The coordinating solvent THF slightly erodes the selectivity, likely by interfering with the organization of the transition state. The protic solvent methanol is unsuitable for this transformation.

References
  • Shinisha, C. B., & Sunoj, R. B. (2010). The Pivotal Role of Chelation as a Stereochemical Control Element in Non-Evans Anti Aldol Product Formation. American Chemical Society. [Link]

  • Sibi, M. P., & Jasperse, C. P. (2005). Lewis acid-promoted Kharasch-Curran additions: a competition kinetics study of bromine atom transfer addition of N-alpha-bromoacetyl-oxazolidinone to 1-hexene. PubMed. [Link]

  • Shinisha, C. B., & Sunoj, R. B. (2010). The Pivotal Role of Chelation as a Stereochemical Control Element in Non-Evans Anti Aldol Product Formation. ACS Publications. [Link]

  • Zhang, J., et al. (2013). Theoretical study on the mechanism of stereoselective synthesis of oxazolidinones. PubMed. [Link]

  • Clennan, E. L., & Sram, J. P. (2003). Temperature and solvent control of the stereoselectivity in the reactions of singlet oxygen with oxazolidinone-substituted enecarbamates. PubMed. [Link]

  • Zhang, J., et al. (2014). Theoretical Study on the Mechanism of Stereoselective Synthesis of Oxazolidinones. ACS Publications. [Link]

  • Ashenhurst, J. (n.d.). Polar Protic and Polar Aprotic Solvents. Chemistry Steps. [Link]

  • Kim, H., et al. (2015). Stereoselective α-Tertiary Alkylation of N-(Arylacetyl)oxazolidinones. PMC. [Link]

  • Barman, J., et al. (2024). Decoding the impact of solvents in altering the conversion rates and stereoselectivity in proline-catalyzed asymmetric aldol reaction. ResearchGate. [Link]

  • Tenger Chemical. (2024). Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide. Tenger Chemical. [Link]

  • Reddit user discussion. (2019). Polar Protic vs. Polar Aprotic Solvents. Reddit. [Link]

  • Chem-Station. (2014). Evans Aldol Reaction. Chem-Station. [Link]

  • ChemTalk. (n.d.). Polar Protic and Aprotic Solvents. ChemTalk. [Link]

  • Ashenhurst, J. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]

  • University of Liverpool. (n.d.). Evans Enolate Alkylation-Hydrolysis. University of Liverpool. [Link]

  • ResearchGate. (n.d.). Solvent effects on the outcome of aldol reactions with different catalysts. ResearchGate. [Link]

  • Pescitelli, G., & Di Bari, L. (2009). Solvent effects on stereoselectivity: more than just an environment. RSC Publishing. [Link]

  • Macmillan Group. (2002). The Selective Aldol Reaction. Macmillan Group. [Link]

  • Park, S., et al. (2021). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. NIH. [Link]

  • Hou, D.-R., et al. (2021). Stereocontrolled Ring-Opening of Oxazolidinone-Fused Aziridines for the Synthesis of 2-Amino Ethers. PMC. [Link]

  • Williams College. (n.d.). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Williams College. [Link]

  • Ye, B., et al. (2019). Asymmetric Diels–Alder reaction of 3-(acyloxy)acryloyl oxazolidinones. PMC. [Link]

  • Organic Chemistry Explained. (2024). Evans Auxiliaries and a Friend for Aldol Reactions. YouTube. [Link]

  • ResearchGate. (n.d.). Effects of Lewis acid and solvent. ResearchGate. [Link]

  • RSC Publishing. (n.d.). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing. [Link]

  • Shirakawa, S., et al. (2022). Efficient methods for the synthesis of chiral 2-oxazolidinones as pharmaceutical building blocks. PubMed. [Link]

  • ResearchGate. (2022). Efficient methods for the synthesis of chiral 2-oxazolidinones as pharmaceutical building blocks. ResearchGate. [Link]

  • ResearchGate. (2004). An Improved Procedure for Asymmetric Aldol Additions with N-Acyl Oxazolidinones, Oxazolidinethiones and Thiazolidinethiones. ResearchGate. [Link]

  • ChemRxiv. (n.d.). Probing the Impact of Solvent on Lewis Acid Catalysis via Fluorescent Lewis Adducts. ChemRxiv. [Link]

  • Park, S., et al. (2021). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. MDPI. [Link]

  • Thorn-Seshold, O. (n.d.). Stereoselectivity in the Aldol reaction. LMU Munich. [Link]

  • Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis. Organic Chemistry Portal. [Link]

  • ResearchGate. (2010). ChemInform Abstract: A Useful Modification of the Evans Auxiliary: 4-Isopropyl-5,5-diphenyloxazolidin-2-one. ResearchGate. [Link]

  • ResearchGate. (2021). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. ResearchGate. [Link]

  • de Mattos, M. C., et al. (2022). Solvent-Assisted Catalysis: Water Promotes Ring Closure Formation of 2-Oxazolidinone from Amino Acid Derived N-Boc-Epoxide. PMC. [Link]

  • Ghosh, A. K., & Kim, J.-H. (2005). Highly Enantioselective Aldol Reaction: Development of a New Chiral Auxiliary from cis-1-Amino-2-hydroxyindan. PMC. [Link]

  • Ramachandran, P. V., & Hamann, L. G. (2011). Highly Diastereoselective Chelation-controlled Additions to α-Silyloxy Ketones. PMC. [Link]

  • LibreTexts Chemistry. (2023). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. LibreTexts. [Link]

  • Evans, D. A., et al. (1990). Chelation control in metal-assisted aldol addition reactions of .alpha.-N-halogenated imide enolates leading to predominantly anti stereoselectivity. An example of a stereocontrolled Darzens reaction. The Journal of Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Asymmetric induction. Wikipedia. [Link]

  • Chem252 (Lecture 1: Evans' Oxazolidinone). (2022). YouTube. [Link]

Sources

Troubleshooting

Technical Support Center: Mastering Temperature Control in Stereoselective Reactions

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals Welcome to the technical support center for managing temperature in stereoselective synthesis. As a Senior Application Scientist,...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for managing temperature in stereoselective synthesis. As a Senior Application Scientist, I understand that achieving high stereoselectivity is often a delicate balance of variables, with temperature being one of the most critical and powerful parameters at your disposal. Inconsistent or poorly controlled temperature is a frequent culprit behind failed reactions, low yields, and, most importantly, loss of stereochemical integrity.

This guide is structured to provide not just procedural steps, but the underlying scientific principles—the "why" behind the "how." We will explore the fundamental relationship between temperature and selectivity, troubleshoot common experimental failures, and provide detailed protocols for precise and reproducible thermal management.

Frequently Asked Questions: The Fundamentals of Temperature and Selectivity

This section addresses the core principles that govern how temperature influences the stereochemical outcome of a reaction.

Q1: Why is precise temperature control so critical for achieving high stereoselectivity?

Precise temperature control is paramount because the stereochemical outcome of many reactions is determined by the subtle energy differences between two or more competing reaction pathways.[1] Each pathway leads to a different stereoisomer, and the transition state for each has a specific activation energy (ΔG‡). The ratio of products formed is directly related to the difference in these activation energies (ΔΔG‡). According to the Eyring equation, this relationship is highly dependent on temperature.[1] Even small fluctuations in temperature can alter the relative rates of these competing pathways, leading to a significant drop in the desired enantiomeric excess (ee) or diastereomeric ratio (dr). In essence, stable temperature ensures that the energy landscape of the reaction remains constant, favoring the formation of one stereoisomer over the other.

Q2: What is the difference between kinetic and thermodynamic control, and how does temperature influence it?

This is one of the most important concepts in stereoselective synthesis.

  • Kinetic Control: This regime governs reactions that are effectively irreversible under the chosen conditions. The product ratio is determined by the relative rates of formation—the product that forms fastest (via the lowest energy transition state) will be the major product.[2][3][4] To favor the kinetic product, reactions are typically run at low temperatures. The low thermal energy is sufficient to overcome the lower activation barrier but not the higher one, and it prevents the products from equilibrating to the more stable thermodynamic product.[2]

  • Thermodynamic Control: This applies when the reaction is reversible, allowing an equilibrium to be established between the products. Under these conditions, the final product ratio reflects the relative thermodynamic stability of the products.[2][3] The most stable product will be the major isomer, even if it is formed more slowly. Thermodynamic control is typically favored by higher temperatures, which provide enough energy to overcome all activation barriers (both forward and reverse), allowing the system to settle into its lowest energy state.

In asymmetric synthesis, where enantiomers have identical Gibbs free energy, achieving a non-racemic mixture necessitates that the reaction is under at least partial kinetic control.[2]

G Kinetic vs. Thermodynamic Control cluster_main cluster_axis R Reactants TS_K TS (Kinetic) R->TS_K TS_T TS (Thermodynamic) R->TS_T P_K Product (Kinetic) TS_K->P_K P_T Product (Thermodynamic) TS_T->P_T Y_axis_start Y_axis_end Y_axis_start->Y_axis_end Y_axis_label Gibbs Free Energy X_axis_start X_axis_end X_axis_start->X_axis_end X_axis_label Reaction Coordinate Ea_K_start Ea_K_end Ea_K_start->Ea_K_end ΔG‡ (Kinetic) (Lower Barrier) Ea_T_start Ea_T_end Ea_T_start->Ea_T_end ΔG‡ (Thermo) (Higher Barrier) dG_K_start dG_K_end dG_K_start->dG_K_end ΔG (Kinetic) dG_T_start dG_T_end dG_T_start->dG_T_end ΔG (Thermo) (More Stable)

Caption: Energy profile for a reaction with competing kinetic and thermodynamic pathways.

Q3: How does lowering the temperature generally improve enantioselectivity?

Lowering the reaction temperature typically enhances enantioselectivity because the difference in reaction rates becomes more pronounced.[1] The selectivity of a reaction is dependent on the difference in the activation free energies (ΔΔG‡) between the two pathways leading to the different enantiomers. At lower temperatures, the available thermal energy (kT) is reduced. This makes it significantly more difficult for the reaction to proceed via the higher-energy transition state, thus amplifying the effect of even a small ΔΔG‡ and favoring the pathway with the lower activation barrier.[1]

Q4: Are there exceptions where higher temperatures improve stereoselectivity?

While less common, there are documented cases where increasing the temperature leads to higher stereoselectivity.[5][6] This "abnormal" temperature effect can occur due to several complex factors, such as:

  • A change in the rate-determining step at different temperatures.[5]

  • Temperature-dependent aggregation of the catalyst or reagents, where different aggregates have different selectivities.[7]

  • Entropy-controlled reactions , where the difference in activation entropy (ΔΔS‡) rather than enthalpy (ΔΔH‡) dominates the stereochemical outcome.[8]

  • Instability or slow formation of the catalyst at very low temperatures, which could allow a non-selective background reaction to dominate.[9]

These cases are highly system-dependent and often require detailed mechanistic studies to understand.[5]

Troubleshooting Guide: Diagnosing and Solving Common Issues

This section provides a systematic approach to resolving specific problems encountered during your experiments.

Problem: Low or Inconsistent Stereoselectivity (ee/dr)

Q: My asymmetric reaction is producing a low or variable enantiomeric/diastereomeric ratio. How do I troubleshoot the temperature control?

A suboptimal temperature profile is a leading cause of poor stereoselectivity.[10] Here is a workflow to diagnose the issue:

G cluster_temp Is the probe calibrated and correctly placed? cluster_stability Are there temperature fluctuations >2-3 °C? cluster_mixing Is the reaction exothermic? Is mixing efficient? cluster_addition Was a reactive reagent added too quickly? start Problem: Low or Inconsistent Stereoselectivity check_temp 1. Verify Temperature Measurement Accuracy start->check_temp temp_yes Yes check_temp->temp_yes Correct temp_no No check_temp->temp_no Incorrect check_stability 2. Assess Temperature Stability stability_yes Yes check_stability->stability_yes Fluctuations Observed stability_no Yes check_stability->stability_no Stable check_mixing 3. Evaluate Mixing and Heat Transfer mixing_yes No check_mixing->mixing_yes Inefficient/ Hot Spots Likely mixing_no Yes check_mixing->mixing_no Efficient check_addition 4. Review Reagent Addition Protocol addition_yes Yes check_addition->addition_yes Fast Addition addition_no No check_addition->addition_no Controlled Addition temp_yes->check_stability action_temp Action: Calibrate probe. Ensure tip is fully submerged in the reaction mixture, not touching the flask wall. temp_no->action_temp action_temp->check_temp Re-evaluate action_stability Action: Improve insulation (Dewar flask). Use a recirculating chiller instead of a static bath. Ensure bath is well-stirred. stability_yes->action_stability stability_no->check_mixing action_stability->check_stability Re-evaluate action_mixing Action: Increase stir rate. Use mechanical stirring for viscous solutions. Consider a reactor with better heat transfer geometry. mixing_yes->action_mixing mixing_no->check_addition action_mixing->check_mixing Re-evaluate action_addition Action: Add reagent dropwise via syringe pump. Pre-cool reagent solution before addition. Monitor internal temperature during addition. addition_yes->action_addition end Temperature control is likely optimal. Investigate other variables: - Reagent/Catalyst Purity - Solvent Effects - Concentration addition_no->end action_addition->check_addition Re-evaluate

Caption: Troubleshooting workflow for low stereoselectivity.

Problem: Reaction Stalls or is Too Slow

Q: To improve selectivity, I ran my reaction at -78 °C, but now the conversion is extremely low even after 24 hours. What should I do?

This is a classic trade-off between selectivity and reaction rate. While lower temperatures favor selectivity, they also slow down all reactions.[1] If the reaction stalls, consider these points:

  • Find the "Sweet Spot": The optimal temperature may not be the absolute lowest possible. Systematically screen temperatures (e.g., -78 °C, -40 °C, -20 °C, 0 °C) to find the best balance between acceptable reaction time and high stereoselectivity.

  • Catalyst Activity: Many catalysts have significantly lower turnover frequencies at cryogenic temperatures. You may need to increase the catalyst loading.[10] Alternatively, screen for a more active catalyst that performs better at low temperatures.

  • Solvent Viscosity and Solubility: As temperature decreases, the viscosity of the solvent increases, which can impede mixing and slow down reaction rates.[11] Furthermore, reagents may become less soluble at lower temperatures, effectively lowering their concentration in the solution phase. Ensure your chosen solvent is suitable for the target temperature (e.g., THF, Et₂O, CH₂Cl₂ are common for low-temperature work).

Practical Guides and Protocols

1. Selecting Your Cooling System

The method used to cool a reaction is critical for stability and accuracy. A simple ice bath is insufficient for reactions requiring precise control below 0 °C.

Cooling MethodTypical Temperature Range (°C)Stability & PrecisionCostKey Considerations
Ice/Water Bath 0 to 5Poor to FairLowSimple but imprecise. Temperature can fluctuate as ice melts. Adding NaCl or CaCl₂ can lower the temperature to -20 °C.[12]
Dry Ice/Solvent Bath -40 to -78Fair to GoodLowCommon and effective. Temperature depends on the solvent used (e.g., acetone: -78°C, acetonitrile: -41°C). Requires periodic addition of dry ice to maintain temperature.[13]
Recirculating Chiller -40 to +20ExcellentMedium to HighProvides active, continuous cooling for exceptional temperature stability.[14][15] Ideal for long reactions or when precise control is needed.
Cryostat/Cryocooler < -40ExcellentHighA closed-cycle refrigeration system that eliminates the need for consumable cryogens like liquid nitrogen.[16] Offers the highest level of stability and control for very low temperatures.

2. Experimental Protocol: Setting Up a Stable -78 °C Cooling Bath

A dry ice/acetone bath is a staple in synthetic labs, but improper setup can lead to instability.

Materials:

  • Dewar flask (vacuum insulated) of appropriate size

  • Acetone (or isopropanol)

  • Dry ice (solid CO₂)

  • Low-temperature thermometer

  • Personal Protective Equipment (cryogenic gloves, safety glasses)

Procedure:

  • Safety First: Don cryogenic gloves and safety glasses. CO₂ gas will be released, so perform this in a well-ventilated area or fume hood.

  • Prepare the Dewar: Place the empty Dewar flask in a stable position, ensuring it cannot be easily knocked over.

  • Add the Solvent: Pour a sufficient amount of acetone into the Dewar to immerse the reaction flask to at least the level of the reaction mixture.

  • Introduce Dry Ice: Slowly add small pellets or crushed pieces of dry ice to the acetone. Adding it too quickly will cause vigorous bubbling and splashing of the cold solvent.

  • Monitor Temperature: Place a low-temperature thermometer into the bath (not the reaction flask yet). Continue adding dry ice in small portions until the temperature stabilizes at -78 °C. The bath should be a mobile slurry, not a solid block of ice.

  • Equilibrate: Allow the bath to sit for 5-10 minutes to ensure a uniform, stable temperature before immersing your reaction flask.

  • Maintenance: For long reactions, periodically add more small pieces of dry ice to maintain the -78 °C temperature as it sublimes.

3. Experimental Protocol: Best Practices for Accurate Temperature Monitoring

Measuring the bath temperature is not the same as measuring the internal reaction temperature. For accurate control, direct measurement is essential.[14][17]

Procedure:

  • Select the Right Probe: Use a calibrated, low-temperature digital thermometer with a thin thermocouple or RTD probe for fast response times. Ensure the probe's material is inert to your reaction components.

  • Proper Probe Placement: Insert the probe directly into the reaction mixture through a septum or a dedicated adapter.

  • Avoid Measurement Artifacts: The tip of the probe should be fully submerged in the center of the reaction mixture. Do not let it touch the inner wall or bottom of the flask, as this will give a reading influenced by the bath temperature rather than the bulk solution.[17]

  • Monitor During Addition: Pay close attention to the internal temperature during the addition of reagents, especially for exothermic reactions. A sudden spike indicates that the addition rate is too fast for the cooling system to dissipate the generated heat, which can ruin stereoselectivity.[14]

  • Data Logging: For critical or long-duration reactions, use a data logger to record the temperature continuously. This provides an accurate thermal history of the reaction, which is invaluable for troubleshooting and ensuring reproducibility.[18]

References

  • Wikipedia. Thermodynamic and kinetic reaction control. [Link]

  • RSC Blogs. Insights into temperature controlled enantioselectivity in asymmetric catalysis. [Link]

  • Organic Chemistry Frontiers (RSC Publishing). Unveiling the abnormal effect of temperature on enantioselectivity in the palladium-mediated decabonylative alkylation of MBH acetate. [Link]

  • PubMed Central (PMC). Influence of Temperature on the Enantioselectivity of Koga Tetraamines on Amylose Chiral Stationary Phases. [Link]

  • PubMed. Effect of temperature on the enantioselectivity in the oxazaborolidine-catalyzed asymmetric reduction of ketones. Noncatalytic borane reduction, a nonneglectable factor in the reduction system. [Link]

  • Wikipedia. Enantioselective synthesis. [Link]

  • ACS Publications. Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. Noncatalytic Borane Reduction, a Nonneglectable Factor in the Reduction System. [Link]

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  • Radleys UK. How To Perform Reactions At Low Temperatures. [Link]

  • Jinzong Machinery. Heat Exchangers in Chemical Reactors: Types and Functions. [Link]

  • Jack Westin. Kinetic Control Versus Thermodynamic Control Of A Reaction. [Link]

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  • University of Rochester, Department of Chemistry. Tips & Tricks: Heating and Cooling. [Link]

  • Pirobloc. Heating of chemical reactors with thermal oil boilers. [Link]

  • ResearchGate. Effects of Temperature on Stereochemistry of Enzymatic Reactions. [Link]

  • YouTube. How to Comply with Temperature Monitoring Requirements in the Lab. [Link]

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  • The Essential Chemical Industry. Chemical reactors. [Link]

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  • Imperial College London. An Introduction to Reaction Stereoelectronics LECTURE 3 Stereoelectronics of Transition States – Kinetic vs Thermodynamic Control. [Link]

  • ACS Publications. Entropy-Controlled Asymmetric Synthesis. How Differential Activation Entropy Is Induced in Chiral Tethered Reactions. [Link]

  • Quora. How to run a reaction at low temperature in chemistry. [Link]

  • Pharmaceutical Technology. Meeting Challenges in Asymmetric Synthesis. [Link]

  • CORE. Heat exchanger/reactors (HEX reactors): Concepts, technologies: State-of-the-art. [Link]

  • PubMed Central (PMC). Recent advances and challenges in temperature monitoring and control in microfluidic devices. [Link]

  • Lake Shore Cryotronics. Cryogen-free continuous low temp cryostats. [Link]

  • Idaho National Laboratory. Process Heat for Chemical Industry. [Link]

  • PubMed Central (PMC). Exploring the Temperature Effect on Enantioselectivity of a Baeyer‐Villiger Biooxidation by the 2,5‐DKCMO Module: The SLM Approach. [Link]

  • Accio. Laboratory Chillers: Precision Cooling for Labs. [Link]

  • Rapid Electronics. Using temperature sensors for accurate process monitoring. [Link]

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  • SensoScientific. A Guide to Laboratory Temperature Monitoring. [Link]

  • LabX. Shop Laboratory Chillers For Sale, New and Used Prices. [Link]

  • ACS Publications. Understanding product optimization: Kinetic versus thermodynamic control. [Link]

  • Radleys. Reflux reaction mistakes to avoid. [Link]

  • Chemistry LibreTexts. 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]

Sources

Optimization

Technical Support Center: Hydrolysis of the Methyl Ester During Oxazolidinone Reactions

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I understand that unexpected side reactions, such as the premature hydr...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I understand that unexpected side reactions, such as the premature hydrolysis of a methyl ester, can compromise yield, purity, and stereochemical integrity in complex synthetic routes involving oxazolidinone chiral auxiliaries. This guide is structured to provide not just solutions, but a deeper mechanistic understanding to empower you in your experimental design and troubleshooting.

Troubleshooting Guide: Specific Issues & Solutions

This section addresses common problems encountered during synthesis. Each question details a specific experimental issue, its probable causes, and actionable solutions grounded in chemical principles.

Q1: I'm observing significant hydrolysis of my methyl ester during the alkylation step with my N-acyloxazolidinone. What is happening and how can I prevent it?

A1: Unintended ester hydrolysis during the enolate formation and alkylation steps is typically traced back to the presence of water or the choice of base and reaction conditions.

  • Probable Cause 1: Contamination with Water. The strong bases used to generate the enolate, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), will react preferentially with any water present. This not only consumes the base but also generates hydroxide ions (e.g., LiOH) in situ. This hydroxide is a potent nucleophile for ester saponification, especially at elevated temperatures.[1]

  • Probable Cause 2: Reaction Temperature. While enolate formation is often performed at low temperatures (-78 °C), the subsequent alkylation may require warming.[2] If hydroxide is present, even in trace amounts, warming the reaction will significantly accelerate the rate of ester hydrolysis.[3]

  • Probable Cause 3: Base Selection. While effective for enolate formation, some bases can be more problematic. Using LiOH directly is not suitable for this step as it will primarily cause hydrolysis.[4] The choice between lithium- and sodium-based amides can also influence the reaction, with sodium enolates sometimes requiring lower temperatures for optimal stability and selectivity.[2]

Solutions & Experimental Protocol:

  • Ensure Anhydrous Conditions: Rigorously dry all glassware, solvents (e.g., THF, diethyl ether), and reagents. Use freshly distilled solvents and handle hygroscopic bases in a glovebox or under a positive pressure of inert gas (Argon or Nitrogen).

  • Temperature Control: Maintain the lowest effective temperature throughout the enolate formation and alkylation. For less reactive electrophiles that require warming, do so gradually and for the minimum time necessary. Monitor the reaction closely by TLC or LCMS.

  • Quenching Strategy: Quench the reaction at low temperature using a saturated aqueous solution of ammonium chloride (NH₄Cl), not water or acid directly. This buffers the mixture and neutralizes the remaining strong base without creating a highly basic or acidic environment conducive to hydrolysis.

Diagram: Troubleshooting Workflow for Premature Hydrolysis

G Start Problem: Unwanted Methyl Ester Hydrolysis Step During which step? Start->Step Cleavage Auxiliary Cleavage Step->Cleavage  Cleavage Step Alkylation Enolate Alkylation / Workup Step->Alkylation Alkylation Step   Cause_Cleavage Probable Cause: Incorrect Reagent Stoichiometry (e.g., no H₂O₂) or Elevated Temperature. Cleavage->Cause_Cleavage Cause_Alkylation Probable Cause: Water contamination generating OH⁻. Reaction warmed too high/long. Alkylation->Cause_Alkylation Solution_Cleavage Solution: Use LiOH/H₂O₂ in THF/H₂O at 0 °C. Ensure >2 equiv. H₂O₂. Monitor reaction closely. Cause_Cleavage->Solution_Cleavage Solution_Alkylation Solution: Ensure strictly anhydrous conditions. Maintain low temperature (-78 °C). Quench with sat. aq. NH₄Cl. Cause_Alkylation->Solution_Alkylation

Caption: Troubleshooting flowchart for ester hydrolysis.

Q2: When removing the Evans auxiliary to get my chiral carboxylic acid, I'm cleaving the oxazolidinone ring itself (endocyclic cleavage) instead of the N-acyl bond. How do I improve the selectivity?

A2: This is a classic regioselectivity problem. The outcome is critically dependent on the nucleophile used for the cleavage. Using lithium hydroxide (LiOH) alone favors the undesired ring-opening pathway.

  • Mechanistic Insight: The oxazolidinone system has two electrophilic carbonyl carbons: the exocyclic amide and the endocyclic carbamate.

    • Hydroxide (OH⁻) Attack: DFT computations and experimental evidence show that hydroxide preferentially attacks the less sterically hindered endocyclic carbamate carbonyl. This leads to the formation of a hydroxyamide byproduct and destruction of the chiral auxiliary.[5][6][7]

    • Hydroperoxide (OOH⁻) Attack: The standard and highly selective method for cleaving the N-acyl bond involves using lithium hydroperoxide (LiOOH), generated in situ from LiOH and hydrogen peroxide (H₂O₂).[8][9] The hydroperoxide anion is a superior nucleophile for the exocyclic amide carbonyl. While it may initially attack the endocyclic position, the barrier for the subsequent decomposition of this intermediate is high, causing the reaction to revert. Attack at the exocyclic carbonyl leads to a stable intermediate that proceeds to the desired carboxylic acid after workup.[5][6]

Optimized Protocol for Selective Cleavage:

  • Dissolve the N-acyl oxazolidinone substrate in a mixture of THF and water (typically a 3:1 to 4:1 ratio).

  • Cool the solution to 0 °C in an ice bath.

  • Add aqueous hydrogen peroxide (30% w/w, ~4 equivalents) followed by aqueous lithium hydroxide (e.g., 1 M solution, ~2 equivalents). The order of addition is crucial to pre-form the LiOOH nucleophile.

  • Stir the biphasic mixture vigorously at 0 °C until the starting material is consumed (monitor by TLC).

  • Quench the reaction by adding an aqueous solution of a mild reducing agent like sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃) to destroy excess peroxide.

  • Proceed with standard aqueous workup and extraction to isolate the carboxylic acid and recover the chiral auxiliary.

Safety Note: The reaction of LiOH with excess H₂O₂ can lead to the decomposition of the peracid intermediate and the evolution of oxygen gas, which can create a pressure buildup and a flammable atmosphere with organic solvents.[8][9] Always perform this reaction in an open or well-vented vessel and avoid large excesses of H₂O₂ if possible.

Frequently Asked Questions (FAQs)

This section covers broader concepts relevant to ester stability and auxiliary chemistry.

Q1: What is the fundamental mechanism of base-catalyzed methyl ester hydrolysis (saponification)?

A1: Saponification is a two-step nucleophilic acyl substitution reaction.[1]

  • Nucleophilic Addition: A hydroxide ion (OH⁻) attacks the electrophilic carbonyl carbon of the ester, breaking the C=O π-bond and forming a tetrahedral intermediate.

  • Elimination: The tetrahedral intermediate collapses, reforming the C=O double bond and expelling the methoxide ion (⁻OCH₃) as the leaving group, which generates a carboxylic acid.

  • Deprotonation (Irreversible Step): The methoxide formed is a strong base and immediately deprotonates the newly formed carboxylic acid. This acid-base reaction is essentially irreversible and drives the entire process to completion under basic conditions.[1] An acidic workup is required to protonate the carboxylate salt and isolate the final carboxylic acid product.

Diagram: Mechanism of Selective vs. Non-Selective Auxiliary Cleavage

G cluster_0 Starting N-Acyl Oxazolidinone cluster_1 Undesired Pathway cluster_2 Desired Pathway Start Substrate LiOH LiOH (no H₂O₂) Start->LiOH LiOOH LiOH + H₂O₂ (forms LiOOH) Start->LiOOH EndoAttack Attacks Endocyclic (Carbamate) Carbonyl LiOH->EndoAttack RingOpening Ring-Opened Product (Hydroxyamide) EndoAttack->RingOpening ExoAttack Selectively Attacks Exocyclic (Amide) Carbonyl LiOOH->ExoAttack CarboxylicAcid Desired Carboxylic Acid + Recovered Auxiliary ExoAttack->CarboxylicAcid

Caption: Regioselectivity of nucleophilic attack on the N-acyl oxazolidinone.

Q2: Why is Lithium Hydroxide (LiOH) so commonly used for ester hydrolysis in THF/water systems?

A2: LiOH offers distinct advantages in mixed aqueous-organic solvent systems like THF/water, which are common in research settings. The lithium cation (Li⁺) is small and has a high charge density, allowing it to coordinate effectively with the oxygen atom of THF.[10][11] This coordination is believed to increase the solubility of LiOH in the organic phase of a biphasic system, effectively acting like a phase-transfer catalyst.[10] This enhanced solubility accelerates the hydrolysis reaction compared to other bases like NaOH or KOH under similar two-phase conditions.[10][11]

Q3: What if my molecule contains a methyl ester that I need to preserve during the removal of the Evans auxiliary?

A3: This requires cleaving the N-acyl bond under non-hydrolytic conditions. Standard LiOH/H₂O₂ will likely hydrolyze both the auxiliary linkage and your methyl ester. Alternative methods are necessary.

Table 1: Comparison of Auxiliary Cleavage Conditions

Reagent SystemConditionsProductKey Advantage / Disadvantage
LiOH / H₂O₂ THF/H₂O, 0 °CCarboxylic AcidHigh yield, reliable. Disadvantage: Will hydrolyze other esters.[8][9]
LiBH₄ or LiAlH₄ THF or Et₂O, 0 °CPrimary AlcoholReductive cleavage. Preserves esters. Disadvantage: Reduces many other functional groups.[4]
Me₂AlCl or TiCl₄ CH₂Cl₂, low temp.Methyl EsterTransesterification. Good for preserving other esters. Disadvantage: Requires Lewis acid conditions.
Y(OTf)₃ / MeOH Anhydrous CH₃OHMethyl EsterMild Lewis acid catalysis. Good selectivity. Disadvantage: Requires strictly anhydrous conditions.[8]
Benzylamine (BnNH₂) THF, refluxBenzyl AmideAmide formation. Useful for peptide synthesis precursors.
Q4: Is it practical to protect a carboxylic acid as a methyl ester if I know I'll be using strong basic conditions later?

A4: Using a methyl ester as a protecting group is common, but it has limited stability to strong bases (saponification) and strong acids (acid-catalyzed hydrolysis).[12][13] If your synthetic route involves harsh basic conditions, a methyl ester is a poor choice. More robust protecting groups for carboxylic acids should be considered, such as:

  • tert-Butyl Esters: These are stable to base but are readily cleaved under acidic conditions (e.g., TFA in CH₂Cl₂).[13]

  • Benzyl Esters: Stable to both mild acid and base, they are selectively removed by catalytic hydrogenolysis (H₂, Pd/C), an orthogonal deprotection strategy.[13]

  • Silyl Esters: These are labile and generally used for temporary protection, removed by acid, base, or fluoride sources.[13]

Choosing the right protecting group requires planning your entire synthetic sequence to ensure its stability and selective removal.[14]

References
  • Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2 - ACS Publications. (2019). ACS Publications. [Link]

  • The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn - ResearchGate. (2023). ResearchGate. [Link]

  • Hydrolysis of methyl esters - Google Patents. (1980).
  • The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn - UQ eSpace. (2023). The University of Queensland. [Link]

  • Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H 2 O 2 - ResearchGate. (2019). ResearchGate. [Link]

  • Which ester hydrolyzes more rapidly? a. methyl acetate or phenyl acetate? - Pearson. Pearson. [Link]

  • The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn | Australian Journal of Chemistry. (2023). ConnectSci. [Link]

  • Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. (2021). Journal of the Pharmaceutical Society of Japan. [Link]

  • Ester to Acid - Common Conditions. Organic Chemistry Data. [Link]

  • Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran - ResearchGate. (2021). ResearchGate. [Link]

  • Evans Enolate Alkylation-Hydrolysis. University of Rochester. [Link]

  • Chiral auxiliary - Wikipedia. Wikipedia. [Link]

  • Chiral auxiliary synthesis. Bluefield Esports. [Link]

  • Hydrolysis of esters - Chemguide. Chemguide. [Link]

  • Basic Hydrolysis of Esters - Saponification - Master Organic Chemistry. (2022). Master Organic Chemistry. [Link]

  • Ch20: Hydrolysis of Esters - University of Calgary. University of Calgary. [Link]

  • What factors contribute to the fact that the non-catalyzed hydrolysis of an ester has a slow reaction? - Quora. (2018). Quora. [Link]

  • Protecting Groups for Carboxylic acid - YouTube. (2020). YouTube. [Link]

  • ester hydrolysis rate: Topics by Science.gov. Science.gov. [Link]

  • Surprise in the Lithium Hydroxide Hydrolysis of a NXO-Compound. - Sciforum. Sciforum. [Link]

  • 13.10: Protecting Groups in Organic Synthesis - Chemistry LibreTexts. (2021). Chemistry LibreTexts. [Link]

  • Experiment 3 Enolate Alkylation, Ester Saponification, and Amide Bond Formation via DCC-Coupling. (2023). University of Massachusetts Amherst. [Link]

  • Current Updates on Oxazolidinone and Its Significance - PMC. PubMed Central. [Link]

  • The Selective Aldol Reaction - Macmillan Group. (2002). Macmillan Group. [Link]

  • Protective Groups - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Protection and deprotection of carboxylic acid | PPTX - Slideshare. Slideshare. [Link]

  • Chiral Auxiliary Controlled Reactions - No Added Chemicals. (2016). No Added Chemicals. [Link]

  • Saponification-Typical procedures - OperaChem. (2024). OperaChem. [Link]

  • Asymmetric Alkylation of Enolates - Chem 115 Myers. Harvard University. [Link]

  • Evans Auxiliaries and a Friend for Aldol Reactions - YouTube. (2024). YouTube. [Link]

  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates - ResearchGate. ResearchGate. [Link]

  • Oxazolidinone synthesis - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Mechanisms of Ester hydrolysis - Science discussions. Science discussions. [Link]

  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex - Williams College. Williams College. [Link]

Sources

Troubleshooting

Technical Support Center: Epimerization at the α-Carbon During Enolate Formation

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the undesired epimeriz...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the undesired epimerization at the α-carbon during enolate formation. Our goal is to equip you with the foundational knowledge and practical protocols to maintain stereochemical integrity in your reactions.

Understanding the Core Problem: Loss of Stereochemistry

The formation of an enolate from a carbonyl compound containing a chiral α-carbon is a cornerstone of many synthetic strategies. However, this process inherently risks the loss of stereochemical information at that center. Deprotonation of the α-hydrogen leads to a planar, achiral enolate intermediate.[1] Subsequent protonation or reaction with an electrophile can occur from either face of this planar intermediate, potentially leading to a mixture of epimers—diastereomers that differ at a single chiral center.[2] This loss of stereocontrol can have significant consequences, particularly in drug development, where the biological activity of a molecule is often dictated by its specific stereochemistry.[3]

Troubleshooting Guide: Diagnosing and Solving Epimerization

This section is designed to help you identify the potential causes of epimerization in your experiments and provides actionable solutions.

Issue 1: Significant epimerization is observed after my reaction, and I suspect the enolate formation step.

  • Question: Why am I losing stereochemical integrity at the α-position after my enolization step?

    Answer: The primary cause of epimerization is the formation of a planar enolate intermediate, which erases the stereochemical information at the α-carbon.[1] Several factors can influence the rate and extent of this process:

    • Base Strength and Concentration: The choice of base is critical. Weaker bases, such as alkoxides, often establish an equilibrium between the carbonyl compound and its enolate.[4][5] This equilibrium allows for repeated protonation and deprotonation, increasing the likelihood of epimerization.[2]

    • Reaction Temperature: Higher temperatures provide more energy for the system to reach thermodynamic equilibrium, which can favor the more stable, but potentially epimerized, product.[6][7][8]

    • Solvent Choice: Protic solvents can facilitate proton exchange, leading to equilibration and epimerization.[6][7] Aprotic solvents are generally preferred for maintaining stereochemical control.[6][7][9]

    • Reaction Time: Longer reaction times allow for the system to reach equilibrium, which can lead to the formation of the thermodynamically favored, and often epimerized, product.[7][8]

Issue 2: I am trying to form a kinetic enolate to avoid epimerization, but I am still seeing a mixture of products.

  • Question: How can I ensure I am selectively forming the kinetic enolate to minimize epimerization?

    Answer: The selective formation of the kinetic enolate is a key strategy to prevent epimerization. The kinetic enolate is formed faster by deprotonation at the less sterically hindered α-position.[7] To favor the kinetic enolate, the following conditions are crucial:

    • Strong, Bulky, Non-nucleophilic Base: Lithium diisopropylamide (LDA) is the archetypal base for kinetic enolate formation.[5][8][10] Its steric bulk favors abstraction of the more accessible proton, and its strength ensures rapid and irreversible deprotonation.[9][11]

    • Low Temperature: Reactions should be conducted at low temperatures, typically -78 °C, to prevent equilibration to the more stable thermodynamic enolate.[7][8]

    • Aprotic Solvent: Anhydrous aprotic solvents like tetrahydrofuran (THF) are essential to prevent proton exchange.[6][9]

    • Short Reaction Time: The enolate should be generated and then immediately reacted with the electrophile to minimize the time it has to equilibrate.[7][8]

Frequently Asked Questions (FAQs)

  • Q1: What is the mechanistic difference between kinetic and thermodynamic enolate formation?

    A1: Kinetic enolate formation is governed by the rate of proton abstraction, favoring the removal of the most accessible proton to form the less substituted, but more rapidly formed, enolate.[7][12] Thermodynamic enolate formation, on the other hand, is an equilibrium process that favors the formation of the most stable enolate, which is typically the more substituted one.[7][12] The conditions that favor each are summarized in the table below.

  • Q2: Can the choice of counterion affect the stereochemical outcome?

    A2: Yes, the counterion can play a significant role. Lithium cations, for example, are known to coordinate tightly with the enolate oxygen, which can influence the stereochemistry of subsequent reactions.[9] The presence of additives like HMPA can solvate the cation, leading to a "naked" enolate with different reactivity and stereoselectivity.[9]

  • Q3: Are there specific structural features in my substrate that might make it more prone to epimerization?

    A3: Yes. Substrates with electron-withdrawing groups on the side chain can be more susceptible to epimerization because these groups can further stabilize the enolate intermediate, making its formation more favorable.[3]

  • Q4: Can I use a weaker base if my substrate is particularly acidic?

    A4: If your substrate has a highly acidic α-proton (e.g., in a 1,3-dicarbonyl compound), you may be able to use a weaker base like an alkoxide.[10] However, you must still be cautious, as these conditions can still allow for equilibration and potential epimerization. Careful optimization of reaction conditions is crucial.

Data Summary and Protocols

Table 1: Conditions for Kinetic vs. Thermodynamic Enolate Formation
FactorKinetic Control (Favors Less Substituted Enolate)Thermodynamic Control (Favors More Substituted Enolate)
Base Strong, sterically hindered (e.g., LDA)[5][8]Weaker, less hindered (e.g., NaH, NaOEt)[4][8]
Temperature Low (e.g., -78 °C)[7][8]Higher (e.g., Room Temperature or above)[7][8]
Solvent Aprotic (e.g., THF)[6][9]Protic or Aprotic[6][7]
Reaction Time Short[7][8]Long[7][8]
Experimental Protocol: Minimizing Epimerization via Kinetic Enolate Formation

This protocol provides a general procedure for the formation of a kinetic enolate to minimize epimerization.

Materials:

  • Carbonyl substrate

  • Anhydrous aprotic solvent (e.g., THF)

  • Strong, bulky base (e.g., LDA solution in THF)

  • Inert atmosphere (Nitrogen or Argon)

  • Dry glassware

Procedure:

  • Preparation: Assemble the reaction apparatus under an inert atmosphere and ensure all glassware is thoroughly dried.

  • Dissolution: Dissolve the carbonyl substrate in anhydrous THF in the reaction flask.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Addition: Slowly add a solution of LDA (typically 1.05-1.1 equivalents) to the cooled solution of the substrate with vigorous stirring.

  • Enolate Formation: Allow the reaction to stir at -78 °C for a short period (e.g., 30-60 minutes) to ensure complete deprotonation.

  • Electrophile Addition: Add the electrophile to the reaction mixture at -78 °C.

  • Reaction: Allow the reaction to proceed at -78 °C until complete, monitoring by a suitable technique (e.g., TLC).

  • Quenching: Quench the reaction by the addition of a suitable reagent (e.g., saturated aqueous ammonium chloride).

  • Workup: Proceed with the appropriate aqueous workup and purification of the desired product.

Visualizing the Concepts

Diagram 1: Mechanism of Epimerization

G cluster_0 Chiral Carbonyl cluster_1 Planar Enolate cluster_2 Epimers Start R-C(H)(R')-C=O Enolate R-C(R')=C-O⁻ Start->Enolate Deprotonation (Base) Epimer1 R-C(H)(R')-C=O (Original Stereochemistry) Enolate->Epimer1 Protonation (Face A) Epimer2 R'-C(H)(R)-C=O (Inverted Stereochemistry) Enolate->Epimer2 Protonation (Face B)

Caption: Mechanism of epimerization via a planar enolate intermediate.

Diagram 2: Troubleshooting Workflow for Epimerization

G Start Epimerization Observed Q1 Are you using a strong, bulky base (e.g., LDA)? Start->Q1 Sol1 Switch to a strong, bulky base like LDA. Q1->Sol1 A1_No Q2 Is the reaction run at low temperature (-78 °C)? Q1->Q2 A1_Yes A1_Yes Yes A1_No No Sol1->Q2 Sol2 Lower the reaction temperature to -78 °C. Q2->Sol2 A2_No Q3 Is the solvent anhydrous and aprotic (e.g., THF)? Q2->Q3 A2_Yes A2_Yes Yes A2_No No Sol2->Q3 Sol3 Use a dry, aprotic solvent. Q3->Sol3 A3_No Q4 Is the reaction time minimized? Q3->Q4 A3_Yes A3_Yes Yes A3_No No Sol3->Q4 Sol4 Reduce reaction time. Q4->Sol4 A4_No End Epimerization Minimized Q4->End A4_Yes A4_Yes Yes A4_No No Sol4->End

Caption: A decision tree for troubleshooting epimerization issues.

References

  • Fiveable. (n.d.). Kinetic vs. Thermodynamic Enolate Definition. Retrieved from [Link]

  • University of Bath. (n.d.). Lecture 3 Regioselective Formation of Enolates. Retrieved from [Link]

  • JoVE. (2023). Regioselective Formation of Enolates. Retrieved from [Link]

  • Química Orgánica. (n.d.). Regioselectivity and Stereoselectivity in the Alkylation of Enolates. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Isomerization at the α-Carbon. Retrieved from [Link]

  • Organic Chemistry Academy. (2023). Thermodynamic vs Kinetic Enolates. Retrieved from [Link]

  • Studylib. (n.d.). Stereoselective Reactions of Enolates. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Enolates – Formation, Stability, and Simple Reactions. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Kinetic Versus Thermodynamic Enolates. Retrieved from [Link]

  • Evans, D. A. (1984). Stereoselective Alkylation Reactions of Chiral Metal Enolates. In Asymmetric Synthesis (Vol. 3, p. 1).
  • Silveira Jr., A., Knopp, M. A., & Kim, J. (1998). Thermodynamic and Kinetic Controlled Enolates: A Project for a Problem-Oriented Laboratory Course.
  • JoVE. (2023). Reactivity of Enolate Ions. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Synthesis of Enols and Enolates. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Reactivity of Enols- The Mechanism of Alpha-Substitution Reactions. Retrieved from [Link]

  • University of Bristol. (n.d.). Enolate Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Enolate. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Times for Complete Conversion

For Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center dedicated to helping you achieve complete conversion in your chemical reactions by optimizing reaction times. This g...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center dedicated to helping you achieve complete conversion in your chemical reactions by optimizing reaction times. This guide, structured in a question-and-answer format, addresses common challenges and provides in-depth, scientifically grounded solutions. As Senior Application Scientists, we aim to provide not just protocols, but the reasoning behind them, ensuring you can adapt these principles to your specific experimental needs.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
My reaction is sluggish or appears to have stalled. What are the first parameters I should investigate?

When a reaction is slow or incomplete, the initial focus should be on the fundamental factors that govern reaction rates.[1][2][3] According to collision theory, for a reaction to occur, reactant molecules must collide with sufficient energy and the correct orientation.[4] The rate of these effective collisions is influenced by several key parameters.

Initial Troubleshooting Steps:

  • Temperature: Increasing the temperature is often the most effective way to increase the reaction rate.[5][6] A general rule of thumb is that a 10°C increase can roughly double the reaction rate in a homogeneous system.[1][7] This is because higher temperatures increase the kinetic energy of molecules, leading to more frequent and more energetic collisions, which increases the likelihood of overcoming the activation energy barrier.[5][8][9]

  • Concentration: Increasing the concentration of one or more reactants generally leads to a higher reaction rate.[5][9][10] This is due to an increased number of reactant particles in a given volume, which results in more frequent collisions.[5]

  • Mixing/Agitation: In heterogeneous reactions or viscous solutions, inefficient mixing can be a significant bottleneck.[11] Proper agitation ensures that reactants are brought into contact, promoting a uniform concentration and temperature throughout the reaction vessel.[11] If stirring is inefficient, it can lead to localized depletion of reactants and slow down the overall reaction.[11][12]

Troubleshooting Flowchart: Sluggish or Stalled Reactions

G Start Reaction is Slow or Stalled Check_Temp Is the temperature optimal? Start->Check_Temp Increase_Temp Increase Temperature Check_Temp->Increase_Temp No Check_Conc Are reactant concentrations adequate? Check_Temp->Check_Conc Yes Increase_Temp->Check_Conc Increase_Conc Increase Reactant Concentration Check_Conc->Increase_Conc No Check_Mixing Is mixing/agitation efficient? Check_Conc->Check_Mixing Yes Increase_Conc->Check_Mixing Improve_Mixing Improve Stirring/Agitation Check_Mixing->Improve_Mixing No Advanced_Troubleshooting Proceed to Advanced Troubleshooting Check_Mixing->Advanced_Troubleshooting Yes Improve_Mixing->Advanced_Troubleshooting

Caption: Initial troubleshooting workflow for slow or stalled reactions.

How can I be certain that my reaction has reached completion?

Relying solely on a predetermined reaction time from a literature procedure can be misleading, as subtle variations in setup, reagent purity, or scale can affect the reaction rate. Therefore, it is crucial to monitor the reaction's progress.

Methods for Reaction Monitoring:

  • Thin-Layer Chromatography (TLC): TLC is a rapid and widely used technique to qualitatively monitor the progress of a reaction.[13][14][15] By spotting the reaction mixture on a TLC plate at different time intervals, you can observe the disappearance of the starting material spot and the appearance of the product spot.[14][16] The reaction is generally considered complete when the starting material spot is no longer visible.[14]

    Protocol for Reaction Monitoring by TLC:

    • Prepare the TLC Plate: Draw a starting line with a pencil about 1 cm from the bottom of the plate.

    • Spot the Plate: At various time points (e.g., t=0, 1h, 2h), take a small aliquot of the reaction mixture, dilute it with a suitable solvent, and spot it on the starting line. It's also good practice to spot the pure starting material and, if available, the expected product as references.[16]

    • Develop the Plate: Place the TLC plate in a developing chamber containing an appropriate solvent system (eluent). The solvent will move up the plate by capillary action.

    • Visualize: After the solvent front has nearly reached the top of the plate, remove it and visualize the spots under a UV lamp or by using a staining agent.

    • Analyze: Compare the spots of the reaction mixture to the reference spots to determine the extent of the reaction.[17]

  • Other Analytical Techniques: Depending on the nature of your reactants and products, other techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy can provide more quantitative data on the reaction's progress.

My reaction is still incomplete, even after adjusting temperature and concentration. What other factors should I consider?

If basic adjustments don't lead to complete conversion, it's time to investigate more complex issues that might be hindering your reaction.

Advanced Troubleshooting Areas:

  • Catalyst Activity and Deactivation: Catalysts are substances that increase the rate of a reaction by providing an alternative reaction pathway with a lower activation energy.[5][18][19] However, their effectiveness can diminish over time.[20]

    • Poisoning: Impurities in the reactants or solvent can bind to the catalyst's active sites, rendering them ineffective.[20][21] Common poisons include sulfur compounds, lead, and mercury.[20]

    • Fouling/Coking: The deposition of carbonaceous materials on the catalyst surface can block active sites.[20][21]

    • Thermal Degradation (Sintering): High temperatures can cause catalyst particles to agglomerate, reducing the surface area available for the reaction.[20][21]

    • Leaching: The active catalytic species may dissolve into the reaction medium.

    Troubleshooting Catalyst Issues:

    • Ensure the purity of all reactants and solvents.

    • Consider regenerating the catalyst if possible (e.g., by calcination to remove coke).

    • If deactivation is suspected, a fresh batch of catalyst should be used.

  • Mass Transfer Limitations: In heterogeneous reactions (e.g., gas-liquid, liquid-solid), the rate at which reactants move to the catalyst surface or the interface between phases can be the rate-limiting step.[2]

    • Improving Mass Transfer:

      • Increase agitation speed to enhance mixing.[11]

      • For solid reactants or catalysts, reducing the particle size increases the surface area available for reaction.[5][10][22]

  • Side Reactions and Equilibrium Limitations: The desired reaction may be in competition with side reactions that consume reactants or the product.[23] Additionally, some reactions are reversible and will reach a state of equilibrium where both reactants and products are present.

    • Addressing Side Reactions: Adjusting reaction conditions (e.g., temperature, pressure, catalyst) can sometimes favor the desired reaction pathway.

    • Overcoming Equilibrium: To drive a reversible reaction towards completion, one can remove a product as it is formed (e.g., by distillation or precipitation).

Logical Relationship of Advanced Troubleshooting Factors

G Incomplete_Conversion Incomplete Conversion (After Basic Optimization) Check_Catalyst Evaluate Catalyst Activity Incomplete_Conversion->Check_Catalyst Check_Mass_Transfer Assess Mass Transfer Incomplete_Conversion->Check_Mass_Transfer Check_Side_Reactions Investigate Side Reactions/ Equilibrium Incomplete_Conversion->Check_Side_Reactions Troubleshoot_Catalyst Troubleshoot Catalyst (Purity, Deactivation) Check_Catalyst->Troubleshoot_Catalyst Improve_Mass_Transfer Enhance Mass Transfer (Agitation, Particle Size) Check_Mass_Transfer->Improve_Mass_Transfer Address_Side_Reactions Modify Conditions to Minimize Side Reactions/ Shift Equilibrium Check_Side_Reactions->Address_Side_Reactions Complete_Conversion Achieve Complete Conversion Troubleshoot_Catalyst->Complete_Conversion Improve_Mass_Transfer->Complete_Conversion Address_Side_Reactions->Complete_Conversion

Caption: Interplay of advanced factors affecting reaction completion.

Can kinetic modeling help in optimizing my reaction time?

Yes, kinetic modeling is a powerful tool for understanding and optimizing chemical reactions.[24] By developing mathematical models that describe the reaction rate as a function of various parameters, you can gain valuable insights into the reaction mechanism and predict how changes in conditions will affect the outcome.[24][25][26]

Benefits of Kinetic Modeling:

  • Predictive Power: Kinetic models can predict reaction rates under different operating conditions, allowing for in-silico optimization.[26][27]

  • Mechanistic Understanding: The process of building a kinetic model can provide a deeper understanding of the reaction pathways and rate-determining steps.[24][28]

  • Process Optimization: Kinetic models are crucial for designing efficient reaction systems and scaling up processes from the lab to production.[24][29]

Data for Kinetic Modeling:

To build a robust kinetic model, you need to collect experimental data on how the reaction rate changes with:

  • Reactant concentrations

  • Temperature

  • Catalyst loading

  • Pressure (for gas-phase reactions)

Quantitative Data Summary: Impact of Key Parameters on Reaction Rate

ParameterEffect on Reaction RateUnderlying Principle
Temperature Generally increasesIncreases kinetic energy of molecules, leading to more frequent and energetic collisions.[5][8][9]
Concentration Generally increasesHigher concentration leads to more frequent collisions between reactant molecules.[5][9]
Pressure (Gases) Generally increasesIncreases the concentration of gaseous reactants, leading to more frequent collisions.[7][8][30]
Catalyst IncreasesProvides an alternative reaction pathway with a lower activation energy.[5][18][19]
Surface Area (Solids) IncreasesProvides more sites for the reaction to occur in heterogeneous systems.[1][5]
Mixing Can increaseImproves mass transfer and ensures uniform distribution of reactants and temperature.[11]
References
  • Temperature and Pressure Effects. (n.d.). Solubility of Things.
  • How does temperature and pressure affect the rate of chemical reactions? Are there any other factors that can influence this process?. (2024, March 20). Quora.
  • Factors Affecting Rates of Reaction. (n.d.). Monash University.
  • Kinetic Models for Chemical Process Development. (n.d.). Mettler Toledo.
  • 8.3: Factors Affecting Reaction Rates (Kinetics). (2020, July 17). Chemistry LibreTexts.
  • Factors affecting reaction rates. (n.d.). Solubility of Things.
  • What Is Catalyst Deactivation?. (2025, May 10). YouTube.
  • How do you speed up a chemical reaction?. (2015, August 19). Quora.
  • Factors that Affect the Rate of Reactions. (n.d.). Introductory Chemistry – 1st Canadian Edition.
  • How Does Enzymes Speed up Chemical Reactions. (2025, December 4). Oreate AI Blog.
  • Incomplete Reactions Definition. (n.d.). Fiveable.
  • Factors affecting reaction rates. (n.d.). Khan Academy.
  • Data-driven recursive kinetic modeling for chemical reactions. (2025, February 9). ChemRxiv.
  • Augmenting Adaptive Machine Learning with Kinetic Modeling for Reaction Optimization. (2021, July 8). The Journal of Organic Chemistry.
  • How to Troubleshoot a Reaction. (n.d.). University of Rochester.
  • How to increase reaction speed. (n.d.). MEL Science.
  • Mixing time Definition. (n.d.). Fiveable.
  • Reaction Engineering Strategies for Efficient Chemical Process Development. (n.d.). University of Surrey.
  • 18.6: Factors Affecting Reaction Rate. (2025, March 14). Chemistry LibreTexts.
  • How To: Troubleshoot a Reaction. (n.d.). University of Rochester.
  • How to speed up a CHEMICAL REACTION (rate of reaction). (2021, July 10). YouTube.
  • Practical Methodology in Kinetic Modeling for Complex Reactions. (n.d.). PMC.
  • Heterogeneous Catalyst Deactivation and Regeneration: A Review. (n.d.). MDPI.
  • Mixing With Reaction: Practical Considerations. (2023, May 23). Becht.
  • Solved Part B. Reaction Progress The most common application. (2020, October 19). Chegg.com.
  • Kinetic Modeling in Chemical Reaction Engineering. (2026, January 1). ResearchGate.
  • What is a chemical reaction that is slow?. (2018, February 22). Quora.
  • Two Approximate Methods To Estimate Conversion and Yield in Mixed Chemical Reactors. (n.d.). ResearchGate.
  • TLC for reaction monitoring #chemistry. (2024, September 18). YouTube.
  • Monitoring a Reaction. (n.d.). Cooperative Organic Chemistry Student Laboratory Manual.
  • Monitoring Reactions by TLC. (n.d.). Washington State University.
  • Why are some chemical reactions fast and others slow?. (2020, September 24). Quora.
  • A2 6.3.1 - Applying TLC - monitoring the progress of a reaction. (2017, May 16). YouTube.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Poor Solubility of (S)-Methyl 2-Oxooxazolidine-4-Carboxylate Derivatives

Welcome to the technical support center for handling (s)-Methyl 2-oxooxazolidine-4-carboxylate and its derivatives. This guide is designed for researchers, medicinal chemists, and formulation scientists who encounter sol...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling (s)-Methyl 2-oxooxazolidine-4-carboxylate and its derivatives. This guide is designed for researchers, medicinal chemists, and formulation scientists who encounter solubility challenges with this important class of chiral building blocks. Oxazolidinones are fundamental scaffolds in medicinal chemistry, particularly in the development of novel antibiotics, but their physicochemical properties, especially solubility, often present significant hurdles in experimental and developmental workflows.[1][2][3]

This document provides a structured, question-and-answer-based approach to understanding, diagnosing, and overcoming poor solubility. We will move from fundamental principles to practical, step-by-step protocols, grounding our recommendations in established scientific literature.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Solubility Challenge

This section addresses the foundational questions researchers face when working with oxazolidinone derivatives.

Q1: Why are my (s)-methyl 2-oxooxazolidine-4-carboxylate derivatives poorly soluble?

A1: The solubility of a molecule is a complex interplay of its physical and chemical properties. For oxazolidinone derivatives, poor solubility typically stems from one or more of the following factors:

  • High Crystal Lattice Energy: The parent scaffold and many of its derivatives are crystalline solids.[4][5] A stable, well-ordered crystal structure requires a significant amount of energy to break apart the intermolecular forces (like hydrogen bonds and van der Waals forces) before the individual molecules can be solvated. This is a common issue for what are often termed "brick-dust" molecules.[6]

  • Molecular Weight and Size: As a general rule, as the molecular weight and size of a molecule increase, its solubility tends to decrease.[7][8] Larger molecules are more difficult for solvent molecules to surround and solvate effectively.

  • Polarity and Functional Groups: The overall polarity of your specific derivative is critical. While the core oxazolidinone structure has polar elements (carbonyl, ester, and amide-like groups), adding large, non-polar (lipophilic) functional groups during synthesis will drastically reduce aqueous solubility.[9] Conversely, these lipophilic derivatives may be more soluble in non-polar organic solvents.

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique crystal structure and, consequently, a different solubility. Amorphous forms, which lack a long-range ordered crystal structure, are almost always more soluble than their crystalline counterparts.[10]

Q2: What is the first and most critical step to assess the solubility of a new derivative?

A2: The first step is to perform a systematic qualitative and semi-quantitative solubility assessment in a range of relevant solvents. This foundational experiment provides the data needed to make informed decisions about which solubilization strategy to pursue. Do not rely on a single solvent. A common mistake is to only test for solubility in water and DMSO. A broader screen is essential for building a complete solubility profile. This process involves testing the compound in aqueous buffers of different pH values and a panel of common organic solvents.[11][12]

Q3: How will the specific functional groups I've added to the oxazolidinone core affect its solubility?

A3: The nature of the substituent groups is arguably the most significant factor you can control. Here’s a general guide:

  • Ionizable Groups: Adding acidic (e.g., -COOH) or basic (e.g., -NH2, pyridine) functional groups makes the molecule's solubility highly dependent on pH.[13][14] By adjusting the pH to ionize these groups, you can often dramatically increase aqueous solubility.

  • Polar, Non-ionizable Groups: Adding groups capable of hydrogen bonding (e.g., -OH, -CONH2) can improve aqueous solubility, provided they don't significantly increase the crystal lattice energy.

  • Non-Polar/Lipophilic Groups: Adding large alkyl or aryl groups will decrease aqueous solubility while increasing solubility in non-polar organic solvents. This is a key consideration in drug design, where a balance must be struck between solubility and the lipophilicity required to cross biological membranes.[15]

Part 2: Troubleshooting Guide - A Stepwise Workflow for Solubility Enhancement

If you have confirmed that your derivative has poor solubility in your desired solvent system, follow this systematic troubleshooting workflow. The goal is to find the simplest effective solution before moving to more complex and resource-intensive methods.

Solubility Enhancement Decision Workflow

The following diagram illustrates a logical progression for selecting an appropriate solubilization strategy.

Solubility_Workflow cluster_start Initial State cluster_screening Phase 1: Characterization cluster_analysis Phase 2: Analysis & Simple Solutions cluster_advanced Phase 3: Advanced Formulation Start Compound has Poor Solubility in Target Solvent Screening Step 1: Perform Broad Solvent & pH Screening Start->Screening Analysis Analyze Screening Data Screening->Analysis Cosolvent Step 2: Develop a Co-Solvent System Analysis->Cosolvent Soluble in miscible organic solvent? pH_Adjust Step 3: Use pH Modification Analysis->pH_Adjust Solubility pH dependent? Organic_Sol Use Optimal Organic Solvent Analysis->Organic_Sol Soluble in immiscible organic solvent? Advanced Step 4: Evaluate Advanced Formulation Strategies Analysis->Advanced Simple methods insufficient? Surfactant Surfactants (Micellar Solubilization) Advanced->Surfactant Complexation Complexation Agents (e.g., Cyclodextrins) Advanced->Complexation SolidState Solid-State Modification (e.g., Amorphous Dispersions) Advanced->SolidState

Caption: Decision workflow for troubleshooting poor solubility.

Step 1: Comprehensive Solvent & pH Screening

Objective: To identify solvents or pH conditions that can solubilize your compound.

Causality: Different solvents interact with solutes through various intermolecular forces (dipole-dipole, hydrogen bonding, van der Waals). By screening a wide range of solvents with varying polarities and hydrogen bonding capabilities, you can identify the most favorable interactions for your specific derivative.[7] Similarly, testing across a pH range will reveal if an ionizable functional group is present, which can be protonated or deprotonated to form a more soluble salt.[16]

Protocol: See Protocol A: Comprehensive Solubility Screening in Part 3.

Data Interpretation: Summarize your findings in a table. If you find a suitable organic solvent that is miscible with your primary system (e.g., water), proceed to Step 2. If solubility is highly pH-dependent, proceed to Step 3. If these simple methods are insufficient, move to Step 4.

Step 2: Developing a Co-Solvent System

Objective: To increase the solubility of a compound in an aqueous system by adding a water-miscible organic solvent.

Causality: Co-solvents work by reducing the overall polarity of the solvent mixture (e.g., water), making it a more favorable environment for a poorly water-soluble, non-polar compound.[17] This technique, also known as solvent blending, is one of the most effective and widely used strategies for early-stage research.[8] The solubility of a compound often increases exponentially with the fraction of the co-solvent.[18]

Common Co-solvents: Dimethyl sulfoxide (DMSO), ethanol, propylene glycol (PG), polyethylene glycol 300/400 (PEG300/400), N-methyl-2-pyrrolidone (NMP).[19]

Protocol: See Protocol B: Co-Solvent System Development in Part 3.

Trustworthiness Check: A key limitation of co-solvents is that the compound may precipitate upon dilution into a fully aqueous environment (a phenomenon known as "parachuting"). Always test the stability of your final concentration by diluting a small aliquot into your final assay buffer or medium to ensure it remains in solution.

Step 3: pH Modification

Objective: To leverage ionizable functional groups to form a soluble salt in situ.

Causality: For a derivative with an acidic or basic center, adjusting the pH of the solution can convert the neutral, often poorly soluble molecule into a charged salt. These ionic species are typically much more soluble in polar solvents like water due to favorable ion-dipole interactions.[13]

Protocol:

  • Based on your screening data from Step 1, determine if the compound is soluble in acidic or basic aqueous solutions.

  • For acidic compounds (e.g., containing a carboxylic acid), prepare a concentrated stock solution in a dilute base (e.g., 0.1 M NaOH).

  • For basic compounds (e.g., containing an amine), prepare a concentrated stock solution in a dilute acid (e.g., 0.1 M HCl).

  • Carefully buffer the final working solution to a pH where the compound remains ionized and soluble. Be mindful of the compound's pKa to avoid approaching the isoelectric point where it may precipitate.

Trustworthiness Check: Ensure the final pH of your working solution is compatible with your experimental system (e.g., cell viability, enzyme activity). Verify that the compound does not precipitate over the time course of your experiment.

Step 4: Advanced Formulation Strategies

If the above methods are insufficient, particularly for in vivo studies or later-stage development, more advanced formulation techniques may be required. These generally require specialized equipment and expertise.

  • Surfactant-based Systems (Micellar Solubilization): Surfactants (e.g., Tween® 80, Cremophor® EL) are amphiphilic molecules that, above a certain concentration (the critical micelle concentration), form spherical aggregates called micelles. The hydrophobic core of the micelle can encapsulate your poorly soluble compound, while the hydrophilic shell keeps the entire complex dissolved in the aqueous medium.[20]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic inner cavity. They can form an "inclusion complex" with your derivative, effectively shielding the non-polar parts of the molecule from the aqueous solvent and increasing its apparent solubility.[21][22] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.

  • Solid-State Modifications:

    • Particle Size Reduction: Decreasing the particle size of the solid drug via micronization or nanosuspension technologies increases the surface-area-to-volume ratio, which can enhance the dissolution rate according to the Noyes-Whitney equation.[17][22][23]

    • Amorphous Solid Dispersions (ASDs): The compound is molecularly dispersed within a hydrophilic polymer matrix (e.g., PVP, HPMC-AS). This prevents crystallization and presents the drug in a higher-energy, more soluble amorphous state.[6][21]

Part 3: Detailed Experimental Protocols & Data Tables

Protocol A: Comprehensive Solubility Screening
  • Preparation: Dispense a small, accurately weighed amount of your compound (e.g., 1-2 mg) into separate, labeled microcentrifuge tubes or glass vials.

  • Solvent Addition: Add a measured volume of the first solvent (e.g., 100 µL) to the corresponding tube. This gives an initial concentration of 10-20 mg/mL.

  • Mixing: Vortex the tube vigorously for 1-2 minutes. Use sonication if necessary to break up aggregates.

  • Equilibration: Allow the mixture to equilibrate at a controlled temperature (e.g., room temperature) for at least 1 hour. For crystalline compounds, reaching equilibrium may take longer (up to 24 hours).

  • Observation: Visually inspect the tube for any undissolved solid particles against a dark background.

  • Classification:

    • Soluble: No visible solid particles.

    • Partially Soluble: Some solid remains, but a noticeable amount has dissolved.

    • Insoluble: The solid material appears unchanged.

  • Iteration: If the compound is soluble, you can perform a semi-quantitative analysis by adding more compound until saturation is reached. If insoluble, you can add more solvent incrementally to estimate the solubility range.

  • Solvent Panel: Repeat steps 2-7 for each solvent in the panel below.

Table 1: Recommended Solvent Panel for Initial Screening

Solvent ClassExample SolventsPolarity IndexPurpose
Aqueous Buffers pH 4.0 Acetate BufferHighAssess solubility in acidic conditions
pH 7.4 Phosphate Buffer (PBS)HighAssess physiological pH solubility
pH 9.0 Borate BufferHighAssess solubility in basic conditions
Polar Protic Water10.2Universal biological solvent
Ethanol4.3Common co-solvent, low toxicity
Methanol5.1Strong polar solvent
Polar Aprotic DMSO7.2Powerful, universal organic solvent
Acetonitrile (ACN)5.8Common in analytical chemistry
N,N-Dimethylformamide (DMF)6.4Strong polar solvent
Less Polar Acetone5.1Good for moderately polar compounds
Dichloromethane (DCM)3.1Common for non-polar compounds
Tetrahydrofuran (THF)4.0Useful ether solvent
Protocol B: Co-Solvent System Development

This protocol outlines a workflow for finding a suitable binary co-solvent system for an aqueous application.

Cosolvent_Protocol Start Select a water-miscible organic solvent where compound is highly soluble (e.g., DMSO, Ethanol) Stock Prepare a high concentration stock solution in 100% organic co-solvent (e.g., 50 mg/mL in DMSO) Start->Stock Prepare Prepare a series of aqueous buffers containing increasing percentages of the co-solvent (e.g., 5%, 10%, 20%, 50% DMSO in PBS) Stock->Prepare Test Add a small volume of the stock solution to each co-solvent buffer to reach the target final concentration. Vortex. Prepare->Test Observe Observe for precipitation immediately and after 1 hour. Identify the lowest % of co-solvent that maintains solubility. Test->Observe Validate Validate: Dilute the successful formulation into the final assay medium to check for precipitation ('parachuting') Observe->Validate

Caption: Workflow for developing a co-solvent system.

Table 2: Properties of Common Co-solvents for Biological Assays

Co-solventDielectric ConstantNotes & Considerations
DMSO 47.2Excellent solubilizer. Can be toxic to cells at >0.5-1% v/v. Can interfere with some assays.
Ethanol 24.6Generally well-tolerated by cells at low concentrations (<1%). Can cause protein precipitation at high concentrations.
PEG 400 12.5Low toxicity, often used in in vivo formulations. Can be viscous.
Propylene Glycol 32.0Common vehicle for oral and parenteral formulations. Good safety profile.

References

  • Jadhav, S. B., et al. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link][6]

  • Sharma, D., et al. (2019). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. [Link][21]

  • World Pharma Today. (2023). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link][22]

  • Savjani, K. T., et al. (2012). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Journal of Pharmaceutical Investigation. [Link][7]

  • ResearchGate. (2021). What is the best Strategy for increasing the of solubility for poorly soluble drug (diaryl compounds) in water. ResearchGate. [Link][16]

  • Patil, S. K., et al. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research. [Link][8]

  • Patel, P. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link][17]

  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Scribd. [Link][11]

  • Quora. (2017). How to determine the solubility of organic compounds. Quora. [Link][12]

  • Ascendia Pharma. (2021). 4 Factors Affecting Solubility of Drugs. Ascendia Pharmaceutical Solutions. [Link][13]

  • Drug Delivery Leader. (2022). 4 Factors Affecting Solubility Of Drugs. Drug Delivery Leader. [Link][14]

  • University of Colorado Boulder. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. University of Colorado Boulder. [Link][24]

  • A-Star Research. (2024). Impact of Functional Groups in Organic Chemistry on Pharmaceutical Development. A-Star Research. [Link][9]

  • IJNRD. (2021). factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. International Journal of Novel Research and Development. [Link][20]

  • Scaria, J., et al. (2020). Oxazolidinones as versatile scaffolds in medicinal chemistry. PMC - NIH. [Link][1]

  • Barillaro, T., et al. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. PMC - NIH. [Link][2]

  • MySkinRecipes. (n.d.). Methyl 2-oxooxazolidine-4-carboxylate. MySkinRecipes. [Link][25]

  • Poudrel, M., et al. (2022). Structure–Uptake Relationship Studies of Oxazolidinones in Gram-Negative ESKAPE Pathogens. PMC - NIH. [Link][15]

  • JMPAS. (2019). IMPORTANCE OF SOLUBILITY AND SOLUBILITY ENHANCEMENT TECHNIQUES. Journal of Medical Pharmaceutical and Allied Sciences. [Link][10]

  • ResearchGate. (2023). Functional group-based decomposition of oxazolidinone. ResearchGate. [Link][3]

  • wildvineyard. (2020). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. YouTube. [Link][18]

  • PubChem. (n.d.). (s)-Methyl 2-oxooxazolidine-4-carboxylate. PubChem. [Link][26]

  • International Journal of Current Research and Review. (2023). Co-Crystals in Enhancing Drug Solubility and Stability: A Comprehensive Review. ijcrr.com. [Link][27]

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Optimization

Technical Support Center: Identifying and Characterizing Unexpected Side Products via NMR

Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is designed for researchers, scientists, and drug development professionals who encounter unexpected signals in their...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is designed for researchers, scientists, and drug development professionals who encounter unexpected signals in their NMR spectra. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify, characterize, and quantify unknown side products and impurities, ensuring the integrity of your chemical synthesis and drug development workflows.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers have when encountering unexpected peaks in their NMR spectra.

Q1: I see a few unexpected small peaks in my ¹H NMR spectrum. What are the most likely culprits?

A1: Unexpected peaks often originate from common, benign sources. Before delving into complex structural elucidation, consider these possibilities:

  • Residual Solvents: Solvents used in synthesis or purification (e.g., ethyl acetate, dichloromethane, acetone) are notoriously difficult to remove completely and are a very common source of extra peaks.[1]

  • Water: Deuterated solvents can absorb moisture from the atmosphere, appearing as a broad singlet whose chemical shift is highly dependent on the solvent and temperature.[1][2]

  • Grease: Stopcock grease from glassware can introduce broad, rolling signals, typically in the aliphatic region of the spectrum.[1]

  • Silicone Grease: Often seen as a sharp singlet near 0 ppm, this can leach from various lab equipment.

  • Phthalates: These plasticizers can be extracted from tubing and other plastic labware, appearing as multiplets in the aromatic and aliphatic regions.[3]

Actionable First Step: Cross-reference the chemical shifts of your unknown peaks with established tables of common laboratory solvents and impurities.[4][5][6][7] This is the quickest way to rule out common contaminants.

Q2: The integration of my compound's peaks is off, and I see some unfamiliar signals. Could this be a side product?

A2: Yes, inconsistent integration is a strong indicator of an unexpected side product. While poor phasing or baseline correction can cause integration errors, the presence of new, unassignable signals alongside your main product suggests a mixture. This warrants a more detailed investigation, starting with quantification.

Q3: What is the fastest way to determine if an unexpected peak is related to my main compound or just a contaminant?

A3: A Diffusion-Ordered Spectroscopy (DOSY) experiment is an excellent first step. This technique separates NMR signals based on the diffusion coefficient of molecules, which is related to their size.[8][9] Signals from your main product and any structurally related side products will typically align in the diffusion dimension, while smaller, unrelated contaminants (like residual solvents) will diffuse faster and appear at a different position.[10]

Q4: My sample has very low concentrations of the suspected impurity. How can I improve my signal-to-noise ratio to see it more clearly?

A4: Improving the signal-to-noise (S/N) ratio is critical for analyzing trace components.[1] You can:

  • Increase the Number of Scans: The S/N ratio improves with the square root of the number of scans. Quadrupling the scans will double the S/N.[1]

  • Use a Higher-Field Spectrometer: Higher magnetic fields increase signal dispersion and sensitivity.[1]

  • Employ a Cryoprobe: Cryogenically cooled probes significantly enhance sensitivity, making them ideal for detecting low-level impurities.[11]

  • Optimize Sample Concentration: Ensure your main analyte concentration is as high as solubility allows without causing peak broadening.[1]

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides structured workflows for tackling specific problems related to side product identification.

Guide 1: Initial Detection and Preliminary Assessment

Problem: You have confirmed the presence of unknown signals that are not common contaminants.

Objective: To quickly gather preliminary structural information and determine the next steps.

Workflow Diagram:

Caption: Initial workflow for assessing unexpected NMR signals.

Step-by-Step Protocol:

  • Optimize 1D ¹H NMR Acquisition:

    • Rationale: A high-quality proton spectrum is the foundation of your investigation. Proper shimming is crucial for sharp signals and accurate integration.[1]

    • Protocol:

      • Ensure the sample is fully dissolved and free of particulate matter.[12][13] Filter if necessary.

      • Lock and shim the spectrometer carefully to achieve optimal field homogeneity.

      • Set appropriate acquisition parameters, including a sufficient relaxation delay (d1) to ensure quantitative signal integration. For most small molecules, a d1 of 5 times the longest T1 is recommended.

      • Acquire a sufficient number of scans for a good S/N ratio, especially for the impurity peaks.[1]

  • Acquire ¹³C and DEPT Spectra:

    • Rationale: These experiments provide information about the carbon skeleton. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment helps distinguish between CH, CH₂, and CH₃ groups, which is invaluable for piecing together molecular fragments.

    • Protocol:

      • Use a concentrated sample (5-30 mg is typical).[12]

      • Run a standard ¹³C experiment followed by DEPT-90 and DEPT-135 pulses.

      • The DEPT-90 will show only CH signals, while the DEPT-135 will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks.

  • Run a 2D COSY Experiment:

    • Rationale: Correlation Spectroscopy (COSY) reveals proton-proton couplings through bonds, allowing you to identify spin systems and connect neighboring protons.[1]

    • Protocol:

      • Use a standard COSY pulse sequence.

      • Process the data and identify cross-peaks, which indicate that the corresponding protons on the x and y axes are coupled.

      • Trace the connectivity paths to build molecular fragments.

Guide 2: Full Structural Elucidation of an Unknown Side Product

Problem: You have identified molecular fragments but need to connect them and determine the complete structure.

Objective: To use 2D heteronuclear NMR experiments to assemble the full chemical structure of the side product.

Workflow Diagram:

Caption: Workflow for complete structural elucidation using 2D NMR.

Step-by-Step Protocol:

  • Acquire a 2D HSQC Spectrum:

    • Rationale: The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates protons directly to the carbons they are attached to via a one-bond coupling.[14][15] This is the most reliable way to assign carbons that have attached protons.

    • Protocol:

      • Run a standard HSQC experiment.

      • Each cross-peak in the spectrum links a proton signal (x-axis) to a carbon signal (y-axis).

      • Use this information to definitively link the proton and carbon resonances of your side product.

  • Acquire a 2D HMBC Spectrum:

    • Rationale: The Heteronuclear Multiple Bond Correlation (HMBC) experiment shows correlations between protons and carbons that are typically 2 or 3 bonds apart.[14][15] This is the key experiment for connecting the molecular fragments identified from COSY.

    • Protocol:

      • Run a standard HMBC experiment. The long-range coupling delay is typically optimized for ~8 Hz.

      • Look for correlations from a proton to carbons that are 2 or 3 bonds away. For example, a correlation from a methyl proton to a carbonyl carbon can establish the presence of an acetyl group.

      • Use these long-range correlations to piece together the fragments into a complete molecular structure.

  • Determine Stereochemistry with NOESY/ROESY:

    • Rationale: If the side product has stereocenters, a Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment can determine the relative stereochemistry. These experiments show correlations between protons that are close in space, regardless of bonding.[16][17]

    • Protocol:

      • Choose between NOESY and ROESY based on molecular weight. For small molecules (< ~700 Da), NOESY is generally preferred. For mid-sized molecules where the NOE might be zero, ROESY is the better choice as the ROE is always positive.[18]

      • Acquire the 2D spectrum. Cross-peaks indicate that two protons are spatially proximate (typically < 5 Å).[19]

      • Use these spatial constraints to build a 3D model of the molecule and assign relative stereochemistry.

Guide 3: Quantifying Unexpected Side Products

Problem: You have identified a side product and need to determine its concentration or purity relative to the main product.

Objective: To use quantitative NMR (qNMR) to accurately measure the amount of the side product.

Key Principles of qNMR:

Quantitative NMR (qNMR) is a powerful technique for determining the purity or concentration of a substance because the intensity of an NMR signal is directly proportional to the number of nuclei contributing to it.[20][21] This allows for accurate quantification, often without the need for a reference standard of the side product itself.[22]

Step-by-Step Protocol for qNMR (Internal Standard Method):

  • Select an Appropriate Internal Standard:

    • Rationale: The internal standard must be stable, of known high purity, and have at least one signal that is resolved from all other signals in the mixture.[23]

    • Common Standards: Maleic acid, 1,4-dioxane, dimethyl sulfone.

  • Prepare the Sample:

    • Rationale: Accurate weighing is critical for accurate quantification.[23]

    • Protocol:

      • Accurately weigh a known amount of your sample mixture (main product + side product).

      • Accurately weigh a known amount of the internal standard and add it to the same container.

      • Dissolve the mixture completely in a deuterated solvent in a volumetric flask to ensure a homogenous solution.

      • Transfer the solution to a high-quality NMR tube.[12]

  • Acquire the ¹H NMR Spectrum:

    • Rationale: Acquisition parameters must be set to ensure a quantitative response for all signals.

    • Protocol:

      • Use a 90° pulse angle.

      • Set a long relaxation delay (d1) of at least 5 times the longest T1 of any peak being integrated (both the analyte and the standard). A conservative value of 30-60 seconds is often used if T1 values are unknown.

      • Ensure a high signal-to-noise ratio by acquiring a sufficient number of scans.

  • Process and Analyze the Data:

    • Rationale: Careful processing ensures that integrations are accurate.

    • Protocol:

      • Apply Fourier transform and carefully phase the spectrum manually.

      • Perform a baseline correction.

      • Integrate the well-resolved signal of the internal standard and at least one well-resolved signal from both the main product and the side product.

  • Calculate the Purity/Concentration:

    • Formula: The purity of the side product can be calculated using the following equation:

      P_sp = (I_sp / N_sp) * (N_std / I_std) * (MW_sp / MW_std) * (m_std / m_sample) * P_std

      Where:

      • P_sp = Purity of the side product (in % w/w)

      • I_sp, I_std = Integral values for the side product and standard

      • N_sp, N_std = Number of protons for the integrated signals of the side product and standard

      • MW_sp, MW_std = Molecular weights of the side product and standard

      • m_sample, m_std = Mass of the sample mixture and standard

      • P_std = Purity of the internal standard

Data Summary Table for qNMR:

CompoundSignal (δ, ppm)MultiplicityNumber of Protons (N)Integral (I)Molecular Weight (MW)Mass (m)
Internal Standard e.g., 7.80sN_stdI_stdMW_stdm_std
Main Product e.g., 3.50tN_mpI_mpMW_mpm_sample
Side Product e.g., 4.10qN_spI_spMW_spm_sample

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]

  • American Pharmaceutical Review. (2020). Quantitative NMR in Biotherapeutic Drug Development: An Efficient General-Purpose Tool for Process Analytics. [Link]

  • Patsnap Eureka. (2023). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. [Link]

  • ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained. [Link]

  • Pharmaffiliates. (2023). Unlocking Molecular Secrets: The Power of Advanced NMR in Structural Elucidation & Complex Impurity Mapping. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • University of Illinois Chicago. Quantitative NMR (qNMR). [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]

  • JEOL Ltd. What is qNMR (quantitative NMR)? [Link]

  • UCSB Chemistry and Biochemistry. DOSY: Diffusion Ordered Spectroscopy. [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]

  • ACD/Labs. (2009). Stereochemistry Information from NOESY/ROESY data … Part 1. [Link]

  • ResearchGate. (2015). Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • University College London. (2023). NMR Sample Preparation. [Link]

  • Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. [Link]

  • Analytical Chemistry. (2021). NMR for Mixture Analysis: Concentration-Ordered Spectroscopy. [Link]

  • University of Cambridge. NMR Sample Preparation. [Link]

  • UCSD SSPPS NMR Facility. (2015). NOESY and ROESY. [Link]

  • Advances in Polymer Science. (2023). Heteronuclear Single-quantum Correlation (HSQC) NMR. [Link]

  • Chemistry For Everyone. (2023). How Can NMR Identify Unknown Compounds? [Link]

  • University of Rochester. Troubleshooting 1H NMR Spectroscopy. [Link]

  • ESA-IPB. (2015). Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • eMagRes. (2007). NMR Data Processing. [Link]

  • ResearchGate. (2019). Common problems and artifacts encountered in solution-state NMR experiments. [Link]

  • Magnetic Resonance in Chemistry. (2019). Common problems and artifacts encountered in solution‐state NMR experiments. [Link]

  • Chemical Communications. (2022). NMR methods for the analysis of mixtures. [Link]

  • ACD/Labs. (2009). Stereochemistry Information from NOESY/ROESY data … Part 2. [Link]

  • Magnetic Resonance in Chemistry. (2018). Computational methods for NMR and MS for structure elucidation III: More advanced approaches. [Link]

  • Reddit. (2022). Common Sources of Trace, Non-Solvent Impurities in NMR Spectra. [Link]

  • ResearchGate. (2013). What are the best preprocessing methods for NMR data? [Link]

  • JEOL Ltd. Analysing complex mixtures using Pure shift DOSY. [Link]

  • Columbia University. HSQC and HMBC. [Link]

  • University of California, Riverside. (2018). NOESY and ROESY. [Link]

  • Indiana University. (2004). 2-D NOESY. [Link]

  • Science.gov. nmr hsqc hmbc: Topics. [Link]

  • PubMed Central. (2021). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. [Link]

  • Molecules. (2018). Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. [Link]

  • YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]

  • ResearchGate. (2020). Chapter 1. Getting the Most Out of HSQC and HMBC Spectra. [Link]

  • ResearchGate. (2022). Using NMR to identify and characterize natural products. [Link]

  • CASSS. (2019). Best Practices in NMR Data Acquisition and Analysis. [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Chiral HPLC Analysis of (S)-Methyl 2-oxooxazolidine-4-carboxylate Reaction Products

For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the precise determination of enantiomeric purity is a critical analytical checkpoint. (S)-Methyl 2-oxooxazolidine-4-carboxy...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the precise determination of enantiomeric purity is a critical analytical checkpoint. (S)-Methyl 2-oxooxazolidine-4-carboxylate, a valuable chiral building block derived from amino acids, and its subsequent reaction products demand robust analytical methods to quantify enantiomeric excess (ee). This guide provides an in-depth, objective comparison of chiral High-Performance Liquid Chromatography (HPLC) methodologies for this purpose. We will delve into the rationale behind experimental choices, present detailed protocols, and compare performance with alternative techniques, supported by established experimental data for analogous compounds.

The Criticality of Chiral Purity in Oxazolidinone Carboxylates

(S)-Methyl 2-oxooxazolidine-4-carboxylate and its derivatives are integral to the synthesis of a wide array of pharmaceuticals. The stereochemistry of these molecules is paramount, as different enantiomers can exhibit distinct pharmacological activities and toxicological profiles. Consequently, regulatory bodies mandate strict control and accurate measurement of the enantiomeric composition of chiral drug substances. Chiral HPLC stands as the gold standard for enantioselective analysis due to its high resolution, accuracy, and reproducibility.

Core Principles of Chiral HPLC Separation

The fundamental principle of chiral HPLC lies in the differential interaction between the enantiomers of the analyte and a chiral stationary phase (CSP). This transient diastereomeric complex formation leads to different retention times for each enantiomer, enabling their separation and quantification. The choice of the CSP and the mobile phase composition are the most critical factors in developing a successful chiral separation method.

Recommended Chiral HPLC Protocol for Methyl 2-oxooxazolidine-4-carboxylate Analysis

Based on extensive experience with structurally similar cyclic carbamates and amino acid derivatives, the following protocol provides a robust starting point for the chiral analysis of (S)-Methyl 2-oxooxazolidine-4-carboxylate and its reaction products.

Experimental Protocol: Chiral HPLC Analysis

1. Instrumentation:

  • A standard HPLC system equipped with a pump, autosampler, column thermostat, and a UV detector is suitable.

2. Chiral Stationary Phase (CSP):

  • Primary Recommendation: A polysaccharide-based CSP, such as one coated with amylose tris(3,5-dimethylphenylcarbamate) (e.g., CHIRALPAK® AD-H) or cellulose tris(3,5-dimethylphenylcarbamate) (e.g., CHIRALCEL® OD-H). These phases have demonstrated broad applicability for the separation of cyclic carbamates and N-protected amino acids.[1]

  • Column Dimensions: 250 x 4.6 mm, 5 µm particle size.

3. Mobile Phase:

  • Mode: Normal Phase.

  • Composition: A mixture of n-Hexane and a polar modifier, typically Isopropanol (IPA) or Ethanol. A common starting point is a 90:10 (v/v) mixture of Hexane:IPA.

  • Additives: To improve peak shape and resolution, a small amount of an acidic or basic additive may be required. For this acidic analyte, a basic additive like diethylamine (DEA) at a concentration of 0.1% is not typically the first choice. Instead, an acidic modifier like trifluoroacetic acid (TFA) at 0.1% can be beneficial.

4. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm, as the oxazolidinone core has a weak chromophore.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

5. Method Validation:

  • The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Causality Behind Experimental Choices:
  • CSP Selection: Polysaccharide-based CSPs are known for their excellent chiral recognition capabilities through a combination of hydrogen bonding, dipole-dipole, and π-π interactions. The carbamate linkages in the chiral selector form inclusion complexes with the analyte, leading to enantioselective separation.[1]

  • Mobile Phase: Normal phase mode with hexane and an alcohol modifier is often preferred for polysaccharide CSPs as it promotes the necessary interactions for chiral recognition. The alcohol modifier competes with the analyte for polar interaction sites on the CSP, and its concentration is a critical parameter for optimizing retention and resolution.

  • Temperature Control: Maintaining a constant column temperature is crucial for reproducible retention times and resolution, as the thermodynamics of the chiral recognition process are temperature-dependent.

Comparative Analysis of Chiral Stationary Phases

While polysaccharide-based CSPs are a strong starting point, other CSPs may offer advantages for specific reaction products. The table below compares the performance of different CSP types for the separation of compounds structurally related to Methyl 2-oxooxazolidine-4-carboxylate.

Chiral Stationary Phase (CSP) TypePrinciple of SeparationAdvantagesDisadvantagesTypical Mobile Phases
Polysaccharide-Based (e.g., CHIRALPAK® AD-H, CHIRALCEL® OD-H) Combination of attractive interactions (hydrogen bonds, dipole-dipole, π-π) and inclusion complexation.[2]Broad applicability, high success rate for a wide range of compounds, including cyclic carbamates.[1]Can be sensitive to mobile phase composition and temperature.Normal Phase (Hexane/Alcohol), Reversed-Phase (Acetonitrile/Water), Polar Organic.
Crown Ether-Based (e.g., CROWNPAK® CR(+)) Inclusion complexation between the crown ether cavity and the primary amine of the analyte.[3]Highly effective for the separation of primary amines and amino acids.[3]Limited applicability to compounds without a primary amine group.Aqueous acidic mobile phases (e.g., perchloric acid solution).
Macrocyclic Glycopeptide (e.g., CHIROBIOTIC® V, T) Multiple interaction mechanisms including hydrogen bonding, ionic interactions, and inclusion complexation.[4]Excellent for polar and ionizable compounds like amino acids and can often separate underivatized analytes.[4]Can exhibit complex retention behavior.Polar Organic, Reversed-Phase, Polar Ionic Modes.

Experimental Workflow for Chiral HPLC Method Development

The following diagram illustrates a logical workflow for developing a chiral HPLC method for a new reaction product of (S)-Methyl 2-oxooxazolidine-4-carboxylate.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation & Comparison A Select Analyte and Prepare Standard Solution B Screen Polysaccharide CSPs (AD-H, OD-H) A->B C Initial Mobile Phase: Hexane/IPA (90:10) B->C D Observe Initial Separation (if any) C->D E Adjust Alcohol Modifier Concentration D->E F Evaluate Different Alcohol Modifiers (IPA vs. EtOH) E->F G Introduce Additives (TFA) if Peak Shape is Poor F->G H Optimize Column Temperature G->H I Validate Optimized Method (ICH Guidelines) H->I J Compare with Alternative CSPs (if necessary) I->J K Compare with Alternative Techniques (SFC, GC) J->K

Caption: Workflow for Chiral HPLC Method Development.

Comparison with Alternative Analytical Techniques

While chiral HPLC is a powerful tool, other techniques may be suitable depending on the specific analytical needs.

FeatureChiral HPLCChiral Supercritical Fluid Chromatography (SFC)Chiral Gas Chromatography (GC)
Principle Differential interaction with a CSP in a liquid mobile phase.[5]Separation using a supercritical fluid mobile phase and a CSP.[5]Separation of volatile, often derivatized, enantiomers on a chiral GC column.[6]
Sample Preparation Often direct injection or simple dissolution.[5]Dissolution in a suitable co-solvent.Derivatization may be required to increase volatility.[6]
Analysis Time Typically 10-30 minutes.Often faster than HPLC (<10 minutes).[5]15-30 minutes.
Advantages Robust, versatile, wide range of available CSPs, well-established.Faster analysis, lower organic solvent consumption, suitable for preparative scale.High resolution and sensitivity, especially with MS detection.[6]
Disadvantages Longer analysis times compared to SFC, higher solvent consumption.Higher initial instrument cost.Limited to volatile and thermally stable compounds, may require derivatization.

Conclusion

The enantioselective analysis of (S)-Methyl 2-oxooxazolidine-4-carboxylate and its reaction products is reliably achieved using chiral HPLC. A method based on a polysaccharide chiral stationary phase with a normal phase mobile phase system provides a high probability of success. For high-throughput applications, chiral SFC presents a compelling alternative with its significantly shorter analysis times. The choice of the optimal analytical technique will ultimately depend on the specific requirements of the project, including the need for speed, sensitivity, and the physicochemical properties of the analytes.

References

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]

  • Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). Phenomenex. [Link]

  • Improved Chiral Separations for Enantiopure D- and L-Amino Acids. LCGC International. [Link]

  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Journal of Chromatography A. [Link]

  • Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Journal of Chromatography A. [Link]

  • Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mobile phases. Journal of Chromatography A. [Link]

  • Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. [Link]

  • (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid. MDPI. [Link]

  • Catalytic, Enantioselective Synthesis of Cyclic Carbamates from Dialkyl Amines by CO2-Capture: Discovery, Development, and Mechanism. National Institutes of Health. [Link]

  • Combination of HPLC “Inverted Chirality Columns Approach” and MS/MS Detection for Extreme Enantiomeric Excess Determination Even in Absence of Reference Samples. Application to Camptothecin Derivatives. ResearchGate. [Link]

  • Preparation of (S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid 1 from... ResearchGate. [Link]

  • HPLC Enantioseparation of Phenylcarbamic Acid Derivatives by Using Macrocyclic Chiral Stationary Phases. ResearchGate. [Link]

  • Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mo. ScienceDirect. [Link]

Sources

Comparative

Comparative Guide to the Determination of Enantiomeric Excess for Products of (S)-Methyl 2-oxooxazolidine-4-carboxylate

For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the accurate determination of enantiomeric excess (ee) is a critical analytical step. The chiral building block, (S)-Methyl...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the accurate determination of enantiomeric excess (ee) is a critical analytical step. The chiral building block, (S)-Methyl 2-oxooxazolidine-4-carboxylate, is a valuable precursor in the synthesis of enantiomerically pure α-amino acids and their derivatives. Consequently, robust and reliable analytical methods are paramount to validate the stereochemical outcome of these synthetic transformations. This guide provides an in-depth comparison of the primary analytical techniques for determining the enantiomeric excess of products derived from this important chiral synthon.

The choice between analytical techniques is often dictated by the physicochemical properties of the analyte, required sensitivity, and available instrumentation.[1] This guide will delve into the nuances of Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Chiral NMR Spectroscopy, offering field-proven insights and detailed experimental protocols to empower you in selecting and implementing the most suitable method for your research.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a versatile and widely adopted technique for the separation of enantiomers.[2] It is particularly well-suited for non-volatile and thermally labile compounds, which are common characteristics of amino acid derivatives.[1] The separation is achieved through the differential interaction of enantiomers with a chiral stationary phase (CSP).[1][2]

Causality Behind Experimental Choices

The selection of the appropriate CSP and mobile phase is the cornerstone of a successful chiral HPLC separation. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are popular due to their broad applicability.[3] For N-protected amino acid derivatives, which are common products from (S)-Methyl 2-oxooxazolidine-4-carboxylate, CSPs like CHIRALPAK® IA, IC, and QNAX have demonstrated excellent chiral recognition.[4] The choice of mobile phase, typically a mixture of alkanes (like hexane) and alcohols (like isopropanol or ethanol), influences the retention and resolution of the enantiomers by modifying the interactions between the analyte and the CSP.[4]

Direct vs. Indirect Methods

There are two primary approaches to chiral HPLC analysis:

  • Direct Method: This involves the direct separation of enantiomers on a chiral stationary phase. It is the preferred method as it is generally simpler and avoids potential issues with derivatization.[2]

  • Indirect Method: This approach involves derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral HPLC column.[2][5][6] While effective, this method requires a chirally pure derivatizing agent and assumes equal reaction rates for both enantiomers.[7]

Experimental Protocol: Chiral HPLC of N-Boc-Amino Acids

This protocol outlines a general procedure for the determination of enantiomeric excess of N-Boc protected amino acids, common derivatives of (S)-Methyl 2-oxooxazolidine-4-carboxylate.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Stationary Phase: CHIRALPAK® IC (or equivalent polysaccharide-based CSP).

Reagents:

  • HPLC-grade Hexane

  • HPLC-grade Isopropanol (IPA)

  • Sample of N-Boc-amino acid dissolved in mobile phase.

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Hexane:IPA (e.g., 90:10 v/v). The optimal ratio may need to be adjusted based on the specific amino acid derivative.

  • Column Equilibration: Equilibrate the CHIRALPAK® IC column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

  • Sample Injection: Inject a small volume (e.g., 10 µL) of the dissolved sample onto the column.

  • Chromatographic Separation: Run the separation under isocratic conditions.

  • Detection: Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength (e.g., 220 nm).

  • Data Analysis: Integrate the peak areas of the two enantiomers. The enantiomeric excess is calculated using the following formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer).

Data Presentation: Chiral HPLC
FeatureChiral HPLC
Principle Differential interaction with a chiral stationary phase in a liquid mobile phase.[1]
Typical Analytes Non-volatile, thermally labile compounds (e.g., pharmaceuticals, amino acids).[1]
Advantages Wide applicability, suitable for a broad range of compounds, direct and indirect methods available.[1][2]
Disadvantages Higher instrumentation cost, higher solvent consumption.[1]
Experimental Workflow: Chiral HPLC

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Dissolve Sample in Mobile Phase HPLC Inject Sample onto Chiral Column Sample->HPLC Separation Isocratic Elution HPLC->Separation Detection UV Detection Separation->Detection Integration Integrate Peak Areas Detection->Integration Calculation Calculate ee% Integration->Calculation GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis Derivatization Derivatize Sample (Esterification & Acylation) GC Inject Derivatized Sample into GC Derivatization->GC Separation Temperature Programmed Separation GC->Separation Detection FID or MS Detection Separation->Detection Integration Integrate Peak Areas Detection->Integration Calculation Calculate ee% Integration->Calculation NMR_Logic Enantiomers Enantiomeric Mixture Diastereomers Diastereomeric Mixture Enantiomers->Diastereomers + ChiralAux Chiral Auxiliary (Derivatizing or Solvating Agent) ChiralAux->Diastereomers NMR NMR Spectroscopy Diastereomers->NMR Spectrum Distinct NMR Signals NMR->Spectrum Integration Signal Integration Spectrum->Integration ee Enantiomeric Excess Integration->ee

Sources

Validation

A Senior Application Scientist's Guide to NMR Methods for Assessing Diastereomeric Ratios of Oxazolidinone Adducts

Introduction: The Critical Role of Stereocontrol in Synthesis In the field of asymmetric synthesis, the ability to control the three-dimensional arrangement of atoms is paramount. Evans' oxazolidinone auxiliaries are a c...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Stereocontrol in Synthesis

In the field of asymmetric synthesis, the ability to control the three-dimensional arrangement of atoms is paramount. Evans' oxazolidinone auxiliaries are a cornerstone of modern stereoselective synthesis, enabling chemists to construct complex molecules with a high degree of precision.[1] These chiral scaffolds guide the formation of new stereocenters, particularly in crucial carbon-carbon bond-forming reactions like aldol additions and alkylations.[1][2][3] The result of such a reaction is typically a mixture of diastereomers, and the success of the synthesis is measured by the diastereomeric ratio (d.r.), which quantifies the preference for the desired diastereomer over the undesired one.

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary analytical tool for this critical assessment. It is non-destructive, highly sensitive, and provides direct insight into the molecular structure and composition of a sample. This guide provides an in-depth comparison of NMR-based methods for accurately determining the diastereomeric ratio of oxazolidinone adducts, grounded in the fundamental principles of stereochemistry and spectroscopy.

The Foundation: Why NMR Can Distinguish Diastereomers

The ability of NMR to differentiate between diastereomers stems from a fundamental principle: corresponding nuclei in diastereomeric molecules are in chemically non-equivalent environments.[4][5]

  • Diastereotopic Nuclei: Diastereomers possess different spatial arrangements of atoms.[6] Consequently, a given proton (or other nucleus) in one diastereomer will experience a slightly different local magnetic field compared to the same proton in the other diastereomer. This is because the through-space shielding and deshielding effects from the rest of the molecule, particularly the chiral oxazolidinone auxiliary, are distinct for each.

  • Distinct Chemical Shifts: This difference in the local magnetic environment results in separate, distinct signals (different chemical shifts) in the NMR spectrum for each diastereomer.[6][7] The intensity of each signal, as measured by its integration value, is directly proportional to the population of the corresponding diastereomer in the sample.[4][8]

Method 1: Standard ¹H NMR Spectroscopy - The Workhorse

For most oxazolidinone adducts, a standard one-dimensional proton (¹H) NMR spectrum is sufficient for an accurate determination of the diastereomeric ratio. This method is the first choice due to its simplicity, speed, and the widespread availability of NMR spectrometers.

Key Diagnostic Signals

The most reliable signals for integration are typically well-resolved, sharp singlets, doublets, or triplets that are unique to each diastereomer and located in a clear region of the spectrum. For Evans' aldol adducts, the proton on the newly formed stereocenter (the α-proton to the carbonyl group) is often the most diagnostic.

Proton / GroupTypical δ (ppm)MultiplicityRationale for Use
α-Proton of Adduct 2.5 - 4.5Doublet or ddDirectly attached to the new stereocenter; its chemical environment is highly sensitive to the relative configuration.
β-Proton of Adduct 3.5 - 5.5MultipletAttached to the carbon bearing the hydroxyl group; also sensitive to the diastereomeric environment.
Auxiliary Protons 3.0 - 5.0MultipletsProtons on the oxazolidinone ring itself can sometimes be resolved, but are often complex.

Note: Chemical shifts are approximate and can vary significantly based on the specific adduct and solvent.

Experimental Protocol: ¹H NMR for d.r. Determination
  • Sample Preparation:

    • Accurately weigh and dissolve ~5-10 mg of the purified adduct mixture in 0.6-0.7 mL of a deuterated solvent (typically CDCl₃).

    • Ensure the sample is fully dissolved and free of particulate matter.

  • NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Crucial Parameter: Ensure the relaxation delay (d1) is sufficiently long (at least 5 times the longest T₁ of the protons being integrated) to allow for full relaxation of the nuclei. A d1 of 5-10 seconds is generally a safe starting point for quantitative work. This is vital for ensuring that the signal integrals are truly proportional to the number of protons.[8]

  • Data Processing & Analysis:

    • Apply standard processing (Fourier transform, phase correction).

    • Perform careful baseline correction across the entire spectrum to ensure accurate integration.[8]

    • Identify a pair of well-resolved, non-overlapping signals corresponding to the same proton in each of the two diastereomers.[8]

    • Integrate both signals. The diastereomeric ratio is the direct ratio of these integration values.

    • Calculation: d.r. = (Integral of Major Diastereomer) / (Integral of Minor Diastereomer)

Workflow for d.r. Determination by ¹H NMR

G cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_proc Data Processing cluster_calc Calculation Prep Dissolve Adduct in CDCl3 Acquire Acquire 1H Spectrum (Set long d1 delay) Prep->Acquire Process Phase & Baseline Correction Acquire->Process Integrate Integrate Diagnostic Signals Process->Integrate Calculate Calculate Ratio of Integrals Integrate->Calculate

Caption: Standard workflow for d.r. determination.

Method 2: Addressing Signal Overlap - Advanced & Alternative Approaches

A significant challenge in NMR-based d.r. determination is signal overlap, where the diagnostic peaks for each diastereomer are not sufficiently resolved from each other or from other signals in the spectrum.[9][10][11] When this occurs, simple integration is unreliable.

Troubleshooting Signal Overlap
  • Change Solvent: Changing the NMR solvent (e.g., from CDCl₃ to Benzene-d₆ or Acetone-d₆) can alter the chemical shifts of protons and may resolve overlapping signals.[12]

  • Higher Field Strength: Using an NMR spectrometer with a higher magnetic field strength (e.g., 600 MHz vs. 400 MHz) increases spectral dispersion, often separating previously overlapped peaks.

  • 2D NMR: Techniques like COSY or HSQC can help confirm which signals belong to which proton, but they are not inherently quantitative for d.r. unless specialized pulse sequences are used.[8][10]

Chiral Shift Reagents (CSRs)

When resolution cannot be achieved by other means, chiral lanthanide shift reagents (e.g., Eu(hfc)₃) can be employed.[13][14]

  • Mechanism of Action: CSRs are chiral Lewis acids that form transient, diastereomeric complexes with the analyte (e.g., through coordination with the carbonyl or hydroxyl group).[13][15][16] These new, larger diastereomeric complexes experience different induced shifts from the paramagnetic lanthanide ion, leading to an enhanced separation of signals in the NMR spectrum.[14][16]

  • Protocol:

    • Acquire a standard ¹H NMR of the adduct.

    • Add a small, measured amount of the CSR (e.g., a few mg) to the NMR tube.

    • Shake well and re-acquire the spectrum.

    • Continue adding small portions of the CSR and acquiring spectra until sufficient separation of the diagnostic signals is achieved.

  • Advantages: Can be highly effective at resolving stubborn signal overlap.

  • Limitations: This technique is less common today. CSRs can cause significant line broadening, which can complicate integration.[13] The process can be tedious, and the induced shifts are not always predictable.

Band-Selective Pure Shift NMR

For particularly challenging cases, modern techniques like band-selective pure shift NMR can be invaluable. These methods use specialized pulse sequences to collapse the multiplet structure of a selected signal into a singlet.[9] This dramatically simplifies the spectrum in a crowded region, allowing for clear resolution and accurate integration of two closely-spaced signals that would otherwise be part of overlapping multiplets.[9]

Summary and Best Practices

MethodBest ForAdvantagesLimitations
Standard ¹H NMR Most routine analyses where diagnostic signals are well-resolved.Fast, simple, widely available, directly quantitative.Susceptible to signal overlap in complex molecules.
Chiral Shift Reagents Cases of severe signal overlap where other methods fail.Can induce large chemical shift differences.[16]Can cause line broadening, tedious to optimize, less common now.[13]
Pure Shift NMR Overlapping multiplets of key diagnostic signals.Excellent resolution enhancement by collapsing multiplets.[9]Requires specific instrument capabilities and expertise.

Self-Validation and Trustworthiness: For any method, the key to a trustworthy result is consistency. The d.r. should be calculated using multiple, independent pairs of diagnostic signals within the same spectrum. If the ratios calculated from the α-proton pair and a β-proton pair are in close agreement, it provides a high degree of confidence in the measurement.

Conclusion

The accurate determination of diastereomeric ratios is a non-negotiable step in the validation of any stereoselective reaction employing oxazolidinone auxiliaries. While standard ¹H NMR remains the frontline method due to its efficiency and simplicity, a thorough understanding of its limitations and the availability of alternative techniques is crucial for the modern research scientist. By carefully selecting diagnostic signals, ensuring proper acquisition parameters for quantitation, and employing advanced methods when necessary, NMR spectroscopy provides a robust and reliable platform for assessing the outcome of asymmetric transformations.

References

  • Kainosho, M., Ajisaka, K., Pirkle, W. H., & Beare, S. D. (1974). Use of chiral solvents or lanthanide shift reagents to distinguish meso from d or l diastereomers. Journal of the American Chemical Society, 96(5), 1640–1641. [Link]

  • Aguilar, J. A., et al. (2014). Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. Chemical Communications, 50(19), 2512-2514. [Link]

  • Fiveable. (n.d.). Chiral Shift Reagents Definition. Organic Chemistry Key Term. [Link]

  • Ashenhurst, J. (2022). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Master Organic Chemistry. [Link]

  • University of Rochester Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. [Link]

  • Chemistry LibreTexts. (2024). 23.1: NMR Shift Reagents. [Link]

  • Mestrelab Research. (2014). qNMR of mixtures: what is the best solution to signal overlap?. [Link]

  • ResearchGate. (2014). Can any one explain how to determine diastereomeric ratio from NMR spectra?. [Link]

  • Reddit. (2024). NMR. r/OrganicChemistry. [Link]

  • Myers, A. G. Research Group. (n.d.). The Aldol Addition Reaction: Zimmerman-Traxler Model. Harvard University. [Link]

  • University Course Material. (n.d.). From 1H NMR, we get: Chemical shift data (δ). [Link]

  • Ashenhurst, J. (2012). Homotopic, Enantiotopic, Diastereotopic. Master Organic Chemistry. [Link]

  • ResearchGate. (2025). Using NMR To Investigate Products of Aldol Reactions. [Link]

  • Wiley-VCH. (n.d.). Stereoselective Acetate Aldol Reactions. Excerpt from a book on stereoselective synthesis. [Link]

  • Kirschning, A., et al. (2011). Highly Stereoselective Aldol Reactions in the Total Syntheses of Complex Natural Products. Angewandte Chemie International Edition, 50(40), 9226-9254. [Link]

  • Pļušķe, R., et al. (2013). Synthesis and Quantitative Analysis of Diastereomeric Linked Ester Conjugates With Remote Stereocenters Using High-Field NMR and Chiral HPLC. Chirality, 25(10), 793-798. [Link]

  • ResearchGate. (2013). Facing an overlapping problem between the water peak and metabolite peaks in 1H NMR analysis. [Link]

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Comparative

A Tale of Two Chiral Strategies: A Comparative Guide to (S)-Methyl 2-oxooxazolidine-4-carboxylate and Evans' Auxiliaries in Asymmetric Synthesis

In the landscape of asymmetric synthesis, the precise construction of stereocenters is paramount for the creation of complex, biologically active molecules. Among the myriad of strategies developed to achieve this contro...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of asymmetric synthesis, the precise construction of stereocenters is paramount for the creation of complex, biologically active molecules. Among the myriad of strategies developed to achieve this control, the use of chiral molecules to guide the formation of new stereocenters stands as a foundational pillar. This guide provides an in-depth comparison of two distinct yet related approaches: the use of (S)-Methyl 2-oxooxazolidine-4-carboxylate as a chiral building block and the application of the renowned Evans' auxiliaries as removable directing groups. While both leverage the inherent chirality of oxazolidinone scaffolds, their synthetic philosophies and applications diverge significantly, offering unique advantages to the discerning researcher.

Introduction: Chiral Auxiliaries vs. Chiral Building Blocks

Asymmetric synthesis endeavors to produce a single enantiomer of a chiral molecule, a critical consideration in pharmacology where different enantiomers can have vastly different biological activities.[1] Two powerful strategies to achieve this are the use of chiral auxiliaries and chiral building blocks.[2]

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a diastereoselective transformation.[3] After the desired stereocenter is set, the auxiliary is removed and can often be recovered for reuse.[4] This approach is valued for its reliability and the ability to achieve high levels of stereoselectivity.[5]

In contrast, a chiral building block , also known as a chiral synthon, is an enantiomerically pure molecule that is incorporated as a permanent part of the final target molecule.[2] This strategy is efficient as the chirality is pre-packaged within the starting material.

This guide will explore these two concepts through a detailed comparison of the widely used Evans' auxiliaries and the serine-derived (S)-Methyl 2-oxooxazolidine-4-carboxylate.

Evans' Auxiliaries: The Archetype of Removable Chiral Directors

Developed by David A. Evans and his research group in the early 1980s, chiral oxazolidinone-based auxiliaries have become an indispensable tool in asymmetric synthesis.[6] Derived from readily available amino alcohols, such as valinol and phenylalaninol, these auxiliaries provide exceptional stereocontrol in a variety of carbon-carbon bond-forming reactions, most notably alkylations and aldol reactions.[7]

Mechanism of Stereocontrol

The remarkable stereoselectivity achieved with Evans' auxiliaries is attributed to the steric hindrance imposed by the substituent at the C4 position of the oxazolidinone ring. This substituent effectively shields one face of the enolate formed from the N-acylated auxiliary, directing the approach of an electrophile to the less hindered face. The formation of a rigid, chelated Z-enolate is crucial for this high degree of stereocontrol.

Caption: General workflow for asymmetric synthesis using an Evans' chiral auxiliary.

Performance in Asymmetric Reactions

The efficacy of Evans' auxiliaries is well-documented across a range of asymmetric transformations. Below is a summary of their typical performance in alkylation and aldol reactions.

Table 1: Performance of Evans' Auxiliaries in Asymmetric Alkylation

AuxiliaryElectrophile (R-X)Yield (%)Diastereomeric Ratio (d.r.)
(R)-4-Benzyl-2-oxazolidinoneAllyl iodide7798:2
(S)-4-Isopropyl-2-oxazolidinoneBenzyl bromide95>99:1

Table 2: Performance of Evans' Auxiliaries in Asymmetric Aldol Reactions

AuxiliaryAldehydeYield (%)Diastereomeric Ratio (syn:anti)
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinoneIsobutyraldehyde85>99:1
(S)-4-Isopropyl-2-oxazolidinoneBenzaldehyde8095:5
Experimental Protocol: Asymmetric Alkylation using (R)-4-Benzyl-2-oxazolidinone

This protocol details the acylation of the auxiliary, subsequent diastereoselective alkylation, and final cleavage to yield an enantiomerically enriched carboxylic acid.

Step 1: Acylation of (R)-4-Benzyl-2-oxazolidinone

  • Dissolve (R)-4-benzyl-2-oxazolidinone (1.0 equiv) in anhydrous THF under an inert atmosphere.

  • Cool the solution to -78 °C and add n-butyllithium (1.05 equiv) dropwise.

  • After stirring for 15 minutes, add the desired acyl chloride (1.1 equiv) and allow the reaction to warm to room temperature overnight.

  • Quench the reaction with saturated aqueous ammonium chloride and extract with an organic solvent.

  • Purify the crude product by column chromatography to yield the N-acyl oxazolidinone.

Step 2: Diastereoselective Alkylation

  • Dissolve the N-acyl oxazolidinone (1.0 equiv) in anhydrous THF and cool to -78 °C.

  • Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equiv) and stir for 30 minutes to form the sodium enolate.

  • Add the alkyl halide (1.2 equiv) and stir at -78 °C for 4 hours.

  • Quench the reaction with saturated aqueous ammonium chloride and extract with an organic solvent.

  • Purify the product by column chromatography to isolate the desired diastereomer.

Step 3: Cleavage of the Chiral Auxiliary

  • Dissolve the alkylated product (1.0 equiv) in a mixture of THF and water.

  • Cool the solution to 0 °C and add 30% aqueous hydrogen peroxide (4.0 equiv) followed by aqueous lithium hydroxide (2.0 equiv).

  • Stir the reaction at room temperature for 2 hours.

  • Quench the excess peroxide with aqueous sodium sulfite.

  • Extract the aqueous layer with an organic solvent to recover the chiral auxiliary.

  • Acidify the aqueous layer and extract with an organic solvent to isolate the chiral carboxylic acid.

Caption: Experimental workflow for asymmetric alkylation using an Evans' auxiliary.

(S)-Methyl 2-oxooxazolidine-4-carboxylate: A Chiral Building Block Approach

(S)-Methyl 2-oxooxazolidine-4-carboxylate is a versatile chiral molecule derived from the naturally occurring amino acid, L-serine. Unlike Evans' auxiliaries, which are designed for temporary attachment and removal, this compound is typically employed as a chiral building block. Its inherent stereochemistry is incorporated as a permanent feature of the final molecular architecture.

Synthesis and Role as a Chiral Synthon

(S)-Methyl 2-oxooxazolidine-4-carboxylate can be synthesized from L-serine methyl ester hydrochloride through cyclization. One method involves reaction with S,S'-dimethyl dithiocarbonate in water followed by hydrolysis. The resulting compound possesses a defined stereocenter at the C4 position, making it an attractive starting material for the synthesis of more complex chiral molecules.

Its primary role is as a synthon for chiral β-amino alcohols and other functionalized chiral structures. The oxazolidinone ring can be opened or modified to introduce new functionalities while retaining the original stereochemistry.

Caption: Conceptual workflow for using (S)-Methyl 2-oxooxazolidine-4-carboxylate as a chiral building block.

Applications in the Synthesis of Bioactive Molecules

A prominent application of oxazolidinone structures derived from chiral building blocks is in the synthesis of antibiotics. For instance, the oxazolidinone ring is a core structural feature of the antibiotic linezolid. While not directly synthesized from (S)-Methyl 2-oxooxazolidine-4-carboxylate, the principles of using a chiral oxazolidinone synthon are analogous.

The primary utility of (S)-Methyl 2-oxooxazolidine-4-carboxylate lies in its ability to be transformed into other chiral molecules. For example, the ester can be reduced to the corresponding alcohol, and the oxazolidinone ring can be hydrolyzed to reveal a chiral amino alcohol. These products can then be used in further synthetic steps.

Contrasting with Evans' Auxiliaries: A Difference in Philosophy

The key distinction between (S)-Methyl 2-oxooxazolidine-4-carboxylate and Evans' auxiliaries is the fate of the chiral moiety. With Evans' auxiliaries, the goal is to transfer chirality to a prochiral substrate and then remove the auxiliary. With (S)-Methyl 2-oxooxazolidine-4-carboxylate, the chiral framework of the molecule itself is the starting point for building a more complex chiral target.

Head-to-Head Comparison: Key Differences and Considerations

Table 3: Comparison of (S)-Methyl 2-oxooxazolidine-4-carboxylate and Evans' Auxiliaries

Feature(S)-Methyl 2-oxooxazolidine-4-carboxylateEvans' Auxiliaries
Primary Role Chiral Building BlockRemovable Chiral Auxiliary
Origin of Chirality L-SerineVarious amino alcohols (e.g., Valinol, Phenylalaninol)
Synthetic Strategy Incorporation of a pre-existing stereocenterDiastereoselective induction of a new stereocenter
Fate of the Oxazolidinone Remains as part of the final moleculeRemoved and often recycled
Key Advantage Atom economy (chirality is inherent)High and predictable diastereoselectivity
Typical Application Synthesis of molecules containing the oxazolidinone core or its derivativesAsymmetric alkylation, aldol, and Diels-Alder reactions
Performance Data Not applicable in the context of a removable auxiliaryExtensive data on d.r., e.e., and yields available

Conclusion: Choosing the Right Tool for the Job

Both (S)-Methyl 2-oxooxazolidine-4-carboxylate and Evans' auxiliaries are valuable tools in the arsenal of the synthetic chemist. The choice between them is not one of superior versus inferior, but rather one of strategic synthetic design.

Evans' auxiliaries are the go-to choice when a reliable and highly stereoselective method for introducing a new stereocenter alpha to a carbonyl group is required. Their predictable performance and the ability to recycle the auxiliary make them a powerful and cost-effective solution for many synthetic challenges.

(S)-Methyl 2-oxooxazolidine-4-carboxylate , on the other hand, is ideal when the target molecule contains a chiral β-amino alcohol or a related structural motif. By starting with this enantiomerically pure building block, chemists can efficiently construct complex molecules with a pre-defined stereocenter, streamlining the synthetic route.

Ultimately, a deep understanding of both the chiral auxiliary and the chiral building block approaches empowers researchers to devise more elegant, efficient, and successful strategies for the synthesis of enantiomerically pure molecules that are vital for advancements in medicine and materials science.

References

  • Evans, D. A., et al. (1981). Stereoselective aldol condensations via boron enolates. Journal of the American Chemical Society, 103(10), 3099-3111.
  • Evans, D. A., et al. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of α-substituted carboxylic acid derivatives. Journal of the American Chemical Society, 104(6), 1737-1739.
  • Heravi, M. M., et al. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 6(36), 30498-30551.
  • Gnas, Y., & Glorius, F. (2006).
  • Ager, D. J., et al. (1996). 2-Amino alcohols and their heterocyclic derivatives as chiral auxiliaries in asymmetric synthesis. Chemical Reviews, 96(2), 835-875.
  • McConathy, J., & Owens, M. J. (2003). Stereochemistry in drug action.
  • Blaser, H. U. (2002). The chiral pool as a source of enantioselective catalysts and auxiliaries.
  • CN111808040A - Synthesis method of multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds.
  • Wikipedia. (2023). Chiral auxiliary.
  • Pure and Applied Chemistry. (1996). Glossary of terms used in stereochemistry. 68(12), 2193-2222.
  • PubChem. (S)-Methyl 2-oxooxazolidine-4-carboxylate.
  • BenchChem. (2025). A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis: N-Boc-N-methyl-D-Valinol in Focus.
  • BenchChem. (2025).
  • PubMed. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review.
  • Heravi, M. M., et al. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 6(36), 30498-30551.
  • Hungarian Journal of Industry and Chemistry. (2021). DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE.
  • ResearchGate. (2008). 3.1 Amino Acid Derived Auxiliaries: Amino Acids as Chiral Auxiliaries.
  • ResearchGate. (2020). Renewable Chiral Auxiliary for Enantioselective Synthesis of α-aminoacids.
  • ResearchGate. (2018). Oxazolidinones as Chiral Auxiliaries in the Asymmetric 1,4-Conjugate Addition Reaction Applied to the Total Synthesis of Natural Products: A Supplemental Mini-Review.
  • ResearchGate. (2014).
  • PubMed. (2005). Asymmetric synthesis of chiral 4-substituted 5,5-diethyl oxazolidin-2-ones as potential effective chiral auxiliaries.
  • PubChem. (S)
  • YouTube. (2020).
  • ResearchGate. (2021). Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione.
  • ResearchGate. (2024). (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid.
  • ResearchGate. (2013). Occurrence of 2-methylthiazolidine-4-carboxylic acid, a condensation product of cysteine and acetaldehyde, in human blood as a consequence of ethanol consumption.
  • Dipòsit Digital de la Universitat de Barcelona. (2015). In Search of Radical Transformations from Metal Enolates.
  • PMC. (2021). Recent advances in the synthesis of N-acyl sulfonamides.

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Validation

A Comparative Guide to Alternative Chiral Synthons for Asymmetric Amino Acid Synthesis

For researchers, scientists, and drug development professionals, the synthesis of enantiomerically pure α-amino acids, particularly non-proteinogenic variants, is a cornerstone of modern medicinal chemistry and chemical...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the synthesis of enantiomerically pure α-amino acids, particularly non-proteinogenic variants, is a cornerstone of modern medicinal chemistry and chemical biology.[1][2] These chiral building blocks are integral to the design of novel therapeutics, peptidomimetics, and chiral catalysts. While classical methods have their place, the landscape of asymmetric synthesis is continually evolving, offering a diverse toolkit of chiral synthons that provide unique advantages in terms of efficiency, selectivity, and substrate scope. This guide provides an in-depth comparison of prominent alternative chiral synthons, grounded in mechanistic principles and supported by experimental data, to empower researchers in selecting the optimal strategy for their synthetic challenges.

The Enduring Challenge: Asymmetric Synthesis of α-Amino Acids

The biological activity of most molecules is intrinsically linked to their stereochemistry. In the context of amino acids, the precise spatial arrangement of substituents around the α-carbon dictates their function. Consequently, the development of methodologies that afford enantiomerically pure amino acids is of paramount importance.[3] Traditional approaches often relied on the resolution of racemic mixtures, which is inherently inefficient, or the use of stoichiometric chiral auxiliaries derived from the chiral pool.[4][5] Modern strategies, however, increasingly favor catalytic asymmetric methods that are more atom-economical and sustainable.[1][6][7]

This guide will explore and compare the following key alternative approaches:

  • Chiral Phase-Transfer Catalysis (PTC)

  • The Asymmetric Strecker Reaction

  • Biocatalytic and Chemoenzymatic Methods

  • Advanced Metal-Catalyzed Cross-Coupling Reactions

Chiral Phase-Transfer Catalysis: Ion Pairing for Asymmetric Induction

Chiral Phase-Transfer Catalysis (PTC) has emerged as a powerful and practical method for the asymmetric synthesis of α-amino acids.[8][9] The core principle involves the use of a chiral catalyst, typically a quaternary ammonium salt derived from Cinchona alkaloids, to shuttle a prochiral enolate from an aqueous or solid phase into an organic phase for subsequent alkylation.[1][8] The intimate ion pair formed between the chiral cation of the catalyst and the enolate creates a chiral environment, directing the approach of the electrophile to one face of the enolate.

Mechanism and Key Principles

The success of this method hinges on the rigid, C2-symmetric structure of the chiral PTCs, which effectively shields one face of the glycine enolate.[8] The reaction typically employs a glycine derivative with a bulky protecting group on the imine nitrogen, such as a benzophenone or diphenylmethylene group, which serves to acidify the α-protons and stabilize the resulting enolate.

Experimental Workflow: Chiral Phase-Transfer Catalysis

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_deprotection Deprotection P0 Glycine Schiff Base R1 Combine reactants in a biphasic system P0->R1 P1 Alkyl Halide P1->R1 P2 Chiral PTC (e.g., O'Donnell Catalyst) P2->R1 P3 Base (e.g., 50% aq. NaOH or solid K2CO3) P3->R1 P4 Organic Solvent (e.g., Toluene, CH2Cl2) P4->R1 R2 Stir vigorously at controlled temperature (e.g., 0°C to RT) R1->R2 R3 Monitor reaction progress by TLC/LC-MS R2->R3 W1 Phase separation R3->W1 W2 Extraction of aqueous phase W1->W2 W3 Drying and concentration of organic phase W2->W3 W4 Purification by chromatography W3->W4 D1 Acidic hydrolysis (e.g., 1N HCl) W4->D1 D2 Isolation of the free amino acid D1->D2

Caption: General workflow for asymmetric amino acid synthesis via chiral phase-transfer catalysis.

Performance Comparison

Cinchona alkaloid-derived catalysts, often referred to as "O'Donnell catalysts," are particularly effective.[10] The choice of catalyst, solvent, and temperature can significantly impact both the yield and enantioselectivity.[10]

Catalyst System Electrophile Yield (%) ee (%) Reference
Cinchonidine-derived PTCBenzyl bromide9299[10]
Cinchonine-derived PTCAllyl bromide8596[10]
Quinine-derived PTCEthyl iodide7885[10]

Table 1. Representative performance of Cinchona alkaloid-derived phase-transfer catalysts in the asymmetric alkylation of N-(diphenylmethylene)glycine tert-butyl ester.

Experimental Protocol: Asymmetric Benzylation using a Cinchonidine-Derived Catalyst
  • Reaction Setup: To a stirred solution of N-(diphenylmethylene)glycine tert-butyl ester (1.0 mmol) and a cinchonidine-derived quaternary ammonium salt (0.05 mmol) in toluene (10 mL), add benzyl bromide (1.2 mmol).

  • Reaction Execution: Cool the mixture to 0°C and add 50% aqueous NaOH (2 mL). Stir the reaction vigorously at 0°C for 4-6 hours, monitoring by TLC.

  • Workup: Upon completion, dilute the reaction with water and separate the layers. Extract the aqueous layer with toluene (2 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield the alkylated product.

  • Deprotection: Stir the purified product in 1N HCl at room temperature for 12 hours. Concentrate the solution to dryness to obtain the hydrochloride salt of the corresponding amino acid.

The Asymmetric Strecker Reaction: A Three-Component Approach

The Strecker reaction, first discovered in 1850, is a classic method for synthesizing α-amino acids from an aldehyde, ammonia (or an amine), and a cyanide source.[3] Its asymmetric variant has become a highly efficient and versatile strategy for accessing a wide range of enantiomerically enriched amino acids.[11][12] The key to achieving asymmetry lies in the use of either a chiral amine auxiliary or a chiral catalyst to control the facial selectivity of the cyanide addition to the intermediate imine.

Catalytic vs. Auxiliary-Mediated Approaches
  • Chiral Auxiliaries: This approach involves the use of an enantiopure amine, such as (S)-1-(4-methoxyphenyl)ethylamine, which condenses with the aldehyde to form a chiral imine.[13] Subsequent diastereoselective cyanide addition and hydrolysis of the resulting aminonitrile, followed by removal of the auxiliary, yields the desired amino acid.

  • Chiral Catalysts: The use of a chiral catalyst, often a metal complex (e.g., zirconium or titanium-based) or an organocatalyst (e.g., a thiourea derivative), allows for the direct three-component reaction of an achiral aldehyde, an achiral amine, and a cyanide source.[3][11] This approach is generally more atom-economical.

Reaction Mechanism: Catalytic Asymmetric Strecker Reaction

G cluster_reactants Reactants cluster_catalyst Catalyst Aldehyde R-CHO Imine Imine intermediate Aldehyde->Imine Amine R'-NH2 Amine->Imine Cyanide HCN source (e.g., TMSCN) Aminonitrile α-Aminonitrile Cyanide->Aminonitrile Catalyst Chiral Catalyst Chiral_Complex Chiral Imine-Catalyst Complex Catalyst->Chiral_Complex Imine->Chiral_Complex Chiral_Complex->Aminonitrile + HCN Amino_Acid α-Amino Acid Aminonitrile->Amino_Acid Hydrolysis

Caption: Simplified mechanism of a catalyst-controlled asymmetric Strecker reaction.

Performance Comparison

The choice between an auxiliary-based and a catalytic approach often depends on the desired substrate scope and the scalability of the reaction.

Method Catalyst/Auxiliary Substrate Example Yield (%) ee/de (%) Reference
CatalyticChiral Zirconium CatalystBenzaldehyde, Aniline9196 (ee)[11]
CatalyticThiourea OrganocatalystVarious Aldehydes90-9580-94 (ee)[3]
Auxiliary(S)-1-phenylethylamineBenzaldehyde>95 (diastereomer)98 (de)[13]

Table 2. Performance of different asymmetric Strecker reaction protocols.

Experimental Protocol: Organocatalytic Asymmetric Strecker Reaction
  • Reaction Setup: In a dry flask under an inert atmosphere, dissolve the chiral thiourea catalyst (0.05 mmol) in a suitable solvent (e.g., CH2Cl2, 5 mL).

  • Imine Formation: Add the aldehyde (1.0 mmol) and the amine (1.1 mmol) and stir for 30 minutes at room temperature to pre-form the imine.

  • Cyanide Addition: Cool the reaction to the desired temperature (e.g., -78°C) and add trimethylsilyl cyanide (TMSCN) (1.5 mmol) dropwise.

  • Reaction Execution: Stir the reaction at this temperature for 24-48 hours.

  • Workup and Hydrolysis: Quench the reaction with a saturated aqueous solution of NaHCO3. Extract the product with an organic solvent. The crude aminonitrile can then be hydrolyzed using 6N HCl under reflux to yield the amino acid hydrochloride.

Biocatalytic and Chemoenzymatic Synthesis: Nature's Chirality

Biocatalysis offers an environmentally friendly and highly selective alternative for the synthesis of chiral amino acids.[14][15] Enzymes operate under mild conditions (aqueous media, ambient temperature and pressure) and exhibit exquisite chemo-, regio-, and stereoselectivity, often obviating the need for protecting groups.[16]

Key Enzymatic Approaches
  • Transaminases (TAs): These pyridoxal-5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from a donor molecule (e.g., isopropylamine) to a prochiral α-keto acid, producing the corresponding α-amino acid with high enantiomeric excess.[16]

  • Ammonia Lyases (ALs): These enzymes catalyze the stereoselective addition of ammonia to the double bond of an α,β-unsaturated carboxylic acid.[17]

  • Engineered Aldolases: Recent advances in protein engineering have expanded the scope of enzymes like aldolases to catalyze asymmetric Mannich reactions, enabling the synthesis of complex, multi-stereocenter amino acids without the need for protecting groups.[18][19]

Chemoenzymatic Workflow: Transaminase-Mediated Synthesis

G cluster_enzymatic Enzymatic Reaction cluster_workup Product Isolation E1 α-Keto Acid Substrate E_Reaction Incubate at controlled temperature (e.g., 30°C) E1->E_Reaction E2 Amine Donor (e.g., Isopropylamine) E2->E_Reaction E3 Transaminase (e.g., ATA-117) E3->E_Reaction E4 PLP Cofactor E4->E_Reaction E5 Buffer (e.g., pH 7.5) E5->E_Reaction W1 Enzyme removal (e.g., precipitation or filtration) E_Reaction->W1 W2 Purification (e.g., ion-exchange chromatography) W1->W2 W3 Isolation of the pure amino acid W2->W3

Sources

Comparative

A Researcher's Guide to the Validation of Stereochemical Configuration by X-ray Crystallography

In the landscape of drug discovery and development, the three-dimensional arrangement of atoms in a molecule—its stereochemistry—is not a trivial detail; it is a critical determinant of biological activity.[1][2] Enantio...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the three-dimensional arrangement of atoms in a molecule—its stereochemistry—is not a trivial detail; it is a critical determinant of biological activity.[1][2] Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit vastly different pharmacological and toxicological profiles.[2][3] The infamous case of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, serves as a stark reminder of this principle.[4] Consequently, the unambiguous determination of a molecule's absolute stereochemical configuration is a cornerstone of modern pharmaceutical development, mandated by regulatory agencies like the FDA and EMA.[5]

While several analytical techniques can provide stereochemical information, single-crystal X-ray crystallography (SC-XRD) remains the unequivocal gold standard. It provides a direct, three-dimensional visualization of the molecule's atomic arrangement in the solid state, thereby establishing the absolute configuration without ambiguity. This guide offers an in-depth comparison of SC-XRD with other common analytical methods, provides field-proven insights into the crystallographic workflow, and outlines the principles that ensure the trustworthiness of the results.

The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)

SC-XRD is considered the definitive method because it doesn't rely on empirical comparisons or computational models to assign stereochemistry; it directly maps the electron density of a molecule. The technique involves irradiating a well-ordered single crystal with X-rays and measuring the resulting diffraction pattern.[6][7] From this pattern, a 3D model of the electron density is calculated, revealing the precise position of each atom.[6]

The key to determining absolute configuration lies in a phenomenon known as anomalous dispersion (or resonant scattering).[8][9][10] When the X-ray wavelength is near the absorption edge of an atom in the crystal, it induces a phase shift in the scattered X-rays.[9][11] This subtle effect breaks the otherwise perfect inversion symmetry of the diffraction pattern (Friedel's Law), meaning that the intensity of a reflection (h,k,l) is no longer identical to its inverse (-h,-k,-l).[10][12] By carefully measuring these intensity differences, known as Bijvoet pairs, the true handedness of the molecule can be determined.[13]

A critical metric in this process is the Flack parameter .[12][14] This value, refined during the structure solution process, quantifies the relative proportion of the two possible enantiomers in the crystal. A Flack parameter close to 0 with a small standard uncertainty indicates that the determined absolute configuration is correct.[12] Conversely, a value near 1 suggests the inverted structure is the correct one. A value around 0.5 may indicate a racemic twin.[12]

Orthogonal Validation: A Comparative Look at Alternative Techniques

While SC-XRD is definitive, obtaining a suitable crystal can be a significant bottleneck.[15][16] Therefore, researchers often turn to other techniques for stereochemical analysis. These methods are powerful but have distinct principles and limitations compared to crystallography.

Technique Principle Information Provided Key Advantages Major Limitations
Single-Crystal X-ray Crystallography (SC-XRD) X-ray diffraction from a single crystal; anomalous dispersion.[9][11]Absolute Configuration of all stereocenters simultaneously.Unambiguous, definitive 3D structure.Requires a high-quality single crystal (often a bottleneck).[15] Not suitable for non-crystalline materials.
NMR Spectroscopy Analysis of nuclear spin states in a magnetic field (e.g., NOE, chiral derivatizing agents).Relative Configuration (through-space proximities). Absolute configuration requires derivatization (e.g., Mosher's method).[]Provides solution-state structure and dynamic information.[18][19] Does not require crystallization.Absolute configuration is determined indirectly. Can be complex to interpret for molecules with many stereocenters.[20]
Chiral Chromatography (HPLC, SFC) Differential interaction of enantiomers with a chiral stationary phase (CSP).[21][22]Separates enantiomers and determines enantiomeric purity.High throughput, excellent for purity analysis and preparative separation.[4][23]Does not determine absolute configuration directly; requires a standard of known configuration for comparison.
Vibrational Circular Dichroism (VCD) Differential absorption of left and right circularly polarized infrared light by a chiral molecule.[24][25]Absolute Configuration in solution.Applicable to molecules in solution, powerful when crystallography fails.[26][27]Requires comparison of experimental spectra with computationally predicted spectra, which can be resource-intensive.[25]

Strategic Workflow for Stereochemical Validation

The choice of technique depends on the research stage, sample availability, and the specific question being asked. A logical workflow ensures efficient and robust stereochemical validation.

G cluster_0 cluster_1 Separation & Purity cluster_2 Structure Elucidation cluster_3 Absolute Configuration Assignment cluster_4 Start Racemic or Enantioenriched Mixture Chiral_HPLC Chiral HPLC/SFC Start->Chiral_HPLC Purity_Check Assess Enantiomeric Purity (e.g., >99% ee) Chiral_HPLC->Purity_Check NMR NMR Spectroscopy (NOE, COSY, etc.) Purity_Check->NMR Proceed with pure enantiomer Relative_Config Determine Relative Configuration NMR->Relative_Config Crystal_Screen Attempt Crystallization Relative_Config->Crystal_Screen Crystal_Check Good Crystal? Crystal_Screen->Crystal_Check SC_XRD Single-Crystal X-ray Crystallography Final Unambiguous Absolute Configuration Established SC_XRD->Final VCD Vibrational Circular Dichroism (VCD) Mosher NMR with Chiral Derivatizing Agent VCD->Mosher Inconclusive or Confirmation Needed Crystal_Check->SC_XRD Yes Crystal_Check->VCD No

Caption: A decision-making workflow for selecting the appropriate analytical technique for stereochemical validation.

Experimental Protocol: A Guide to Single-Crystal X-ray Diffraction

This protocol outlines the key steps for determining the absolute configuration of a small molecule using SC-XRD, assuming an enantiomerically pure sample.

1. Crystallization (The Art and Science)

  • Objective: To grow a single, well-ordered crystal of at least 0.1 mm in all dimensions.[6][7]

  • Methodology: This is often the most challenging step.[7][16] Common methods include:

    • Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly over days or weeks.[28]

    • Vapor Diffusion: Dissolve the compound in a less volatile solvent and place it in a sealed chamber containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[28]

    • Slow Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly.[28]

  • Expert Insight: The choice of solvent is critical. A systematic screening of various solvents and solvent mixtures is often necessary. Purity of the compound is paramount; impurities can inhibit crystal growth.

2. Crystal Mounting and Data Collection

  • Objective: To mount the crystal and collect a high-quality diffraction dataset.

  • Methodology:

    • A suitable crystal is selected under a microscope and mounted on a specialized loop.

    • The crystal is flash-cooled to approximately 100 K (-173 °C) in a stream of cold nitrogen gas. This minimizes radiation damage and reduces atomic thermal vibrations, leading to higher quality data.

    • The mounted crystal is placed in a diffractometer. A monochromatic X-ray beam (commonly from a copper or molybdenum source) is directed at the crystal.[29]

    • The crystal is rotated, and a series of diffraction images are collected by a detector as X-rays are scattered by the crystal lattice. Modern diffractometers can collect a complete dataset in a few hours.

3. Structure Solution and Refinement

  • Objective: To process the diffraction data and build an accurate 3D model of the molecule.

  • Methodology:

    • Data Integration and Scaling: The raw diffraction images are processed to determine the position, intensity, and uncertainty of each reflection.

    • Structure Solution (Solving the Phase Problem): The phases of the diffracted waves, which are lost during the experiment, are estimated using computational methods (e.g., direct methods).[7] This yields an initial electron density map.

    • Model Building and Refinement: An atomic model is built into the electron density map. This model is then refined using a least-squares algorithm, which adjusts atomic positions and thermal parameters to achieve the best possible fit between the observed diffraction data and the data calculated from the model.

4. Absolute Structure Validation (The Self-Validating System)

  • Objective: To confirm the absolute configuration of the refined model.

  • Methodology:

    • Anomalous Signal: Ensure the data were collected with a wavelength that generates a significant anomalous signal (Copper Kα radiation is often sufficient for molecules containing atoms heavier than oxygen).

    • Flack Parameter Refinement: During the final stages of refinement, the Flack parameter is calculated.[12]

      • A value of x ≈ 0 with a small standard uncertainty (e.g., u < 0.04 for unknown enantiopurity) provides high confidence in the assigned configuration.[30]

      • A value of x ≈ 1 indicates that the inverted structure is correct. The coordinates should be inverted and the refinement repeated.

    • Data Deposition: The final structural data, typically in a Crystallographic Information File (CIF) format, should be deposited in a public repository like the Cambridge Crystallographic Data Centre (CCDC) for verification and public access.[31][32][33][34] The CCDC provides validation services to check the quality and integrity of the structural data.[32][35]

G XRay Monochromatic X-ray Beam Crystal Single Crystal (Mounted & Cooled) XRay->Crystal Detector Detector Crystal->Detector Diffraction Diff_Pattern Diffraction Pattern (Intensities & Angles) Detector->Diff_Pattern Phase_Problem Phase Problem (Phases are Lost) Diff_Pattern->Phase_Problem Elec_Density 3D Electron Density Map Diff_Pattern->Elec_Density Phase Reconstruction Comp_Methods Computational Methods (e.g., Direct Methods) Comp_Methods->Elec_Density Phase Reconstruction Model Atomic Model (Refined) Elec_Density->Model Model Building Final_Structure Final Validated Structure (Absolute Configuration) Model->Final_Structure Refinement & Flack Parameter Validation

Caption: Conceptual workflow of a single-crystal X-ray crystallography experiment from diffraction to final structure.

Conclusion

The determination of absolute stereochemistry is a non-negotiable step in the development of chiral molecules for therapeutic use. While techniques like NMR, chiral chromatography, and VCD provide essential and often complementary information, single-crystal X-ray crystallography stands alone in its ability to deliver a direct and unambiguous answer.[15][36] Its power lies in the direct visualization of the molecular structure, validated by the robust statistical analysis of anomalous dispersion effects. By understanding the principles, strengths, and limitations of each method and employing a logical validation workflow, researchers can confidently establish the three-dimensional identity of their molecules, ensuring safety, efficacy, and regulatory compliance.

References

  • Nafie, L. A., & Freedman, T. B. (1998). Vibrational circular dichroism: an incisive tool for stereochemical applications. Enantiomer, 3(4-5), 283-97. [Link]

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  • Slideshare. (n.d.). Introduction to methods used for determination of Configuration. [Link]

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  • Gawroński, J., & Kwit, M. (2025). Determination of Absolute Configuration—an Overview Related to This Special Issue. Chirality. [Link]

  • Harada, N., et al. (2008). Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. Chirality, 20(5), 691-713. [Link]

  • CSIC. (n.d.). Structural resolution. The anomalous dispersion. [Link]

  • Patsnap. (2025). What is the application of stereochemistry in drug design? Patsnap Synapse. [Link]

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  • Wikipedia. (n.d.). Chiral analysis. [Link]

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  • McConathy, J., & Owens, M. J. (2003). Stereochemistry in Drug Action. Primary Care Companion to The Journal of Clinical Psychiatry, 5(2), 70–73. [Link]

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  • Miyamoto, S., et al. (2021). Stereochemical Study of Sphingosine by Vibrational Circular Dichroism. The Journal of Organic Chemistry, 86(19), 13328–13334. [Link]

  • PubMed. (1998). Vibrational circular dichroism: an incisive tool for stereochemical applications. [Link]

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  • Cambridge Crystallographic Data Centre. (n.d.). Deposit. [Link]

  • Mori, N., et al. (2015). Stereochemical Analysis of Glycerophospholipids by Vibrational Circular Dichroism. Journal of the American Chemical Society, 137(40), 12988–12994. [Link]

  • Fischer, K., et al. (2019). Refinement of anomalous dispersion correction parameters in single-crystal structure determinations. Acta Crystallographica Section A, 75(Pt 3), 433–443. [Link]

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  • University of Szeged. (n.d.). Comparison of NMR and X-ray crystallography. [Link]

  • ResearchGate. (n.d.). Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. [Link]

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Validation

A Comparative Guide to the Efficacy of Chiral Auxiliaries in Asymmetric β-Lactam Synthesis

The β-lactam ring is a cornerstone of medicinal chemistry, forming the structural and functional heart of powerhouse antibiotic classes like penicillins and cephalosporins.[1] Beyond their antimicrobial prowess, these st...

Author: BenchChem Technical Support Team. Date: January 2026

The β-lactam ring is a cornerstone of medicinal chemistry, forming the structural and functional heart of powerhouse antibiotic classes like penicillins and cephalosporins.[1] Beyond their antimicrobial prowess, these strained four-membered rings are invaluable chiral synthons for constructing complex nitrogen-containing molecules, including amino acids and other biologically active compounds.[1][2] The precise three-dimensional arrangement—the stereochemistry—of substituents on the β-lactam core is not a trivial detail; it is fundamentally linked to biological efficacy and target specificity. Consequently, the asymmetric synthesis of β-lactams remains a critical endeavor in drug development and organic chemistry.

Among the most robust and reliable strategies for controlling stereochemistry is the use of chiral auxiliaries.[3][4] A chiral auxiliary is an enantiomerically pure molecule that is temporarily attached to a substrate to guide a chemical reaction toward the formation of a single desired stereoisomer.[5] After fulfilling its role, the auxiliary is cleaved and can often be recovered. This guide provides an in-depth comparison of the efficacy of several preeminent chiral auxiliaries used in the synthesis of β-lactams, primarily via the venerable Staudinger [2+2] ketene-imine cycloaddition.[6][7][8] We will delve into the mechanistic rationale behind their stereodirecting ability, present comparative experimental data, and provide actionable protocols for their application.

The Mechanistic Hub: The Staudinger [2+2] Cycloaddition

The Staudinger reaction, discovered in 1907, is a powerful method for constructing the β-lactam ring by combining a ketene and an imine.[8] The reaction proceeds through a two-step mechanism: a nucleophilic attack from the imine nitrogen onto the ketene's central carbon forms a zwitterionic intermediate. This is followed by a conrotatory electrocyclic ring closure to yield the final β-lactam product.[8][9]

The stereochemical outcome of this reaction is determined during the ring-closure step.[9] By attaching a chiral auxiliary to either the ketene or the imine component, we create a chiral environment that energetically favors one diastereomeric transition state over the other, leading to a product with high diastereoselectivity.

Caption: General mechanism of the Staudinger [2+2] cycloaddition.

Head-to-Head Comparison of Leading Chiral Auxiliaries

The choice of a chiral auxiliary is a critical decision, dictated by factors such as desired stereochemical outcome (cis vs. trans), substrate scope, cost, and the ease of attachment and removal. Here, we compare three of the most effective and widely adopted auxiliaries in β-lactam synthesis.

Evans' Oxazolidinones: The Gold Standard

Popularized by David A. Evans, oxazolidinone auxiliaries are arguably the most versatile and well-studied class for a wide range of asymmetric transformations, including the synthesis of β-lactams.[3][] These auxiliaries are readily prepared from inexpensive, naturally available amino acids like L-valine or L-phenylalanine.[11]

Mechanism of Stereocontrol: In the context of the Staudinger reaction, the auxiliary is typically acylated (e.g., with an α-haloacetyl chloride or a glycine derivative) to form an N-acyl oxazolidinone. This precursor is then treated with a base to generate a chiral ketene in situ. The stereoselectivity arises from the rigid, chelated structure of the enolate intermediate and the steric hindrance imposed by the substituent at the C4 position of the oxazolidinone ring (e.g., an isopropyl or benzyl group).[] This bulk effectively shields one face of the molecule, forcing the imine to approach from the less hindered side, thereby dictating the absolute stereochemistry of the newly formed C3 and C4 centers of the β-lactam.

Experimental Performance: Enantiopure oxazolidinones derived from phenylglycine have proven to be excellent auxiliaries for this reaction.[1] For instance, the reaction of (S)-4-phenyloxazolidinon-3-ylacetyl chloride with various N-benzylaldimines consistently produces the corresponding β-lactams with high diastereomeric ratios and excellent yields.[1]

Caption: Logical workflow for stereocontrol using an Evans' oxazolidinone.

Oppolzer's Camphorsultam: The Rigid Controller

Derived from naturally occurring camphor, Oppolzer's sultam is a highly crystalline and rigid chiral auxiliary.[3][12] Its rigid bicyclic structure provides a well-defined steric environment, making it an excellent stereodirecting group for various asymmetric reactions, including Michael additions and aldol reactions, which share mechanistic features with the Staudinger cycloaddition.[12]

Mechanism of Stereocontrol: Similar to Evans' auxiliaries, the camphorsultam is appended to the ketene precursor via its nitrogen atom. The sulfonamide group and the rigid camphor backbone create a highly predictable conformation. The steric bulk of the camphor skeleton effectively blocks one face of the reactive intermediate, leading to high levels of asymmetric induction. In some applications, camphorsultam has been noted to provide superior single asymmetric induction compared to oxazolidinones.[3]

Experimental Performance: While less commonly cited specifically for the Staudinger reaction in the initial survey, its powerful stereodirecting ability is well-established. Its use in constructing complex chiral molecules often results in very high diastereoselectivity, frequently exceeding 95:5 dr. The crystalline nature of its derivatives also facilitates purification by recrystallization.

Menthol-Based Auxiliaries: The Classic Choice

Derivatives of (-)-menthol, such as (-)-8-phenylmenthol, were among the first chiral auxiliaries to be successfully employed in asymmetric synthesis.[3][13] They are particularly effective in the ester enolate-imine cyclocondensation route to β-lactams, which is mechanistically distinct from the Staudinger reaction but achieves the same core structure.

Mechanism of Stereocontrol: In this approach, a chiral ester (e.g., a glycinate derived from (-)-menthol) is deprotonated with a strong base like lithium diisopropylamide (LDA) to form a chiral lithium enolate. This enolate then reacts with an imine. The stereochemical outcome is controlled by the conformation of the enolate, where the bulky chiral auxiliary directs the facial approach of the imine.

Experimental Performance: Both (−)-menthyl and (−)-2-phenylcyclohexyl auxiliaries have been demonstrated to be highly effective for this transformation.[1] The reaction of their corresponding N,N-bis(silyl)glycinates with N-PMP-benzaldimine at -78 °C yields the (3R,4R)-β-lactam with >99% enantiomeric excess (ee) and in good yields.[1]

Quantitative Comparison Data

The following table summarizes the performance of these auxiliaries based on published experimental data.

Chiral AuxiliaryReaction TypeExample SubstratesDiastereoselectivity (dr) / Enantioselectivity (ee)YieldKey AdvantagesReference
(S)-4-Phenyloxazolidinone Staudinger [2+2] CycloadditionOxazolidinonylacetyl chloride + N-benzylaldimines95:5 to 97:3 dr80-90%Highly versatile, well-studied, predictable stereochemistry.[3][1]
Oppolzer's Camphorsultam Various Asymmetric ReactionsN-Enoyl CamphorsultamOften >95:5 drGenerally highRigid structure, high induction, crystalline derivatives aid purification.[12][3]
(-)-Menthyl Ester Ester Enolate-Imine CyclocondensationN,N-bis(silyl)glycinate + N-PMP-benzaldimine>99% ee65%Excellent enantioselectivity, classic and reliable method.[1]
(-)-8-Phenylmenthol Diels-Alder / Ene ReactionsAcrylate esters, Glyoxylate esters>10:1 drHighPowerful directing group for cycloadditions.[3][14][14]

Experimental Protocol: Asymmetric β-Lactam Synthesis Using an Evans' Auxiliary

This protocol is representative of a Staudinger [2+2] cycloaddition using a chiral oxazolidinone auxiliary, adapted from established literature.[1][15]

Objective: To synthesize a diastereomerically enriched 3-amino-β-lactam.

Materials:

  • (S)-4-Phenyloxazolidinon-3-ylacetyl chloride (1.0 eq)

  • N-Benzylaldimine (1.1 eq)

  • Triethylamine (Et3N) (1.2 eq)

  • Dichloromethane (CH2Cl2), anhydrous

  • Standard glassware for anhydrous reactions (oven-dried)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Reagent Preparation: Dissolve the N-benzylaldimine (1.1 eq) and triethylamine (1.2 eq) in anhydrous CH2Cl2 under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.

  • Ketene Generation & Cycloaddition: Dissolve the (S)-4-phenyloxazolidinon-3-ylacetyl chloride (1.0 eq) in a separate portion of anhydrous CH2Cl2 and add it to the dropping funnel. Add this solution dropwise to the stirred imine/base solution over 30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Quench the reaction by adding saturated aqueous ammonium chloride (NH4Cl) solution. Separate the organic layer, and extract the aqueous layer twice with CH2Cl2.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo. The crude product is then purified by flash column chromatography on silica gel to separate the diastereomers and afford the pure β-lactam.

  • Auxiliary Removal: The chiral auxiliary can be cleaved from the purified product under various conditions (e.g., hydrolysis with lithium hydroxide/hydrogen peroxide) to yield the corresponding carboxylic acid without racemization of the newly formed stereocenters.[11]

Expected Outcome: The reaction should yield the desired β-lactam in 80-90% yield with a diastereomeric ratio of approximately 95:5 to 97:3.[1]

Evans_Protocol_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_final Final Steps Prep Dissolve Imine & Et3N in CH2Cl2 at 0°C Addition Dropwise add Acyl Chloride Solution Prep->Addition Stir Warm to RT, Stir 4-6h Addition->Stir Quench Quench with aq. NH4Cl Stir->Quench Extract Extract with CH2Cl2 Quench->Extract Purify Column Chromatography Extract->Purify Cleavage Cleave Auxiliary Purify->Cleavage Product Enantiopure β-Lactam Cleavage->Product

Caption: Step-by-step experimental workflow for β-lactam synthesis.

Conclusion and Future Outlook

The use of chiral auxiliaries provides a powerful, reliable, and often highly predictable method for the asymmetric synthesis of β-lactams. Evans' oxazolidinones stand out for their versatility and extensive documentation, offering consistently high diastereoselectivity in Staudinger cycloadditions. Oppolzer's sultam offers a rigid and highly effective alternative, particularly valuable when its crystalline derivatives simplify purification. For ester-enolate strategies, classic menthol-based auxiliaries continue to deliver exceptional levels of enantiomeric excess.

The primary drawback of auxiliary-based methods is the need for additional synthetic steps for attachment and removal, which reduces overall atom economy.[3][16] For this reason, the field continues to evolve, with a growing emphasis on developing catalytic asymmetric methods that can generate enantiopure β-lactams without the need for stoichiometric chiral reagents.[7][16][17] However, for reliability, scalability, and access to diastereomerically pure compounds, the chiral auxiliary-based approach remains an indispensable and frequently utilized tool in the arsenal of the synthetic chemist.

References

  • Al-Abed, Y., & Wang, H. (Year).
  • Kaur, N., & Kumar, K. (Year).
  • Hodous, B. L., & Fu, G. C. (2002). Enantioselective Staudinger Synthesis of β-Lactams Catalyzed by a Planar-Chiral Nucleophile. Journal of the American Chemical Society.
  • Reddy, B. V. S., et al. (2006). Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners. PubMed.
  • Wikipedia contributors. (Year). Chiral auxiliary. Wikipedia.
  • Taggi, A. E., et al. (Year). Catalytic, Asymmetric Synthesis of β-Lactams. Journal of the American Chemical Society.
  • Hodous, B. L., & Fu, G. C. (2002). Enantioselective Staudinger synthesis of beta-lactams catalyzed by a planar-chiral nucleophile. PubMed.
  • Gomez, L. E. O., et al. (Year). Easy Access to Evans' Oxazolidinones.
  • Author. (2023). Electronic origins of the stereochemistry in β-lactam formed through the Staudinger reaction catalyzed by a nucleophile. RSC Publishing.
  • BOC Sciences. (Year). Advanced Chiral Auxiliary Synthesis. BOC Sciences.
  • Organic Chemistry Portal. (Year). Staudinger Synthesis. Organic Chemistry Portal.
  • Wikipedia contributors. (Year). Staudinger synthesis. Wikipedia.
  • Author. (Year). Recent Advances in beta-Lactam Synthesis.
  • Tang, Y., et al. (Year). Highly diastereoselective synthesis of vinylcyclopropane derivatives with (-)-8-phenylmenthol as chiral auxiliary. PubMed.
  • da Silva, A. C. A., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. PubMed.
  • Wikipedia contributors. (Year). Camphorsultam. Wikipedia.
  • Benchchem. (Year). A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis: N-Boc-N-methyl-D-Valinol in Focus. Benchchem.
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Comparative

A Comparative Guide to Mosher's Acid Analysis for Determining Absolute Configuration

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's absolute stereochemistry is a cornerstone of chemical synthesis, natural product characterization, and pharma...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's absolute stereochemistry is a cornerstone of chemical synthesis, natural product characterization, and pharmaceutical design. The spatial arrangement of atoms defines a molecule's interaction with other chiral entities, such as enzymes and receptors, directly impacting its biological activity. Mosher's acid analysis, a classic and powerful NMR-based method, remains a critical tool for elucidating the absolute configuration of chiral alcohols and amines.[1][2]

This guide provides an in-depth technical overview of Mosher's acid analysis, from its fundamental principles to a detailed, field-proven experimental protocol. Furthermore, it offers an objective comparison with alternative techniques, supported by experimental data, to empower researchers in selecting the most appropriate method for their stereochemical challenges.

The Guiding Principle: Turning Enantiomers into Distinguishable Diastereomers

The core challenge in stereochemical analysis is that enantiomers—non-superimposable mirror images—are physically and chemically identical in an achiral environment. Consequently, their standard NMR spectra are indistinguishable.[3] Mosher's method elegantly circumvents this by introducing an external chiral agent to convert the enantiomeric pair into a mixture of diastereomers.[1][3][4] Diastereomers possess different physical properties and, crucially, distinct NMR spectra, allowing for their differentiation and analysis.[4][5]

The reagent at the heart of this technique is α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), commonly known as Mosher's acid.[2][6] This molecule is a chiral carboxylic acid available in both enantiomerically pure (R) and (S) forms. The analysis involves two parallel reactions where the chiral alcohol or amine of unknown configuration is esterified (or amidated) with both (R)- and (S)-MTPA, typically using the more reactive acid chloride derivative.[6][7][8] This process yields two distinct diastereomeric products.

The key to assigning the absolute configuration lies in analyzing the differences in the ¹H NMR chemical shifts (Δδ) between these two diastereomers. The prevailing conformational model, first proposed by Mosher, posits that the MTPA ester adopts a conformation where the ester carbonyl, the trifluoromethyl group, and the carbinol proton (the H attached to the stereocenter) lie in the same plane.[9] In this arrangement, the bulky phenyl group of the MTPA reagent exerts a significant magnetic anisotropy effect, creating distinct shielding and deshielding zones around the rest of the molecule.[10] By comparing the spectra of the (R)-MTPA and (S)-MTPA derivatives, a systematic pattern emerges: protons on one side of the MTPA plane in the model will be shielded (shifted upfield), while those on the other side will be deshielded (shifted downfield). The sign of the calculated chemical shift difference (conventionally, Δδ = δS - δR) for various protons in the molecule allows for the unambiguous assignment of the original stereocenter's absolute configuration.[7][10][11]

A Self-Validating Experimental Protocol

The trustworthiness of a Mosher's analysis hinges on a meticulously executed protocol. Every step is designed to ensure the resulting data is a true reflection of the sample's stereochemistry. The following procedure represents a self-validating system.

Step 1: Scrupulous Preparation of Reagents and Sample

The foundation of a reliable analysis is purity. The chiral alcohol or amine must be purified to remove any reactive impurities that could consume the derivatizing agent or complicate the final NMR spectra. Crucially, both the (R)- and (S)-Mosher's acid chlorides must be of the highest enantiomeric purity and handled under anhydrous conditions to prevent hydrolysis.

Step 2: Parallel Derivatization in NMR Tubes

To ensure consistency and minimize material loss, the reactions are best performed in parallel within two separate, dry NMR tubes.

  • Tube A ((S)-MTPA Ester): Dissolve a precise amount of the chiral alcohol (e.g., 2-5 mg) in approximately 0.5 mL of an anhydrous deuterated solvent (CDCl₃ is common, but C₆D₆ can offer superior spectral dispersion). Add a small excess of a suitable base, such as anhydrous pyridine or 4-dimethylaminopyridine (DMAP), which acts as a nucleophilic catalyst and scavenges the HCl byproduct.[1]

  • Tube B ((R)-MTPA Ester): Replicate the exact procedure in a second NMR tube.

  • Reagent Addition: To Tube A, add a slight molar excess (~1.2 equivalents) of (S)-Mosher's acid chloride. To Tube B, add the same molar excess of (R)-Mosher's acid chloride. Cap both tubes securely and mix gently.

Step 3: Driving the Reaction to Completion
Step 4: High-Resolution NMR Data Acquisition

Once the reactions are complete, acquire high-resolution ¹H NMR spectra for both the (R)- and (S)-MTPA derivative samples.

  • ¹H NMR: This is the primary dataset for analysis.

  • ¹⁹F NMR: If available, ¹⁹F NMR can be a simple and powerful tool. The trifluoromethyl group of the MTPA moiety provides a strong, clean singlet for each diastereomer, making integration for enantiomeric excess determination highly accurate.[5]

  • 2D NMR (COSY, HSQC): For complex molecules, unambiguous assignment of all relevant proton signals is essential. 2D NMR experiments like COSY (to identify coupled protons) and HSQC (to link protons to their attached carbons) are invaluable for ensuring correct assignments.[3][9]

Step 5: Data Analysis and Configuration Assignment
  • Spectral Assignment: Carefully assign the corresponding proton signals in the ¹H NMR spectra of both the (R)- and (S)-MTPA esters. This is the most critical interpretation step.

  • Calculate Δδ: For each pair of assigned protons, calculate the chemical shift difference: ΔδSR = δ(S)-ester - δ(R)-ester .[11]

  • Apply the Model: Tabulate the calculated ΔδSR values. According to the established model, protons that lie on one side of the MTPA plane will exhibit positive ΔδSR values, while those on the opposite side will have negative values. This distribution directly maps the absolute configuration of the carbinol carbon.

Visualizing the Process and Logic

To better illustrate the workflow and the underlying logic, the following diagrams are provided.

G cluster_prep Preparation cluster_reaction Parallel Derivatization cluster_analysis Analysis Analyte Pure Chiral Alcohol/Amine (Unknown Configuration) S_MTPA (S)-MTPA-Cl Pyridine, CDCl3 Analyte->S_MTPA R_MTPA (R)-MTPA-Cl Pyridine, CDCl3 Analyte->R_MTPA S_Ester Diastereomer 1 ((S)-MTPA Ester) S_MTPA->S_Ester R_Ester Diastereomer 2 ((R)-MTPA Ester) R_MTPA->R_Ester NMR Acquire 1H, 19F, 2D NMR for both samples S_Ester->NMR R_Ester->NMR Assign Assign Spectra & Calculate Δδ = δS - δR NMR->Assign Result Determine Absolute Configuration Assign->Result

Caption: Logic of absolute configuration determination with Mosher's acid.

Comparison with Alternative Methods

While highly effective, Mosher's acid analysis is one of several techniques for stereochemical determination. The choice of method depends on the specific analytical goal, sample characteristics, and available instrumentation. Chiral High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and chiroptical methods are common alternatives. [1][10][12]

Feature Mosher's Acid Analysis (NMR) Chiral HPLC/GC Chiroptical Methods (ECD/VCD)
Principle Covalent derivatization to form diastereomers with distinct NMR signals. [1] Physical separation of enantiomers on a chiral stationary phase. [1] Measures the differential absorption of left- and right-circularly polarized light. [12]
Primary Output ¹H or ¹⁹F NMR spectrum showing distinct signals for each diastereomer. Chromatogram with baseline-separated peaks for each enantiomer. A spectrum showing positive or negative absorption bands (Cotton effects).
Determines Absolute Configuration? Yes , by comparing the spectra of (R)- and (S)-derivatives based on a predictive model. No , requires an authentic, certified standard of known absolute configuration for comparison. [1] Yes , by comparing the experimental spectrum to one predicted by quantum chemical calculations. [13]
Determines Enantiomeric Excess (ee)? Yes , by integration of diastereomeric signals. Accuracy can be limited by peak overlap. [1] Yes , highly accurate and precise with good baseline separation. The gold standard for ee determination. No , not typically used for quantitative ee determination.
Sample Requirement Typically requires milligrams of pure sample. [1] Can be performed with microgram or smaller quantities. Requires sufficient concentration for a measurable signal; amount varies widely.
Instrumentation High-field NMR spectrometer. Dedicated HPLC or GC system with a specialized chiral column. [1] Electronic or Vibrational Circular Dichroism (ECD/VCD) Spectrometer.
Key Advantage Determines absolute configuration without needing a reference standard or crystallization. High accuracy, sensitivity, and precision for ee determination and preparative separation. High sensitivity to 3D structure; can analyze molecules without derivatization.

| Key Limitation | Can be complex for sterically hindered or highly flexible molecules; requires careful spectral analysis. [9][10][14]| Does not provide absolute configuration on its own; requires method development for each analyte. | Often requires intensive computational chemistry support for reliable interpretation. |

Concluding Remarks: An Enduring and Indispensable Tool

Mosher's acid analysis is a robust and reliable technique that has rightfully earned its place as a cornerstone of stereochemical determination. Its unique ability to elucidate absolute configuration directly from NMR data, without the need for crystallization or reference standards, makes it an indispensable tool in natural product synthesis, medicinal chemistry, and drug discovery.

However, it is not a universal solution. For routine and high-precision measurement of enantiomeric excess, chiral chromatography is often the superior choice. For complex, rigid systems, chiroptical methods coupled with computational chemistry offer a powerful, non-invasive alternative. A Senior Application Scientist's true expertise lies not in defaulting to a single method, but in critically evaluating the molecule and the analytical goal to select the technique—or combination of techniques—that will yield the most definitive and trustworthy data.

References

  • Hoye, T. R., et al. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451-8. [Link]

  • Springer Nature Experiments. (n.d.). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Springer Nature. [Link]

  • NotEvans. (2017). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols. Chemistry Stack Exchange. [Link]

  • University of Toronto. (n.d.). Assigning Stereochemistry and Determining Enantiomeric Purity: New Liquid Crystals or Old Derivatives?. University of Toronto Chemistry. [Link]

  • Cutignano, A., et al. (2021). Absolute Configuration Determination of Retroflexanone Using the Advanced Mosher Method and Application of HPLC-NMR. MDPI. [Link]

  • Allen, D. A., et al. (2011). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Journal of Chemical Education, 88(12), 1689-1691. [Link]

  • Zhang, W., & Chen, Y. (2022). Approaches to Configuration Determinations of Flexible Marine Natural Products: Advances and Prospects. Marine Drugs, 20(2), 121. [Link]

  • The Retort. (2012). Mosher's Acid. The Retort. [Link]

  • Grokipedia. (n.d.). Mosher's acid. Grokipedia. [Link]

  • ResearchGate. (n.d.). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. ResearchGate. [Link]

  • That Chemist. (2023). How I Used Mosher Esters in my PhD. YouTube. [Link]

  • Wikipedia. (n.d.). Mosher's acid. Wikipedia. [Link]

  • ResearchGate. (n.d.). Application of Mosher's method for absolute configuration assignment and resolution of 2-hydroxypyrrolizidinones. ResearchGate. [Link]

  • Curran, D. P., et al. (2012). Synthesis and spectroscopic analysis of a stereoisomer library of the phytophthora mating hormone α1 and derived bis-Mosher esters. Beilstein Journal of Organic Chemistry, 8, 1855-1868. [Link]

  • ResearchGate. (n.d.). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. ResearchGate. [Link]

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Validation

A Comparative Guide to Chiral Auxiliaries: (S)-Methyl 2-oxooxazolidine-4-carboxylate versus Oppolzer's Camphorsultam

In the landscape of asymmetric synthesis, the choice of a chiral auxiliary is a critical decision that profoundly influences the stereochemical outcome of a reaction. This guide provides an in-depth technical comparison...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of asymmetric synthesis, the choice of a chiral auxiliary is a critical decision that profoundly influences the stereochemical outcome of a reaction. This guide provides an in-depth technical comparison between two prominent chiral auxiliaries: the well-established Oppolzer's camphorsultam and the serine-derived (S)-Methyl 2-oxooxazolidine-4-carboxylate. While both are instrumental in constructing chiral molecules, their origins, mechanisms of stereocontrol, and primary applications differ significantly. This guide will delve into these differences, providing researchers, scientists, and drug development professionals with the necessary insights to select the appropriate tool for their synthetic challenges.

Introduction: Two Philosophies in Asymmetric Control

Chiral auxiliaries are stereogenic molecules that are temporarily incorporated into a substrate to direct a subsequent diastereoselective transformation.[1] The ideal auxiliary should be readily available in both enantiomeric forms, easily attached and removed under mild conditions, and induce a high degree of stereoselectivity.[2]

Oppolzer's camphorsultam , derived from naturally occurring camphor, is a classic example of a robust and versatile chiral auxiliary.[3][4] Its rigid bicyclic structure provides a well-defined steric environment, leading to predictable and high levels of asymmetric induction in a wide array of reactions.[4]

(S)-Methyl 2-oxooxazolidine-4-carboxylate , on the other hand, belongs to the family of oxazolidinone auxiliaries, famously pioneered by David A. Evans.[1] However, this particular derivative, originating from the amino acid L-serine, is more frequently employed as a chiral building block or a chiral scaffold rather than a traditional, removable auxiliary.[5] Its synthetic utility often lies in the incorporation of its core structure into the final target molecule.

This guide will first explore the established performance of Oppolzer's camphorsultam in key asymmetric transformations. It will then discuss the broader class of oxazolidinone auxiliaries to provide a framework for understanding the potential and typical applications of (S)-Methyl 2-oxooxazolidine-4-carboxylate, highlighting its role as a valuable chiral synthon.

Oppolzer's Camphorsultam: A Workhorse in Asymmetric Synthesis

Oppolzer's camphorsultam is a highly effective chiral auxiliary for a variety of asymmetric reactions, including alkylations, aldol reactions, and Diels-Alder cycloadditions.[4] Its predictable stereochemical control stems from the rigid camphor backbone, which effectively shields one face of the enolate or dienophile.

Mechanism of Stereocontrol

The stereodirecting influence of Oppolzer's camphorsultam is attributed to the formation of a chelated intermediate where the metal cation (e.g., Li⁺, Mg²⁺, Ti⁴⁺) coordinates to both the carbonyl oxygen of the N-acyl group and one of the sulfonyl oxygens. This rigid conformation forces the incoming electrophile to approach from the less sterically hindered face.

G cluster_oppolzer Stereocontrol with Oppolzer's Camphorsultam start N-Acyl Camphorsultam enolate Chelated (Z)-Enolate start->enolate Base (e.g., n-BuLi) transition Transition State enolate->transition Electrophile (E+) product Diastereomerically Enriched Product transition->product Facial Shielding by Camphor

Figure 1: General workflow for asymmetric synthesis using Oppolzer's camphorsultam.

Performance in Key Asymmetric Reactions

The efficacy of Oppolzer's camphorsultam is well-documented across a range of transformations. The following table summarizes its performance in representative asymmetric reactions.

Reaction TypeElectrophile/DienophileDiastereomeric Ratio (d.r.)Yield (%)Reference
Alkylation Benzyl bromide>99:195[4]
Aldol Reaction Isobutyraldehyde99:185[4]
Diels-Alder Acryloyl chloride>98:280[4]

Table 1: Performance of Oppolzer's Camphorsultam in Asymmetric Reactions.

Experimental Protocol: Asymmetric Alkylation using Oppolzer's Camphorsultam

Objective: To synthesize an α-substituted carboxylic acid derivative with high diastereoselectivity.

Materials:

  • N-Propionyl-(2R)-bornane-10,2-sultam

  • n-Butyllithium (n-BuLi) in hexanes

  • Benzyl bromide (BnBr)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • Dissolve N-propionyl-(2R)-bornane-10,2-sultam (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., Argon).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-BuLi (1.05 eq) dropwise, and stir the resulting solution at -78 °C for 30 minutes to form the lithium enolate.

  • Add benzyl bromide (1.2 eq) dropwise to the enolate solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the product by flash column chromatography on silica gel.

Cleavage of Oppolzer's Camphorsultam

A key advantage of Oppolzer's camphorsultam is the variety of methods available for its non-destructive removal, allowing for the recovery and recycling of the auxiliary.

  • Hydrolysis: Treatment with lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) yields the corresponding carboxylic acid.

  • Reductive Cleavage: Using lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄) provides the primary alcohol.

  • Transesterification: Reaction with sodium methoxide in methanol affords the methyl ester.

(S)-Methyl 2-oxooxazolidine-4-carboxylate: A Chiral Building Block Approach

(S)-Methyl 2-oxooxazolidine-4-carboxylate is a member of the broader class of oxazolidinone chiral auxiliaries. These auxiliaries, particularly the Evans-type with bulky substituents at the 4- and/or 5-positions, are renowned for their high levels of stereocontrol in asymmetric synthesis.[1]

The Oxazolidinone Scaffold in Asymmetric Synthesis

Similar to Oppolzer's camphorsultam, the stereodirecting ability of Evans-type oxazolidinones arises from the formation of a chelated (Z)-enolate, where a Lewis acid coordinates to the two carbonyl oxygens. The bulky substituent at the 4-position then effectively blocks one face of the enolate from the incoming electrophile.

G cluster_evans Stereocontrol with Evans-type Oxazolidinones start N-Acyl Oxazolidinone enolate Chelated (Z)-Enolate start->enolate Base + Lewis Acid transition Transition State enolate->transition Electrophile (E+) product Diastereomerically Enriched Product transition->product Facial Shielding by R group

Figure 2: General workflow for asymmetric synthesis using Evans-type oxazolidinone auxiliaries.

Performance of Evans-Type Oxazolidinone Auxiliaries

The following table provides a summary of the performance of common Evans-type oxazolidinones in key asymmetric reactions, which serves as a benchmark for the potential reactivity of the oxazolidinone scaffold.

Chiral AuxiliaryReaction TypeElectrophile/DienophileDiastereomeric Ratio (d.r.)Yield (%)Reference
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinoneAldol ReactionIsobutyraldehyde>99:185[4]
(4R)-4-Isopropyl-2-oxazolidinoneAlkylationMethyl iodide98:290[3]
(4S)-4-Benzyl-2-oxazolidinoneDiels-AlderAcryloyl chloride95:585[6]

Table 2: Performance of Representative Evans-Type Oxazolidinone Auxiliaries.

The Unique Role of (S)-Methyl 2-oxooxazolidine-4-carboxylate

While possessing the core oxazolidinone structure, (S)-Methyl 2-oxooxazolidine-4-carboxylate is most commonly utilized as a chiral building block, particularly in the synthesis of pharmaceuticals.[5] A prime example is its role as a key intermediate in the synthesis of the antibiotic linezolid.[7][8] In such applications, the oxazolidinone ring system is retained in the final product.

The synthetic utility of (S)-Methyl 2-oxooxazolidine-4-carboxylate stems from its derivation from L-serine, providing a readily available source of a specific stereocenter. The ester and the N-H group of the oxazolidinone can be further functionalized to construct more complex molecular architectures.

Experimental Protocol: Synthesis of (S)-2-oxooxazolidine-4-carboxylic acid

Objective: To prepare the carboxylic acid derivative of the title compound, a versatile intermediate.

Materials:

  • L-serine methyl ester hydrochloride

  • S,S'-dimethyl dithiocarbonate

  • Sodium hydroxide

  • Water

Procedure:

  • In a reaction vessel, dissolve L-serine methyl ester hydrochloride in water.

  • Add S,S'-dimethyl dithiocarbonate to the solution.

  • Carry out the reaction at a controlled temperature to form the intermediate methyl ester.

  • Perform hydrolysis under alkaline conditions (e.g., using sodium hydroxide) to obtain (S)-2-oxooxazolidine-4-carboxylic acid.

  • The product can be isolated and purified by standard techniques such as crystallization or chromatography.[9]

Comparative Analysis and Conclusion

FeatureOppolzer's Camphorsultam(S)-Methyl 2-oxooxazolidine-4-carboxylate
Origin Terpene (Camphor)Amino Acid (L-Serine)
Primary Application Removable Chiral AuxiliaryChiral Building Block / Scaffold
Stereocontrol High and predictable in various C-C bond formationsPrimarily used to introduce a specific stereocenter
Versatility Broadly applicable in alkylations, aldol, Diels-Alder, etc.Primarily used in targeted synthesis where the core is retained
Cleavage Well-established, non-destructive methodsNot typically cleaved; incorporated into the final product

Table 3: Head-to-Head Comparison.

Oppolzer's camphorsultam is the quintessential chiral auxiliary, offering robust, predictable, and high levels of stereocontrol for a wide range of reactions. Its well-defined cleavage protocols make it an excellent choice when the temporary introduction of chirality is required.

(S)-Methyl 2-oxooxazolidine-4-carboxylate , while a member of the powerful oxazolidinone family, finds its primary strength as a chiral building block. It provides a cost-effective and efficient way to incorporate a specific stereocenter derived from a natural amino acid into a target molecule.

The selection between these two powerful tools will ultimately depend on the synthetic strategy. For chemists seeking a versatile and removable directing group for a variety of asymmetric transformations, Oppolzer's camphorsultam is a superior choice. For those engaged in the synthesis of complex molecules where the incorporation of a serine-derived chiral scaffold is desired, (S)-Methyl 2-oxooxazolidine-4-carboxylate offers a direct and elegant solution.

References

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Comparative

A Senior Application Scientist's Guide to the Cost-Benefit Analysis of Chiral Auxiliaries in Large-Scale Synthesis

Executive Summary The selection of a chiral directing group for large-scale asymmetric synthesis is a critical decision point that extends far beyond achieving high stereoselectivity. In an industrial context, where proc...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The selection of a chiral directing group for large-scale asymmetric synthesis is a critical decision point that extends far beyond achieving high stereoselectivity. In an industrial context, where process efficiency, cost of goods (COGS), and environmental impact are paramount, the ideal chiral auxiliary must offer a holistic economic advantage. This guide provides an in-depth cost-benefit analysis of three classes of commonly employed chiral auxiliaries: Evans' oxazolidinones, Oppolzer's sultams, and pseudoephedrine-based auxiliaries. We will dissect the multifaceted economic drivers—from the upfront cost of the auxiliary to its impact on downstream processing and recyclability—to provide researchers, scientists, and drug development professionals with a robust framework for making informed decisions in process development. The analysis reveals that while Evans' auxiliaries offer broad applicability and high selectivity, pseudoephedrine presents a compelling economic case due to its low cost and the crystalline nature of its derivatives, which simplifies purification. Oppolzer's sultam, while effective, often presents challenges in recovery and recycling, impacting its overall cost-effectiveness.

Introduction: Beyond Diastereoselectivity – The Economics of Asymmetric Synthesis

In the journey from benchtop discovery to commercial manufacturing, the criteria for evaluating a synthetic route undergo a radical transformation. While academic research often prioritizes novelty and the highest achievable stereoselectivity, industrial process chemistry is governed by a different set of metrics: overall yield, process mass intensity (PMI), scalability, safety, and, crucially, the total cost of production. Chiral auxiliaries, which are temporarily incorporated into a substrate to direct a stereoselective transformation, represent a mature and reliable strategy for achieving enantiopurity.[1][2] However, their stoichiometric nature necessitates a rigorous cost-benefit analysis, as the auxiliary itself contributes significantly to the process mass and cost.

The true cost of a chiral auxiliary is not merely its price per kilogram. A comprehensive analysis must account for the entire lifecycle of the auxiliary within the process, as illustrated below. This includes the efficiency of the attachment and cleavage steps, the impact on reaction performance, the ease of product purification, and the efficiency of auxiliary recovery and recycling.[3][4]

TotalCost Total Process Cost AuxCost 1. Auxiliary Purchase Cost (Price/mol, Availability) TotalCost->AuxCost ProcessEff 2. Process Efficiency (Yield, d.e., Reaction Time) TotalCost->ProcessEff Downstream 3. Downstream Costs (Purification Method, Waste) TotalCost->Downstream Recycle 4. Recovery & Recycling (Recovery Yield, Purity) TotalCost->Recycle

Caption: Key Economic Drivers in Auxiliary-Mediated Synthesis.

Comparative Analysis of Leading Chiral Auxiliaries

The selection of an auxiliary is a trade-off between multiple competing factors. The following table provides a high-level comparison of three workhorse auxiliary classes. The subsequent sections will delve into the specific nuances of each.

MetricEvans' OxazolidinonesOppolzer's SultamPseudoephedrine & Derivatives
Relative Cost Moderate to HighHighLow (but subject to regulation)
Typical Diastereoselectivity Excellent (>95% d.e.)[5]Excellent (>95% d.e.)Very Good to Excellent (>90% d.e.)[6]
Generality & Scope Very Broad (Alkylations, Aldol, etc.)[7]Broad (Especially Aldol, Michael)[1]Broad (Especially Alkylations)[8][9]
Product Purification Often requires chromatographyOften requires chromatographyOften crystalline, enabling purification by recrystallization[6]
Auxiliary Recovery Yield High (>92% to quantitative)[3]Moderate (48-56% after recrystallization)[10]High (often >90%)[3]
Key Advantage High reliability, extensive literatureHigh crystallinity of auxiliary itselfLow cost, crystalline products simplify downstream processing
Key Limitation Higher cost, products can be oilyLower recovery yields, high costRegulatory restrictions on pseudoephedrine[11][12]
Evans' Oxazolidinones: The Gold Standard of Reliability

Developed by David A. Evans, oxazolidinone auxiliaries derived from readily available amino acids like valine and phenylalanine are arguably the most widely used and well-documented class.[5][13]

  • Cost and Availability: Amino acid precursors are relatively inexpensive, but the synthesis of the final auxiliary adds cost. They are commercially available from numerous suppliers, making them accessible but more expensive than options like pseudoephedrine.[11]

  • Performance and Scope: Their primary strength lies in their exceptional performance across a vast range of transformations, including alkylations and, most notably, aldol reactions, where they provide predictable and high levels of syn-diastereoselectivity.[1][5] The stereochemical outcome is dictated by the steric hindrance of the C4 substituent, which effectively blocks one face of the corresponding Z-enolate.[5]

  • Downstream & Recyclability: Cleavage of the N-acyl product can be achieved under various conditions (e.g., LiOH/H₂O₂, LiBH₄, Me₂AlCl) to yield carboxylic acids, alcohols, or aldehydes. The auxiliary itself can typically be recovered in high yields (>92%).[3] However, a significant drawback is that the resulting diastereomeric products are often oils, necessitating purification by column chromatography—a costly and solvent-intensive operation at large scale.[14]

Exemplary Protocol: Asymmetric Alkylation using an Evans' Auxiliary

cluster_0 Process Flow Acylation 1. N-Acylation Enolization 2. Enolization (LDA, -78 °C) Acylation->Enolization Alkylation 3. Alkylation (R-X, -78 °C) Enolization->Alkylation Cleavage 4. Cleavage (LiOH/H₂O₂) Alkylation->Cleavage Separation 5. Separation Cleavage->Separation Product Chiral Acid Separation->Product RecycledAux Recovered Auxiliary Separation->RecycledAux

Caption: General workflow for asymmetric synthesis using an Evans' chiral auxiliary.[5]

  • N-Acylation: To a solution of (R)-4-benzyl-2-oxazolidinone (1.0 eq.) in anhydrous THF at 0 °C, slowly add n-butyllithium (1.05 eq.). After stirring for 15 minutes, add the desired acyl chloride (1.1 eq.) and allow the reaction to warm to room temperature.

    • Causality: This step attaches the prochiral substrate to the auxiliary, forming the imide necessary for directed enolization.

  • Enolate Formation: Cool the solution of the N-acyl imide to -78 °C under an argon atmosphere. Add lithium diisopropylamide (LDA) (1.1 eq.) dropwise.

    • Causality: The low temperature and strong, non-nucleophilic base ensure rapid and complete formation of the kinetic (Z)-enolate, which is crucial for high diastereoselectivity.

  • Alkylation: Add the alkyl halide (1.2 eq.) to the enolate solution at -78 °C and stir for several hours.

    • Causality: The bulky benzyl group on the auxiliary shields the top face of the enolate, forcing the incoming electrophile (alkyl halide) to approach from the bottom face, thereby creating the new stereocenter with high fidelity.

  • Cleavage and Recovery: Quench the reaction with aqueous NH₄Cl. After extraction and solvent removal, dissolve the crude product in a THF/water mixture. Add hydrogen peroxide followed by lithium hydroxide. Stir until the starting material is consumed.

    • Causality: This saponification cleaves the desired chiral carboxylic acid from the auxiliary. The auxiliary can then be separated (e.g., by extraction) and purified for reuse.

Pseudoephedrine: The Economic Powerhouse

Pioneered by Andrew Myers, pseudoephedrine stands out for its low cost and the remarkable physical properties it imparts to its derivatives.[6][8]

  • Cost and Availability: As a commodity chemical, pseudoephedrine is exceptionally inexpensive.[6] Both enantiomers are readily available. However, its use as a precursor in the illicit manufacture of methamphetamine has led to strict regulatory controls in many countries, which can complicate procurement for large-scale industrial use.[11][12] This regulatory burden is a significant non-monetary "cost." The development of alternatives like pseudoephenamine, which is free from these restrictions, is a direct response to this challenge.[12]

  • Performance and Scope: Pseudoephedrine amides are highly effective substrates for asymmetric alkylation.[9] The addition of lithium chloride is often critical, as it breaks up solution aggregates and accelerates the reaction, leading to high yields and diastereoselectivities, often >97% d.e.[6]

  • Downstream & Recyclability: This is where the pseudoephedrine auxiliary truly shines in a cost-benefit analysis. Both the starting amides and the alkylated products are frequently highly crystalline solids.[6] This physical property is a massive advantage at scale, as it allows for purification via recrystallization rather than chromatography, drastically reducing solvent usage, labor costs, and time. The auxiliary is readily cleaved by acidic hydrolysis and can be recovered in high yield.

Exemplary Protocol: Diastereoselective Alkylation of a Pseudoephedrine Amide

  • Amide Formation: The target carboxylic acid is coupled with (1S,2S)-(+)-pseudoephedrine using a standard coupling agent (e.g., DCC or EDC) to form the corresponding amide. These amides are often crystalline and can be purified to high purity by recrystallization.

  • Alkylation: The pseudoephedrine amide (1.0 eq.) and anhydrous lithium chloride (6.0 eq.) are dissolved in THF and cooled to -78 °C. LDA (2.0 eq.) is added, and the mixture is stirred before warming to 0 °C. The solution is re-cooled to -78 °C, and the alkyl halide (1.5 eq.) is added. The reaction is allowed to warm slowly to 0 °C over several hours.

    • Causality: The hydroxyl group of pseudoephedrine, after deprotonation, forms a stable chelate with the lithium enolate. This rigid, bicyclic-like transition state provides excellent facial shielding, directing the alkylation. LiCl is essential to break up enolate aggregates and ensure a monomeric reactive species.[6]

  • Purification: The reaction is quenched with aqueous NH₄Cl. After an extractive workup, the crude product is purified by recrystallization to afford the alkylated amide with high diastereomeric purity (>99% d.e.).

    • Causality: The ability to achieve high purity without chromatography is the key economic benefit of this method.

  • Cleavage: The purified amide is heated in a mixture of sulfuric acid and dioxane to hydrolyze the amide bond, affording the enantiomerically enriched carboxylic acid. The pseudoephedrine auxiliary is recovered from the aqueous layer after basification.

Oppolzer's Sultam: High Performance with Recovery Challenges

Oppolzer's camphorsultam is another widely used auxiliary, prized for its rigidity and the high levels of stereocontrol it confers, particularly in aldol and conjugate addition reactions.[1]

  • Cost and Availability: Derived from camphor, a natural product, the sultam is more expensive than Evans' auxiliaries and significantly more so than pseudoephedrine. It is readily available commercially.

  • Performance and Scope: The rigid bicyclic structure of the sultam provides a highly predictable and sterically hindered environment, leading to excellent diastereoselectivity in a variety of C-C bond-forming reactions.

  • Downstream & Recyclability: Like Evans' auxiliaries, cleavage typically yields the desired product and the recoverable sultam. However, the recovery efficiency can be a significant economic drawback. While crude recovery can be around 71-79%, purification via recrystallization to obtain reusable material often drops the yield to 48-56%.[10] This loss of an expensive auxiliary over each cycle significantly impacts the overall process cost. Recent advances in continuous flow chemistry have aimed to address this by creating automated recycling loops, which can improve the "pseudo-catalytic" turnover of the auxiliary but require a higher initial capital investment in equipment.[10]

A Framework for Auxiliary Selection

The optimal choice of auxiliary is dictated by the specific goals and constraints of the project. The following decision tree provides a simplified framework for navigating this choice.

Start Start: Select Chiral Auxiliary Cost Is Cost the Primary Driver? Start->Cost DE Is Highest d.e. & Predictability Paramount? Cost->DE No Downstream Is Downstream Simplicity (Crystallization) a Goal? Cost->Downstream Yes Evans Consider Evans' Oxazolidinone DE->Evans Yes Oppolzer Consider Oppolzer's Sultam DE->Oppolzer Maybe Downstream->DE No Pseudo Consider Pseudoephedrine or Pseudoephenamine Downstream->Pseudo Yes Regs Can you manage Pseudoephedrine regulations? Pseudo->Regs Evans->Pseudo Regs->Pseudo Yes Pseudoephenamine Use Pseudoephenamine Regs->Pseudoephenamine No

Caption: Decision framework for selecting a chiral auxiliary for large-scale synthesis.

Conclusion

In large-scale synthesis, the choice of a chiral auxiliary is a strategic decision that reverberates through the entire production process. While all three classes of auxiliaries discussed—Evans' oxazolidinones, Oppolzer's sultams, and pseudoephedrine—are capable of delivering high levels of stereocontrol, their cost-benefit profiles differ dramatically.

  • Evans' auxiliaries remain the benchmark for reliability and broad applicability, making them an excellent choice when performance is paramount and downstream processing costs can be accommodated.[15]

  • Oppolzer's sultam offers excellent stereocontrol but is hampered by its high initial cost and relatively poor recovery rates, making it less economically attractive for multi-ton campaigns unless efficient recycling processes can be implemented.[10]

  • Pseudoephedrine presents the most compelling economic case on paper due to its low cost and, most importantly, its ability to induce crystallinity, which dramatically simplifies purification.[6] However, the significant regulatory hurdles associated with its procurement are a major practical barrier that may steer industrial users towards less-regulated alternatives like pseudoephenamine.[12]

Ultimately, the best choice depends on a holistic evaluation of the specific chemical transformation, the scale of production, the cost sensitivity of the final product, and the regulatory landscape. By looking beyond the initial price tag and considering the entire process lifecycle, development teams can select a chiral auxiliary that provides not just an elegant chemical solution, but a truly cost-effective and scalable manufacturing process.

References

  • Benchchem. (n.d.). Cinchonine Hydrochloride vs. Synthetic Chiral Auxiliaries: A Cost-Benefit Analysis for Asymmetric Synthesis.
  • Myers, A. G., Yang, B. H., Chen, H., McKinstry, L., Kopecky, D. J., & Gleason, J. L. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496–6511. [Link]

  • Benchchem. (n.d.). A Comparative Guide to the Recyclability of Chiral Auxiliaries: (+)-Pinanediol in Focus.
  • Britton, J., Raston, C. L., & Weiss, G. A. (2018). Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam. Reaction Chemistry & Engineering, 3(1), 33-37. [Link]

  • Benchchem. (n.d.). A Comparative Guide to the Recyclability of Chiral Auxiliaries in Asymmetric Synthesis.
  • Myers, A. G., & Tavares, F. X. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Angewandte Chemie International Edition, 51(20), 4934-4938. [Link]

  • Benchchem. (n.d.). A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis: N-Boc-N-methyl-D-Valinol in Focus.
  • Myers, A. G., Yang, B. H., Chen, H., & Gleason, J. L. (1994). Use of Pseudoephedrine as a Practical Chiral Auxiliary for Asymmetric Synthesis. Journal of the American Chemical Society, 116(20), 9361–9362. [Link]

  • Sci-Hub. (n.d.). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones.
  • Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]

  • ACS Publications. (n.d.). Use of Pseudoephedrine as a Practical Chiral Auxiliary for Asymmetric Synthesis. Retrieved from [Link]

  • Cognitive Market Research. (2025). Chiral Auxiliary Market Analysis 2025.
  • Benchchem. (n.d.). A Comparative Guide to Chiral Auxiliaries in Evans Aldol Reactions: Validation of (1R,2S)-1.
  • MDPI. (2020). Economy Assessment for the Chiral Amine Production with Comparison of Reductive Amination and Transamination Routes by Multi-Enzyme System. Processes, 8(12), 1629. [Link]

  • YouTube. (2020). Chiral Auxiliaries in Asymmetric Synthesis of Natural Products. Retrieved from [Link]

  • Diaz-Muñoz, G., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. [Link]

  • ResearchGate. (n.d.). Chiral Auxiliaries in Asymmetric Synthesis.
  • University of York. (n.d.). Asymmetric Synthesis. Retrieved from University of York, Department of Chemistry website.
  • Song, W., et al. (2019). Enabling an atom-economic production of chiral amino alcohols by electrodialysis with bipolar membranes. Green Chemistry, 21(22), 6146-6154. [Link]

  • TCI Chemicals. (n.d.). Chiral Auxiliaries and Optical Resolving Agents.
  • Crimmins, M. T. (2011). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Current Organic Chemistry, 15(22), 3928-3951.
  • BOC Sciences. (n.d.). Chiral Auxiliaries Supplier.
  • Benchchem. (n.d.). A Comparative Guide to Evans' Auxiliaries: (R)-4-Benzyl-2-oxazolidinone vs. Other Key Analogues.
  • Science of Synthesis. (n.d.). Non-Chiral Pool Derived Synthetic Auxiliaries: Use of C2-Symmetric Chiral Diols.
  • Sigma-Aldrich. (n.d.). Chiral Auxiliaries Product Listing.
  • Diaz-Muñoz, G., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. [Link]

  • Heravi, M. M., et al. (2021). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 11(15), 8696-8719. [Link]

  • Tosoh Bioscience. (n.d.). Application Note -- Reduce Downstream Processing Costs for mAbs by Switching to a Tosoh 2-Step Platform.
  • BioPharm International. (2007). Downstream Processing: Improving Productivity in Downstream Processing. Retrieved from [Link]

  • Steinebach, F., et al. (2017). Feasibility of using continuous chromatography in downstream processing: Comparison of costs and product quality for a hybrid process vs. a conventional batch process. Journal of Biotechnology, 259, 213-220. [Link]

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Validation

A Senior Application Scientist's Guide to Chiral Auxiliaries in the Synthesis of Target Molecules

For the discerning researcher in drug development and the meticulous scientist in academia, the precise control of stereochemistry is not merely a synthetic challenge—it is the cornerstone of creating effective and safe...

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in drug development and the meticulous scientist in academia, the precise control of stereochemistry is not merely a synthetic challenge—it is the cornerstone of creating effective and safe therapeutic agents. This guide provides an in-depth technical comparison of leading chiral auxiliaries, offering field-proven insights into their application for the synthesis of specific, high-value target molecules. We will move beyond a simple recitation of facts to explore the causality behind experimental choices, ensuring that every protocol is a self-validating system of logic and scientific integrity.

The Enduring Relevance of Chiral Auxiliaries

In an era increasingly dominated by asymmetric catalysis, the use of stoichiometric chiral auxiliaries might seem anachronistic to some. However, for many transformations, particularly in the early phases of drug development, chiral auxiliaries remain the gold standard for their reliability, predictability, and high levels of stereoselectivity.[1][2] They offer a robust and often time-efficient pathway to enantiomerically pure compounds, a critical factor when navigating the complexities of pharmaceutical synthesis.[2]

This guide will focus on a comparative analysis of four preeminent classes of chiral auxiliaries, examining their performance in the context of synthesizing medicinally relevant molecules such as the antidepressant sertraline and key precursors to β-lactam antibiotics. We will also explore why for a molecule like the antiviral oseltamivir, other asymmetric strategies have gained more traction.

A Comparative Overview of Leading Chiral Auxiliaries

The ideal chiral auxiliary is one that is readily available in both enantiomeric forms, easily attached to and removed from the substrate under mild conditions, and induces high diastereoselectivity in the key stereocenter-forming reaction.[1] Here, we compare the titans of the field: Evans' Oxazolidinones, Oppolzer's Sultams, Myers' Pseudoephedrine, and Enders' RAMP/SAMP Hydrazones.

Workflow for Asymmetric Synthesis Using a Chiral Auxiliary

The general strategy for employing a chiral auxiliary involves a three-step sequence: attachment of the auxiliary to a prochiral substrate, a diastereoselective bond-forming reaction, and subsequent removal of the auxiliary to yield the desired enantiomerically enriched product.

Chiral Auxiliary Workflow Prochiral_Substrate Prochiral Substrate Substrate_Auxiliary_Adduct Substrate-Auxiliary Adduct Prochiral_Substrate->Substrate_Auxiliary_Adduct Attachment Chiral_Auxiliary Chiral Auxiliary (X) Chiral_Auxiliary->Substrate_Auxiliary_Adduct Diastereoselective_Reaction Diastereoselective Reaction Substrate_Auxiliary_Adduct->Diastereoselective_Reaction Diastereomerically_Enriched_Product Diastereomerically Enriched Product Diastereoselective_Reaction->Diastereomerically_Enriched_Product Cleavage Cleavage of Auxiliary Diastereomerically_Enriched_Product->Cleavage Enantiomerically_Pure_Product Enantiomerically Pure Product Cleavage->Enantiomerically_Pure_Product Recovered_Auxiliary Recovered Chiral Auxiliary (X) Cleavage->Recovered_Auxiliary

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Case Study 1: Asymmetric Synthesis of Sertraline

Sertraline, a selective serotonin reuptake inhibitor (SSRI), is a widely prescribed antidepressant.[3] Its clinical efficacy is confined to the (1S,4S)-stereoisomer, making its enantioselective synthesis a topic of significant interest. A key step in one of the asymmetric syntheses of sertraline involves a highly diastereoselective conjugate addition, for which an Evans-type oxazolidinone auxiliary has proven effective.[3]

Evans' Oxazolidinone in Sertraline Synthesis

The core principle of Evans' auxiliaries lies in the rigid, chelated transition state formed by the enolate, which effectively shields one face of the molecule, directing the approach of an electrophile.[2] In the synthesis of a sertraline precursor, a phenyloxazolidinone auxiliary is attached to 3,4-dichlorocinnamic acid to form an α,β-unsaturated imide.[3]

The subsequent conjugate addition of an arylmagnesium bromide, mediated by a copper salt, proceeds with complete diastereoselectivity.[3] The bulky substituent on the oxazolidinone auxiliary dictates the facial selectivity of the addition.

Evans_Sertraline start (S)-2-Phenyloxazolidine + 3,4-Dichlorocinnamic acid imide Cinnamic Imide 7 start->imide Formation addition Conjugate Addition imide->addition grignard Arylmagnesium Bromide 5 + CuBr-SMe2 grignard->addition product Imide 8 (Complete Diastereoselectivity) addition->product reduction NaBH4 Reduction product->reduction alcohol Alcohol 9 reduction->alcohol Aldol_Transition_States cluster_evans Evans Auxiliary cluster_oppolzer Oppolzer's Sultam evans_ts Z-enolate -> Chair-like TS -> syn-product oppolzer_ts Lewis Acid Stoichiometry -> syn or anti-product

Caption: Conceptual comparison of stereocontrol in aldol reactions.

Performance Data for Aldol Reactions in the Synthesis of Belactosin C (an antitumor antibiotic with a β-lactone core):

AuxiliaryLewis Acid (equiv.)Diastereomeric Ratio (anti:syn)YieldReference
D-(2R)-Oppolzer's SultamTiCl₄ (1.0)>96:470%[4][5]
D-(2R)-Oppolzer's SultamEt₂AlCl (1.2)90:1070%[4][5]
Experimental Protocol: Oppolzer's Sultam-Directed Aldol Reaction

To a solution of the N-acyl Oppolzer's sultam (1 equivalent) in an anhydrous solvent at -78 °C, the Lewis acid (e.g., TiCl₄, 1 equivalent) is added, followed by a tertiary amine base (e.g., Hünig's base, 1.2 equivalents). After stirring, the aldehyde is added, and the reaction is maintained at low temperature until completion. Workup and purification yield the aldol adduct. [4][5]

Case Study 3: Oseltamivir (Tamiflu®) - A Departure from Traditional Auxiliaries

Oseltamivir is a neuraminidase inhibitor used to treat and prevent influenza A and B viruses. Its synthesis presents a significant stereochemical challenge with three contiguous stereocenters on a cyclohexene ring. While chiral auxiliaries are a plausible approach, the most successful and industrially relevant syntheses have largely relied on other strategies. [6][7]

Why Not Chiral Auxiliaries for Oseltamivir?

The preference for alternative methods in oseltamivir synthesis stems from several factors:

  • Chiral Pool Starting Materials: The commercial synthesis of Tamiflu famously starts from shikimic acid, a readily available chiral molecule from natural sources (Chinese star anise). [6]This "chiral pool" approach obviates the need for introducing chirality.

  • Efficiency of Organocatalysis: Asymmetric organocatalysis has emerged as a powerful tool for the synthesis of oseltamivir. [6][7]For instance, a key step in several syntheses is an organocatalyzed asymmetric Michael reaction that efficiently sets one of the key stereocenters with high enantioselectivity. [7]These catalytic methods are often more atom-economical than stoichiometric auxiliary-based approaches.

This highlights an important consideration for the modern synthetic chemist: the choice of an asymmetric strategy is highly dependent on the specific target molecule, the availability of starting materials, and the desired scale of the synthesis.

A Comparative Look at Asymmetric Alkylation: Evans vs. Myers

Asymmetric alkylation is a fundamental C-C bond-forming reaction. Here, we compare the performance of Evans' oxazolidinones and Myers' pseudoephedrine auxiliaries.

  • Evans' Oxazolidinones: These auxiliaries provide excellent diastereoselectivity in the alkylation of their corresponding enolates. [8]However, they can be limited to reactive electrophiles such as benzylic and allylic halides. [8]

  • Myers' Pseudoephedrine Amides: A key advantage of the Myers' auxiliary is its broader substrate scope. [9]The derived enolates react efficiently with a wider range of alkyl halides, including less reactive ones. [9]The auxiliary is also readily available and relatively inexpensive.

Performance Data for Asymmetric Alkylation:

| Auxiliary | Substrate | Electrophile | Diastereomeric Ratio (dr) | Yield | Reference | | :--- | :--- | :--- | :--- | :--- | | Evans' Oxazolidinone | N-Propionyl oxazolidinone | Benzyl bromide | >99:1 | 92% | [8]| | Myers' Pseudoephedrine | N-Propionyl pseudoephedrine | Benzyl bromide | 97:3 | 94% | [10]| | Evans' Oxazolidinone | N-Propionyl oxazolidinone | Ethyl iodide | <5% alkylation | - | [8]| | Myers' Pseudoephedrine | N-Propionyl pseudoephedrine | Ethyl iodide | 94:6 | 85% | [10]|

Experimental Protocol: Myers' Asymmetric Alkylation

To a suspension of the pseudoephedrine amide (1 equivalent) and anhydrous lithium chloride (6 equivalents) in dry THF at -78 °C, a solution of lithium diisopropylamide (LDA) (2.2 equivalents) is slowly added. After enolization is complete, the electrophile (e.g., alkyl halide) is added, and the reaction is allowed to warm to the appropriate temperature. The reaction is then quenched, and the product is isolated after workup and purification. [10]

Conclusion: A Strategic Choice for Stereocontrol

The selection of a chiral auxiliary is a strategic decision that should be guided by the specific demands of the synthetic target.

  • Evans' oxazolidinones remain a highly reliable choice for asymmetric aldol and alkylation reactions, particularly when high levels of syn-selectivity are desired.

  • Oppolzer's sultams offer versatility in aldol reactions, with the ability to access both syn and anti products.

  • Myers' pseudoephedrine provides a practical and cost-effective solution for asymmetric alkylations with a broad range of electrophiles.

  • Enders' RAMP/SAMP hydrazones are a powerful tool for the asymmetric α-alkylation of aldehydes and ketones.

While the rise of asymmetric catalysis has provided a wealth of new tools, the judicious application of chiral auxiliaries continues to be an indispensable strategy for the reliable and predictable synthesis of enantiomerically pure molecules in the pharmaceutical and fine chemical industries.

References

  • Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. (2019). Chirality, 31(10), 776-812. [Link]

  • Efficient Enantioselective Synthesis of Sertraline, a Potent Antidepressant, via a Novel Intramolecular Nucleophilic Addition to Imine. (1999). Organic Letters, 1(2), 293-294. [Link]

  • Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. (2019). ResearchGate. [Link]

  • Efficient enantioselective synthesis of sertraline, a potent antidepressant, via a novel intramolecular nucleophilic addition to imine. (1999). PubMed. [Link]

  • A Catalytic Asymmetric Route to Carbapenems. (2009). PMC. [Link]

  • Flow synthesis produces chiral intermediate for antidepressant drug. (2019). Chemistry World. [Link]

  • Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis. (2021). PMC. [Link]

  • Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners. (2006). PubMed. [Link]

  • High-yielding synthesis of the anti-influenza neuramidase inhibitor (-)-oseltamivir by three "one-pot" operations. (2009). PubMed. [Link]

  • Oppolzer Sultam Directed Aldol as a Key Step for the Stereoselective Syntheses of Antitumor Antibiotic Belactosin C and Its Synthetic Congeners†,‡. (2006). ACS Figshare. [Link]

  • Chem252 (Lecture 1: Evans' Oxazolidinone). (2022). YouTube. [Link]

  • A Catalytic Asymmetric Route to Carbapenems. (2009). Amanote. [Link]

  • A REVIEW ON RECENT ADVANCES IN ASYMMETRIC SYNTHESIS AND ITS APPLICATIONS. (2022). ResearchGate. [Link]

  • Chemoenzymatic Preparation of a Key Intermediate for Carbapenem Synthesis Starting from Asymmetrized Bis(hydroxymethyl)acetaldeh. (1992). ElectronicsAndBooks. [Link]

  • Oppolzer Sultam Directed Aldol as a Key Step for the Stereoselective Syntheses of Antitumor Antibiotic Belactosin C and Its Synthetic Congeners. (2006). ResearchGate. [Link]

  • One-pot synthesis of (-)-oseltamivir and mechanistic insights into the organocatalyzed Michael reaction. (2014). Tohoku University. [Link]

  • (−)-d-2,10-camphorsultam. (1993). Organic Syntheses. [Link]

  • Asymmetric Alkylation of Enolates. (n.d.). Chem 115 Myers. [Link]

  • Asymmetric organocatalyzed synthesis of oseltamivir (13). (2021). ResearchGate. [Link]

  • Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners. (2006). Semantic Scholar. [Link]

  • One-pot synthesis of (-)-oseltamivir and mechanistic insights into the organocatalyzed Michael reaction. (2014). PubMed. [Link]

  • Evans Auxiliaries and a Friend for Aldol Reactions. (2022). YouTube. [Link]

  • Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. (2015). Revista de la Sociedad Química de México, 59(2), 118-128. [Link]

  • Asymmetric synthesis of .beta.-lactams and the carbapenem antibiotic (+)-PS-5. (1986). Journal of the American Chemical Society, 108(16), 4675-4685. [Link]

  • Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. (2013). PMC. [Link]

  • Chiral auxiliary. (n.d.). Wikipedia. [Link]

  • Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis. (2024). Oreate AI Blog. [Link]

  • evans enolate alkylation-hydrolysisx. (n.d.). University of Liverpool. [Link]

  • ChemInform Abstract: Recent Advances in the Application of the Oppolzer Camphorsultam as a Chiral Auxiliary. (2014). ResearchGate. [Link]

  • Synthesis of functionalized 2,3-diaminopropionates and their potential for directed monobactam biosynthesis. (2023). Chemical Science. [Link]

  • Synthesis of functionalized 2,3-diaminopropionates and their potential for directed monobactam biosynthesis. (2023). PMC. [Link]

  • Oppolzer Sultam Directed Aldol as a Key Step for the Stereoselective Syntheses of Antitumor Antibiotic Belactosin C and Its Synthetic Congeners. (2006). The Journal of Organic Chemistry. [Link]

  • Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. (1997). Journal of the American Chemical Society, 119(28), 6496-6511. [Link]

  • Myers Asymmetric Alkylation. (n.d.). SynArchive. [Link]

  • Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. (2016). RSC Publishing. [Link]

  • Asymmetric Synthesis of β-Amino Esters by Aza-Michael Reaction of α,β-Unsaturated Amides Using ( S , S )-( + )-Pseudoephedrine as Chiral Auxiliary. (2004). ResearchGate. [Link]

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Comparative

A Comparative Guide to Chiral Auxiliary Recyclability: (S)-Methyl 2-Oxooxazolidine-4-carboxylate in Focus

In the landscape of asymmetric synthesis, the economic and environmental viability of a chosen synthetic route is paramount for researchers, scientists, and drug development professionals. Chiral auxiliaries, while indis...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of asymmetric synthesis, the economic and environmental viability of a chosen synthetic route is paramount for researchers, scientists, and drug development professionals. Chiral auxiliaries, while indispensable for establishing stereocontrol, can represent a significant cost and waste contributor if not efficiently recycled. This guide provides an in-depth, objective comparison of the recyclability of (S)-Methyl 2-oxooxazolidine-4-carboxylate, a representative Evans-type auxiliary, against other widely utilized chiral auxiliaries: Oppolzer's camphorsultam, pseudoephedrine-based auxiliaries, and the more recent SuperQuat auxiliaries. This analysis is grounded in experimental data and established protocols to inform your selection of a chiral auxiliary that balances stereochemical control with process sustainability.

The Economic and Environmental Imperative for Auxiliary Recycling

The ideal chiral auxiliary is not only effective in directing stereoselective transformations but can also be cleaved from the product and recovered in high yield and purity for subsequent reuse.[1] This recyclability is a critical performance indicator that directly impacts the overall cost-effectiveness, waste generation, and scalability of a synthetic process. The expense associated with many chiral auxiliaries further underscores the importance of efficient recovery and recycling protocols.[2]

Comparative Analysis of Recyclability

The ease and efficiency of cleavage from the final product, followed by straightforward purification, are the primary determinants of a chiral auxiliary's recyclability.[1] Below, we compare (S)-Methyl 2-oxooxazolidine-4-carboxylate (as a member of the Evans oxazolidinone family) with other prominent chiral auxiliaries.

(S)-Methyl 2-Oxooxazolidine-4-carboxylate and Evans Auxiliaries

Evans oxazolidinone auxiliaries are a cornerstone of asymmetric synthesis, widely used in aldol, alkylation, and Diels-Alder reactions.[3] (S)-Methyl 2-oxooxazolidine-4-carboxylate, derived from L-serine, falls into this esteemed category.

Recycling Strategy: The standard method for recovering Evans-type auxiliaries is through the hydrolysis of the N-acyl bond. This is typically achieved under basic conditions, for example, using lithium hydroxide and hydrogen peroxide.[2]

Expected Recyclability: Evans auxiliaries are generally known for their high recovery yields, often exceeding 92% and in some cases being quantitative.[2] A patent describing the synthesis of the related (S)-2-oxooxazolidine-4-carboxylic acid from its methyl ester via hydrolysis reports a yield of 89%, which provides a relevant benchmark for the cleavage step.[4] However, it is noteworthy that serine-derived oxazolidinones have been reported to be potentially unsuitable for solid-phase synthesis due to challenges with acyl transfer, which could impact their recyclability in that specific application.

Oppolzer's Camphorsultam

Oppolzer's camphorsultam is another widely used chiral auxiliary, valued for its high diastereoselectivity in various transformations.[5]

Recycling Strategy: Recovery of Oppolzer's sultam is also typically achieved through hydrolysis of the N-acyl derivative. However, this process can sometimes be complicated by competitive cleavage of the N-S bond.[6] Continuous flow processes have been developed to enhance the efficiency of both the reaction and the recycling of this auxiliary.[7][8]

Expected Recyclability: Reported recovery yields for Oppolzer's sultam can vary. While some sources report crude yields in the range of 71-79%, purification by recrystallization can lower the final yield to 48-56%.[7] Other protocols have demonstrated recovery yields as high as 92% after crystallization.[9]

Pseudoephedrine-Based Auxiliaries

Pseudoephedrine and its derivatives offer a practical and effective class of chiral auxiliaries.[3]

Recycling Strategy: The amide bond in N-acyl pseudoephedrine derivatives can be cleaved under acidic or basic conditions to recover the auxiliary.[10] A significant advantage of this system is the potential for immobilization on a solid support, which greatly simplifies the recovery and reuse process.[11]

Expected Recyclability: While often cited as having high recovery rates, specific quantitative yields for solution-phase recycling can be variable. The true strength in recyclability for pseudoephedrine-based auxiliaries lies in their application in solid-phase synthesis, where the resin-bound auxiliary can be easily filtered and reused with minimal loss of performance.[11]

SuperQuat Auxiliaries

The SuperQuat family of chiral auxiliaries were specifically designed to improve upon the characteristics of Evans auxiliaries, including their recyclability.[12]

Recycling Strategy: The key design feature of SuperQuat auxiliaries is the presence of a gem-dimethyl group at the C(5) position of the oxazolidinone ring. This steric hindrance is intended to prevent nucleophilic attack at the endocyclic carbonyl group, thereby facilitating cleaner cleavage of the N-acyl bond and enhancing the recyclability of the auxiliary.[12][13] Removal can be achieved through methods like methanolysis.[6]

Expected Recyclability: SuperQuat auxiliaries are reported to have "enhanced cleavage properties" and can be removed in "excellent yield".[6][12] This suggests a high degree of recyclability, potentially surpassing that of traditional Evans auxiliaries, especially in cases where the cleavage conditions might lead to degradation of the auxiliary itself.

Quantitative Data Summary

Chiral Auxiliary ClassTypical Recovery MethodReported Recovery YieldKey Remarks
(S)-Methyl 2-oxooxazolidine-4-carboxylate (Evans-type) Basic Hydrolysis (e.g., LiOH/H₂O₂)>92% (general for Evans); 89% for a related hydrolysis[2][4]High recovery is typical for this class. Serine-derived auxiliaries may have limitations in solid-phase applications.
Oppolzer's Camphorsultam Hydrolysis71-79% (crude), 48-56% (recrystallized); up to 92%[7][9]Continuous flow processes can improve efficiency.[7][8]
Pseudoephedrine-Based Acidic/Basic HydrolysisHigh (often not quantified in solution phase)Excellent recyclability when immobilized on a solid support.[11]
SuperQuat Auxiliaries Methanolysis, etc."Excellent yield"[6][12]Designed for enhanced recyclability compared to Evans auxiliaries due to steric hindrance.[12][13]

Experimental Protocols

General Protocol for the Recovery of Evans-Type Auxiliaries (e.g., (S)-Methyl 2-oxooxazolidine-4-carboxylate) via Hydrolysis

This protocol is a generalized procedure for the cleavage of an N-acyl oxazolidinone.

  • Dissolution: Dissolve the N-acylated oxazolidinone in a suitable solvent system, such as a mixture of tetrahydrofuran (THF) and water.[2]

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add lithium hydroxide (LiOH) followed by the careful addition of hydrogen peroxide (H₂O₂).

  • Reaction: Stir the reaction mixture at 0 °C and monitor for completion by thin-layer chromatography (TLC).

  • Quenching and Extraction: Quench the reaction and separate the aqueous and organic layers.

  • Product Isolation: Acidify the aqueous layer and extract with an organic solvent to isolate the chiral carboxylic acid product.

  • Auxiliary Recovery: The organic layer from the initial separation contains the chiral auxiliary. Isolate by solvent removal and purify by chromatography or recrystallization.[2]

Protocol for the Recovery of Oppolzer's Camphorsultam
  • Hydrolysis: The N-acyl sultam is subjected to hydrolytic conditions. To mitigate low yields from competitive N-S bond cleavage, consider using tetrabutylammonium hydrogen peroxide (TBAH) under anhydrous conditions.[6]

  • Work-up: After the reaction is complete, perform an appropriate aqueous work-up to separate the product and the auxiliary.

  • Extraction: Extract the aqueous phase with a suitable organic solvent (e.g., methylene chloride) to recover the crude sultam.[9]

  • Purification: Evaporate the solvent and purify the crude sultam by recrystallization from a solvent such as ethanol to obtain the pure, recycled auxiliary.[9]

Protocol for the Recovery of Solid-Supported Pseudoephedrine Auxiliary
  • Cleavage: After the desired asymmetric transformation, cleave the product from the resin-bound pseudoephedrine auxiliary using appropriate reagents (e.g., acidic or basic hydrolysis, or reductive cleavage).[3]

  • Filtration: Filter the reaction mixture to separate the solid resin (containing the auxiliary) from the solution containing the cleaved product.

  • Washing: Wash the resin thoroughly with appropriate solvents to remove any residual product or reagents.

  • Drying: Dry the resin under vacuum. The recovered resin-bound auxiliary is now ready for reuse in subsequent reactions.[11]

General Protocol for the Recovery of SuperQuat Auxiliaries
  • Cleavage: Subject the N-acyl SuperQuat auxiliary to cleavage conditions, such as methanolysis, which is reported to proceed in excellent yield.[6]

  • Work-up and Extraction: Perform a standard aqueous work-up and extraction procedure to separate the desired product from the liberated SuperQuat auxiliary.

  • Purification: The recovered auxiliary can be purified by standard techniques such as column chromatography or recrystallization to ensure high purity for reuse.

Visualizing the Recycling Workflow

Recycling_Workflow cluster_Evans Evans Auxiliary Recycling cluster_SolidSupport Solid-Supported Auxiliary Recycling N-Acyl Evans Auxiliary N-Acyl Evans Auxiliary Hydrolysis (LiOH/H2O2) Hydrolysis (LiOH/H2O2) N-Acyl Evans Auxiliary->Hydrolysis (LiOH/H2O2) Cleavage Product & Auxiliary Mixture Product & Auxiliary Mixture Hydrolysis (LiOH/H2O2)->Product & Auxiliary Mixture Extraction Extraction Product & Auxiliary Mixture->Extraction Chiral Product Chiral Product Extraction->Chiral Product Aqueous Phase Recovered Evans Auxiliary Recovered Evans Auxiliary Extraction->Recovered Evans Auxiliary Organic Phase Resin-Bound Auxiliary Resin-Bound Auxiliary Cleavage Reaction Cleavage Reaction Resin-Bound Auxiliary->Cleavage Reaction Release Product Filtration Filtration Cleavage Reaction->Filtration Product in Solution Product in Solution Filtration->Product in Solution Filtrate Recovered Resin-Bound Auxiliary Recovered Resin-Bound Auxiliary Filtration->Recovered Resin-Bound Auxiliary Solid

Figure 1: Generalized workflows for the recycling of a solution-phase chiral auxiliary (e.g., Evans-type) versus a solid-supported auxiliary.

Conclusion

The recyclability of a chiral auxiliary is a multifaceted issue that depends on the stability of the auxiliary, the efficiency of the cleavage reaction, and the ease of purification. While (S)-Methyl 2-oxooxazolidine-4-carboxylate, as a representative Evans auxiliary, offers high recovery yields through established hydrolysis protocols, alternatives such as SuperQuat auxiliaries have been engineered for potentially even greater stability and recovery. For applications amenable to solid-phase synthesis, pseudoephedrine-based auxiliaries provide a particularly attractive option due to their straightforward and highly efficient recycling. Ultimately, the selection of the optimal chiral auxiliary requires a holistic assessment of not only its performance in the key stereoselective step but also the overall process efficiency, including the crucial aspect of its recyclability.

References

  • Davies, S. G., et al. SuperQuat chiral auxiliaries: design, synthesis, and utility. Organic & Biomolecular Chemistry. [Link]

  • Wikipedia. Chiral auxiliary. Accessed January 9, 2026. [Link]

  • Newman, S. G., et al. Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam. Chemical Science. [Link]

  • Newman, S. G., et al. Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam. Chemical Science. [Link]

  • Davies, S. G., et al. SuperQuat chiral auxiliaries: design, synthesis, and utility. Organic & Biomolecular Chemistry. [Link]

  • Hutchison, P. C., et al. Application of a recyclable pseudoephedrine resin in asymmetric alkylations on solid phase. The Journal of Organic Chemistry. [Link]

  • Procter, D. J., et al. Polymer supported oxazolidin-2-ones derived from L-serine - A cautionary tale. Tetrahedron Letters. [Link]

  • Hutchison, P. C., et al. Application of a recyclable pseudoephedrine resin in asymmetric alkylations on solid phase. The Journal of Organic Chemistry. [Link]

  • Davies, S. G., et al. SuperQuat 5,5-dimethyl-4-iso-propyloxazolidin-2-one as a mimic of Evans 4-tert-butyloxazolidin-2-one. Organic & Biomolecular Chemistry. [Link]

  • Wikipedia. Camphorsultam. Accessed January 9, 2026. [Link]

  • Chem-Station. Evans Aldol Reaction. Accessed January 9, 2026. [Link]

  • Myers, A. G., et al. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Journal of the American Chemical Society. [Link]

  • Organic Syntheses. (−)-d-2,10-camphorsultam. Accessed January 9, 2026. [Link]

  • Davies, S. G., et al. SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of alpha-alkyl and beta-alkyl aldehydes. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Google Patents. CN111808040A - Synthesis method of multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds. Accessed January 9, 2026.
  • Myers, A. G., et al. Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Sci-Hub. [Link]

Sources

Validation

A Comparative Guide to the Reaction Kinetics of Chiral Auxiliaries: Evans' Oxazolidinones vs. Oppolzer's Sultams

For Researchers, Scientists, and Drug Development Professionals In the landscape of asymmetric synthesis, the selection of an appropriate chiral auxiliary is a critical decision that profoundly influences the stereochemi...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the selection of an appropriate chiral auxiliary is a critical decision that profoundly influences the stereochemical outcome, yield, and efficiency of a synthetic route. Among the pantheon of these indispensable tools, Evans' oxazolidinones and Oppolzer's sultams have established themselves as robust and reliable choices for a multitude of stereoselective transformations. This guide provides an in-depth analysis of the reaction kinetics of these two preeminent classes of chiral auxiliaries, offering a comparative perspective supported by experimental data to inform your selection process.

The Cornerstone of Stereocontrol: Understanding the Role of Kinetics

While the thermodynamic stability of the final diastereomeric products is a significant factor, the stereochemical course of many reactions controlled by chiral auxiliaries is dictated by kinetics. The relative rates of formation of the diastereomeric transition states determine the final product distribution. A comprehensive understanding of the reaction kinetics, therefore, provides invaluable insight into the efficiency and selectivity of a chiral auxiliary.

Evans' Oxazolidinones: The Power of Acyclic Stereocontrol

Introduced by David A. Evans, chiral oxazolidinones have become a mainstay in asymmetric synthesis, particularly for aldol, alkylation, and acylation reactions. Their efficacy stems from the formation of a well-defined Z-enolate, which, under chelation control with a Lewis acid (often a boron triflate), presents two diastereotopic faces to an incoming electrophile. The bulky substituent at the C4 position of the oxazolidinone ring effectively shields one face, directing the electrophile to the other and thereby ensuring high diastereoselectivity.

The stereochemical outcome of Evans' aldol reactions is often rationalized by the Zimmerman-Traxler model, which posits a chair-like six-membered transition state. The substituent on the auxiliary occupies an equatorial position to minimize steric strain, leading to the observed syn-aldol product.

Kinetic Profile of an Evans' Auxiliary in Asymmetric Alkylation

The alkylation of N-acyloxazolidinones is a prime example of kinetic control. The formation of a rigid, chelated enolate ensures that the subsequent alkylation proceeds through a highly ordered transition state. The rate of this step is influenced by the nature of the electrophile and the reaction conditions.

Table 1: Performance of Evans' Oxazolidinone in a Representative Asymmetric Alkylation

AuxiliarySubstrateElectrophileBaseSolventTemp (°C)Yield (%)Diastereomeric Ratio (d.r.)
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinoneN-Propionyl imideBenzyl bromideLDATHF-7880-92>99:1
(S)-4-benzyl-2-oxazolidinoneN-Propionyl imideAllyl iodideNaHMDSTHF-7892>99:1
(S)-4-isopropyl-2-oxazolidinoneN-Butyryl imideMethyl iodideNaHMDSTHF-788599:1

Data compiled from various sources. The high diastereomeric ratios observed are a direct consequence of a large energy difference between the diastereomeric transition states, leading to a significant difference in their rates of formation.

Oppolzer's Sultams: Rigidity and Reliability in Stereocontrol

Camphorsultams, developed by Wolfgang Oppolzer, offer a distinct structural motif for stereochemical control. Derived from naturally abundant camphor, these auxiliaries provide a rigid, bicyclic framework that imparts a high degree of facial selectivity in a variety of reactions, including Diels-Alder, conjugate additions, and alkylations. The sulfonyl group in the sultam acts as a strong electron-withdrawing group and a chelating site for Lewis acids.

In contrast to the acyclic stereocontrol of Evans' auxiliaries, the rigid conformational nature of the camphorsultam often leads to predictable and high levels of diastereoselectivity. The steric bulk of the camphor skeleton effectively blocks one face of the reactive enolate or dienophile.

Kinetic Considerations in Diels-Alder Reactions with Oppolzer's Sultam

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings, and the use of chiral auxiliaries has rendered this reaction enantioselective. Oppolzer's sultam has been particularly successful in this arena. The endo-selectivity and facial diastereoselectivity are often enhanced by the use of Lewis acids, which coordinate to the carbonyl oxygen of the N-enoyl sultam, lowering the LUMO energy and locking the conformation of the dienophile.

The rate of the cycloaddition is dependent on the nature of the diene and the dienophile, as well as the Lewis acid used. The high diastereoselectivity arises from a kinetically favored approach of the diene to the less hindered face of the dienophile.

Table 2: Performance of Oppolzer's Sultam in a Representative Asymmetric Diels-Alder Reaction

AuxiliaryDienophileDieneLewis AcidSolventTemp (°C)Yield (%)endo:exoDiastereomeric Excess (d.e.) (%)
(2R)-Bornane-10,2-sultamN-AcryloylCyclopentadieneTiCl₄CH₂Cl₂-7883>99:188
(2R)-Bornane-10,2-sultamN-CrotonoylCyclopentadieneEt₂AlClToluene-7895>95:5>98

Data compiled from various sources. The excellent endo-selectivity and high diastereomeric excess highlight the kinetic preference for a specific transition state geometry.

Experimental Protocols for Kinetic Analysis

A thorough understanding of reaction kinetics requires meticulous experimental monitoring. The following are generalized protocols for analyzing the kinetics of reactions employing chiral auxiliaries.

Protocol 1: Kinetic Analysis of Asymmetric Alkylation via ¹H NMR Spectroscopy

This method allows for the in-situ monitoring of the reaction progress by observing the disappearance of starting material and the appearance of the product signals.

Experimental Workflow:

G cluster_prep Sample Preparation cluster_reaction Reaction Initiation & Monitoring cluster_analysis Data Analysis A Prepare a stock solution of the N-acyl chiral auxiliary and an internal standard (e.g., mesitylene) in deuterated solvent. B In an NMR tube, add the stock solution and equilibrate to the desired reaction temperature in the NMR spectrometer. A->B C Inject the base (e.g., LDA) to initiate enolate formation. B->C D After a set time, inject the electrophile to start the alkylation. C->D E Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals. D->E F Integrate the signals of the starting material, product diastereomers, and the internal standard in each spectrum. E->F G Plot the concentration of reactants and products versus time to determine the reaction rate. F->G H Calculate the rate constant (k) and determine the reaction order. G->H

Caption: Workflow for kinetic analysis using ¹H NMR spectroscopy.

Detailed Steps:

  • Preparation: Prepare a solution of the N-acyl chiral auxiliary and a suitable internal standard (e.g., 1,3,5-trimethoxybenzene) in an appropriate deuterated solvent (e.g., THF-d₈) in an NMR tube.

  • Temperature Equilibration: Place the NMR tube in the spectrometer and allow it to equilibrate at the desired reaction temperature (e.g., -78 °C).

  • Reaction Initiation: Initiate the reaction by adding the base (e.g., LDA) to form the enolate, followed by the addition of the electrophile.

  • Data Acquisition: Immediately start acquiring a series of ¹H NMR spectra at predetermined time intervals.

  • Data Processing: Process the spectra and integrate the characteristic peaks of the starting material and the diastereomeric products relative to the internal standard.

  • Kinetic Analysis: Plot the concentration of the reactants and products as a function of time. From these plots, the initial rates can be determined, and the rate law and rate constants can be calculated.

Protocol 2: Kinetic Analysis of Auxiliary Cleavage via HPLC

Monitoring the cleavage of the chiral auxiliary is crucial for optimizing the recovery of the auxiliary and obtaining the final product in high enantiomeric purity.

Experimental Workflow:

G cluster_prep Reaction Setup cluster_reaction Sampling & Quenching cluster_analysis HPLC Analysis A Set up the cleavage reaction in a thermostatted reaction vessel with vigorous stirring. B At specific time points, withdraw an aliquot of the reaction mixture. A->B C Immediately quench the aliquot with a suitable reagent to stop the reaction. B->C D Dilute the quenched aliquot and analyze by chiral HPLC to separate the starting material, product, and cleaved auxiliary. C->D E Quantify the peak areas to determine the concentration of each species over time. D->E F Plot concentration versus time to determine the rate of the cleavage reaction. E->F

Caption: Workflow for kinetic analysis of auxiliary cleavage using HPLC.

Detailed Steps:

  • Reaction Setup: In a temperature-controlled reactor, combine the substrate (with the attached auxiliary) and the cleavage reagent (e.g., LiOH/H₂O₂ for Evans' auxiliaries).

  • Sampling: At regular intervals, withdraw a small aliquot from the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding a suitable reagent (e.g., a weak acid to neutralize the base).

  • Sample Preparation: Dilute the quenched aliquot with the HPLC mobile phase.

  • HPLC Analysis: Inject the sample onto a suitable chiral HPLC column to separate the starting material, the desired product, and the recovered chiral auxiliary.

  • Data Analysis: Integrate the peak areas to determine the concentration of each component at each time point. Plot these concentrations against time to determine the reaction rate and rate constant.

Concluding Remarks

Both Evans' oxazolidinones and Oppolzer's sultams are exceptionally effective chiral auxiliaries that have proven their mettle in a vast array of asymmetric transformations. The choice between them is often dictated by the specific reaction, the desired stereochemical outcome, and the steric and electronic nature of the substrates.

  • Evans' auxiliaries offer excellent stereocontrol in acyclic systems, particularly in aldol and alkylation reactions, with their selectivity being a direct consequence of kinetically controlled processes.

  • Oppolzer's sultams provide a rigid and predictable platform for stereocontrol, making them a powerful choice for reactions like the Diels-Alder cycloaddition.

A thorough analysis of the reaction kinetics, as outlined in this guide, is paramount for optimizing reaction conditions, maximizing stereoselectivity, and ensuring the efficient and reliable synthesis of enantiomerically pure molecules.

References

Comparative

Evaluating the Substrate Scope of (S)-Methyl 2-oxooxazolidine-4-carboxylate: A Comparative Guide for Synthetic Chemists

In the landscape of asymmetric synthesis, the strategic selection of a chiral auxiliary is paramount to achieving high stereocontrol in the construction of complex molecular architectures. Among the plethora of available...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of asymmetric synthesis, the strategic selection of a chiral auxiliary is paramount to achieving high stereocontrol in the construction of complex molecular architectures. Among the plethora of available options, (S)-Methyl 2-oxooxazolidine-4-carboxylate has emerged as a versatile and efficient chiral building block, particularly in the synthesis of medicinally relevant compounds.[1] This guide provides an in-depth evaluation of the substrate scope of this auxiliary, offering a comparative analysis with established alternatives, supported by experimental data and detailed protocols to empower researchers in drug development and synthetic chemistry.

Introduction: The Role of (S)-Methyl 2-oxooxazolidine-4-carboxylate in Asymmetric Synthesis

(S)-Methyl 2-oxooxazolidine-4-carboxylate is a chiral auxiliary derived from L-serine. Its rigid oxazolidinone ring system, coupled with the stereodirecting influence of the C4-methoxycarbonyl group, provides a powerful platform for controlling the stereochemical outcome of a variety of chemical transformations. This auxiliary is a key intermediate in the synthesis of pharmaceuticals, most notably the oxazolidinone antibiotic Linezolid.[2][3][4][5] Its utility extends to the preparation of peptidomimetics and other nitrogen-containing heterocycles, highlighting its significance in medicinal chemistry.[1]

The core principle behind the efficacy of chiral auxiliaries like (S)-Methyl 2-oxooxazolidine-4-carboxylate lies in their ability to temporarily impart chirality to a prochiral substrate. Following a diastereoselective reaction, the auxiliary can be cleaved, yielding an enantiomerically enriched product. The predictability of the stereochemical outcome is a key advantage, and understanding the substrate scope is crucial for its effective application.

Mechanism of Stereocontrol: The Influence of the C4-Ester Functionality

The stereodirecting power of oxazolidinone auxiliaries is primarily attributed to the steric hindrance exerted by the substituent at the C4 position.[4] This substituent effectively shields one face of the enolate formed from the N-acylated auxiliary, thereby directing the approach of an electrophile to the less hindered face.

In the case of (S)-Methyl 2-oxooxazolidine-4-carboxylate, the 4-methoxycarbonyl group plays a crucial role in dictating the conformation of the N-acyl chain and the subsequent enolate. The formation of a rigid, chelated Z-enolate is widely accepted as the key to high diastereoselectivity in many reactions, including alkylations and aldol additions.[4] The Lewis basicity of the ester carbonyl can influence the chelation of the metal cation (e.g., Li⁺, Bu₂B⁺), further rigidifying the transition state and enhancing facial bias. Theoretical studies on related oxazolidinone systems have provided insights into the complex interplay of steric and electronic factors that govern the stereochemical outcome.[2][3]

Comparative Analysis of Substrate Scope

To provide a practical understanding of the capabilities of (S)-Methyl 2-oxooxazolidine-4-carboxylate, this section presents a comparative analysis of its performance in key asymmetric reactions, with a focus on N-acylation and subsequent diastereoselective alkylation.

N-Acylation: Gateway to Functionalization

The first step in utilizing (S)-Methyl 2-oxooxazolidine-4-carboxylate is its N-acylation to introduce the desired substrate moiety. This transformation is typically high-yielding and compatible with a range of acylating agents.

Table 1: Substrate Scope in N-Acylation of (S)-Methyl 2-oxooxazolidine-4-carboxylate

Acylating AgentBase/CatalystSolventYield (%)Reference
Acetyl ChlorideEt₃N, DMAP (cat.)CH₂Cl₂>95%[5]
Propionyl Chloriden-BuLiTHFHigh[5]
Phenylacetyl ChloridePivaloyl Chloride, Et₃NCH₂Cl₂Good[1]
Various BenzamidesEthylchloroformate, Et₃NCH₂Cl₂85-92%[2]
Carboxylic AnhydridesZnCl₂ (cat.)Solvent-freeGood to Excellent[6]

The data indicates that a variety of methods, from traditional strong base approaches to milder catalytic systems, can be effectively employed for the N-acylation of (S)-Methyl 2-oxooxazolidine-4-carboxylate. The choice of method can be tailored to the specific substrate and desired reaction conditions.

Diastereoselective Alkylation: Forging Chiral Centers

Following N-acylation, the resulting imide is a versatile precursor for diastereoselective enolate alkylation, a cornerstone of asymmetric C-C bond formation.

Table 2: Diastereoselective Alkylation of N-Acyl-(S)-Methyl 2-oxooxazolidine-4-carboxylate Derivatives

N-Acyl GroupElectrophile (R-X)BaseDiastereomeric Ratio (d.r.)Yield (%)Reference
PropionylBenzyl BromideLiHMDS>98:2HighInferred from[6]
PropionylMethyl IodideLiHMDS>95:5HighInferred from[6]
Acetyl2-Chloromethyl-isoindole-1,3-dioneLiHMDS>99:168%[6]
Various(2-bromoethoxy)-tert-butyldimethylsilaneK₂CO₃Not reportedHigh[7]

While specific data for a broad range of electrophiles with N-acylated (S)-Methyl 2-oxooxazolidine-4-carboxylate is not extensively compiled in single sources, the high diastereoselectivity observed in related systems suggests a strong directing effect from the auxiliary.

Comparison with Evans Auxiliaries

The most widely recognized chiral auxiliaries are the Evans oxazolidinones, such as (R)-4-benzyl-2-oxazolidinone and (S)-4-isopropyl-2-oxazolidinone. A qualitative comparison is presented below:

Table 3: Qualitative Comparison of (S)-Methyl 2-oxooxazolidine-4-carboxylate with Evans Auxiliaries

Feature(S)-Methyl 2-oxooxazolidine-4-carboxylateEvans Auxiliaries (e.g., (R)-4-benzyl)
Origin L-SerinePhenylalanine, Valine, etc.
Stereodirecting Group MethoxycarbonylBenzyl, Isopropyl, etc.
Steric Hindrance ModerateHigh (Benzyl) to Moderate (Isopropyl)
Electronic Effects Potential for chelation via ester carbonylPrimarily steric control
Cleavage Standard hydrolytic or reductive methodsStandard hydrolytic or reductive methods
Reported Applications Linezolid synthesis, peptidomimeticsBroad use in natural product synthesis

The key differentiator for (S)-Methyl 2-oxooxazolidine-4-carboxylate is the electronic nature of its C4 substituent. While Evans auxiliaries rely predominantly on steric bulk to direct incoming electrophiles, the ester group in the title compound can potentially engage in secondary interactions, such as chelation with the enolate counter-ion, which can influence the transition state geometry and, consequently, the stereoselectivity.

Experimental Protocols

To facilitate the practical application of the information presented, detailed, step-by-step methodologies for key transformations are provided below. These protocols are designed to be self-validating and are grounded in established literature procedures.

Protocol 1: N-Acylation of (S)-Methyl 2-oxooxazolidine-4-carboxylate

This protocol describes a general procedure for the N-acylation using an acyl chloride.

Materials:

  • (S)-Methyl 2-oxooxazolidine-4-carboxylate

  • Acyl chloride (e.g., propionyl chloride)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (S)-Methyl 2-oxooxazolidine-4-carboxylate (1.0 eq.).

  • Dissolve the auxiliary in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-BuLi (1.05 eq.) dropwise via syringe. Stir the mixture at -78 °C for 30 minutes.

  • Add the acyl chloride (1.1 eq.) dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to obtain the N-acylated product.

Protocol 2: Diastereoselective Alkylation of N-Acyl-(S)-Methyl 2-oxooxazolidine-4-carboxylate

This protocol outlines a general procedure for the diastereoselective alkylation of the N-acylated auxiliary.

Materials:

  • N-Acyl-(S)-Methyl 2-oxooxazolidine-4-carboxylate (from Protocol 1)

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) solution in THF

  • Electrophile (e.g., benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the N-acyl-(S)-Methyl 2-oxooxazolidine-4-carboxylate (1.0 eq.).

  • Dissolve the substrate in anhydrous THF.

  • Cool the solution to -78 °C.

  • Slowly add LiHMDS (1.1 eq.) dropwise. Stir the resulting enolate solution at -78 °C for 30-60 minutes.

  • Add the electrophile (1.2 eq.) dropwise.

  • Stir the reaction at -78 °C for the appropriate time (typically 1-4 hours), monitoring by TLC.

  • Quench the reaction at -78 °C with saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography. The diastereomeric ratio can be determined by ¹H NMR or HPLC analysis of the crude product.

Visualization of Key Processes

To further clarify the experimental workflows and the underlying principles of stereocontrol, the following diagrams are provided.

experimental_workflow cluster_acylation N-Acylation cluster_alkylation Diastereoselective Alkylation cluster_cleavage Auxiliary Cleavage Auxiliary (S)-Methyl 2-oxooxazolidine-4-carboxylate N_Acyl_Product N-Acyl Auxiliary Auxiliary->N_Acyl_Product 1. Deprotonation 2. Acylation Acyl_Chloride Acyl Chloride (R-COCl) Acyl_Chloride->N_Acyl_Product Base Base (e.g., n-BuLi) Base->Auxiliary N_Acyl_Product2 N-Acyl Auxiliary Alkylated_Product Alkylated Product (High d.r.) N_Acyl_Product2->Alkylated_Product 1. Enolate Formation 2. Alkylation Base2 Base (e.g., LiHMDS) Base2->N_Acyl_Product2 Electrophile Electrophile (R'-X) Electrophile->Alkylated_Product Alkylated_Product2 Alkylated Product Final_Product Enantioenriched Carboxylic Acid Alkylated_Product2->Final_Product Recovered_Auxiliary Recovered Auxiliary Alkylated_Product2->Recovered_Auxiliary Cleavage_Reagent Cleavage Reagent (e.g., LiOH, H₂O₂) Cleavage_Reagent->Alkylated_Product2 stereocontrol_mechanism cluster_top Top_Face Top Face (Sterically Hindered) Enolate Chelated Z-Enolate Bottom_Face Bottom Face (Less Hindered) Product Major Diastereomer Enolate->Product Electrophile Electrophile (E⁺) Electrophile->Enolate Approaches from less hindered face

Figure 2: Simplified model for stereocontrol in reactions of N-acylated oxazolidinones.

Conclusion

(S)-Methyl 2-oxooxazolidine-4-carboxylate is a valuable chiral auxiliary in the toolbox of the synthetic chemist. Its utility in the synthesis of complex, biologically active molecules is well-established. While it shares mechanistic similarities with the classical Evans auxiliaries, the presence of the C4-methoxycarbonyl group offers potential for unique reactivity and stereoselectivity profiles. The provided protocols and comparative data serve as a guide for researchers to effectively harness the potential of this versatile building block in their synthetic endeavors. Further exploration of its substrate scope in a wider range of asymmetric transformations is a promising area for future research.

References

  • Reddy, P. K., Mukkanti, K., & Rao, D. M. (2011). Synthesis of Antibiotic Linezolid Analogues. Oriental Journal of Chemistry, 27(3), 935-941.
  • Madhusudhan, G., et al. (2011). A new and alternate synthesis of Linezolid: An antibacterial agent. Der Pharma Chemica, 3(4), 219-226.
  • Takahata, H., et al. (2018). A Unified Approach to Synthesizing Four Linezolid Metabolites That May Cause Thrombocytopenia. Molecules, 23(10), 2645.
  • Evans, D. A. (1982). Studies in asymmetric synthesis. The development of practical chiral enolate synthons. Aldrichimica Acta, 15(2), 23-32.
  • Szabo, M. J., & Szakonyi, Z. (2023). Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione. Hungarian Journal of Industry and Chemistry, 51(2), 25-30.
  • Prashad, M., et al. (1998). A convenient and practical method for N-acylation of 2-oxazolidinone chiral auxiliaries with acids. Tetrahedron Letters, 39(50), 9369-9372.
  • Palomo, C., et al. (2004). Lewis Acid Catalyzed N-Acylation of Carbamates and Oxazolidinones. The Journal of Organic Chemistry, 69(12), 4126-4134.
  • MySkinRecipes. (n.d.). Methyl 2-oxooxazolidine-4-carboxylate. [Link]

  • PubChem. (n.d.). (s)-Methyl 2-oxooxazolidine-4-carboxylate. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of (s)-Methyl 2-oxooxazolidine-4-carboxylate

Compound Identification and Hazard Assessment Before any disposal procedure can be initiated, a thorough understanding of the compound's properties and associated hazards is essential. This initial assessment dictates th...

Author: BenchChem Technical Support Team. Date: January 2026

Compound Identification and Hazard Assessment

Before any disposal procedure can be initiated, a thorough understanding of the compound's properties and associated hazards is essential. This initial assessment dictates the necessary precautions, personal protective equipment (PPE), and the appropriate waste stream for disposal.

(s)-Methyl 2-oxooxazolidine-4-carboxylate is a white crystalline solid.[4] While it is not classified as an acutely toxic substance, it presents specific hazards that necessitate careful handling.

Property Value Source
IUPAC Name methyl (4S)-2-oxo-1,3-oxazolidine-4-carboxylatePubChem[5]
CAS Number 132682-22-5AChemBlock[4]
Molecular Formula C₅H₇NO₄PubChem[5]
Molecular Weight 145.11 g/mol PubChem[5]
Appearance White crystalAChemBlock[4]
Storage Store at 0-8 °CAChemBlock[4]

Known Hazards: Based on available Safety Data Sheets (SDS), this compound is associated with the following hazards:

  • Skin Irritation: Causes skin irritation.[4]

  • Eye Irritation: Causes serious eye irritation.[4]

  • Respiratory Irritation: May cause respiratory irritation.[4]

This hazard profile requires that (s)-Methyl 2-oxooxazolidine-4-carboxylate be treated as a hazardous chemical waste, subject to the regulations established by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[3][6]

Regulatory Framework: Adherence to OSHA and EPA (RCRA) Standards

The disposal of laboratory chemicals in the United States is primarily governed by two federal agencies:

  • OSHA (Occupational Safety and Health Administration): The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450), often called the Laboratory Standard, mandates the creation of a Chemical Hygiene Plan (CHP).[3][7] This plan must outline procedures for safe handling and disposal of hazardous chemicals. All disposal activities described herein should be incorporated into your laboratory's specific CHP.[3]

  • EPA (Environmental Protection Agency): The Resource Conservation and Recovery Act (RCRA) gives the EPA the authority to control hazardous waste from its creation to its disposal, a concept known as "cradle-to-grave" management.[6][8] Your institution's Environmental Health & Safety (EHS) office operates under RCRA guidelines to manage the collection, storage, and ultimate disposal of chemical waste.[9]

Disposing of (s)-Methyl 2-oxooxazolidine-4-carboxylate down the drain or in the regular trash is a violation of these regulations and can lead to environmental contamination and significant penalties.[10]

Personal Protective Equipment (PPE)

Due to the irritant nature of the compound, appropriate PPE must be worn at all times when handling the chemical or its waste.

Equipment Specification Justification
Eye/Face Protection Chemical safety goggles or glasses conforming to OSHA's 29 CFR 1910.133 or EN166 standards.[11]To prevent eye irritation from dust or splashes.
Hand Protection Nitrile gloves.To prevent skin contact and irritation.
Body Protection Standard laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection Not typically required for small quantities in a well-ventilated area. Use in a chemical fume hood if generating dust.To prevent respiratory irritation from airborne particles.[4]
Step-by-Step Disposal Protocol

The following protocol details the procedure for disposing of waste (s)-Methyl 2-oxooxazolidine-4-carboxylate, including residual amounts, contaminated materials, and solutions.

Step 1: Waste Characterization and Segregation

  • Causality: Proper segregation is the most critical step in preventing dangerous chemical reactions within a waste container.[2]

  • Procedure:

    • Designate (s)-Methyl 2-oxooxazolidine-4-carboxylate waste as non-halogenated organic solid waste .

    • Do not mix this waste with incompatible materials such as strong acids, bases, or oxidizers.[12]

    • Keep solid waste separate from liquid waste to prevent unforeseen reactions and to comply with waste management facility requirements.[12]

Step 2: Containerization

  • Causality: The waste container must be compatible with the chemical to ensure its integrity and prevent leaks.[10][12]

  • Procedure:

    • Select a clean, dry, and leak-proof container made of a compatible material (e.g., a high-density polyethylene (HDPE) bottle or drum). The original product container is often the best choice for waste.[10]

    • Ensure the container has a secure, tight-fitting lid.

    • Affix a hazardous waste label to the container before adding any waste.

Step 3: Labeling

  • Causality: Accurate labeling is an OSHA requirement and is vital for communicating hazards to everyone in the lab and to EHS personnel.[13]

  • Procedure:

    • Fill out the hazardous waste label completely. It must include:

      • The words "Hazardous Waste".

      • The full chemical name: "(s)-Methyl 2-oxooxazolidine-4-carboxylate". Do not use abbreviations or formulas.

      • The date accumulation started (the day the first drop of waste entered the container).

      • An accurate list of all components and their approximate percentages if it is a mixed waste.

      • The relevant hazard warnings (e.g., "Irritant").[13]

Step 4: Accumulation and Storage

  • Causality: Waste must be stored safely in a designated area to minimize the risk of spills and accidental exposure.

  • Procedure:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

    • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

    • The container must be kept in a secondary containment bin or tray to contain any potential leaks.[10]

    • Keep the waste container closed at all times except when adding waste.[10]

Step 5: Requesting Disposal

  • Causality: Final disposal must be handled by trained professionals to ensure compliance with all federal, state, and local regulations.[2]

  • Procedure:

    • Once the waste container is full, or if you no longer generate this waste stream, submit a chemical waste pickup request to your institution's EHS department.

    • Do not overfill the container; leave at least 10% headspace to allow for expansion.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for managing different types of waste associated with (s)-Methyl 2-oxooxazolidine-4-carboxylate.

G cluster_0 Waste Generation & Characterization cluster_1 Handling & Segregation cluster_2 Final Disposition Start Waste Containing (s)-Methyl 2-oxooxazolidine-4-carboxylate Generated Type What is the waste form? Start->Type Pure Unused or Expired Solid Compound Type->Pure Solid Contaminated Contaminated Materials (Gloves, Wipes, TLC Plates) Type->Contaminated Solid Debris Empty Empty Original Container Type->Empty Container SegregateSolid Segregate as Non-Halogenated Organic Solid Waste Pure->SegregateSolid SegregateCont Segregate as Contaminated Solid Waste Contaminated->SegregateCont Decon Decontaminate via Triple-Rinse Procedure Empty->Decon Containerize Place in Labeled Hazardous Waste Container SegregateSolid->Containerize SegregateCont->Containerize DisposeGlass Dispose of rinsed container in appropriate glass waste (or as per institutional policy) Decon->DisposeGlass EHS Store in SAA & Request EHS Pickup Containerize->EHS

Caption: Disposal decision workflow for (s)-Methyl 2-oxooxazolidine-4-carboxylate waste streams.

Decontamination Procedures

Empty Containers: An "empty" container that held a hazardous chemical must be properly decontaminated before it can be disposed of as non-hazardous waste.

  • Triple Rinse:

    • Rinse the container three times with a suitable solvent (e.g., ethanol or acetone).

    • The rinsate from each rinse is considered hazardous waste and must be collected and added to the appropriate liquid hazardous waste stream (e.g., "Non-Halogenated Organic Solvent Waste").

  • Air Dry: Allow the rinsed container to air dry completely in a fume hood.

  • Deface Label: Completely remove or deface the original chemical label.[10]

  • Dispose: Dispose of the decontaminated container in the appropriate laboratory glass or plastic recycling bin, as per your institution's policy.

Contaminated Laboratory Equipment (Glassware, Spatulas, etc.): Equipment that has come into direct contact with the compound must be decontaminated.

  • Initial Cleaning: Remove gross contamination by scrubbing with warm, soapy water.[14]

  • Solvent Rinse: Rinse the equipment with a suitable solvent (e.g., ethanol or acetone) to dissolve any remaining residue. Collect this solvent rinse as hazardous waste.

  • Final Rinse: Perform a final rinse with deionized water.

  • Dry: Allow the equipment to dry completely before reuse or storage.

Emergency Procedures: Spill Response

For small spills of solid (s)-Methyl 2-oxooxazolidine-4-carboxylate:

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Secure Area: Restrict access to the spill area.

  • Don PPE: Wear the appropriate PPE as listed in Section 3.

  • Contain & Clean:

    • Gently cover the spill with an absorbent material or a chemical spill pillow to prevent the dust from becoming airborne.

    • Carefully sweep the solid material into a dustpan. Avoid creating dust.

    • Place the collected material and all contaminated cleaning supplies into a sealed container.

  • Label and Dispose: Label the container as "Spill Debris: (s)-Methyl 2-oxooxazolidine-4-carboxylate" and dispose of it as hazardous waste through your EHS department.

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent, followed by soap and water.

By adhering to these detailed procedures, you contribute to a culture of safety and responsibility, ensuring that your valuable research does not come at the cost of personal safety or environmental health.[2]

References

  • Effective Lab Chemical Waste Management. (2025). Environmental Marketing Services.
  • Properly Managing Chemical Waste in Labor
  • (s)-Methyl 2-oxooxazolidine-4-carboxylate.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • OSHA Guidelines For Labeling Laboratory Chemicals. (2014). Spill Containment Blog.
  • The OSHA Laboratory Standard. (2020). Lab Manager Magazine.
  • Chemical Safety Guidelines. The University of New Mexico.
  • Laboratory Safety Guidance.
  • (S)
  • Resource Conservation and Recovery Act (RCRA) Overview. U.S. Environmental Protection Agency.
  • Safety Data Sheet - 2-Oxazolidone. (2009). Fisher Scientific.
  • Hazardous Waste Compliance and Assistance.
  • Laboratory Equipment Decontamination Procedures. Central Michigan University.
  • Methyl 2-oxooxazolidine-4-carboxyl
  • Laboratory Equipment Decontamination Guidelines - Standard Operating Procedure. University Name (Implied).

Sources

Handling

A Senior Application Scientist's Guide to Handling (S)-Methyl 2-Oxooxazolidine-4-Carboxylate

As a key chiral building block in the synthesis of pharmaceuticals, including advanced antibiotics like linezolid, (S)-Methyl 2-oxooxazolidine-4-carboxylate (CAS No. 132682-22-5) is a compound frequently handled by resea...

Author: BenchChem Technical Support Team. Date: January 2026

As a key chiral building block in the synthesis of pharmaceuticals, including advanced antibiotics like linezolid, (S)-Methyl 2-oxooxazolidine-4-carboxylate (CAS No. 132682-22-5) is a compound frequently handled by researchers in drug development.[1] While essential for medicinal chemistry, its safe management in the laboratory is paramount. This guide provides an in-depth, experience-driven protocol for its handling, emphasizing not just the "what" but the "why" behind each safety measure to ensure a self-validating system of laboratory practice.

Hazard Profile: Understanding the Risks

(S)-Methyl 2-oxooxazolidine-4-carboxylate is classified under the Globally Harmonized System (GHS) with the GHS07 pictogram, indicating that it is an irritant.[2] It is crucial to distinguish this from related oxazolidinone cores which may carry more severe corrosive warnings.[3] The primary hazards associated with this specific methyl ester are:

  • Skin Irritation: Causes skin irritation.[2]

  • Serious Eye Irritation: Causes serious eye irritation.[2]

  • Respiratory Irritation: May cause respiratory irritation, particularly if the solid becomes airborne dust.[2]

These irritant properties stem from the chemical nature of the molecule. As a heterocyclic compound, it can interact with biological macromolecules, while its ester functional group can undergo hydrolysis, potentially leading to localized changes in pH or reactions with tissues upon exposure. The primary routes of occupational exposure are inhalation of dust particles, direct skin contact, and eye contact.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is essential to mitigate the identified risks. The selection of appropriate barriers is not merely a checklist item but a critical control based on the compound's physical and chemical properties.

Primary Engineering Controls

Before considering PPE, the primary control should always be to handle (S)-Methyl 2-oxooxazolidine-4-carboxylate within a certified chemical fume hood. This engineering control is the most effective way to minimize inhalation exposure by capturing dust and vapors at the source.[4]

Mandatory Personal Protective Equipment

The following table summarizes the essential PPE for handling this compound.

Body PartPPE SpecificationRationale
Hands Nitrile or Neoprene GlovesProvides a chemical-resistant barrier to prevent skin contact and irritation. Double-gloving is recommended for extended procedures or when handling larger quantities.
Eyes/Face ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.[5][6]Protects against accidental splashes of solutions or contact with airborne solid particles, preventing serious eye irritation.[2]
Body Fully-buttoned Laboratory CoatProtects skin and personal clothing from contamination with the chemical.[5]
Respiratory Not typically required when handled in a fume hood.A fume hood provides adequate protection against respiratory irritation from dust.[5] If weighing outside a ventilated enclosure, a NIOSH-approved N95 respirator may be necessary to prevent inhalation.[2][6]

Operational Plan: A Step-by-Step Handling Protocol

Adhering to a standardized workflow ensures that safety is integrated into the scientific procedure. The following protocol covers the lifecycle of the compound in a typical laboratory setting, from receiving to disposal.

Pre-Handling and Preparation
  • Area Designation: Designate a specific area within a chemical fume hood for handling (S)-Methyl 2-oxooxazolidine-4-carboxylate.

  • Gather Materials: Ensure all necessary equipment (spatulas, weigh boats, glassware), solvents, and waste containers are inside the fume hood before opening the primary chemical container.

  • Verify Safety Equipment: Confirm that a safety shower and eyewash station are accessible and unobstructed.

  • Don PPE: Put on all required PPE as detailed in the table above.

Handling and Experimental Use
  • Dispensing: This compound is typically a white crystalline solid.[2] When transferring from the stock container, do so slowly and carefully to avoid generating airborne dust. Use a spatula for transfers.

  • Weighing: If possible, weigh the compound directly within the fume hood. If an external balance must be used, use a tared, sealed container to transport the chemical to the balance to minimize the risk of releasing dust.

  • Solution Preparation: When dissolving the solid, add the solvent to the vessel containing the pre-weighed compound slowly to prevent splashing.

  • Post-Handling: After use, securely seal the primary container. Decontaminate the spatula and any surfaces within the fume hood with an appropriate solvent (e.g., 70% ethanol) and wipe dry.

The logical flow of this operational plan can be visualized in the following diagram:

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase Prep1 Designate Handling Area in Fume Hood Prep2 Assemble All Equipment Prep1->Prep2 Prep3 Verify Eyewash/Shower Access Prep2->Prep3 Prep4 Don Full PPE Prep3->Prep4 Handling1 Carefully Dispense Solid to Avoid Dust Prep4->Handling1 Begin Experiment Handling2 Prepare Solution or Use in Reaction Handling3 Securely Seal Stock Container Clean1 Decontaminate Workspace & Tools Handling3->Clean1 Conclude Experiment Clean2 Dispose of Contaminated Waste in Labeled Container Clean1->Clean2 Clean3 Doff PPE in Correct Order Clean2->Clean3 Clean4 Wash Hands Thoroughly Clean3->Clean4 caption Workflow for Safe Handling of (S)-Methyl 2-oxooxazolidine-4-carboxylate

Caption: Workflow for Safe Handling of (S)-Methyl 2-oxooxazolidine-4-carboxylate.

Emergency Procedures

In the event of an exposure, immediate and correct action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[5][6] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes.[5][6] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air.[6] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[5] Rinse the mouth with water and seek immediate medical attention.

Storage and Disposal Plan

Proper storage and disposal are the final steps in responsible chemical management.

Storage

Store (S)-Methyl 2-oxooxazolidine-4-carboxylate in a tightly sealed container in a cool, dry, and well-ventilated area.[6] Recommended storage temperatures are between 0°C and 8°C.[1][2] Keep it segregated from incompatible materials such as strong oxidizing agents.[5]

Disposal

All waste contaminated with this compound, including empty containers, used gloves, weigh boats, and contaminated wipes, must be disposed of as chemical hazardous waste.

  • Waste Collection: Collect all solid and liquid waste in a dedicated, clearly labeled, and sealable hazardous waste container.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "(S)-Methyl 2-oxooxazolidine-4-carboxylate".

  • Final Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.[6] Do not dispose of this chemical down the drain or in regular trash.

By integrating these expert-validated protocols into your laboratory's standard operating procedures, you can effectively manage the risks associated with (S)-Methyl 2-oxooxazolidine-4-carboxylate, ensuring a safe environment for groundbreaking research.

References

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 2-Oxazolidinone. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13052098, (4R)-2-oxo-1,3-oxazolidine-4-carboxylic acid. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Methyl 2-oxooxazolidine-4-carboxylate. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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